molecular formula C6H16Cl2N2O2 B578279 (3S)-3,6-diaminohexanoic acid dihydrochloride CAS No. 35761-15-0

(3S)-3,6-diaminohexanoic acid dihydrochloride

Cat. No.: B578279
CAS No.: 35761-15-0
M. Wt: 219.106
InChI Key: ATIYVUIIEUEADI-XRIGFGBMSA-N
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Description

(3S)-3,6-Diaminohexanoic acid dihydrochloride is the salt form of a chiral diamino acid, specifically the (S)-enantiomer also known as L-beta-lysine . As a building block featuring both a carboxylic acid and two amino groups, it serves as a versatile intermediate in organic synthesis and pharmaceutical research . Researchers value this compound for its potential in constructing more complex peptide-like structures and chiral molecules due to its defined stereochemistry. The dihydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various experimental conditions. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(3S)-3,6-diaminohexanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.2ClH/c7-3-1-2-5(8)4-6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIYVUIIEUEADI-XRIGFGBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CC(=O)O)N)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](CC(=O)O)N)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(3S)-3,6-diaminohexanoic acid dihydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis of (3S)-3,6-diaminohexanoic acid dihydrochloride

Authored by: A Senior Application Scientist

Abstract

(3S)-3,6-diaminohexanoic acid, also known as L-β-lysine, is a non-proteinogenic β-amino acid that is a key component in various natural products and serves as a valuable chiral building block in medicinal chemistry.[1][2] Its structure, featuring two amino groups and a chiral center, presents unique synthetic challenges, particularly in achieving high stereoselectivity. This technical guide provides a comprehensive overview of the principal synthetic pathways to obtain this compound. We will delve into both biosynthetic and chemical strategies, offering detailed protocols, mechanistic insights, and a comparative analysis to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.

Introduction: The Significance and Synthetic Challenges of L-β-Lysine

L-β-lysine is the C-3 isomer of the proteinogenic amino acid L-lysine.[1] It is found in the structure of several antibiotics, such as streptothricin, and its incorporation into peptides can enhance their stability against enzymatic degradation.[3] The presence of two primary amine functionalities and a stereocenter at the β-position makes (3S)-3,6-diaminohexanoic acid a versatile synthon for the development of novel pharmaceuticals and peptidomimetics.

The primary challenge in the synthesis of L-β-lysine lies in the stereocontrolled introduction of the amino group at the C-3 position. Traditional organic synthesis methods often yield racemic mixtures, necessitating challenging and often inefficient resolution steps. Therefore, modern synthetic strategies focus on asymmetric approaches to directly obtain the desired (S)-enantiomer in high purity. This guide will explore the most effective of these strategies.

Biosynthetic Approach: Enzymatic Synthesis from L-Lysine

Nature provides an elegant and highly specific route to L-β-lysine through enzymatic conversion. This method leverages the catalytic prowess of L-lysine-2,3-aminomutase, an enzyme found in certain anaerobic bacteria like Clostridium subterminale.[4] This biocatalytic approach is attractive due to its exceptional stereospecificity, mild reaction conditions, and the use of a readily available starting material, L-lysine.

The Mechanism of L-lysine-2,3-aminomutase

The enzyme L-lysine-2,3-aminomutase catalyzes the intramolecular transfer of the amino group from the α-carbon (C-2) to the β-carbon (C-3) of L-lysine. This rearrangement proceeds via a radical mechanism, requiring cofactors such as S-adenosylmethionine (SAM) and an iron-sulfur cluster. The high fidelity of the enzyme ensures the exclusive formation of the (3S)-enantiomer.

Experimental Protocol: Enzymatic Synthesis and Purification

The following protocol is adapted from the work of Chirpich et al. and provides a pathway for the gram-scale synthesis of L-β-lysine.[4]

Step 1: Preparation of Cell-Free Extract

  • Grow Clostridium subterminale in a lysine-rich medium under anaerobic conditions.

  • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).

  • Lyse the cells using a French press or sonication to obtain a cell-free extract containing L-lysine-2,3-aminomutase.

  • Centrifuge the lysate at high speed to remove cell debris.

Step 2: Enzymatic Reaction

  • In an anaerobic environment, combine the cell-free extract with a solution of L-lysine.

  • Add the necessary cofactors, including S-adenosylmethionine, dithiothreitol (as a reducing agent), and a suitable iron salt.

  • Incubate the reaction mixture at an optimal temperature (typically 30-37 °C) for several hours to allow for the conversion of L-lysine to L-β-lysine.

Step 3: Purification of L-β-Lysine

  • Terminate the reaction by acidification, which also precipitates most of the proteins.

  • Remove the precipitated proteins by centrifugation.

  • Apply the supernatant to a cation-exchange chromatography column (e.g., Dowex 50).

  • Wash the column with water to remove non-basic impurities.

  • Elute the amino acids with a pH gradient or a stepwise increase in buffer concentration. L-β-lysine can be separated from unreacted L-lysine by differential elution at a specific pH (e.g., pH 3.0).[4]

  • Desalt the fractions containing L-β-lysine by readsorption onto a cation-exchange resin, washing with water, and eluting with aqueous ammonia.

  • Remove the ammonia by evaporation under reduced pressure.

Step 4: Formation of the Dihydrochloride Salt

  • Dissolve the purified L-β-lysine in a minimal amount of water.

  • Add two equivalents of hydrochloric acid.

  • Crystallize the this compound from an aqueous alcohol solution (e.g., aqueous methanol or ethanol).

  • Collect the crystals by filtration and dry under vacuum.

Data Summary for Enzymatic Synthesis
ParameterValueReference
Starting MaterialL-Lysine[4]
EnzymeL-lysine-2,3-aminomutase[4]
Yield~61%[4]
Enantiomeric Purity>99% (S)[4]
Workflow for Enzymatic Synthesis

G cluster_0 Enzyme Preparation cluster_1 Biocatalytic Conversion cluster_2 Purification A Clostridium subterminale culture B Cell Harvesting & Lysis A->B C Cell-Free Extract B->C E Enzymatic Reaction (L-lysine-2,3-aminomutase) C->E Enzyme D L-Lysine Substrate D->E F Reaction Mixture (L-Lysine & L-β-Lysine) E->F G Cation-Exchange Chromatography F->G H Purified L-β-Lysine G->H I Dihydrochloride Salt Formation H->I J (3S)-3,6-diaminohexanoic acid dihydrochloride I->J

Caption: Workflow for the enzymatic synthesis of this compound.

Chemical Synthesis Strategies

While the enzymatic route is highly specific, chemical synthesis offers greater flexibility in terms of scale and the potential for analog synthesis. The key to successful chemical synthesis is the stereocontrolled formation of the C-3 stereocenter.

Strategy A: Asymmetric Hydrogenation of a Prochiral Precursor

Asymmetric hydrogenation is a powerful tool in modern organic synthesis for the enantioselective reduction of prochiral double bonds.[5] This strategy can be applied to the synthesis of L-β-lysine by using a rhodium catalyst with a chiral phosphine ligand.[6]

3.1.1. Rationale and Proposed Pathway

The core of this strategy involves the synthesis of a β-(acylamino)acrylate precursor, which is then subjected to asymmetric hydrogenation. The chiral catalyst, such as Rh-Me-DuPhos or Rh-BICP, directs the addition of hydrogen across the double bond from a specific face, leading to the formation of one enantiomer in excess.[6]

G Start Suitable Starting Material Intermediate1 β-(Acylamino)acrylate Precursor Start->Intermediate1 Multistep Synthesis Intermediate2 Protected (3S)-3,6-diaminohexanoate Intermediate1->Intermediate2 Asymmetric Hydrogenation (Rh-Chiral Ligand, H2) FinalProduct (3S)-3,6-diaminohexanoic acid Intermediate2->FinalProduct Deprotection

Caption: General scheme for the asymmetric hydrogenation approach.

3.1.2. Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established methodologies for the asymmetric hydrogenation of β-dehydroamino acids.[7]

Step 1: Synthesis of the Precursor

  • Synthesize a suitable β-(acylamino)acrylate precursor. This can be achieved through various methods, such as the condensation of a protected amino-aldehyde with a phosphonate ylide. The precursor should contain the necessary carbon backbone and a protected amino group at the 6-position.

Step 2: Asymmetric Hydrogenation

  • In a high-pressure reactor, dissolve the β-(acylamino)acrylate precursor in a suitable solvent, such as toluene or methanol.

  • Add a catalytic amount of a rhodium precursor (e.g., [Rh(COD)2]BF4) and a chiral phosphine ligand (e.g., (S,S)-Me-DuPhos).

  • Pressurize the reactor with hydrogen gas (typically 40-100 psi).

  • Stir the reaction at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Remove the catalyst by passing the reaction mixture through a short plug of silica gel.

Step 3: Deprotection and Salt Formation

  • Remove the protecting groups from the amino functionalities and the carboxylic acid. This may involve acidic or basic hydrolysis, or hydrogenolysis, depending on the protecting groups used.

  • Purify the resulting (3S)-3,6-diaminohexanoic acid by chromatography or crystallization.

  • Form the dihydrochloride salt as described in section 2.2, Step 4.

3.1.3. Comparison of Chiral Ligands for Asymmetric Hydrogenation

Chiral LigandTypical SubstrateAchieved Enantiomeric Excess (ee)Reference
Rh-Me-DuPhosE-isomers of β-(acylamino)acrylatesUp to 99.6%[6]
Rh-BICPE/Z mixtures of β-(acylamino)acrylatesHigh ee[6]
Monodentate PhosphoramiditesProtected β²-dehydroamino acidsUp to 91%[5]
Strategy B: Chiral Pool Synthesis via Curtius Rearrangement

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials.[8] A plausible strategy for L-β-lysine could involve starting from a chiral precursor and introducing one of the amino groups using a Curtius rearrangement. The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be converted to an amine.[9][10][11] A key advantage of this reaction is the retention of stereochemistry at the migrating carbon.[12]

3.2.1. Rationale and Proposed Pathway

A potential starting material could be a derivative of L-glutamic acid, which already contains the desired stereocenter. The synthesis would then involve chain extension and functional group manipulations, with the Curtius rearrangement being a crucial step to install the C-6 amino group.

G A Chiral Carboxylic Acid Precursor B Acyl Azide A->B Azide Formation (e.g., DPPA) C Isocyanate B->C Curtius Rearrangement (Heat) D Protected Amine C->D Trapping with Nucleophile (e.g., ROH)

Caption: The Curtius rearrangement as a key step in amine synthesis.

3.2.2. Experimental Protocol: The Curtius Rearrangement Step

The following is a general procedure for the Curtius rearrangement.

  • Dissolve the carboxylic acid precursor in an inert solvent (e.g., toluene or THF).

  • Add diphenylphosphoryl azide (DPPA) and a base, such as triethylamine.

  • Heat the reaction mixture to induce the rearrangement of the in situ formed acyl azide to the isocyanate.

  • To form the amine, the isocyanate can be trapped with a suitable nucleophile. For instance, adding an alcohol (e.g., benzyl alcohol) will form a carbamate, which can be subsequently deprotected to yield the primary amine.

  • Alternatively, hydrolysis of the isocyanate with aqueous acid will directly yield the amine.

Final Purification and Dihydrochloride Salt Formation

Regardless of the synthetic route, the final product, (3S)-3,6-diaminohexanoic acid, needs to be purified and converted to its dihydrochloride salt for improved stability and handling.

Purification

Purification of the final compound can be achieved by:

  • Ion-exchange chromatography: This is particularly effective for separating amino acids from other charged or neutral molecules.

  • Crystallization: This can be used to obtain highly pure material, especially after the formation of the dihydrochloride salt.

Dihydrochloride Salt Formation
  • Dissolve the purified (3S)-3,6-diaminohexanoic acid in a minimal amount of deionized water.

  • Cool the solution in an ice bath and slowly add two molar equivalents of concentrated hydrochloric acid.

  • Add a solvent in which the salt is insoluble, such as ethanol or acetone, to induce precipitation.

  • Collect the white crystalline solid by filtration.

  • Wash the crystals with a cold solvent (e.g., ethanol) and dry under vacuum.

Comparative Analysis of Synthetic Pathways

FeatureEnzymatic SynthesisAsymmetric HydrogenationChiral Pool Synthesis (with Curtius)
Stereoselectivity Excellent (>99% ee)Very good to excellent (up to 99.6% ee)Excellent (retains stereochemistry)
Starting Materials L-Lysine (readily available)Requires synthesis of a specific precursorReadily available chiral molecules
Reaction Conditions Mild (aqueous, neutral pH, RT)Requires high pressure and specialized catalystsCan involve harsh reagents and temperatures
Scalability Can be challenging to scale upWell-suited for industrial scale-upGenerally scalable
Flexibility for Analogs Limited to the enzyme's substrate specificityHigh, by modifying the precursorHigh, by modifying the chiral starting material
Environmental Impact Generally considered "greener"Involves heavy metal catalysts and organic solventsCan generate significant chemical waste

Conclusion

The synthesis of this compound can be approached through several effective strategies. The enzymatic conversion of L-lysine stands out for its exceptional stereoselectivity and environmentally benign conditions, making it an excellent choice for producing the natural L-β-lysine. For larger-scale production and the synthesis of analogs, asymmetric hydrogenation offers a robust and highly enantioselective chemical route. The chiral pool approach, incorporating methods like the Curtius rearrangement , provides another versatile avenue for the stereocontrolled synthesis of this valuable β-amino acid. The choice of the optimal synthetic pathway will depend on the specific requirements of the researcher or drug development professional, including the desired scale, purity, and flexibility for structural modifications.

References

  • Chirpich, T. P., et al. (1970). Enzymic Preparation of L-β-Lysine. Preparative Biochemistry, 3(1), 45-53. [Link]

  • Gefflaut, T., et al. (2007). Enantioselective Synthesis of beta2-amino Acids Using Rhodium-Catalyzed Hydrogenation. Organic & Biomolecular Chemistry, 5(17), 2842-2847. [Link]

  • Hussain, A., et al. (2014). Biosynthesis of L-lysine by Bacillus megaterium through submerged fermentation. Journal of Basic & Applied Sciences, 10, 2185-2191. [Link]

  • Vasella, A., & Briner, K. (1986). A New Entry to the Synthesis of (±)-β-Lysine. Helvetica Chimica Acta, 69(7), 1792-1798. [Link]

  • Numata, K., et al. (2021). Chemoenzymatic Synthesis of Poly-l-lysine via Esterification with Alcohol in One-Pot. ACS Polymers Au, 1(2), 99-106. [Link]

  • Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907-6910. [Link]

  • Gefflaut, T., et al. (2007). Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation. Organic & Biomolecular Chemistry, 5(17), 2842-2847. [Link]

  • Wikipedia contributors. (2023, December 12). Lysine. In Wikipedia, The Free Encyclopedia. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 10(4), 594-605. [Link]

  • Wikipedia contributors. (2023, November 29). Curtius rearrangement. In Wikipedia, The Free Encyclopedia. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Tetrahedron, 71(19), 2839-2860. [Link]

  • Sebastian, J., et al. (2019). One-pot conversion of lysine to caprolactam over Ir/H-Beta catalysts. Green Chemistry, 21(16), 4417-4426. [Link]

  • Sebastian, J., et al. (2019). One-pot conversion of lysine to caprolactam over Ir/H-Beta catalysts. Green Chemistry, 21(16), 4417-4426. [Link]

  • Spero, J. M., & Kapadia, S. R. (1996). Synthesis of L-lysine. Simultaneous resolution/racemization of .alpha.-amino-.epsilon.-caprolactam. The Journal of Organic Chemistry, 61(21), 7384-7387. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 439417, (3S)-3,6-Diaminohexanoate." PubChem, [Link].

  • Marco-Contelles, J., & de Opazo, E. (2002). Stereoselective synthesis of protected 3-amino-3,6-dideoxyaminosugars. The Journal of Organic Chemistry, 67(11), 3705-3715. [Link]

  • Sebastian, J., et al. (2019). One-pot conversion of lysine to caprolactam over Ir/H-Beta catalysts. Green Chemistry, 21(16), 4417-4426. [Link]

  • Frost, J. W., & Jackson, D. S. (2005). Synthesis of caprolactam from lysine. U.S.
  • Ghosh, A. K., & Brindisi, M. (2015). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 13(26), 7172-7191. [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. Tetrahedron: Asymmetry, 18(5), 569-623. [Link]

  • Paek, S. M., et al. (2014). Three categories of chiral pool use in asymmetric synthesis. Journal of the Korean Chemical Society, 58(1), 15-26. [Link]

  • Koszelewski, D., et al. (2015). Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. Organic & Biomolecular Chemistry, 13(45), 11014-11020. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 10(4), 594-605. [Link]

  • European Bioinformatics Institute. (n.d.). (3S)-3,6-diaminohexanoic acid (CHEBI:15613). ChEBI. [Link]

  • Stanley, L. M., & Sibi, M. P. (2008). Rhodium-catalyzed asymmetric synthesis of β-branched esters from allylic amines. Chemical Communications, (37), 4441-4443. [Link]

  • Birmingham, W. R., & O'Reilly, E. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. ACS Catalysis, 12(18), 11467-11474. [Link]

  • Ascaso-Alegre, C., et al. (2022). Stereoselective Three-Step One-Pot Cascade Combining Amino- and Biocatalysis to Access Chiral γ-Nitro Alcohols. Angewandte Chemie International Edition, 61(40), e202209159. [Link]

  • Tanaka, K., & Komeyama, K. (2016). Rhodium-catalyzed asymmetric synthesis of silicon-stereogenic silicon-bridged arylpyridinones. Chemical Science, 7(5), 3122-3127. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 439430, (3S,5S)-3,5-Diaminohexanoate." PubChem, [Link].

  • Huang, Y., et al. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. ACS Catalysis, 11(15), 9579-9586. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10931575, (3R)-3,6-diaminohexanoic acid." PubChem, [Link].

  • Handa, M., et al. (2001). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. Organic Letters, 3(10), 1547-1550. [Link]

  • Garcia-Galan, C., et al. (2009). Enzymatic resolution of (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate, an intermediate in the synthesis of (−)-Paroxetine. Journal of Molecular Catalysis B: Enzymatic, 57(1-4), 211-216. [Link]

  • Ascaso-Alegre, C., et al. (2022). Stereoselective three-step one-pot cascade combining amino- and biocatalysis to access chiral γ-nitro alcohols. Angewandte Chemie International Edition, 61(40), e202209159. [Link]

  • The Human Metabolome Database. (n.d.). Showing metabocard for (3S)-3,6-Diaminohexanoate (HMDB0012114). [Link]

  • Wang, D., et al. (2014). Enantioselective Synthesis of α-Mercapto-β-amino Esters via Rh(II)/Chiral Phosphoric Acid-Cocatalyzed Three-Component Reaction of Diazo Compounds, Thiols, and Imines. Organic Letters, 16(11), 3036-3039. [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of (S)-3,6-diaminohexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-3,6-diaminohexanoic acid, also known as (S)-β-lysine, is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of various biologically active compounds. Its structural isomer, L-lysine, is one of the 20 essential amino acids.[1] The distinct placement of the amino groups in (S)-β-lysine imparts unique chemical properties and conformational flexibility, making its three-dimensional structure of significant interest to researchers in drug development and materials science. Understanding the crystal structure of this molecule is paramount for elucidating its intermolecular interactions, which govern its physical and chemical properties, and for designing novel molecules with desired functionalities.

This technical guide provides a comprehensive overview of the methodologies and considerations for the crystal structure analysis of (S)-3,6-diaminohexanoic acid. While a definitive, publicly available single-crystal X-ray structure for (S)-3,6-diaminohexanoic acid is not readily found in the literature, this guide will leverage established protocols and insights from the analysis of closely related amino acids, such as L-lysine, to provide a robust framework for researchers. The focus will be on the practical aspects of crystallization, X-ray diffraction techniques, and the interpretation of structural data.

Part 1: The Crystallization of (S)-3,6-diaminohexanoic Acid: A Foundational Step

The journey to elucidating a crystal structure begins with the growth of high-quality single crystals. This is often the most challenging and empirical step in the process. For a small, polar molecule like (S)-3,6-diaminohexanoic acid, several crystallization techniques can be employed.

Understanding the Physicochemical Properties

Before embarking on crystallization trials, it is essential to characterize the compound. Key properties influencing crystallization include:

  • Solubility: The solubility of (S)-3,6-diaminohexanoic acid in various solvents (e.g., water, alcohols, and organic solvents) and at different pH values and temperatures should be determined. This information is critical for selecting an appropriate solvent system for crystallization.

  • Purity: The purity of the sample is paramount. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Standard purification techniques such as recrystallization or chromatography should be employed to ensure high purity.

  • Stability: The thermal and chemical stability of the compound should be assessed to avoid degradation during the crystallization process.

Experimental Protocols for Crystallization

The following are established methods for the crystallization of amino acids and other small organic molecules.

Protocol 1: Slow Evaporation

  • Solvent Selection: Prepare a saturated or near-saturated solution of (S)-3,6-diaminohexanoic acid in a suitable solvent or solvent mixture at a specific temperature. Water is often a good starting point for polar molecules.

  • Dissolution: Gently warm the solution to ensure complete dissolution.

  • Filtration: Filter the solution through a fine-pored filter (e.g., 0.22 µm) into a clean crystallization vessel to remove any particulate matter.

  • Evaporation: Loosely cover the vessel to allow for slow evaporation of the solvent at a constant temperature. This gradual increase in concentration can promote the formation of well-ordered crystals.

  • Monitoring: Regularly monitor the vessel for crystal growth over several days to weeks.

Protocol 2: Slow Cooling

  • Saturated Solution Preparation: Prepare a saturated solution of the compound in a chosen solvent at an elevated temperature.

  • Controlled Cooling: Slowly cool the solution to a lower temperature. The rate of cooling is a critical parameter; slower cooling rates generally yield better quality crystals. A programmable water bath or a well-insulated container can be used to control the cooling process.

  • Crystal Harvesting: Once crystals have formed, they should be carefully harvested from the mother liquor.

Protocol 3: Vapor Diffusion

This technique is widely used for both small molecules and proteins.

  • Hanging Drop Method:

    • A small drop (1-5 µL) of the (S)-3,6-diaminohexanoic acid solution is mixed with a precipitant solution on a siliconized glass coverslip.

    • The coverslip is inverted and sealed over a reservoir containing a higher concentration of the precipitant.

    • Water vapor slowly diffuses from the drop to the reservoir, gradually increasing the concentration of the compound and precipitant in the drop, leading to crystallization.

  • Sitting Drop Method:

    • Similar to the hanging drop method, but the drop is placed on a pedestal within the well of a crystallization plate.

    • The principle of vapor diffusion remains the same.

Causality Behind Experimental Choices:

The choice of crystallization method and conditions is dictated by the thermodynamic properties of the molecule. Slow evaporation and slow cooling are effective for compounds with a significant change in solubility with temperature. Vapor diffusion is a more controlled method that allows for the screening of a wide range of conditions simultaneously. The presence of two amino groups and a carboxylic acid group in (S)-3,6-diaminohexanoic acid suggests that pH will be a critical parameter to control, as it will affect the net charge of the molecule and its intermolecular interactions.

Part 2: X-ray Diffraction Analysis: From Crystal to Structure

Once suitable single crystals are obtained, X-ray diffraction is the definitive technique for determining the atomic-level structure.[2][3][4]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides the most detailed and unambiguous structural information.[4]

Experimental Workflow for Single-Crystal X-ray Diffraction

SC_XRD_Workflow A Crystal Mounting B Data Collection on Diffractometer A->B Mount on goniometer C Data Processing & Reduction B->C Diffraction Images D Structure Solution C->D Reflection file (hkl) E Structure Refinement D->E Initial structural model F Structure Validation & Analysis E->F Refined structure (CIF)

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) and quality (transparent, with well-defined faces) is selected under a microscope. It is mounted on a goniometer head using a suitable cryo-protectant if data is to be collected at low temperatures.

  • Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations. Key parameters for data collection include the X-ray wavelength, temperature, exposure time, and rotation range.

  • Data Processing and Reduction: The collected images are processed to integrate the intensities of the diffraction spots. The data are then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption) to produce a file containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes for each reflection.

  • Structure Solution: The "phase problem" is the central challenge in crystallography. Direct methods or Patterson methods are commonly used for small molecules to obtain an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Structure Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and chemical reasonableness. The final model is typically presented as a Crystallographic Information File (CIF).

Powder X-ray Diffraction (PXRD)

In cases where obtaining suitable single crystals is challenging, as has been noted for L-lysine, powder X-ray diffraction can be a powerful alternative.[5][6][7] PXRD is performed on a microcrystalline powder sample.

Experimental Workflow for Powder X-ray Diffraction Structure Determination

PXRD_Workflow A Sample Preparation (Powder) B PXRD Data Collection A->B Load into sample holder C Indexing & Space Group Determination B->C Diffraction pattern D Structure Solution C->D Unit cell parameters E Rietveld Refinement D->E Initial structural model F Structure Validation E->F Refined structure

Caption: Workflow for Powder X-ray Diffraction Structure Determination.

Key Steps in PXRD Structure Determination:

  • Data Collection: A finely ground powder sample is exposed to a monochromatic X-ray beam, and the diffracted X-rays are detected as a function of the scattering angle (2θ).

  • Indexing: The positions of the diffraction peaks are used to determine the unit cell parameters.

  • Structure Solution: Structure solution from powder data is more complex than from single-crystal data due to peak overlap. Methods such as real-space techniques (e.g., simulated annealing) or charge flipping can be employed.

  • Rietveld Refinement: The entire powder diffraction pattern is fitted with a calculated pattern based on a structural model. This method refines atomic and lattice parameters to achieve the best fit.

Part 3: Analysis of the Crystal Structure

Assuming a crystal structure of (S)-3,6-diaminohexanoic acid is successfully determined, a thorough analysis will provide invaluable insights. A recent computational study on (2S)-2,6-diaminohexanoic acid provides theoretical values for bond lengths and angles that can be compared with experimental results.[8]

Molecular Geometry

The analysis begins with the examination of the intramolecular geometry.

Parameter Description Expected Observations for (S)-3,6-diaminohexanoic acid
Bond Lengths The distances between bonded atoms.C-C, C-N, and C-O bond lengths should be consistent with standard values for amino acids. The zwitterionic form in the solid state would lead to characteristic C-O bond lengths in the carboxylate group.
Bond Angles The angles between adjacent bonds.The geometry around the sp3 hybridized carbon and nitrogen atoms will be tetrahedral. The carboxylate group will exhibit trigonal planar geometry.
Torsion Angles The dihedral angles that describe the conformation of the molecule.The conformation of the hexanoic acid backbone and the orientation of the amino groups will be of particular interest.
Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is determined by non-covalent interactions. For (S)-3,6-diaminohexanoic acid, the following interactions are expected to be significant:

  • Hydrogen Bonding: The presence of two amino groups (donors) and a carboxylate group (acceptor) makes hydrogen bonding the dominant intermolecular force. A detailed analysis of the hydrogen-bonding network will reveal how the molecules are linked together in three dimensions.

  • van der Waals Interactions: These weaker interactions will also contribute to the overall crystal packing.

Logical Relationship of Intermolecular Interactions

Interactions Molecule (S)-3,6-diaminohexanoic acid (Zwitterionic Form) HBond Hydrogen Bonding Molecule->HBond -NH3+ (donor) -COO- (acceptor) VDW van der Waals Forces Molecule->VDW Aliphatic backbone Packing Crystal Packing HBond->Packing VDW->Packing

Caption: Intermolecular forces governing crystal packing.

Conclusion

The crystal structure analysis of (S)-3,6-diaminohexanoic acid is a multifaceted process that provides fundamental insights into its solid-state properties. While a publicly available crystal structure remains to be reported, this guide has outlined the established experimental and analytical pathways that a researcher should follow. By carefully applying the principles of crystallization and X-ray diffraction, and by drawing parallels with well-studied amino acids, the scientific community can move closer to a complete structural understanding of this important molecule. The detailed structural information obtained will undoubtedly accelerate its application in drug discovery and the development of novel materials.

References

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Scilabra, B., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(10), 5837-5853.
  • Protocol Online. (n.d.). Amino Acids & Protein/Protein Crystallization Protocols. Retrieved from [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • Morelhão, S. L., et al. (2018). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements.
  • Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]

  • Ananda, K., & Aravinda, S. (2009).
  • BenchChem. (2025, December). Application Notes and Protocols for Utilizing DL-Threonine in Protein Crystallization. Retrieved from a hypothetical BenchChem technical document.
  • Ristic, R. I., et al. (2008). Development of Amino Acid Crystallization Processes: l-Glutamic Acid. Industrial & Engineering Chemistry Research, 47(15), 5343-5352.
  • Ishii, K., et al. (1992). Method for crystallization of amino acids. U.S.
  • Pietrzyk, A. J., & Bujacz, G. D. (2014). Identification of amino acid sequence by X-ray crystallography: a mini review of case studies. BioTechnologia, 95(3), 205-212.
  • PubChem. (n.d.). (3S)-3,6-Diaminohexanoate. Retrieved from [Link]

  • Center for Cancer Research. (n.d.). Tips and Tricks in Crystallography - Crystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tertiary Structure of Proteins and Nucleic Acids: Experimental - Computer-Assisted Modeling. In The Molecular Biology of the Cell. 2nd edition.
  • Harris, K. D. M., et al. (2015). L-Lysine: exploiting powder X-ray diffraction to complete the set of crystal structures of the 20 directly encoded proteinogenic amino acids.
  • Otun, S., et al. (2023). Exploring the Complexity of Protein Structure Determination Through X-ray Diffraction.
  • EMBL-EBI. (n.d.). (3S)-3,6-diaminohexanoic acid (CHEBI:15613). Retrieved from [Link]

  • PubChem. (n.d.). (3R)-3,6-diaminohexanoic acid. Retrieved from [Link]

  • Ciszak, E., et al. (2021). Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. Crystals, 11(10), 1239.
  • American Pharmaceutical Review. (2012, January 1). Powder X-ray Diffraction and its Application to Biotherapeutic Formulation Development. Retrieved from [Link]

  • ResearchGate. (n.d.). L-Lysine: Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 Directly Encoded Proteinogenic Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). L-Lysine: Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 Directly Encoded Proteinogenic Amino Acids. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for (3S)-3,6-Diaminohexanoate (HMDB0012114). Retrieved from [Link]

  • Research and Reviews: A Journal of Biology. (2016). A Laboratory Investigation of 2,6-Diaminohexanoic Acid - An Essential Amino Acid in Euphorbia trigona.
  • PubChem. (n.d.). (3S,5S)-3,5-Diaminohexanoate. Retrieved from [Link]

  • Jayaraj, C., et al. (2025). Computational and experimental insights into the spectroscopy, electronic states, and molecular docking of (2S)-2,6-diaminohexanoic acid [DAHA]. Journal of Molecular Modeling, 31(5), 111.

Sources

The Unconventional Amino Acid: A Technical Guide to the Biological Activity of L-β-Lysine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-β-lysine, a non-proteinogenic β-amino acid, represents a fascinating deviation from the canonical L-α-lysine that is fundamental to protein biochemistry. While not incorporated into proteins through ribosomal translation, L-β-lysine and its derivatives exhibit a range of biological activities that are of increasing interest in the fields of microbiology, drug development, and biotechnology. This in-depth technical guide provides a comprehensive overview of the biological significance of L-β-lysine, detailing its enzymatic synthesis, metabolic pathways, and its role as a key component of bioactive peptides and as a compatible solute in extremophiles. The guide also presents detailed experimental protocols for the investigation of its biological functions, offering a foundational resource for researchers seeking to explore the therapeutic and biotechnological potential of this unique amino acid.

Introduction: Distinguishing L-β-Lysine from its α-Counterpart

L-lysine is an essential α-amino acid, meaning the amino group is attached to the α-carbon, the first carbon atom adjacent to the carboxyl group.[1] In contrast, L-β-lysine is a β-amino acid, where the amino group is attached to the β-carbon, the second carbon atom from the carboxyl group. This seemingly subtle structural difference has profound implications for its chemical properties and biological roles. Unlike L-α-lysine, which is a fundamental building block of proteins in all domains of life, L-β-lysine is not encoded by the standard genetic code and is therefore not incorporated into proteins during ribosomal synthesis.[2] Its presence in biological systems is the result of specific enzymatic conversions and it often plays specialized roles.

The incorporation of β-amino acids like L-β-lysine into peptides results in the formation of β-peptides or mixed α/β-peptides. These structures often adopt stable secondary conformations and exhibit remarkable resistance to proteolytic degradation, a significant advantage in the development of therapeutic peptides.[3]

Enzymatic Synthesis and Metabolic Fate of L-β-Lysine

The primary route for the biosynthesis of L-β-lysine is through the action of the enzyme lysine 2,3-aminomutase (LAM) .[4] This remarkable enzyme catalyzes the reversible isomerization of L-α-lysine to L-β-lysine.[5] LAM is a member of the radical S-adenosylmethionine (SAM) superfamily of enzymes and utilizes a complex mechanism involving a [4Fe-4S] cluster and pyridoxal 5'-phosphate (PLP) as cofactors to facilitate this intramolecular rearrangement.[4]

The Lysine 2,3-Aminomutase (LAM) Reaction

The catalytic cycle of LAM begins with the reductive cleavage of SAM by the [4Fe-4S] cluster to generate a highly reactive 5'-deoxyadenosyl radical. This radical then abstracts a hydrogen atom from the C3 position of L-α-lysine, which is bound to the PLP cofactor as a Schiff base. The resulting substrate radical undergoes rearrangement, followed by the back-donation of a hydrogen atom to form the L-β-lysine product.

LAM_Mechanism cluster_0 Lysine 2,3-Aminomutase Catalytic Cycle L-alpha-Lysine L-alpha-Lysine LAM_PLP_Complex LAM-PLP-Lysine Complex L-alpha-Lysine->LAM_PLP_Complex Binding Radical_Formation 5'-deoxyadenosyl radical formation LAM_PLP_Complex->Radical_Formation SAM Cleavage H_Abstraction H-atom abstraction from C3 Radical_Formation->H_Abstraction Substrate_Radical Substrate Radical Intermediate H_Abstraction->Substrate_Radical Rearrangement Radical Rearrangement Substrate_Radical->Rearrangement H_Donation H-atom donation Rearrangement->H_Donation L-beta-Lysine L-beta-Lysine H_Donation->L-beta-Lysine Product Release

Caption: Simplified workflow of the lysine 2,3-aminomutase (LAM) reaction.

Metabolic Pathways Involving L-β-Lysine

In certain anaerobic bacteria, L-β-lysine is a key intermediate in the fermentation of L-α-lysine. Following its formation by LAM, L-β-lysine is further metabolized through a series of enzymatic reactions. For instance, β-lysine-5,6-aminomutase can convert L-β-lysine to L-erythro-3,5-diaminohexanoate, which then enters a pathway leading to the production of acetate, butyrate, and ammonia.[6]

In some methanogenic archaea, L-β-lysine is a precursor for the synthesis of the compatible solute Nɛ-acetyl-β-lysine. This molecule accumulates in the cytoplasm under conditions of high salinity, protecting the cells from osmotic stress. The synthesis involves the acetylation of L-β-lysine by β-lysine acetyltransferase. The genes encoding both lysine-2,3-aminomutase and β-lysine acetyltransferase are often salt-induced in these organisms.[7]

Beta_Lysine_Metabolism cluster_0 Metabolic Fates of L-β-Lysine L_alpha_Lysine L-α-Lysine LAM Lysine 2,3-Aminomutase L_alpha_Lysine->LAM L_beta_Lysine L-β-Lysine Fermentation_Pathway Lysine Fermentation (e.g., Clostridium) L_beta_Lysine->Fermentation_Pathway beta_Lysine_Acetyltransferase β-Lysine Acetyltransferase L_beta_Lysine->beta_Lysine_Acetyltransferase LAM->L_beta_Lysine Osmolyte_Synthesis Compatible Solute Synthesis (e.g., Methanogens) N_acetyl_beta_Lysine Nɛ-acetyl-β-lysine N_acetyl_beta_Lysine->Osmolyte_Synthesis beta_Lysine_Acetyltransferase->N_acetyl_beta_Lysine

Caption: Overview of the central metabolic pathways involving L-β-lysine.

Biological Activities of L-β-Lysine Containing Peptides

The incorporation of L-β-lysine into peptide chains confers unique and often advantageous properties, primarily due to the altered backbone structure.

Enhanced Proteolytic Stability

One of the most significant benefits of incorporating β-amino acids into peptides is the remarkable increase in their resistance to degradation by proteases.[3] The altered peptide backbone is not recognized efficiently by the active sites of common proteases, which are highly specific for α-peptides. This enhanced stability leads to a longer in vivo half-life, a critical attribute for therapeutic peptides.

Antimicrobial Activity

Cationic antimicrobial peptides (AMPs) are a crucial component of the innate immune system and are being actively investigated as alternatives to conventional antibiotics. Many naturally occurring AMPs are rich in lysine residues, which provide the positive charge necessary for interaction with negatively charged bacterial membranes.[3] Peptides containing L-β-lysine have been shown to exhibit potent antimicrobial activity.[8]

The primary mechanism of action for these cationic peptides is the disruption of the bacterial cell membrane.[3] This process is initiated by the electrostatic attraction between the positively charged lysine residues and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[3] Following this initial binding, the peptides can insert into the membrane, leading to pore formation, membrane depolarization, leakage of cellular contents, and ultimately, cell death.[3]

Peptide Type Target Organism Key Advantage of β-Lysine Incorporation
α-peptide/β-peptoid hybridsPseudomonas aeruginosa (colistin-resistant)Improved anti-pseudomonal activity compared to colistin.[8]
Lysine-based peptidomimeticsBroad-spectrum (Gram-positive and Gram-negative)Enhanced stability against proteolytic degradation.[3]

Experimental Protocols

Enzymatic Synthesis and Purification of L-β-Lysine

This protocol describes the in vitro synthesis of L-β-lysine from L-α-lysine using purified lysine 2,3-aminomutase (LAM).

Materials:

  • Purified LAM enzyme

  • L-α-lysine

  • S-adenosylmethionine (SAM)

  • Sodium dithionite

  • Pyridoxal 5'-phosphate (PLP)

  • Anaerobic chamber or glove box

  • Reaction buffer (e.g., 100 mM HEPES, pH 7.5)

  • Cation exchange chromatography column

  • HPLC system for analysis

Procedure:

  • Prepare all solutions under anaerobic conditions.

  • In an anaerobic environment, prepare the reaction mixture containing reaction buffer, PLP, and LAM enzyme.

  • Initiate the reaction by adding L-α-lysine, SAM, and sodium dithionite.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specified time.

  • Terminate the reaction by heat inactivation or addition of a quenching agent.

  • Separate L-β-lysine from unreacted L-α-lysine and other reaction components using cation exchange chromatography.

  • Analyze the purity and concentration of the collected fractions by HPLC.

Determination of Minimum Inhibitory Concentration (MIC) for β-Lysine Containing Peptides

This protocol outlines the broth microdilution method to determine the MIC of a β-lysine containing peptide against a target bacterial strain.

Materials:

  • β-lysine containing peptide

  • Bacterial strain (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the β-lysine containing peptide in a suitable solvent.

  • Perform serial two-fold dilutions of the peptide in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10^5 CFU/mL in CAMHB.

  • Add the bacterial inoculum to each well of the 96-well plate containing the peptide dilutions.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

L-β-lysine, though a non-proteinogenic amino acid, holds significant biological importance. Its enzymatic synthesis and metabolic pathways are unique, and its incorporation into peptides offers a promising strategy to overcome the limitations of conventional peptide therapeutics, particularly their susceptibility to proteolytic degradation. The enhanced stability and potent antimicrobial activity of β-lysine containing peptides make them attractive candidates for the development of novel anti-infective agents. Further research into the diverse roles of L-β-lysine in biology, from its function as a compatible solute to its potential as a building block for bioactive molecules, will undoubtedly open new avenues for therapeutic innovation and biotechnological applications.

References

Sources

mechanism of action of beta-lysine containing peptides

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of Beta-Lysine Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Alpha-Amino Acid Paradigm

The therapeutic potential of peptides is vast, offering high specificity and biological activity. However, the clinical translation of native peptides is often hampered by their susceptibility to proteolytic degradation, leading to poor bioavailability.[1] A highly effective strategy to overcome this limitation involves the incorporation of non-proteinogenic amino acids, such as beta-amino acids, into the peptide backbone.[1] This guide focuses on peptides containing beta-lysine, a structural isomer of the canonical alpha-lysine, and delves into the molecular mechanisms that underpin their enhanced stability and diverse biological activities.

The introduction of a beta-amino acid alters the peptide's conformational landscape and proteolytic susceptibility, often without compromising, and sometimes even enhancing, its desired biological function.[2] This guide, intended for researchers and drug development professionals, will provide a comprehensive overview of the mechanisms of action of beta-lysine containing peptides, with a particular focus on their antimicrobial and cell-penetrating properties. We will explore the causality behind their interactions with biological membranes, their structure-activity relationships, and the key experimental methodologies used to elucidate their functions.

Part 1: The Structural Advantage of Beta-Lysine

The fundamental difference between alpha- and beta-lysine lies in the position of the amino group relative to the carboxyl group. In alpha-lysine, both are attached to the same carbon (the alpha-carbon), whereas in beta-lysine, the amino group is attached to the beta-carbon. This seemingly subtle change has profound implications for the peptide's structure and function.

  • Altered Backbone Conformation: The additional methylene group in the backbone of beta-amino acids provides greater conformational flexibility, allowing for the formation of unique and stable secondary structures not accessible to alpha-peptides.[2]

  • Inherent Proteolytic Resistance: The altered peptide bond is not recognized by standard proteases, rendering beta-lysine containing peptides highly resistant to enzymatic degradation.[1][3] This increased stability is a critical attribute for therapeutic applications.

The synthesis of peptides containing beta-lysine can be achieved through standard solid-phase peptide synthesis (SPPS) techniques, allowing for the controlled incorporation of these modified amino acids at specific positions within a peptide sequence.[4]

Part 2: Core Mechanism of Action - Antimicrobial Activity

A primary and well-studied application of beta-lysine containing peptides is in combating microbial infections, particularly those caused by multidrug-resistant bacteria.[3][5] The core mechanism of action is the disruption of the bacterial cell membrane.[1]

Membrane Disruption: A Multi-Step Process

The antimicrobial action of cationic peptides, including those with beta-lysine, is a multi-stage process initiated by electrostatic interactions and culminating in membrane permeabilization and cell death.[1]

  • Electrostatic Attraction: The positively charged side chains of lysine residues are electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1]

  • Membrane Insertion and Pore Formation: Following the initial binding, the peptides insert into the lipid bilayer. This insertion can lead to the formation of pores through several proposed models, including the "barrel-stave," "toroidal pore," or "carpet" models. The result is a loss of membrane potential, leakage of essential ions and metabolites, and ultimately, cell lysis.[1][6]

The antimicrobial activity of epsilon-poly-L-lysine (ε-PL), a naturally occurring homopolymer of lysine with peptide bonds between the α-carboxyl and ε-amino groups, also operates through a carpet-like mechanism.[6][7] It interacts with negatively charged phospholipid head groups, destabilizing the membrane and leading to the formation of vesicles or micelles.[6]

cluster_0 Bacterial Membrane Disruption by Cationic β-Lysine Peptides Peptide Cationic β-Lysine Peptide (+) Binding Electrostatic Binding Peptide->Binding Membrane Negatively Charged Bacterial Membrane (-) (LPS, Teichoic Acids) Membrane->Binding Insertion Hydrophobic Insertion into Membrane Core Binding->Insertion Pore Pore Formation / Membrane Destabilization Insertion->Pore Leakage Leakage of Cellular Contents Pore->Leakage Death Cell Death Leakage->Death

Caption: Mechanism of bacterial membrane disruption by β-lysine peptides.

Intracellular Targeting

While membrane disruption is a common mechanism, some antimicrobial peptides can translocate across the bacterial membrane without causing significant lysis and act on intracellular targets.[8] For instance, peptides like buforin II translocate into bacteria and interfere with cellular processes.[8][9] The incorporation of beta-lysine can potentially modulate this translocation ability.

Part 3: Mechanism of Action - Cell Penetration

The high density of positive charges conferred by lysine residues enables many of these peptides to act as Cell-Penetrating Peptides (CPPs). CPPs are capable of transporting a wide array of cargo molecules, from small molecules to large DNA fragments, across cellular membranes.[10][11]

The mechanism of CPP entry is complex and can occur through two main pathways:

  • Direct Penetration: The peptide directly translocates across the plasma membrane, a process driven by electrostatic interactions and subsequent insertion into the lipid bilayer.[10]

  • Endocytosis-Mediated Entry: The CPP and its cargo are taken up by the cell through various endocytic pathways. For the cargo to be effective, it must then escape the endosome into the cytoplasm.

While both lysine and arginine contribute to the cationic nature of CPPs, arginine is often considered more efficient in promoting cellular uptake. The guanidinium group of arginine can form more stable bidentate hydrogen bonds with negatively charged groups on the cell surface, such as phosphates and sulfates, compared to the primary amine of lysine.[12][13]

cluster_1 Cellular Uptake Mechanisms of β-Lysine Containing CPPs cluster_direct Direct Penetration cluster_endo Endocytosis CPP β-Lysine CPP + Cargo DirectTranslocation Direct Translocation CPP->DirectTranslocation Electrostatic Interaction Endocytosis Endocytic Uptake CPP->Endocytosis CellMembrane Eukaryotic Cell Membrane Cytoplasm1 Cargo Release in Cytoplasm DirectTranslocation->Cytoplasm1 Endosome Endosome Formation Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Cytoplasm2 Cargo Release in Cytoplasm Escape->Cytoplasm2

Caption: Cellular uptake pathways for β-lysine containing CPPs.

Part 4: Structure-Activity Relationships (SAR)

The biological activity of beta-lysine containing peptides is not solely dependent on the presence of beta-lysine but is a complex interplay of various physicochemical properties. Understanding these structure-activity relationships is crucial for designing potent and selective therapeutic agents.

Feature ModificationImpact on Antimicrobial ActivityImpact on Cytotoxicity/HemolysisReference(s)
Increased Hydrophobicity Generally increases activity against Gram-positive bacteria.Can increase hemolytic properties.[5][14]
Fluorination Can increase potency against Gram-positive bacteria.Dependent on the degree and type of fluorination.[5]
Cationic Charge Distribution Crucial for initial binding to bacterial membranes.High charge density can lead to increased cytotoxicity.[5][14]
Acyl Chain Length Long acyl chains can lead to rigid, aggregated structures with poor antibacterial but high hemolytic activity.Short acyl chains can result in potent, non-hemolytic peptides.[14]
Number of β-Lysine Residues Increased number of residues can correlate with stronger antimicrobial activity.Can influence overall charge and hydrophobicity.[15]

Table 1: Summary of Structure-Activity Relationships for Beta-Lysine Containing Peptides.

Part 5: Experimental Protocols for Mechanistic Elucidation

A robust understanding of the mechanism of action requires a combination of in vitro and cell-based assays. The following are foundational protocols for characterizing beta-lysine containing peptides.

Minimum Inhibitory Concentration (MIC) Assay

Principle: To determine the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Methodology:

  • Prepare a twofold serial dilution of the peptide in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Tryptic Soy Broth).[16]

  • Inoculate each well with a standardized suspension of the target microorganism (e.g., 5 x 10^5 CFU/mL).[16]

  • Include positive (bacteria with medium) and negative (sterile medium) controls.[16]

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection of turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration with no visible growth.[16]

Membrane Permeability Assay (NPN Uptake)

Principle: To assess the peptide's ability to disrupt the bacterial outer membrane using the fluorescent probe N-Phenyl-1-naphthylamine (NPN). NPN fluoresces in a hydrophobic environment (the membrane interior) but is quenched in an aqueous environment.

Methodology:

  • Grow and wash the target bacteria (e.g., E. coli) and resuspend in a buffer (e.g., HEPES).[16]

  • Add NPN to the bacterial suspension to a final concentration of 10 µM.

  • Measure the baseline fluorescence.

  • Add the peptide at various concentrations and immediately monitor the increase in fluorescence over time. A rapid increase indicates outer membrane permeabilization.[16]

Cytotoxicity Assay (LDH Release)

Principle: To evaluate the peptide's toxicity to mammalian cells by measuring the release of lactate dehydrogenase (LDH), a cytosolic enzyme that is released upon cell membrane damage.

Methodology:

  • Seed mammalian cells (e.g., HaCaT keratinocytes or PC-12 cells) in a 96-well plate and allow them to adhere overnight.[17][18]

  • Replace the medium with fresh medium containing serial dilutions of the peptide.

  • Incubate for a specified period (e.g., 24-48 hours).[17]

  • Collect the cell supernatant.

  • Measure LDH activity in the supernatant using a commercially available colorimetric assay kit, following the manufacturer's instructions.

  • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent like Triton X-100).

cluster_2 Experimental Workflow for Peptide Characterization Synthesis Peptide Synthesis & Purification MIC Antimicrobial Activity (MIC Assay) Synthesis->MIC Cytotoxicity Cytotoxicity (LDH/MTT Assay) Synthesis->Cytotoxicity Stability Proteolytic Stability Assay Synthesis->Stability Permeability Membrane Permeability (NPN Assay) MIC->Permeability Mechanism Further Mechanistic Studies (e.g., CD, NMR, Microscopy) Permeability->Mechanism Result Lead Candidate Identification Cytotoxicity->Result Stability->Result Mechanism->Result

Caption: Workflow for the characterization of β-lysine peptides.

Conclusion and Future Perspectives

The incorporation of beta-lysine into peptides represents a powerful strategy for developing novel therapeutics with enhanced stability and potent biological activity. The primary antimicrobial mechanism of these peptides involves a charge-dependent disruption of bacterial membranes, while their utility as cell-penetrating agents opens avenues for intracellular drug delivery. The inherent resistance to proteolysis is a key advantage that positions them as promising candidates to overcome the limitations of conventional peptide drugs.

Future research will likely focus on fine-tuning the structure-activity relationships to develop peptides with high selectivity for microbial or cancer cells while minimizing toxicity to host cells. Furthermore, exploring the full range of intracellular targets for translocating beta-lysine peptides could unveil novel therapeutic mechanisms. As our understanding of their interactions with biological systems deepens, beta-lysine containing peptides are poised to become a cornerstone of next-generation peptide-based medicine.

References

  • A Comparative Analysis of Beta-Lysine Containing Peptides for Therapeutic Applic
  • A Key Role for Lysine Residues in Amyloid β-Protein Folding, Assembly, and Toxicity. PMC.
  • Lysine-Based α-Peptide/β-Peptoid Peptidomimetics: Influence of Hydrophobicity, Fluorination, and Distribution of Cationic Charge on Antimicrobial Activity and Cytotoxicity. PubMed.
  • Molecular properties of lysine dendrimers and their interactions with Aβ-peptides and neuronal cells. PubMed.
  • Studies on the beta-lysine peptide. IV. Preparation of semi-synthetic racemomycins and their antimicrobial activities. PubMed.
  • Recent Advances in Epsilon-Poly-L-Lysine and L-Lysine-Based Dendrimer Synthesis, Modification, and Biomedical Applic
  • Peptide synthesis. Wikipedia.
  • In Vitro Evaluation of Cytotoxicity and Permeation Study on Lysine- and Arginine-Based Lipopeptides with Proven Antimicrobial Activity. PMC - NIH.
  • Mechanism of action of lysine.
  • Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society.
  • Exploring the Chemical Features and Biomedical Relevance of Cell-Penetr
  • Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in W
  • Role of arginine and lysine in the antimicrobial mechanism of histonederived antimicrobial peptides. Ovid.
  • Cell-penetr
  • Structure-activity relationships of antibacterial acyl-lysine oligomers. PubMed.
  • Role of arginine and lysine in the antimicrobial mechanism of histone-derived antimicrobial peptides. PubMed.
  • The Antimicrobial Mechanism of Action of Epsilon-Poly-l-Lysine. ASM Journals.
  • Amino Acid Dendrimers (poly-L-lysine and Polyarginine Dendrimers).
  • Antimicrobial Activity of L-Lysine and Poly-L-Lysine with Pulsed Electric Fields. MDPI.
  • Roles of Arginine and Lysine Residues in the Translocation of a Cell-Penetrating Peptide from 13C, 31P and 19F Solid-St
  • Recent Advances of Studies on Cell-Penetrating Peptides Based on Molecular Dynamics Simul
  • Antimicrobial Activity of α-Peptide/β-Peptoid Lysine-Based Peptidomimetics Against Colistin-Resistant Pseudomonas aeruginosa Isolated
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Rel
  • Strategies for Improving Peptide Stability and Delivery. PMC - PubMed Central.
  • The Antimicrobial Mechanism of Action of Epsilon-Poly-l-Lysine. PMC - PubMed Central.
  • Structural Changes and Antibacterial Activity of Epsilon-poly-l-lysine in Response to pH and Phase Transition and Their Mechanisms.
  • Enhancement of Antioxidant Activity, Stability, and Structure of Heme-Peptides by L-Lysine.
  • Roles of Arginine and Lysine Residues in the Translocation of a Cell-Penetrating Peptide from 13C, 31P, and 19F Solid-State NMR.
  • The Role of Surface Exposed Lysine in Conformational Stability and Functional Properties of Lipase
  • Peptides Evaluated In Silico, In Vitro, and In Vivo as Therapeutic Tools for Obesity: A System
  • Antimicrobial Activity of ε-Poly-l-lysine after Forming a Water-Insoluble Complex with an Anionic Surfactant.
  • Lysine and Arginine Reactivity and Transformation Products during Peptide Chlorination.
  • Lysine biochemistry & reactivity - emphasis on its charge & nucleophilic ability to form bonds.
  • Synthesis and characterization of poly-L-lysine dendrimers.
  • Role of Arginine and Lysine in the Antimicrobial Mechanism of Histone-derived Antimicrobial Peptides. PMC - PubMed Central.
  • Antimicrobial Activity of α-Peptide/β-Peptoid Lysine-Based Peptidomimetics Against Colistin-Resistant Pseudomonas aeruginosa Isolated From Cystic Fibrosis P
  • Effects of Lysine Acetylation in a β-Hairpin Peptide: Comparison of an Amide−π and a C
  • Poly(ethylene glycol)-lysine dendrimers for targeted delivery of nitric oxide.
  • Molecular Pharmaceutics Vol. 23 No. 1.
  • Design, synthesis, and structural characterization of lysine covalent BH3 peptides targeting Mcl-1. PMC - NIH.

Sources

The Unseen Backbone: A Technical Guide to the Discovery and Enduring Impact of β-Amino Acids in Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide charts the scientific journey of β-amino acids, from their initial discovery as structural curiosities to their current standing as indispensable tools in drug development and biomaterial science. We will traverse the historical landscape of their first identification and synthesis, explore the diverse array of naturally occurring β-amino acids, and delve into the seminal research that established β-peptides as a new frontier in peptidomimetics. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the foundational principles and practical applications of β-amino acid chemistry, supported by detailed experimental protocols, comparative data, and visual workflows to illuminate key concepts.

The Dawn of a New Class: Early Discoveries and Syntheses

The story of β-amino acids begins in the early 20th century, a period of fervent discovery in the field of organic chemistry. While the focus was largely on the proteinogenic α-amino acids, the fundamental building blocks of life as elucidated by pioneers like Emil Fischer, a new class of amino acids was quietly emerging.

The first and most well-known of this new class, β-alanine (3-aminopropanoic acid), was identified in the early 1900s as a constituent of the dipeptide carnosine, which was isolated from muscle tissue by the Russian scientist Vladimir Gulewitsch.[1] Unlike its α-isomer, β-alanine features its amino group on the β-carbon, a seemingly subtle shift that profoundly impacts its chemical and biological properties.[2] This discovery laid the groundwork for recognizing a new family of amino acids that were not incorporated into proteins.[2]

While the natural occurrence of β-alanine was established, the ability to synthesize these molecules in the laboratory was a critical next step. Early synthetic routes were being explored, and while a definitive "first" synthesis of a simple β-amino acid is not prominently documented in readily available historical records, several foundational reactions in organic chemistry would have enabled their creation. One of the most significant early and versatile methods for the synthesis of β-amino acids from their α-counterparts is the Arndt-Eistert reaction .[3][4] Developed in 1935 by German chemists Fritz Arndt and Bernd Eistert, this reaction provided a reliable method for the one-carbon homologation of carboxylic acids, proving invaluable for accessing β-amino acids.[3]

Key Historical Milestones in β-Amino Acid Discovery and Synthesis
YearMilestoneKey Researchers/ContributorsSignificance
Early 1900sDiscovery of β-alanine as a component of carnosine.[1]Vladimir GulewitschFirst identification of a naturally occurring β-amino acid.[1]
1935Development of the Arndt-Eistert reaction.[3]Fritz Arndt and Bernd EistertProvided a general and reliable method for the synthesis of β-amino acids from α-amino acids.[3][4]
Mid-20th CenturyElucidation of the biosynthetic pathways of β-alanine.Multiple researchersUnderstanding of how β-alanine is produced in biological systems.
Late 20th CenturyDiscovery of a wider range of naturally occurring β-amino acids.[5]Various research groupsExpanded the known diversity and biological roles of β-amino acids.[5]
1990sSeminal work on the synthesis and conformational properties of β-peptides.Dieter Seebach, Samuel Gellman, and othersEstablished the field of β-peptidomimetics and their potential in drug discovery.

Nature's Reservoir: The Expanding World of Natural β-Amino Acids

For a considerable time, β-alanine was considered a lonely outlier. However, dedicated research has unveiled a diverse and growing family of naturally occurring β-amino acids, each with unique biological roles.[5] These molecules are found in a wide range of organisms, from bacteria and fungi to plants and marine invertebrates, where they are often constituents of complex natural products with potent biological activities.[6]

Examples of naturally occurring β-amino acids beyond β-alanine include β-leucine, β-phenylalanine, and β-tyrosine.[5] These are often found in peptides and other secondary metabolites that exhibit antimicrobial, antifungal, and even insecticidal properties.[5] The discovery of these compounds has significantly broadened our understanding of the chemical diversity of life and has provided a rich source of inspiration for the design of novel therapeutic agents.

Biosynthesis of β-Amino Acids

The metabolic pathways leading to the formation of β-amino acids are distinct from those of their α-analogs. In many organisms, β-alanine is synthesized via the degradation of pyrimidine bases like uracil. Another key pathway involves the decarboxylation of aspartic acid. The biosynthesis of other β-amino acids often involves aminomutases that catalyze the transfer of an amino group from the α- to the β-position of an α-amino acid.

The Rise of β-Peptides: A New Paradigm in Peptidomimetics

The true renaissance of β-amino acid research began in the 1990s with the pioneering work on β-peptides . These are polymers of β-amino acids, and their study has opened up a new world of possibilities in medicinal chemistry and materials science. The key insight that drove this field forward was the realization that the extra carbon atom in the backbone of β-peptides imparts unique and highly desirable properties.

Unlike their natural α-peptide counterparts, β-peptides are generally resistant to degradation by proteases, the enzymes that rapidly break down conventional peptide drugs in the body. This proteolytic stability leads to a significantly longer biological half-life, a critical advantage for therapeutic applications.

Furthermore, β-peptides have a remarkable propensity to fold into stable, well-defined secondary structures, including helices, sheets, and turns. This conformational stability is a direct consequence of the altered backbone geometry and allows for the rational design of molecules that can mimic the three-dimensional structures of biologically important α-peptides and proteins. This ability to mimic protein secondary structures is a cornerstone of their use in disrupting protein-protein interactions, a key strategy in modern drug discovery.

Synthetic Methodologies: A Practical Guide for the Researcher

A variety of synthetic methods have been developed to access a wide range of β-amino acids with diverse functionalities and stereochemistries. The choice of method depends on the desired target molecule, the starting materials available, and the required stereochemical purity.

The Arndt-Eistert Homologation: A Classic Route

The Arndt-Eistert reaction remains a cornerstone for the synthesis of β³-amino acids from α-amino acids.[2] The reaction proceeds via the formation of a diazoketone from an activated carboxylic acid, followed by a Wolff rearrangement to a ketene, which is then trapped by a nucleophile.[3]

Experimental Protocol: Arndt-Eistert Synthesis of a β-Amino Acid [2]

  • Activation of the α-Amino Acid:

    • Dissolve the N-protected α-amino acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -15 °C.

    • Add N-methylmorpholine (1.1 equivalents) followed by the dropwise addition of isobutyl chloroformate (1.1 equivalents).

    • Stir the reaction mixture at -15 °C for 15 minutes.

  • Formation of the Diazoketone:

    • In a separate flask, prepare a solution of diazomethane in diethyl ether. Caution: Diazomethane is toxic and explosive. This step should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

    • Slowly add the ethereal solution of diazomethane to the activated amino acid solution at -15 °C.

    • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Wolff Rearrangement and Nucleophilic Trapping:

    • In a separate flask, prepare a solution of silver benzoate (0.1 equivalents) in triethylamine (2 equivalents).

    • Add the diazoketone solution to the silver benzoate solution at room temperature.

    • Stir the reaction mixture overnight.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the resulting β-amino acid derivative by chromatography.

Diagram: The Arndt-Eistert Reaction Workflow

Arndt_Eistert_Workflow cluster_activation Step 1: Activation cluster_diazoketone Step 2: Diazoketone Formation cluster_rearrangement Step 3: Wolff Rearrangement & Trapping A N-Protected α-Amino Acid B Mixed Anhydride Intermediate A->B Isobutyl Chloroformate, N-Methylmorpholine C α-Diazoketone B->C Diazomethane D Ketene Intermediate C->D Ag₂O or AgOBz E β-Amino Acid Derivative D->E Nucleophile (e.g., H₂O, ROH)

Caption: Workflow of the Arndt-Eistert homologation for β-amino acid synthesis.

The Mannich Reaction: A Versatile C-C Bond Formation

The Mannich reaction is a three-component condensation reaction involving an aldehyde, an amine, and a compound with an acidic proton (such as a ketone or malonate).[7] This reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, which can then be converted to β-amino acids.[8]

Experimental Protocol: Three-Component Mannich Reaction [7]

  • Reaction Setup:

    • To a solution of an aromatic aldehyde (1 equivalent) and an aniline (1 equivalent) in ethanol, add a ketone or diethyl malonate (1 equivalent).

    • Add a catalytic amount of a suitable acid catalyst (e.g., sulfated MCM-41).[7]

  • Reaction Execution:

    • Reflux the reaction mixture and monitor its progress by thin-layer chromatography (TLC).[7]

  • Workup and Purification:

    • Upon completion, filter the reaction mixture to recover the catalyst.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to obtain the β-amino carbonyl compound.

  • Conversion to β-Amino Acid:

    • The resulting β-amino carbonyl compound can be converted to the corresponding β-amino acid through standard functional group transformations, such as hydrolysis of the ester or reduction of the ketone followed by oxidation.

Biological Activities and Therapeutic Potential

The unique structural features of β-amino acids and their oligomers, β-peptides, have translated into a wide range of biological activities, making them highly attractive candidates for drug development.

Antimicrobial Peptides

One of the most promising applications of β-peptides is in the development of new antimicrobial agents. Many naturally occurring antimicrobial peptides are rich in cationic and hydrophobic α-amino acids and act by disrupting bacterial cell membranes. However, their therapeutic use is often limited by their susceptibility to proteolysis.

β-Peptides designed to mimic the amphipathic structures of these natural antimicrobial peptides have shown potent activity against a broad spectrum of bacteria, including multidrug-resistant strains.[9] Their resistance to proteases makes them particularly promising candidates for combating the growing threat of antibiotic resistance.

Table: Antimicrobial Activity of Selected β-Peptides

PeptideTarget OrganismMIC (µM)IC50 (µM)Reference
BotrAMP14A. baumannii0.78 - 1.56> 128 (low cytotoxicity)[10]
CrotAMP14A. baumannii1.56 - 3.12> 128 (low cytotoxicity)[10]
Peptide 1E. coli2.50.32[11]
Peptide 2S. aureus102.07[11]
D-LL-31CRS bacteria-Varies

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration against mammalian cells (a measure of cytotoxicity).

Other Therapeutic Applications

The ability of β-peptides to adopt stable secondary structures has been exploited to design inhibitors of protein-protein interactions implicated in various diseases, including cancer and viral infections. Furthermore, the incorporation of β-amino acids into existing peptide drugs can enhance their pharmacokinetic properties, leading to improved efficacy and reduced dosing frequency.

The β-Alanine-Carnosine Pathway: A Key Biological Axis

The biosynthesis of carnosine from β-alanine and L-histidine is a crucial metabolic pathway, particularly in muscle and brain tissue.[12][13] Carnosine acts as an important intracellular pH buffer, an antioxidant, and a metal-ion chelator.[13] The rate-limiting step in carnosine synthesis is the availability of β-alanine, making it a key regulatory point.[13]

Diagram: The β-Alanine-Carnosine Synthesis Pathway

Carnosine_Synthesis cluster_precursors Precursors cluster_synthesis Synthesis cluster_degradation Degradation A β-Alanine D Carnosine Synthetase (ATP-dependent) A->D B L-Histidine B->D C Carnosine E Carnosinase C->E Hydrolysis D->C E->A E->B

Caption: The enzymatic synthesis and degradation of carnosine.

Future Directions and Conclusion

The field of β-amino acid research continues to evolve at a rapid pace. Advances in synthetic methodologies, including catalytic asymmetric synthesis, are providing access to an ever-expanding repertoire of novel β-amino acid building blocks.[14] The development of solid-phase synthesis techniques for β-peptides has enabled the creation of large combinatorial libraries for the discovery of new bioactive molecules.[15][16]

Looking ahead, the integration of β-amino acids into more complex molecular architectures, such as peptidomimetics, foldamers, and biomaterials, holds immense promise. The ability to precisely control the three-dimensional structure and biological function of these molecules will undoubtedly lead to the development of new therapeutics for a wide range of diseases and innovative materials with novel properties.

References

  • Synthesis of carnosine from precursor amino acids β-alanine and L-histidine. ResearchGate. Available from: [Link].

  • Solid-Phase Synthesis of β-Amino Ketones Via DNA-Compatible Organocatalytic Mannich Reactions. PMC. Available from: [Link].

  • Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. The Royal Society of Chemistry. Available from: [Link].

  • Arndt-Eister reaction. Chemistry LibreTexts. Available from: [Link].

  • Arndt–Eistert reaction. Wikipedia. Available from: [Link].

  • Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. International Journal of Innovative Technology and Exploring Engineering. Available from: [Link].

  • β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Available from: [Link].

  • Establishing quantifiable guidelines for antimicrobial α/β-peptide design: A partial least squares approach to improve antimicrobial activity and reduce mammalian cell toxicity. PMC. Available from: [Link].

  • Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Der Pharma Chemica. Available from: [Link].

  • A new method for the synthesis of β-amino acids. University of Vienna. Available from: [Link].

  • Schematic representation of formation and possible fates of 'carnosinylated' proteins. ROS, reactive oxygen species. ResearchGate. Available from: [Link].

  • Exercise Physiology | Beta-Alanine, Carnosine Biosynthesis & Functions. YouTube. Available from: [Link].

  • Carnosine. Wikipedia. Available from: [Link].

  • Arndt-Eistert Synthesis. Organic Chemistry Portal. Available from: [Link].

  • A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production. PubMed. Available from: [Link].

  • First Synthesis of a beta(2)-homoamino Acid by Enantioselective Catalysis. PubMed. Available from: [Link].

  • Amino acid. Wikipedia. Available from: [Link].

  • Cont. MIC and IC50/LD50 values. ResearchGate. Available from: [Link].

  • How Is Solid-Phase Peptide Synthesis Automated?. YouTube. Available from: [Link].

  • Antimicrobial peptides used in this study and their corresponding HC50. ResearchGate. Available from: [Link].

  • Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. ACS Publications. Available from: [Link].

  • Beta Homo Amino Acids for Peptide Synthesis Archives. AAPPTEC. Available from: [Link].

  • Rapid Flow-Based Peptide Synthesis. Pentelute Lab. Available from: [Link].

  • Beta Amino Acids and Beta Homo Amino Acids. Aapptec Peptides. Available from: [Link].

  • Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. ResearchGate. Available from: [Link].

  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. Available from: [Link].

  • The History of the Discovery of the Amino Acids. ACS Publications. Available from: [Link].

  • Enzymatic Stereoselective Synthesis of β-Amino Acids. ResearchGate. Available from: [Link].

  • Biosynthesis of natural products containing β-amino acids. RSC Publishing. Available from: [Link].

  • Biosynthesis of natural products containing β-amino acids. PubMed. Available from: [Link].

  • Cathelicidin-like Peptide for Resistant Acinetobacter baumannii Control. MDPI. Available from: [Link].

  • The IC50 values of antimicrobial peptides and antibiotics against bacterial isolated from CRS patients under biofilm-stimulating condition. NLM Dataset Catalog. Available from: [Link].

  • Ribosomal Synthesis of Macrocyclic Peptides with β2- and β2,3-Homo-Amino Acids for the Development of Natural Product-Like Combinatorial Libraries. PubMed. Available from: [Link].

Sources

Solubility Profile of (3S)-3,6-Diaminohexanoic Acid Dihydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(3S)-3,6-diaminohexanoic acid, commonly known as L-lysine, is an essential proteinogenic amino acid critical to numerous biological functions. In pharmaceutical and biochemical applications, it is frequently utilized in its salt forms, such as (3S)-3,6-diaminohexanoic acid dihydrochloride (L-lysine dihydrochloride), to enhance stability and handling.[1][2] A thorough understanding of its solubility in non-aqueous solvents is paramount for processes including synthesis, purification, formulation, and the development of drug delivery systems. This guide provides a comprehensive analysis of the physicochemical properties of L-lysine dihydrochloride, the theoretical principles governing its solubility, quantitative experimental data in various organic solvents, and detailed methodologies for solubility determination.

Physicochemical Characterization of the Solute

A molecule's solubility is intrinsically linked to its structural and chemical properties. L-lysine dihydrochloride (CAS: 657-26-1) is a highly polar, charged molecule, which dictates its interaction with different solvent environments.[1]

Key Properties of L-Lysine Dihydrochloride:

  • Molecular Formula: C₆H₁₆Cl₂N₂O₂[3]

  • Molecular Weight: 219.11 g/mol [2][3]

  • Appearance: White to very light yellow crystalline powder.[1]

  • Thermal Stability: Melts with decomposition at approximately 263 °C.[4][5]

  • Structure: The structure consists of the L-lysine molecule, which possesses a carboxylic acid group, an α-amino group, and an ε-amino group on its side chain. In the dihydrochloride salt, both amino groups are protonated, forming ammonium (-NH₃⁺) groups, with two chloride ions (Cl⁻) acting as counterions. This dual protonation results in a net charge of +2 on the organic molecule at low pH.

The high polarity, ionic character, and capacity for extensive hydrogen bonding are the defining features that govern the solubility of L-lysine dihydrochloride.

Theoretical Framework of Solubility

The dissolution of a crystalline solute like L-lysine dihydrochloride is an equilibrium process governed by thermodynamics. Solubility is achieved when the Gibbs free energy of the system is minimized. This involves two primary energy considerations:

  • Lattice Energy: The energy required to overcome the intermolecular forces holding the crystal lattice together. For an ionic salt, this is a significant energy barrier.

  • Solvation Energy: The energy released when the solute molecules or ions are stabilized by interactions with solvent molecules.

The interplay between these forces and the properties of the solvent determines the extent of solubility.

The Role of the Solvent

The principle of "like dissolves like" provides a foundational understanding. L-lysine dihydrochloride is a highly polar, ionic compound. Therefore, its solubility is expected to be highest in highly polar solvents and negligible in nonpolar solvents.

  • Polar Protic Solvents (e.g., water, methanol, ethanol, glycol): These solvents possess O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors. They can effectively solvate both the ammonium cations and the chloride anions through strong ion-dipole interactions and hydrogen bonding.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments but lack O-H or N-H bonds. While they can solvate cations well through dipole interactions, their ability to solvate anions (like Cl⁻) is weaker compared to protic solvents.

  • Nonpolar Solvents (e.g., benzene, ether): These solvents have low dielectric constants and cannot form strong interactions with charged ions. The energy required to break the crystal lattice of L-lysine dihydrochloride is not compensated by solvation energy, leading to very poor solubility.[6]

The following diagram illustrates the relationship between the solute's ionic nature and the solvent's properties in determining solubility.

cluster_solute Solute Properties (L-Lysine Dihydrochloride) cluster_solvent Solvent Properties cluster_outcome Solubility Outcome solute Highly Polar Ionic (+2 Charge) Strong H-Bonding Capacity polar_protic Polar Protic (e.g., Water, Methanol) H-Bond Donors/Acceptors solute->polar_protic Strong Ion-Dipole & H-Bonding Interactions polar_aprotic Polar Aprotic (e.g., DMSO) Only H-Bond Acceptors solute->polar_aprotic Good Cation Solvation Poor Anion Solvation nonpolar Nonpolar (e.g., Ether, Benzene) Weak van der Waals Forces solute->nonpolar Weak Interactions (Insignificant Solvation) high_sol High Solubility polar_protic->high_sol mod_sol Moderate to Low Solubility polar_aprotic->mod_sol insoluble Insoluble nonpolar->insoluble

Caption: Factors influencing the solubility of L-lysine dihydrochloride.

Quantitative Solubility Data in Organic Solvents

While the topic specifies L-lysine dihydrochloride, the most comprehensive quantitative study available in the literature was performed on the closely related L-lysine monohydrochloride (CAS: 657-27-2) .[7][8][9][10][11] The principles and solubility trends observed for the monohydrochloride salt are directly applicable and provide authoritative insight into the behavior of the dihydrochloride form.

A study by Zhao et al. (2009) measured the solubility of L-lysine hydrochloride in several pure solvents at temperatures ranging from 283 K to 323 K.[7][8][9] The data demonstrates a clear trend and highlights the significant impact of solvent choice and temperature.

Table 1: Mole Fraction Solubility (x) of L-Lysine Hydrochloride in Various Solvents [7][8]

Temperature (K)WaterDimethyl Sulfoxide (DMSO)GlycolMethanolEthanol
283.150.10640.02410.00940.00390.0016
293.150.11710.02840.01180.00510.0021
303.150.12870.03350.01480.00660.0027
313.150.14120.03950.01850.00860.0035
323.150.15480.04650.02310.01110.0045
Analysis of Experimental Data

The experimental results confirm the theoretical predictions:

  • Effect of Solvent: The solubility follows the order: Water > Dimethyl Sulfoxide > Glycol > Methanol > Ethanol .[7][8][9][10] This trend aligns with the polarity and hydrogen bonding capabilities of the solvents. Water, being the most polar protic solvent, provides the best solvation environment. The lower solubility in alcohols (glycol, methanol, ethanol) compared to water is expected, and solubility decreases as the nonpolar alkyl chain of the alcohol increases (ethanol < methanol).[12]

  • Effect of Temperature: For all solvents tested, the solubility of L-lysine hydrochloride increases with increasing temperature.[7][8] This indicates that the dissolution process is endothermic, which is typical for the dissolution of crystalline solids.

Other qualitative sources confirm that L-lysine hydrochloride is almost insoluble in ether, a nonpolar solvent.[4]

Standard Protocol for Solubility Determination

To ensure accuracy and reproducibility, a robust experimental protocol is essential. The data in Table 1 was generated using a synthetic method coupled with laser monitoring, a precise technique for determining the saturation point.[7][8][9]

Experimental Protocol: Synthetic Method with Laser Monitoring

This method involves preparing a mixture of known composition (solute + solvent) and slowly heating it until the last solid particle dissolves. The temperature at which this occurs is the equilibrium or saturation temperature for that specific composition.

Objective: To determine the temperature at which a known mole fraction of L-lysine dihydrochloride is completely soluble in a given solvent.

Materials & Apparatus:

  • This compound (purity >99%), dried under vacuum.

  • High-purity organic solvents (e.g., HPLC grade), dehydrated using molecular sieves.

  • Jacketed glass equilibrium cell (50 mL).

  • Thermostatic water bath with temperature controller (±0.05 K).

  • Magnetic stirrer and stir bar.

  • Analytical balance (±0.1 mg).

  • Laser monitoring system (laser generator, photoelectric transformer, digital display).

Step-by-Step Procedure:

  • Preparation: Accurately weigh a specific mass of L-lysine dihydrochloride and the chosen organic solvent directly into the jacketed glass cell using an analytical balance.

  • Sealing: Seal the cell tightly to prevent any change in composition due to solvent evaporation, especially with volatile solvents like methanol and ethanol.

  • Initial Mixing: Place the cell in the thermostatic bath and begin stirring to create a uniform suspension.

  • Heating and Observation:

    • Set the bath to a temperature below the expected saturation point.

    • Slowly increase the temperature of the bath at a controlled rate (e.g., 0.1-0.2 K/min) as the anticipated saturation temperature is approached.

    • The laser beam is passed through the cell. While solid particles are present, they scatter the laser light, resulting in a low reading on the photoelectric detector.

  • Endpoint Determination: The moment the last crystal dissolves, the solution becomes clear. This causes a sharp, significant increase in the intensity of the laser light reaching the detector. The temperature at which this sharp transition occurs is recorded as the equilibrium temperature for that specific concentration.[7][8]

  • Data Collection: Repeat the procedure for different solute-solvent compositions to generate a complete solubility curve across the desired temperature range.

The following diagram outlines the workflow for this experimental protocol.

start Start prep 1. Prepare Mixture Weigh solute and solvent into equilibrium cell. start->prep seal 2. Seal the Cell Prevent solvent evaporation. prep->seal mix 3. Stir Mixture Create a uniform suspension. seal->mix heat 4. Controlled Heating Slowly increase temperature in thermostatic bath. mix->heat monitor 5. Laser Monitoring Pass laser beam through cell. Detect light intensity. heat->monitor decision Last Crystal Dissolved? monitor->decision decision->heat No record 6. Record Temperature Note the equilibrium saturation temperature. decision->record Yes end End record->end

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of this compound is fundamentally driven by its highly polar and ionic nature. It exhibits significant solubility only in polar solvents capable of strong ion-dipole interactions and hydrogen bonding. Experimental data for the closely related monohydrochloride salt quantitatively confirms that solubility is highest in water, followed by polar organic solvents like DMSO, glycol, methanol, and ethanol, and is negligible in nonpolar solvents. Solubility in these systems is also strongly dependent on temperature, increasing as temperature rises. For professionals in pharmaceutical development and scientific research, this knowledge is crucial for selecting appropriate solvent systems for crystallization, designing stable liquid formulations, and optimizing reaction conditions, ensuring the efficient and effective use of this vital amino acid derivative.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5962, L-Lysine. Retrieved from [Link].

  • Zhao, D., Li, Q., Duan, E., Li, H., & Shen, X. (2009). Solubility of l-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K. Journal of Chemical & Engineering Data, 54(7), 2126–2127. Retrieved from [Link].

  • MooGeneCare (2026). L-Lysine Hydrochloride. Retrieved from [Link].

  • American Chemical Society (2009). Solubility of l-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K. Retrieved from [Link].

  • Thermodynamics Research Center (n.d.). ThermoML:J. Chem. Eng. Data 2009, 54, 7, 2126-2127. Retrieved from [Link].

  • Yennawar, H. P., Natarajan, S., & Viswamitra, M. A. (1991). Crystal and molecular structure of L-valyl-L-lysine hydrochloride. International Journal of Peptide and Protein Research, 38(6), 569–573. Retrieved from [Link].

  • ResearchGate (n.d.). Solubility of L-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K | Request PDF. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69567, Lysine dihydrochloride. Retrieved from [Link].

  • Pascal and Francis Bibliographic Databases (n.d.). Solubility of L-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K. Retrieved from [Link].

  • Zhao, D., Li, Q., & Shen, X. (2012). Measurement and Correlation of the Solubility of 2,6-Diaminohexanoic Acid Hydrochloride in Aqueous Methanol and Aqueous Ethanol Mixtures. Journal of Chemical & Engineering Data, 57(5), 1595–1598. Retrieved from [Link].

Sources

A Technical Guide to (3S)-3,6-Diaminohexanoic Acid Dihydrochloride: Properties, Handling, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of (3S)-3,6-diaminohexanoic acid dihydrochloride, a chiral, non-proteinogenic beta-amino acid also known as L-beta-lysine dihydrochloride. This document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's core molecular profile, critical physicochemical and safety data, and robust analytical methodologies. Furthermore, it explores the compound's significance as a versatile chiral building block in synthetic chemistry and its potential applications in the development of novel therapeutics, particularly in the realm of peptide-based drugs. The protocols and data presented herein are synthesized from authoritative sources to ensure technical accuracy and practical utility in a laboratory setting.

Core Molecular Profile

(3S)-3,6-diaminohexanoic acid is a derivative of hexanoic acid with two amino groups, one at the beta-position (C3) and another at the terminal position (C6). The "(3S)" designation specifies the stereochemistry at the chiral center, which is critical for its application in stereospecific synthesis. The dihydrochloride salt form enhances stability and solubility in aqueous media, making it a common formulation for laboratory use.

Chemical Identity

The compound is systematically identified by several names and registry numbers, which are crucial for accurate sourcing and regulatory compliance.

  • IUPAC Name : this compound

  • Common Synonyms : L-beta-Lysine dihydrochloride, (S)-3,6-Diaminohexanoic acid dihydrochloride

  • CAS Registry Number (Dihydrochloride) : 35761-15-0[1]

  • CAS Registry Number (Free Base) : 504-21-2[2][3][4]

Molecular Formula and Weight

Understanding the precise molecular formula and weight is fundamental for stoichiometric calculations in synthesis and for mass spectrometry-based analysis.

  • Free Base ((3S)-3,6-diaminohexanoic acid) :

    • Formula : C₆H₁₄N₂O₂[2][3][5]

    • Molecular Weight : 146.19 g/mol [2][3][6][7]

  • Dihydrochloride Salt :

    • Formula : C₆H₁₆Cl₂N₂O₂[8]

    • Molecular Weight : 219.11 g/mol [1][8]

Structural Information

The spatial arrangement of atoms dictates the molecule's chemical reactivity and biological interactions. The dihydrochloride salt features protonated amino groups, balanced by chloride ions.

Caption: 2D structure of this compound.

Table 1: Key Chemical Identifiers

Identifier Value Source
SMILES NCCCCC(O)=O.[H]Cl.[H]Cl [5][8]
InChI (Free Base) InChI=1S/C6H14N2O2/c7-3-1-2-5(8)4-6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1 [3][5]

| InChIKey (Free Base) | QKEWQOJCHPFEAF-YFKPBYRVSA-N |[3] |

Physicochemical and Safety Data

Proper handling and storage are predicated on a thorough understanding of the compound's physical properties and potential hazards.

Physicochemical Properties

The data below are essential for designing experimental conditions, such as solvent selection and temperature control.

Table 2: Summary of Physicochemical Properties

Property Value / Description Source(s)
Physical Form Crystalline powder [9]
Melting Point 146-147 °C (for a related dihydrochloride) [9]
Storage Conditions Store at room temperature in a dry, well-ventilated place under an inert atmosphere. [2][8][9]

| Purity | Typically available at ≥95% |[1] |

Safety and Handling

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. The dihydrochloride salt of this amino acid is classified as an irritant. The causality for these precautions lies in its chemical nature: the fine powder can be easily aerosolized, posing an inhalation hazard, while the acidic and amine functionalities can cause irritation upon contact with skin and eyes.[9][10]

Table 3: GHS Hazard and Safety Information

GHS Information Code Description Source(s)
Hazard Statements H302 Harmful if swallowed [8][10]
H315 Causes skin irritation [9]
H319 Causes serious eye irritation [9]
H335 May cause respiratory irritation [9][10]

| Signal Word | Warning / Danger | |[9][10] |

This protocol is a self-validating system designed to minimize exposure and maintain compound integrity.

  • Engineering Controls : Always handle the compound within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder.[10]

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, a lab coat, and chemical safety goggles that provide a complete seal around the eyes.[11]

  • Dispensing : When weighing, use spark-proof tools and an anti-static weigh boat to prevent ignition from electrostatic discharge.[2] Avoid creating dust clouds.

  • Storage : On receipt, transfer the container to a designated storage area for irritants. Ensure the container is tightly sealed to prevent moisture absorption and stored away from incompatible materials like strong oxidizing agents.[2][11]

  • Spill & Waste Management : In case of a spill, do not dry sweep. Gently cover the spill with an absorbent material, collect it in a sealed container, and dispose of it as hazardous chemical waste according to institutional guidelines.[11]

  • First Aid :

    • Inhalation : Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[10][11]

    • Skin Contact : Immediately wash the affected area with plenty of soap and water.[11]

    • Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[10][11]

Analytical Methodologies

The validation of this compound requires a multi-faceted analytical approach to confirm its identity, purity, and, most importantly, its stereochemical integrity.

Rationale for Analytical Strategy

A robust analytical workflow is a self-validating system. For a chiral amino acid like this, the primary challenges are separating it from potential isomers and quantifying it in complex matrices.

  • Nuclear Magnetic Resonance (NMR) : Provides structural confirmation by analyzing the chemical environment of hydrogen and carbon atoms.

  • Mass Spectrometry (MS) : Confirms the molecular weight and provides fragmentation patterns for structural elucidation.

  • Chiral High-Performance Liquid Chromatography (HPLC) : This is the cornerstone for this molecule. It is used to separate the (S)-enantiomer from the (R)-enantiomer, thus verifying stereochemical purity.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Aqueous Mobile Phase A->B C Filter (0.22 µm) B->C D Inject into Chiral HPLC System C->D Prepared Sample E Electrospray Ionization (ESI+) D->E F MS/MS Detection (MRM Mode) E->F G Integrate Peaks F->G Raw Data H Quantify Purity & Enantiomeric Excess G->H

Caption: Workflow for the analytical validation of stereochemical purity.

Protocol: Stereoselective Analysis using Chiral LC-MS/MS

This protocol provides a framework for determining the enantiomeric excess (e.e.) of (3S)-3,6-diaminohexanoic acid. The choice of a chiral column is the critical step that enables the physical separation of enantiomers, a task impossible with standard achiral columns.

  • Objective : To quantify the (3S)-enantiomer and detect any presence of the (R)-enantiomer.

  • Materials :

    • (3S)-3,6-diaminohexanoic acid 2HCl (sample)

    • Reference standards for both (3S) and (3R) enantiomers (if available)

    • LC-MS grade water, acetonitrile, and formic acid

    • Chiral HPLC column (e.g., Astec CHIROBIOTIC V2 or equivalent)

  • Instrumentation : HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

  • Methodology :

    • Standard & Sample Preparation : Prepare a 1 mg/mL stock solution in water. Create a working solution by diluting the stock to 10 µg/mL with the initial mobile phase.

    • Chromatographic Conditions :

      • Column : Astec CHIROBIOTIC V2, 5 µm, 4.6 x 250 mm

      • Mobile Phase A : 0.1% Formic Acid in Water

      • Mobile Phase B : 0.1% Formic Acid in Acetonitrile

      • Gradient : Isocratic (e.g., 95% A, 5% B). Causality: An isocratic method is often sufficient for chiral separations and provides robust, repeatable retention times.

      • Flow Rate : 0.5 mL/min

      • Column Temperature : 25 °C

      • Injection Volume : 5 µL

    • Mass Spectrometer Conditions :

      • Ionization Mode : Positive Electrospray Ionization (ESI+)

      • MRM Transitions : Monitor for the transition of the parent ion (m/z 147.1, for the free base [M+H]⁺) to a characteristic product ion. Rationale: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity, filtering out background noise.

    • Data Analysis :

      • Run the (3S) standard to determine its retention time.

      • Run the sample and integrate the peaks corresponding to the retention times of the (3S) and potential (R) enantiomers.

      • Calculate the enantiomeric excess using the formula: e.e. (%) = [([S] - [R]) / ([S] + [R])] x 100.

Applications in Research and Development

The unique structure of (3S)-3,6-diaminohexanoic acid—a beta-amino acid with a pendant primary amine—makes it a valuable building block in medicinal chemistry and drug development.

Significance of the Beta-Amino Acid Scaffold

Beta-amino acids are of immense interest because they confer unique properties when incorporated into peptides.

  • Proteolytic Resistance : Peptides containing beta-amino acids (β-peptides) are resistant to degradation by proteases, which typically recognize only alpha-amino acids. This leads to a longer in vivo half-life, a highly desirable trait for therapeutic peptides.

  • Novel Secondary Structures : β-peptides can fold into stable, predictable secondary structures (helices, sheets) that are distinct from those of natural peptides. This allows for the design of peptidomimetics that can target protein-protein interactions with high specificity.

Role as a Chiral Building Block and Synthetic Intermediate

The primary application of (3S)-3,6-diaminohexanoic acid is as a chiral synthon.

  • Synthesis of Lysine Analogs : The terminal amine can be further functionalized, while the beta-amine and carboxylic acid can be incorporated into a peptide backbone, creating novel lysine analogs.

  • Intermediate for Antibiotics : Research has pointed to diaminohexanoic acid derivatives as important intermediates in the synthesis of α-aminoadipic acid peptides.[12] These peptides are structurally related to the biosynthesis of cephalosporin antibiotics, highlighting the compound's potential relevance in developing new antimicrobial agents.[12]

Conclusion

This compound is more than a simple chemical reagent; it is a specialized tool for advanced chemical synthesis and drug discovery. Its defined stereochemistry and beta-amino acid structure provide a gateway to creating novel peptidomimetics with enhanced stability and unique conformational properties. This guide has provided the core technical information necessary for its safe handling, robust analysis, and informed application. For researchers in the pharmaceutical and life sciences, a deep understanding of such building blocks is essential for innovating the next generation of therapeutics.

References

  • (3S)-3,6-Diaminohexanoate | C6H14N2O2 | CID 439417 - PubChem. National Center for Biotechnology Information. [Link]

  • Showing metabocard for (3S)-3,6-Diaminohexanoate (HMDB0012114) - Human Metabolome Database. Human Metabolome Database. [Link]

  • (3S,5S)-3,5-Diaminohexanoate | C6H14N2O2 | CID 439430 - PubChem. National Center for Biotechnology Information. [Link]

  • (2S)-2,6-diaminohexanoic acid;(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16 - PubChem. National Center for Biotechnology Information. [Link]

  • (3R)-3,6-diaminohexanoic acid | C6H14N2O2 | CID 10931575 - PubChem. National Center for Biotechnology Information. [Link]

  • (3s)-3,6-diaminohexanoate (C6H14N2O2) - PubChemLite. PubChemLite. [Link]

  • 3,6-DIAMINOHEXANOIC ACID, (3S)-. Drugfuture. [Link]

  • 3,6-Diaminohexanoic acid | C6H14N2O2 | CID 392 - PubChem. National Center for Biotechnology Information. [Link]

  • A Laboratory Investigation of 2,6-Diaminohexanoic Acid - An Essential Amino Acid in Euphorbia trigona - Research and Reviews. (2017-03-06). Research and Reviews. [Link]

  • Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid - Google Patents.
  • (3S)-6-Acetamido-3-aminohexanoic acid | C8H16N2O3 | CID 71362326 - PubChem. National Center for Biotechnology Information. [Link]

Sources

Spectroscopic Characterization of (3S)-3,6-diaminohexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed overview of the spectroscopic data for (3S)-3,6-diaminohexanoic acid, also known as (S)-β-Lysine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to facilitate the identification and characterization of this important β-amino acid. Due to the limited availability of a complete set of publicly accessible experimental spectra for this specific stereoisomer, this guide integrates predicted data from reliable sources with established principles of spectroscopic analysis for related compounds.

Introduction to (3S)-3,6-diaminohexanoic Acid

(3S)-3,6-diaminohexanoic acid is a chiral non-proteinogenic β-amino acid.[1] Unlike its α-amino acid analogue, L-lysine, the amino group is attached to the β-carbon (C3), influencing its chemical properties and biological roles. β-amino acids are of significant interest in medicinal chemistry as they can form peptides (β-peptides) with unique secondary structures that are resistant to enzymatic degradation. Understanding the precise structure and stereochemistry of (3S)-3,6-diaminohexanoic acid is crucial for its application in synthetic chemistry and drug design, making its spectroscopic characterization a fundamental requirement.

Molecular Structure and Properties:

  • Molecular Formula: C₆H₁₄N₂O₂[1]

  • Molecular Weight: 146.19 g/mol [1]

  • IUPAC Name: (3S)-3,6-diaminohexanoic acid[1]

  • Synonyms: (S)-β-Lysine, L-β-Lysine

Caption: Molecular structure of (3S)-3,6-diaminohexanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the protons on each carbon. The chemical shifts are influenced by the proximity of electronegative atoms (oxygen and nitrogen).

Proton(s)Predicted Chemical Shift (ppm)Multiplicity
H2~2.4 - 2.6Doublet of doublets
H3~3.5 - 3.7Multiplet
H4~1.6 - 1.8Multiplet
H5~1.5 - 1.7Multiplet
H6~2.9 - 3.1Triplet

Note: Predicted data is based on computational models and may vary from experimental values. The solvent used can significantly influence the chemical shifts of labile protons (NH₂ and COOH).

Predicted ¹³C NMR Data

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

CarbonPredicted Chemical Shift (ppm)
C1 (COOH)~175 - 180
C2 (CH₂)~40 - 45
C3 (CH)~50 - 55
C4 (CH₂)~25 - 30
C5 (CH₂)~30 - 35
C6 (CH₂)~40 - 45

Note: These are predicted values and should be used as a guide for spectral interpretation.

Experimental Protocol for NMR Data Acquisition

For the acquisition of high-quality NMR spectra of (3S)-3,6-diaminohexanoic acid, the following general protocol is recommended:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄). D₂O is often preferred for amino acids to observe the exchange of labile amine and carboxylic acid protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Solvent suppression techniques may be necessary if residual solvent signals obscure the analyte peaks.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments: To unambiguously assign the proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The IR spectrum of (3S)-3,6-diaminohexanoic acid is expected to show characteristic absorption bands for the amine, carboxylic acid, and alkane functionalities.

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3250 (broad)N-HStretching (primary amine)
3300-2500 (very broad)O-HStretching (carboxylic acid)
3000-2850C-HStretching (alkane)
~1710C=OStretching (carboxylic acid)
1650-1580N-HBending (primary amine)
1470-1450C-HBending (alkane)
~920 (broad)O-HBending (carboxylic acid)

Note: The broadness of the O-H and N-H stretching bands is due to hydrogen bonding.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method or Attenuated Total Reflectance (ATR) are common techniques.

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or just the KBr pellet/ATR crystal).

    • Record the sample spectrum.

    • The instrument software will automatically subtract the background to produce the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Molecular Ion Peaks

The monoisotopic mass of (3S)-3,6-diaminohexanoic acid is 146.1055 g/mol .[1] In electrospray ionization (ESI), the following molecular ions are expected:

  • [M+H]⁺: m/z 147.1133

  • [M-H]⁻: m/z 145.0977

  • [M+Na]⁺: m/z 169.0952

Proposed Fragmentation Pathway

The fragmentation of amino acids in a mass spectrometer is highly dependent on the ionization technique used. For collision-induced dissociation (CID), common fragmentation pathways for β-amino acids involve the loss of small neutral molecules and cleavage of the carbon-carbon backbone.

A plausible fragmentation pathway for the [M+H]⁺ ion of (3S)-3,6-diaminohexanoic acid is proposed below:

fragmentation M [M+H]⁺ m/z 147 frag1 Loss of H₂O m/z 129 M->frag1 frag2 Loss of COOH₂ m/z 101 M->frag2 frag3 Loss of NH₃ from C3 m/z 130 M->frag3 frag4 Cleavage at C2-C3 and loss of C₄H₁₀N₂ m/z 45 frag3->frag4

Caption: Proposed fragmentation pathway for (3S)-3,6-diaminohexanoic acid.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, is recommended for accurate mass measurements.

  • Data Acquisition:

    • Infuse the sample into the ESI source.

    • Acquire a full scan MS spectrum to identify the molecular ion.

    • Perform tandem MS (MS/MS) on the molecular ion peak to obtain the fragmentation pattern. This involves isolating the precursor ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

Conclusion

References

  • Human Metabolome Database. (n.d.). Showing metabocard for (3S)-3,6-Diaminohexanoate (HMDB0012114). Retrieved from [Link]

  • PubChem. (n.d.). (3S)-3,6-Diaminohexanoate. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for (3S)-3,6-Diaminohexanoic Acid Dihydrochloride (L-β-Lysine Dihydrochloride)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Potential with a β-Amino Acid Scaffold

(3S)-3,6-Diaminohexanoic acid, also known as L-β-lysine, is a non-proteinogenic β-amino acid.[1] Unlike its α-amino acid counterpart, L-lysine, which is a fundamental building block of proteins, L-β-lysine's amino group is attached to the beta-carbon of the hexanoic acid backbone.[2] This seemingly subtle structural shift has profound implications for its chemical and biological properties, making it a valuable tool for researchers in drug discovery and chemical biology. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, facilitating its use in various experimental settings.

The incorporation of β-amino acids into peptides is a key strategy for developing novel therapeutics with improved properties.[3] Peptides containing β-amino acids often exhibit enhanced resistance to proteolytic degradation, leading to a longer in vivo half-life.[4][5] Furthermore, the altered backbone geometry can induce unique secondary structures, such as helices and turns, that differ from those formed by α-peptides.[6] This conformational constraint can lead to higher receptor affinity and specificity.

Beyond its role as a building block for synthetic peptides, L-β-lysine is also involved in a fascinating and crucial biological process in bacteria: the post-translational modification of Elongation Factor P (EF-P).[1][7] This modification is essential for the proper function of EF-P in rescuing stalled ribosomes during the translation of polyproline-containing proteins.

These application notes provide detailed protocols for two primary research applications of (3S)-3,6-diaminohexanoic acid dihydrochloride:

  • Incorporation into Synthetic Peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

  • In Vitro Analysis of Elongation Factor P (EF-P) β-Lysylation , a key post-translational modification in bacteria.

Compound Properties and Handling

A summary of the key properties of this compound is provided in the table below.

PropertyValueSource
IUPAC Name This compound
Synonyms L-β-Lysine dihydrochloride, (S)-3,6-Diaminohexanoic acid dihydrochloride
Molecular Formula C₆H₁₆Cl₂N₂O₂
Molecular Weight 219.11 g/mol
Appearance White to off-white solid/powder
Storage Store at room temperature, keep dry and cool.

Safety Precautions:

Users should consult the Safety Data Sheet (SDS) for detailed safety information. General precautions include:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Hazard statements may include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).

Application 1: Incorporation into Synthetic Peptides via Fmoc-SPPS

The incorporation of non-canonical amino acids like L-β-lysine is a cornerstone of modern peptide-based drug discovery.[5] The following protocol outlines the general procedure for incorporating (3S)-3,6-diaminohexanoic acid into a peptide sequence using the standard and widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) strategy.[8][9]

Rationale for Incorporation: The primary motivation for incorporating L-β-lysine is to enhance the proteolytic stability of the resulting peptide. The altered peptide backbone at the site of the β-amino acid is a poor substrate for many proteases, thereby increasing the peptide's half-life in biological systems. Additionally, the increased conformational rigidity can lock the peptide into a bioactive conformation, potentially increasing its affinity for its target.[3]

Workflow for Fmoc-SPPS Incorporation of L-β-Lysine:

SPPS_Workflow cluster_prep Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin_Prep 1. Resin Swelling Deprotection 3. Fmoc Deprotection Resin_Prep->Deprotection Swollen Resin AA_Prep 2. Amino Acid Activation Coupling 4. Coupling of Fmoc-L-β-Lysine(Boc)₂-OH AA_Prep->Coupling Activated Amino Acid Deprotection->Coupling Free N-terminus Wash_1 5. Washing Coupling->Wash_1 Wash_1->Deprotection Repeat for next amino acid Final_Deprotection 6. Final Fmoc Deprotection Wash_1->Final_Deprotection After final coupling Cleavage 7. Cleavage and Side-Chain Deprotection Final_Deprotection->Cleavage Purification 8. Purification and Analysis Cleavage->Purification

Caption: Workflow for incorporating L-β-lysine into a peptide via Fmoc-SPPS.

Detailed Protocol:

Materials and Reagents:

  • Fmoc-protected (3S)-3,6-diaminohexanoic acid with side-chain protection (e.g., Fmoc-(S)-3-N-Fmoc-6-N-Boc-aminohexanoic acid or a similar derivative). The use of orthogonal protecting groups on the two amino functions is crucial.

  • Appropriate SPPS resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide).[9]

  • Standard Fmoc-protected α-amino acids.

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma).[10]

  • Base: N,N-Diisopropylethylamine (DIEA).

  • Deprotection solution: 20% piperidine in dimethylformamide (DMF).

  • Solvents: DMF, dichloromethane (DCM), diethyl ether (for precipitation).

  • Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).[9]

  • SPPS reaction vessel and shaker.

  • High-performance liquid chromatography (HPLC) system for purification and analysis.

  • Mass spectrometer for identity confirmation.

Procedure:

  • Resin Preparation and First Amino Acid Coupling:

    • Swell the chosen resin in DMF for at least 30 minutes in the reaction vessel.

    • If starting a new synthesis, couple the first Fmoc-protected amino acid to the resin according to standard protocols for the specific resin type.[8]

  • Fmoc Deprotection:

    • Drain the solvent from the resin.

    • Add the deprotection solution (20% piperidine in DMF) to the resin and shake for 5-10 minutes.

    • Drain and repeat the deprotection step for another 10-15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove piperidine and dibenzofulvene byproducts.

  • Coupling of Fmoc-L-β-Lysine:

    • Activation: In a separate vial, dissolve 3-5 equivalents (relative to resin loading) of the protected Fmoc-L-β-lysine derivative and a slightly lower molar equivalent of the coupling reagent (e.g., HBTU) in a minimal amount of DMF. Add 6-10 equivalents of DIEA to the activation mixture. Allow to pre-activate for 2-5 minutes.[8]

    • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

    • Shake the reaction vessel at room temperature for 1-2 hours. Note: β-amino acids can exhibit slower coupling kinetics than α-amino acids, so extended coupling times or double coupling (repeating the coupling step with a fresh solution of activated amino acid) may be necessary.[6]

    • Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction, while a positive result (blue beads) suggests incomplete coupling and the need for a second coupling step.[8]

  • Washing:

    • After the coupling is complete, drain the reaction solution.

    • Wash the resin extensively with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin in a fume hood. Agitate the mixture at room temperature for 2-4 hours. This step cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups (like Boc).[8]

    • Filter the resin and collect the TFA filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

    • Pellet the peptide by centrifugation and wash the pellet with cold ether to remove scavengers.

    • Dry the crude peptide, dissolve it in a suitable aqueous buffer, and purify it using reverse-phase HPLC.

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Application 2: In Vitro Analysis of Elongation Factor P (EF-P) β-Lysylation

In many bacteria, including Escherichia coli, EF-P undergoes a unique post-translational modification where a β-lysine moiety is added to a conserved lysine residue (Lys34 in E. coli).[1][7] This modification is crucial for EF-P's function in alleviating ribosome stalling at polyproline motifs. The pathway involves two key enzymes: EpmA (YjeA) and EpmB (YjeK).[11] (3S)-3,6-diaminohexanoic acid can be used as a substrate in in vitro assays to study the mechanism and kinetics of these enzymes.

Rationale for the Assay: This protocol allows for the biochemical characterization of the enzymes involved in EF-P β-lysylation. It can be used to screen for inhibitors of this pathway, which could be a novel antibacterial strategy, or to investigate the substrate specificity of the modifying enzymes.

Pathway of EF-P β-Lysylation:

EFP_Modification cluster_pathway EF-P β-Lysylation Pathway L_Lysine L-Lysine ((S)-α-Lysine) beta_Lysine (R)-β-Lysine L_Lysine->beta_Lysine EpmB (Lysine-2,3-aminomutase) EFP_mod β-Lysyl-EF-P (Active) beta_Lysine->EFP_mod EpmA (β-lysyl-tRNA synthetase paralog) EFP_unmod Unmodified EF-P (with Lys34) EFP_unmod->EFP_mod

Caption: Enzymatic pathway for the post-translational β-lysylation of EF-P.

Detailed Protocol Outline:

This protocol is based on the methods described by Park, M.H. et al. and requires expertise in molecular biology and protein biochemistry.[1][7]

Materials and Reagents:

  • Expression vectors for recombinant E. coli EF-P, EpmA, and EpmB.

  • E. coli expression strain (e.g., BL21(DE3)).

  • This compound (and potentially the (R)-isomer for comparative studies).

  • ATP, MgCl₂, and appropriate buffers (e.g., HEPES).

  • Protein purification equipment (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • SDS-PAGE and Western blotting reagents.

  • Mass spectrometer for analyzing protein modification.

  • Optional: Radiolabeled L-lysine for tracking incorporation.

Procedure:

  • Protein Expression and Purification:

    • Overexpress recombinant EF-P, EpmA, and EpmB in E. coli.

    • Purify the proteins to homogeneity using standard chromatographic techniques (e.g., affinity and size-exclusion chromatography).

  • In Vitro β-Lysylation Reaction:

    • Set up reaction mixtures in a suitable buffer (e.g., 100 mM HEPES, pH 7.2, 10 mM MgCl₂, 30 mM KCl).

    • A typical reaction would contain:

      • Purified unmodified EF-P.

      • Purified EpmA and EpmB.

      • This compound (L-β-lysine). Note: The pathway in E. coli utilizes (R)-β-lysine, which is generated from L-α-lysine by EpmB.[11] Therefore, for the complete in vitro reconstitution, L-lysine should be the starting substrate. (3S)-3,6-diaminohexanoic acid can be used to test the direct substrate specificity of EpmA.

      • ATP.

    • Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

    • Include appropriate controls: reactions lacking one or more components (e.g., no EpmA/EpmB, no ATP, no lysine substrate).

  • Analysis of EF-P Modification:

    • SDS-PAGE and Western Blotting: Analyze the reaction products by SDS-PAGE. While the mass shift from β-lysylation is small, sometimes mobility shifts can be observed. A more definitive method is to use specific antibodies if available.

    • Isoelectric Focusing: As described by Roy et al., the addition of the β-lysine moiety can alter the isoelectric point of EF-P, allowing modified and unmodified forms to be separated by isoelectric focusing gels.[12]

    • Mass Spectrometry: The most definitive method for confirming the modification is mass spectrometry. The reaction product can be analyzed by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry to detect the mass shift corresponding to the addition of a lysine moiety (128 Da). Tandem mass spectrometry (MS/MS) can be used to pinpoint the modification site to Lys34.[1][7]

  • Functional Assay (Optional):

    • The activity of the modified EF-P can be assessed using an in vitro N-formyl-methionyl-puromycin synthesis assay, which measures the ability of EF-P to facilitate the formation of the first peptide bond on a proline-stalled ribosome.[1][7]

Conclusion

This compound is a versatile chemical tool with significant applications in both synthetic and biological chemistry. As a building block for peptide synthesis, it offers a strategy to create more stable and structurally defined peptide therapeutics. In the realm of microbiology, it is a key substrate for studying the essential post-translational modification of EF-P, a potential target for novel antibiotics. The protocols outlined here provide a foundation for researchers to explore and leverage the unique properties of this non-canonical amino acid in their own investigations.

References

  • BenchChem. (2025). A Comparative Analysis of Beta-Lysine Containing Peptides for Therapeutic Applications.
  • BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • Gfeller, D., et al. (2013). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters.
  • Park, J. H., et al. (2012). Post-translational Modification by β-Lysylation Is Required for Activity of Escherichia coli Elongation Factor P (EF-P). Journal of Biological Chemistry, 287(4), 2579–2590. [Link]

  • Yanagisawa, T., et al. (2012). Post-translational modification by β-lysylation is required for activity of Escherichia coli elongation factor P (EF-P). PubMed. [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]

  • Maini, R., et al. (2015). Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids. Biochemistry, 54(19), 3074–3081. [Link]

  • Human Metabolome Database. (2022). Showing metabocard for (3S)-3,6-Diaminohexanoate (HMDB0012114). Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

  • Roy, H., et al. (2011). Modification of EF-P with β-lysine. ResearchGate. [Link]

  • European Bioinformatics Institute (EMBL-EBI). (n.d.). (3S)-3,6-diaminohexanoic acid (CHEBI:15613). Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). All About Amino Acids. Retrieved from [Link]

  • Li, Y., et al. (2014). Assembly Properties of an Alanine-Rich, Lysine-Containing Peptide and the Formation of Peptide/Polymer Hybrid Hydrogels. Biomacromolecules, 15(9), 3336–3346. [Link]

  • Anelli, P. L., et al. (1999). L-Glutamic acid and L-lysine as useful building blocks for the preparation of bifunctional DTPA-like ligands. Bioconjugate Chemistry, 10(1), 137–140. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Incorporation of (2S,3S)-2-amino-3-methylhexanoic Acid into Peptides.
  • White, P., & Chan, W. C. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2–16. [Link]

  • WebMD. (n.d.). Lysine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). The lysine building block was studied in three forms: (a) uncharged.... Retrieved from [Link]

  • Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link]

  • Markowska, A., et al. (2016). Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. Amino Acids, 48(11), 2715–2723. [Link]

  • ResearchGate. (n.d.). Post-translational modifications of EF-P and eIF5A. (A) β-Lysylation.... Retrieved from [Link]

  • Semantic Scholar. (n.d.). Exploring the Potential of Designed Peptides Containing Lysine and Arginine Repeats against VIM-2 Metallo-Beta-Lactamases. Retrieved from [Link]

  • Zhang, K., & Cole, P. A. (2012). Discovery of lysine post-translational modifications through mass spectrometric detection. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(12), 1385–1393. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Utilizing 3-Aminobutanoic Acid in Peptide Synthesis.
  • Maini, R., et al. (2015). Facilitated synthesis of proteins containing modified dipeptides. Journal of the American Chemical Society, 137(36), 11706–11713. [Link]

  • Bird, G. H., et al. (2016). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. Current Protocols in Chemical Biology, 8(2), 79–106. [Link]

Sources

applications of L-beta-lysine in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of L-β-Lysine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the α-Peptide World

In the landscape of peptide science, the canonical 20 proteinogenic α-amino acids have long served as the primary building blocks. However, the exploration of non-natural amino acids has unlocked new frontiers in designing peptides with enhanced therapeutic properties. Among these, β-amino acids, and specifically L-β-lysine, have emerged as powerful tools for creating novel peptide architectures. L-β-lysine is a homolog of the natural L-α-lysine, featuring an additional methylene group in its backbone. This seemingly minor structural alteration has profound implications, bestowing peptides with remarkable resistance to enzymatic degradation and the ability to fold into unique, stable secondary structures.[1][2][3]

This guide provides a comprehensive overview of the strategic applications of L-β-lysine in peptide synthesis, detailing the scientific rationale, practical considerations, and step-by-step protocols for its successful incorporation.

Caption: Structural comparison of L-α-lysine and L-β-lysine.

Core Applications and Strategic Advantages

The incorporation of L-β-lysine into a peptide sequence is not merely a substitution but a strategic design choice aimed at achieving specific, advantageous properties.

Enhanced Proteolytic Stability

One of the most significant hurdles for peptide-based therapeutics is their rapid degradation by proteases in vivo. Peptides composed entirely or partially of β-amino acids, known as β-peptides or α,β-peptides, exhibit exceptional resistance to enzymatic cleavage.[4] The altered backbone geometry of β-peptides prevents them from fitting into the active sites of common peptidases, which have evolved to recognize and hydrolyze the α-peptide bond.[2] Studies have shown that even the inclusion of a single β-amino acid can significantly enhance stability around the modification site. This intrinsic stability prolongs the peptide's circulatory half-life, a critical factor for drug efficacy.[5]

Induction of Novel Secondary Structures (Foldamers)

Unlike α-peptides, which famously form α-helices and β-sheets, β-peptides can fold into a variety of unique and highly stable secondary structures, often with as few as four residues.[6][7] These structures, including the 10-helix, 12-helix, and 14-helix, are defined by the number of atoms in the hydrogen-bonded ring.[8][9] The ability to form predictable, stable conformations makes β-peptides, or "foldamers," excellent scaffolds for mimicking the functional domains of proteins.[10] By strategically placing L-β-lysine and other β-amino acids, researchers can design molecules that present side chains in a precise three-dimensional arrangement to interact with biological targets like protein surfaces.[3][10]

G start Incorporate L-β-Lysine into Peptide Sequence stability Enhanced Proteolytic Stability start->stability Altered backbone prevents enzyme binding structure Novel Secondary Structures (Foldamers) start->structure Longer backbone enables unique folding patterns outcome Improved Pharmacokinetics & Novel Bioactivity stability->outcome structure->outcome

Caption: Design logic for incorporating L-β-lysine into peptides.

Scaffolding for Bioactive Peptides and Peptidomimetics

The combination of proteolytic resistance and structural diversity makes L-β-lysine a valuable component in the design of bioactive peptides.[11] The positively charged side chain of lysine is often critical for interactions with cell membranes or negatively charged pockets on target proteins. By using L-β-lysine, this crucial functionality can be retained or repositioned on a stable, structured backbone. This strategy has been successfully employed to develop:

  • Antimicrobial Peptides: Mimicking the amphipathic structures of natural antimicrobial peptides on a protease-resistant scaffold.[3]

  • Inhibitors of Protein-Protein Interactions: Creating stable helical structures that mimic the binding interface of one protein to block its interaction with another.[10]

  • Receptor Ligands: Designing β-peptide hairpins that can bind to receptors with high affinity and specificity.[10]

Technical Guide: Synthesis of Peptides Containing L-β-Lysine

Incorporating L-β-lysine requires specific considerations within the framework of standard Solid-Phase Peptide Synthesis (SPPS). The Fmoc/tBu strategy is generally preferred due to its milder deprotection conditions.[12][]

Orthogonal Protection Strategy

A robust orthogonal protection scheme is essential to prevent unwanted side reactions, such as branching at the side-chain amine. For L-β-lysine, three key functional groups must be managed.

Functional GroupRecommended Protecting GroupRemoval ConditionRationale
β-Amino Group (Backbone) Fmoc (9-fluorenylmethoxycarbonyl)20% Piperidine in DMF (Base-labile)Standard for N-terminal protection in modern SPPS; allows for iterative chain elongation.[]
ε-Amino Group (Side Chain) Boc (tert-butyloxycarbonyl)95% TFA (Strongly acid-labile)Stable to the basic conditions of Fmoc removal, ensuring orthogonality.[14]
α-Carboxyl Group Resin Linker (e.g., Wang, Rink Amide)95% TFA (Strongly acid-labile)Anchors the peptide to the solid support; cleaved simultaneously with side-chain protecting groups.

Therefore, the required building block for synthesis is Fmoc-L-β-Lys(Boc)-OH .

Coupling Reactions: Overcoming Steric Hindrance

β-amino acids are generally less reactive and more sterically hindered than their α-counterparts. Consequently, standard coupling conditions may result in incomplete reactions and lower yields.[15][16] To ensure efficient amide bond formation, more potent coupling reagents are often necessary.

Reagent ClassExamplesEfficacy & Use Case
Carbodiimides DCC, DIC (+ HOBt, Oxyma)Standard efficacy. May be sufficient for some contexts but can be slow. Racemization is minimized with additives.[12][17]
Aminium/Uronium Salts HBTU, TBTU, HCTU High efficiency. Widely used and reliable for most couplings, including hindered ones.[18]
Phosphonium Salts PyBOP, PyAOP High efficiency. Byproducts are less hazardous than those from some older reagents like BOP.[17]
Immonium/Uronium (HOAt-based) HATU Very high efficiency. Recommended for particularly difficult couplings, such as β-amino acid to β-amino acid, due to the superior reactivity of the OAt ester intermediate.
Immonium (Oxyma-based) COMU, PyOxim Very high efficiency. Considered a safer alternative to potentially explosive HOBt/HOAt-based reagents.[19]

For critical coupling steps involving L-β-lysine, HATU or COMU are highly recommended to drive the reaction to completion.

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of a Model α,β-Peptide

This protocol details the synthesis of a model hexapeptide, Ac-Ala-Phe-Gly-β-Lys -Leu-Val-NH₂, using an automated synthesizer and the Fmoc/tBu strategy.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g substitution)

  • Fmoc-amino acids (Fmoc-Ala-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-L-β-Lys(Boc)-OH , Fmoc-Leu-OH, Fmoc-Val-OH)

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Activation Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Reagent: 20% (v/v) piperidine in DMF

  • Solvents: Anhydrous, peptide-grade DMF and DCM

  • Capping Reagent: Acetic anhydride

Procedure:

  • Resin Preparation: Swell 200 mg of Rink Amide resin in DMF for 30 minutes in the reaction vessel.

  • First Amino Acid Coupling (Fmoc-Val-OH):

    • Deprotect the resin with 20% piperidine/DMF (2 x 10 min).

    • Wash the resin with DMF (5x).

    • In a separate vial, pre-activate Fmoc-Val-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and couple for 45 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Peptide Chain Elongation (Cycles 2-5 for Leu, β-Lys, Gly, Phe):

    • Deprotection Step: Remove the Fmoc group with 20% piperidine/DMF (2 x 7 min).

    • Wash Step: Wash thoroughly with DMF (5x).

    • Coupling Step: Pre-activate the next Fmoc-amino acid (4 eq. of Fmoc-Leu-OH, Fmoc-L-β-Lys(Boc)-OH, etc.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF. Couple for 45-60 minutes. Note: For the Fmoc-L-β-Lys(Boc)-OH coupling, extend the reaction time to 90 minutes or perform a double coupling to ensure completion.

    • Wash Step: Wash with DMF (3x).

  • Final Amino Acid Coupling (Fmoc-Ala-OH): Repeat the deprotection, wash, and coupling steps for Fmoc-Ala-OH.

  • N-terminal Acetylation:

    • Perform a final Fmoc deprotection with 20% piperidine/DMF (2 x 7 min).

    • Wash with DMF (5x).

    • Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

    • Wash the resin with DMF (5x) and DCM (5x).

  • Final Wash and Drying: Wash the completed peptide-resin with methanol (3x) and dry under vacuum.

Protocol 2: Cleavage, Purification, and Analysis

Materials:

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Cleavage from Resin:

    • Place the dry peptide-resin in a reaction vessel.

    • Add the cleavage cocktail (10 mL per 200 mg resin) and gently agitate at room temperature for 3 hours. This step removes the side-chain Boc group from β-lysine and cleaves the peptide from the resin.

    • Filter the resin and collect the TFA solution containing the crude peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 40 mL).

    • Centrifuge at 4000 rpm for 10 minutes.

    • Decant the ether, wash the peptide pellet with more cold ether, and centrifuge again. Repeat twice.

    • Dry the crude peptide pellet under a stream of nitrogen.

  • Purification by RP-HPLC: [20]

    • Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.

    • Purify the peptide on a semi-preparative C18 column using a linear gradient, for example, 10-60% Mobile Phase B over 40 minutes.

    • Collect fractions corresponding to the major peak detected at 220 nm.

  • Analysis and Lyophilization:

    • Analyze the collected fractions for purity using analytical RP-HPLC.

    • Confirm the identity and molecular weight of the pure peptide using mass spectrometry. The expected mass should be calculated and compared to the experimental result.

    • Combine the pure fractions, freeze, and lyophilize to obtain a fluffy white powder.[20] Store at -20°C or below.

Conclusion

L-β-lysine is a powerful and versatile building block in modern peptide chemistry. Its incorporation offers a reliable strategy to overcome the inherent limitations of α-peptides, namely proteolytic instability.[3] By leveraging the unique structural properties of β-amino acids, researchers can design and synthesize novel peptidomimetics and foldamers with tailored stability, structure, and function.[6][11] The protocols and considerations outlined in this guide provide a solid foundation for scientists and drug developers to harness the potential of L-β-lysine in their pursuit of next-generation peptide-based therapeutics and research tools.

References

  • Frackenpohl, J., Arvidsson, P. I., Schreiber, J. V., & Seebach, D. (2001). The outstanding biological stability of beta- and gamma-peptides toward proteolytic enzymes: an in vitro investigation with fifteen peptidases. Chembiochem : a European journal of chemical biology, 2(6), 445–455. [Link]

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). beta-Peptides: from structure to function. Chemical reviews, 101(10), 3219–3232. [Link]

  • Wu, Y. D., & Wang, D. P. (2008). Theoretical analysis of secondary structures of beta-peptides. Accounts of chemical research, 41(10), 1340–1350. [Link]

  • Lee, M. R., & Lim, H. S. (2012). Design and synthesis of beta-peptides with biological activity. Methods in molecular biology (Clifton, N.J.), 813, 499–515. [Link]

  • Hook, D. F., Gessier, F., Noti, C., & Seebach, D. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. Chemistry & biodiversity, 1(5), 747–764. [Link]

  • Gademann, K., & Hintermann, T. (1999). The twists and turns of beta-peptides. Journal of peptide research : official journal of the American Peptide Society, 54(3), 206–217. [Link]

  • Seebach, D., & Gardiner, J. (2008). The outstanding biological stability of beta- and gamma-peptides toward proteolytic enzymes: an in vitro investigation with fifteen peptidases. Accounts of chemical research, 41(10), 1366–1375. [Link]

  • Seebach, D., Hook, D. F., & Glättli, A. (2005). Probing the proteolytic stability of beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & biodiversity, 2(5), 591–632. [Link]

  • Guarracino, D. A., Kroe-Barrett, R. C., & Fenteany, G. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of medicinal chemistry, 57(19), 7847–7865. [Link]

  • Iwaoka, M., Tomoda, S., & Okuyama, K. (2016). Ribosomal Synthesis of Peptides with Multiple β-Amino Acids. ACS chemical biology, 11(3), 773–780. [Link]

  • Seebach, D., Hook, D. F., Glättli, A., & Sebesta, R. (2006). Helices and other secondary structures of beta- and gamma-peptides. Biopolymers, 84(1), 23–37. [Link]

  • Bionity.com. (n.d.). Beta-peptide. Retrieved from [Link]

  • Zhang, W., & Tang, Y. (2014). Biosynthesis of natural products containing β-amino acids. Natural product reports, 31(8), 1061–1072. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • CUSABIO. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved from [Link]

  • Activotec. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • LibreTexts Biology. (2025, November 4). 4.2: Secondary Structure and Loops. Retrieved from [Link]

  • Teoh, C. Y., Chen, Y., & Liu, C. F. (2019). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Frontiers in chemistry, 7, 472. [Link]

  • Teoh, C. Y., Chen, Y., & Liu, C. F. (2019). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Frontiers in chemistry, 7, 472. [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Johnson, L. M., & Gellman, S. H. (2013). Folding and function in α/β-peptides: Targets and therapeutic applications. Current opinion in chemical biology, 17(6), 981–987. [Link]

  • Kritzer, J. A., Stephens, O. M., Guarracino, D. A., Reznik, S. K., & Schepartz, A. (2005). β-Peptides as inhibitors of protein–protein interactions. Bioorganic & medicinal chemistry, 13(1), 11–16. [Link]

  • Packer, M. J., & Grant, G. A. (2025, August 5). Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. International journal of peptide and protein research, 46(3-4), 193–205. [Link]

  • Biotage. (2023, February 2). Handling difficult peptides - how to purify beta amyloid peptides. Retrieved from [Link]

  • K δεύτερος, H., & Nagao, H. (2018). Novel Purification Process for Amyloid Beta Peptide(1-40). Molecules (Basel, Switzerland), 23(12), 3121. [Link]

  • Finder, V. H., & Glockshuber, R. (2007). An efficient method for the expression and purification of Aβ(M1–42). Amyloid : the international journal of experimental and clinical investigation : the official journal of the International Society of Amyloidosis, 14(1), 47–55. [Link]

  • AmbioPharm. (n.d.). Minimal Protection Strategies for SPPS. Retrieved from [Link]

  • ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Retrieved from [Link]

  • RCSI Repository. (n.d.). Poly(L-Lysine). Retrieved from [Link]

  • Stephenson, K. A., Trooien, C. A., & Zubieta, J. (2010). Facile solid phase peptide synthesis with a Re-lysine conjugate generated via a one-pot procedure. Dalton transactions (Cambridge, England : 2003), 39(15), 3583–3585. [Link]

  • ResearchGate. (2025, August 6). beta-Peptides: from structure to function. Retrieved from [Link]

  • Fülöp, F., & Martinek, T. A. (2006). Application of alicyclic beta-amino acids in peptide chemistry. Chemical communications (Cambridge, England), (15), 1569–1579. [Link]

  • AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

  • JoVE. (2022, September 30). HPLC Purification to Produce Amyloid Beta Peptides | Protocol Preview. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

Sources

(3S)-3,6-Diaminohexanoic Acid: A Versatile Scaffold for Advanced Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers in Drug Discovery and Development

Authored by [Your Name/Gemini AI], Senior Application Scientist

Introduction: Beyond the Alpha-Peptide Frontier

In the pursuit of novel therapeutics, medicinal chemists and drug development professionals are increasingly looking beyond the confines of traditional α-peptides. While peptides offer remarkable specificity and potency, their clinical utility is often hampered by poor metabolic stability and limited bioavailability. Peptidomimetics, synthetic molecules that mimic the structure and function of natural peptides, provide a powerful strategy to overcome these limitations.[1][2] A key approach in peptidomimetic design is the incorporation of non-canonical amino acids, which can enforce specific secondary structures and confer resistance to proteolytic degradation.[3][4]

Among the diverse array of unnatural building blocks, (3S)-3,6-diaminohexanoic acid, a β-amino acid analogue of L-lysine (often referred to as (S)-β³-Lysine), has emerged as a particularly valuable scaffold. Its unique structure, featuring an additional methylene group in the backbone, fundamentally alters the conformational landscape of the resulting peptide, often leading to enhanced proteolytic stability.[3][4] This guide provides a comprehensive overview of the applications of (3S)-3,6-diaminohexanoic acid in peptidomimetic design, complete with detailed protocols for its synthesis, orthogonal protection, and incorporation into peptide sequences using solid-phase peptide synthesis (SPPS).

The Strategic Advantage of (3S)-3,6-Diaminohexanoic Acid in Peptidomimetic Design

The incorporation of (3S)-3,6-diaminohexanoic acid into a peptide sequence offers several distinct advantages for drug development:

  • Enhanced Proteolytic Stability: The β-amino acid backbone is a poor substrate for many common proteases, which are highly specific for α-peptide bonds.[3][4][5][6] This increased resistance to enzymatic degradation can significantly prolong the in vivo half-life of a peptide therapeutic.[5][6]

  • Conformational Constraint and Diverse Secondary Structures: The altered backbone geometry of β-amino acids can induce unique and stable secondary structures, such as various helices and turns, that are not readily accessible to α-peptides. This allows for the precise positioning of side chains to mimic the bioactive conformation of a natural peptide or to explore novel pharmacophoric space.

  • Modulation of Physicochemical Properties: The introduction of a β-amino acid can influence the solubility, lipophilicity, and hydrogen bonding capacity of a peptide, providing opportunities to fine-tune its pharmacokinetic and pharmacodynamic properties.

  • Scaffold for Branched and Cyclic Peptidomimetics: The presence of two primary amino groups (at the β and ε positions) makes (3S)-3,6-diaminohexanoic acid an ideal branching point for the synthesis of dendritic peptides or for side-chain cyclization to create constrained cyclic peptidomimetics.

These properties have led to the successful application of β-lysine analogues in the development of a range of bioactive peptidomimetics, including antimicrobial peptides and opioid receptor modulators.[1][7]

Synthesis and Orthogonal Protection of the (3S)-3,6-Diaminohexanoic Acid Building Block

A critical prerequisite for the seamless incorporation of (3S)-3,6-diaminohexanoic acid into a peptide sequence via Fmoc-based SPPS is the availability of an orthogonally protected building block. The most common and versatile strategy involves the protection of the β-amino group with the base-labile Fmoc group and the ε-amino group with the acid-labile Boc group, yielding N-β-Fmoc-N-ε-Boc-(3S)-3,6-diaminohexanoic acid (Fmoc-(S)-β-Lys(Boc)-OH) .

While a detailed, step-by-step synthesis of the unprotected (3S)-3,6-diaminohexanoic acid from chiral precursors is beyond the scope of this guide, we present a general and adaptable protocol for its orthogonal protection, based on established methodologies for similar diamino acids.

Protocol 1: Synthesis of Fmoc-(S)-β-Lys(Boc)-OH

This protocol outlines the selective protection of the β- and ε-amino groups of (3S)-3,6-diaminohexanoic acid. The strategy relies on the differential reactivity of the two amino groups, often with the ε-amino group being more nucleophilic, allowing for its selective protection with Boc anhydride.

Materials:

  • (3S)-3,6-diaminohexanoic acid

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Selective Boc Protection of the ε-Amino Group:

    • Dissolve (3S)-3,6-diaminohexanoic acid (1 equivalent) in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution (e.g., 10%).

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of Boc anhydride (1.1 equivalents) in dioxane dropwise over 1-2 hours, maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-ε-Boc-(3S)-3,6-diaminohexanoic acid. This intermediate can be purified by silica gel chromatography if necessary.

  • Fmoc Protection of the β-Amino Group:

    • Dissolve the N-ε-Boc-(3S)-3,6-diaminohexanoic acid (1 equivalent) in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution.

    • Cool the solution to 0°C.

    • Add Fmoc-Cl or Fmoc-OSu (1.1 equivalents) portion-wise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain Fmoc-(S)-β-Lys(Boc)-OH as a white solid.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Incorporation of Fmoc-(S)-β-Lys(Boc)-OH into Peptides using Solid-Phase Peptide Synthesis (SPPS)

The orthogonally protected Fmoc-(S)-β-Lys(Boc)-OH can be readily incorporated into peptide sequences using standard Fmoc/tBu-based SPPS protocols. The following is a general protocol that can be adapted for both manual and automated peptide synthesis.

Protocol 2: SPPS Incorporation of Fmoc-(S)-β-Lys(Boc)-OH

Materials and Reagents:

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-(S)-β-Lys(Boc)-OH

  • Other Fmoc-protected α-amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents: e.g., HBTU/HOBt or HATU/HOAt

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

SPPS Cycle for Incorporation of Fmoc-(S)-β-Lys(Boc)-OH:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-(S)-β-Lys(Boc)-OH:

    • In a separate vial, pre-activate Fmoc-(S)-β-Lys(Boc)-OH (3-5 equivalents relative to resin loading) with the chosen coupling reagents (e.g., HBTU/HOBt or HATU/HOAt, 0.95 equivalents relative to the amino acid) and DIPEA (2 equivalents relative to the coupling agent) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. Due to the potential for steric hindrance with β-amino acids, a longer coupling time or a double coupling may be necessary.

    • Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups with a mixture of acetic anhydride and DIPEA in DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.

  • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Purification and Characterization:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and, if necessary, by NMR spectroscopy and amino acid analysis to confirm its identity, purity, and structure.

Application Example: Antimicrobial Peptidomimetics

The development of novel antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. Cationic antimicrobial peptides (AMPs) are a promising class of therapeutics that often act by disrupting bacterial cell membranes. The incorporation of (3S)-3,6-diaminohexanoic acid into AMP sequences can enhance their activity and stability.

Table 1: Comparative Antimicrobial Activity of α-Lysine vs. β-Lysine Containing Peptides

Peptide SequenceTarget OrganismMIC (µg/mL)Reference
α-Peptide/β-Peptoid Hybrid (Lysine-based)P. aeruginosa (Colistin-Resistant)4[4]
Colistin (α-peptide lipopeptide)P. aeruginosa (Colistin-Resistant)>512[4]

This table illustrates the potential for β-amino acid-containing peptidomimetics to exhibit potent antimicrobial activity, even against resistant bacterial strains.

Workflow and Visualization

The following diagrams illustrate the key chemical structures and the overall workflow for the synthesis of a peptidomimetic containing (3S)-3,6-diaminohexanoic acid.

Orthogonal Protection A (3S)-3,6-diaminohexanoic acid B N-ε-Boc-(3S)-3,6-diaminohexanoic acid A->B Boc₂O, NaHCO₃ C Fmoc-(S)-β-Lys(Boc)-OH B->C Fmoc-Cl or Fmoc-OSu

Figure 1: Orthogonal protection scheme for (3S)-3,6-diaminohexanoic acid.

SPPS_Workflow cluster_Resin Solid Support cluster_Cycle SPPS Cycle Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Coupling of Fmoc-(S)-β-Lys(Boc)-OH Deprotection->Coupling Wash1 DMF Wash Coupling->Wash1 Cleavage Cleavage & Deprotection (TFA Cocktail) Coupling->Cleavage Wash1->Deprotection Next Amino Acid Wash2 DMF Wash Purification RP-HPLC Purification Cleavage->Purification Analysis Characterization (MS, NMR) Purification->Analysis

Figure 2: General workflow for SPPS of a peptidomimetic.

Protocol 3: Proteolytic Stability Assay

This protocol provides a general method to assess the stability of a peptidomimetic containing (3S)-3,6-diaminohexanoic acid in the presence of a protease, such as trypsin, compared to its all-α-amino acid counterpart.

Materials:

  • Peptide containing (3S)-3,6-diaminohexanoic acid

  • Control α-peptide with the same sequence (lysine instead of β-lysine)

  • Trypsin (or other relevant protease)

  • Ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0)

  • Trifluoroacetic acid (TFA), 10% aqueous solution

  • RP-HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Peptide Solutions: Prepare stock solutions of both the β-lysine-containing peptide and the control α-peptide in the ammonium bicarbonate buffer at a concentration of 1 mg/mL.

  • Protease Solution: Prepare a stock solution of trypsin in the same buffer (e.g., 0.1 mg/mL).

  • Digestion Reaction:

    • In separate microcentrifuge tubes, mix 50 µL of each peptide solution with 5 µL of the trypsin solution (enzyme-to-substrate ratio of 1:20 w/w).

    • For a time-course experiment, prepare multiple reactions for each peptide.

    • Incubate the reactions at 37°C.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), quench the reaction by adding 10 µL of 10% TFA to one of the reaction tubes for each peptide.

    • The t=0 sample is prepared by adding the TFA before the trypsin.

  • Analysis by RP-HPLC:

    • Analyze each quenched sample by RP-HPLC.

    • Monitor the disappearance of the peak corresponding to the intact peptide over time.

    • Integrate the peak area of the intact peptide at each time point.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time for both the β-lysine and α-lysine peptides.

    • Calculate the half-life (t₁/₂) of each peptide under these conditions.

  • Mass Spectrometry (Optional): Analyze the samples by mass spectrometry to identify the cleavage products and confirm the sites of proteolysis.

Expected Outcome:

The peptide containing (3S)-3,6-diaminohexanoic acid is expected to show significantly greater stability (a longer half-life) compared to the all-α-peptide control, demonstrating its resistance to tryptic cleavage.

Conclusion and Future Perspectives

(3S)-3,6-diaminohexanoic acid is a powerful and versatile building block for the design and synthesis of advanced peptidomimetics. Its ability to confer enhanced proteolytic stability and to induce unique secondary structures makes it an invaluable tool for addressing the key challenges in peptide-based drug development. The protocols provided in this guide offer a solid foundation for researchers to explore the potential of this and other β-amino acids in their quest for novel and effective therapeutics. As our understanding of the structural and functional consequences of incorporating β-amino acids continues to grow, we can anticipate the emergence of a new generation of peptidomimetics with superior drug-like properties.

References

  • De Novo Design, Synthesis, and Characterization of Antimicrobial β-Peptides. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2014). ACS Publications. Retrieved January 15, 2026, from [Link]

  • Antimicrobial Activity of α-Peptide/β-Peptoid Lysine-Based Peptidomimetics Against Colistin-Resistant Pseudomonas aeruginosa Isolated From Cystic Fibrosis Patients. (2019). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Synthesis, Pharmacological Evaluation, and Computational Studies of Cyclic Opioid Peptidomimetics Containing β-Lysine. (2021). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (n.d.). Retrieved January 15, 2026, from [Link]

  • Beta-amino acids: versatile peptidomimetics. (2004). PubMed. Retrieved January 15, 2026, from [Link]

  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. (2023). ACS Omega. Retrieved January 15, 2026, from [Link]

  • Advances in Fmoc solid-phase peptide synthesis. (2015). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (2021). PubMed. Retrieved January 15, 2026, from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved January 15, 2026, from [Link]

  • The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. (2005). PubMed. Retrieved January 15, 2026, from [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017). PubMed. Retrieved January 15, 2026, from [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Design, synthesis, and structural characterization of lysine covalent BH3 peptides targeting Mcl-1. (2019). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved January 15, 2026, from [Link]

  • The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. (2021). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Genetic Encoding of N6-(((Trimethylsilyl)methoxy)carbonyl)-l-lysine for NMR Studies of Protein–Protein and Protein–Ligand Interactions. (2021). Journal of the American Chemical Society. Retrieved January 15, 2026, from [Link]

  • Interpreting NMR Data for Beta-Peptides Using Molecular Dynamics Simulations. (2010). PubMed. Retrieved January 15, 2026, from [Link]

  • Discovery of lysine post-translational modifications through mass spectrometric detection. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

Application Notes and Protocols for the Incorporation of β-Lysine into Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the fields of peptide chemistry, microbiology, and pharmacology.

Introduction: A Strategic Approach to Enhancing Antimicrobial Peptide Stability and Efficacy

Antimicrobial peptides (AMPs) represent a promising class of therapeutics in an era of mounting antibiotic resistance. Their broad-spectrum activity and unique membrane-disrupting mechanisms offer a compelling alternative to traditional small-molecule antibiotics.[1][2] However, the therapeutic potential of natural α-peptides is often hampered by their susceptibility to proteolytic degradation in biological systems.[1][2][3] A robust strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids, such as β-amino acids, into the peptide backbone.

This guide provides a comprehensive overview and detailed protocols for the incorporation of β-lysine into synthetic antimicrobial peptides. The introduction of β-lysine, a homolog of the canonical L-lysine, offers a subtle yet profound modification. The additional carbon in the backbone fundamentally alters the peptide's secondary structure and sterically hinders protease recognition, thereby enhancing stability while aiming to retain or even improve antimicrobial potency. We will explore the causality behind the design, the synthetic methodologies, and the analytical techniques required to successfully generate and evaluate these promising peptidomimetics.

The Rationale: Why Incorporate β-Lysine?

The decision to incorporate β-lysine is driven by the pursuit of enhanced drug-like properties. The primary advantages are rooted in structural and functional modifications:

  • Enhanced Proteolytic Stability: The altered peptide backbone resulting from the inclusion of β-amino acids is a poor substrate for common proteases, which are stereospecific for α-amino acid linkages. This increased resistance to enzymatic degradation leads to a longer in vivo half-life.[3][4]

  • Modulated Biological Activity: The change in backbone conformation can influence how the peptide interacts with bacterial membranes. While the cationic nature of the lysine side chain, crucial for the initial electrostatic attraction to negatively charged bacterial surfaces, is maintained, the spatial arrangement of these charges is altered.[3] This can lead to changes in the minimum inhibitory concentration (MIC) and the spectrum of activity.

  • Reduced Cytotoxicity: The altered structure may also affect the peptide's interaction with mammalian cell membranes, potentially reducing hemolytic activity and overall cytotoxicity, thereby improving the therapeutic index.[4]

Comparative Performance Metrics: α-Lysine vs. β-Lysine Peptides

The following table summarizes typical performance differences observed when β-lysine is incorporated into an antimicrobial peptide sequence, replacing an α-lysine residue. It is important to note that the data presented is a synthesis from various studies, and direct head-to-head comparisons of identical peptide sequences are not always available.[3] Therefore, variations in experimental conditions should be considered.

Performance Metricα-Lysine Containing Peptide (Typical)β-Lysine Containing Peptide (Expected)Causality of Difference
Antimicrobial Activity (MIC) Variable; serves as baseline.Often retained or slightly altered.Changes in the peptide's three-dimensional structure can affect the efficiency of membrane insertion and pore formation.
Proteolytic Stability (t½ in serum) Low; susceptible to rapid degradation.Significantly Increased.The β-amino acid backbone is not recognized efficiently by proteases.[3][4]
Cytotoxicity (e.g., Hemolysis) Can be a limiting factor.Potentially reduced.Altered peptide conformation may lead to decreased interaction with zwitterionic mammalian cell membranes.[4]

Table 1: Comparative Performance of α-Lysine vs. β-Lysine Containing Peptides.

Synthetic Strategy: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The most efficient and versatile method for synthesizing peptides containing β-lysine is the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy. This approach allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

Workflow for β-Lysine Peptide Synthesis

spss_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Finalization Resin Select & Swell Resin (e.g., Rink Amide) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Start Synthesis Wash1 DMF Wash Fmoc_Deprotection->Wash1 Repeat for each amino acid Coupling Amino Acid Coupling - Fmoc-α-AA-OH - Fmoc-β-Lys(Boc)-OH - Activator (HATU/HCTU) - Base (DIPEA) Wash1->Coupling Repeat for each amino acid Wash2 DMF Wash Coupling->Wash2 Repeat for each amino acid Wash2->Fmoc_Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Purification Crude Peptide Precipitation & Purification (RP-HPLC) Cleavage->Purification Analysis Characterization (LC-MS, MALDI-TOF) Purification->Analysis

Caption: General workflow for Fmoc-SPPS of β-lysine containing peptides.

Key Reagents and Building Blocks

A successful synthesis requires high-quality reagents. The critical component for this specific application is the orthogonally protected β-lysine building block.

  • Resin: Rink Amide resin is commonly used to generate a C-terminally amidated peptide, a modification known to enhance stability and activity.

  • Protected α-Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Fmoc-Ala-OH, Fmoc-Leu-OH).

  • Protected β-Lysine: Fmoc-L-β-Lys(Boc)-OH is the key building block. The Fmoc group on the β-amino group is removed at each cycle, while the Boc group on the ε-amino group is stable to the basic deprotection conditions and is removed during the final acid cleavage. This building block is commercially available from suppliers such as Aapptec.[5]

  • Solvents: High-purity, peptide-synthesis-grade N,N-Dimethylformamide (DMF) is the primary solvent. Dichloromethane (DCM) is used for resin swelling and washing.

  • Deprotection Reagent: 20% piperidine in DMF.

  • Coupling Reagents: Due to the potential for steric hindrance with β-amino acids, robust coupling reagents are recommended.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient aminium salt-based activators suitable for hindered couplings.[6][7][8]

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA)-based cocktails with scavengers (e.g., Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol) are used to cleave the peptide from the resin and remove side-chain protecting groups.

Experimental Protocols

The following protocols are based on a 0.1 mmol synthesis scale. Adjust volumes and quantities accordingly for different scales.

Protocol 1: Solid-Phase Peptide Synthesis (Manual)
  • Resin Preparation:

    • Place Rink Amide resin (0.1 mmol substitution) in a fritted SPPS reaction vessel.

    • Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes. Drain the solvent.

  • Fmoc Deprotection (First Amino Acid):

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Repeat with a fresh 20% piperidine/DMF solution for 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (General Cycle):

    • Activation: In a separate vial, dissolve the Fmoc-amino acid (α- or β-isomer, 0.4 mmol, 4 eq.) and HATU (0.38 mmol, 3.8 eq.) in DMF (approx. 3 mL). Add DIPEA (0.8 mmol, 8 eq.). Allow the mixture to pre-activate for 2-5 minutes.

    • Coupling: Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature. For the Fmoc-L-β-Lys(Boc)-OH coupling, extending the reaction time to 4 hours or performing a double coupling is recommended to ensure completion.

    • Monitoring: Perform a qualitative ninhydrin (Kaiser) test. A negative result (colorless or yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step with fresh reagents.

    • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Chain Elongation:

    • Repeat the deprotection (step 2, but for the growing peptide chain) and coupling (step 3) cycles for each amino acid in the desired sequence.

Protocol 2: Cleavage and Deprotection

Caution: TFA is highly corrosive. Perform this procedure in a certified fume hood with appropriate personal protective equipment (PPE).

  • After the final Fmoc deprotection, wash the peptide-resin with DMF, then DCM, and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Prepare the cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol).

  • Add 5-10 mL of the cold cleavage cocktail to the dried peptide-resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether.

  • A white precipitate (the crude peptide) should form. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

  • Dry the crude peptide pellet under vacuum.

Protocol 3: Peptide Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions and analyze them by analytical LC-MS to identify those containing the pure peptide.

    • Pool the pure fractions and lyophilize to obtain a fluffy white powder.

  • Characterization:

    • Confirm the identity and purity of the final peptide using analytical LC-MS. The observed mass should match the calculated theoretical mass. Purity should typically be >95% for biological assays.

Biological Evaluation: Assessing Function and Stability

After successful synthesis and purification, the new β-lysine containing peptide must be evaluated for its biological properties.

Protocol 4: Antimicrobial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using a broth microdilution assay.

  • Prepare a 2-fold serial dilution of the peptide in a 96-well plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Include positive (bacteria only) and negative (medium only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is the lowest peptide concentration that completely inhibits visible bacterial growth.

Protocol 5: Proteolytic Stability Assay

This assay assesses the peptide's resistance to degradation by proteases.

  • Materials: Test peptide, human or animal serum, quenching solution (e.g., 10% Trichloroacetic Acid - TCA), incubation buffer (e.g., PBS), and an HPLC or LC-MS system.

  • Procedure:

    • Incubate a known concentration of the peptide in serum or a protease solution (e.g., trypsin) at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction and stop the enzymatic degradation by adding the quenching solution.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½), which is the time required for 50% of the peptide to be degraded.[3]

Mechanism of Action: The Impact of β-Lysine on Membrane Interaction

The primary mechanism of action for most cationic AMPs, including those with β-lysine, is the disruption of the bacterial cell membrane.[3] This process is initiated by the electrostatic attraction between the positively charged lysine side chains and the negatively charged components of the bacterial membrane.

membrane_interaction cluster_peptide Peptide Structure cluster_membrane Bacterial Membrane Interaction Alpha_Peptide α-Peptide Flexible α-helix Protease Cleavage Site Membrane Bacterial Membrane Negatively Charged Surface (LPS, Teichoic Acids) Alpha_Peptide->Membrane Electrostatic Attraction Beta_Peptide β-Peptide Constrained/Altered Backbone Protease Resistant Beta_Peptide->Membrane Electrostatic Attraction Disruption Membrane Disruption Pore Formation Cell Lysis Membrane->Disruption Peptide Insertion & Aggregation Protease Protease Protease->Alpha_Peptide Degrades Protease->Beta_Peptide Ineffective

Caption: Impact of β-lysine on peptide stability and membrane interaction.

The incorporation of β-lysine introduces a more constrained backbone compared to the flexible α-helix of natural peptides. This altered conformation can affect the kinetics and geometry of membrane insertion and pore formation, which may result in a modified MIC. However, the most significant advantage is the resistance to proteases, ensuring the peptide remains intact and available to exert its membrane-disrupting effect for a longer duration.

Conclusion and Future Outlook

The strategic incorporation of β-lysine into antimicrobial peptides is a field-proven technique to generate novel peptidomimetics with superior proteolytic stability and potentially improved therapeutic profiles. The protocols and insights provided in this guide offer a robust framework for the synthesis, purification, and evaluation of these next-generation antimicrobial agents. By understanding the causal relationships between structure and function, researchers can rationally design and develop β-lysine-containing peptides to address the urgent global challenge of antimicrobial resistance.

References

  • Fmoc-beta-HLys(Boc)-OH product page. Aapptec Peptides. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Guide to Solid Phase Peptide Synthesis. Aapptec Peptides. [Link]

  • Molchanova, N., et al. (2019). Antimicrobial Activity of α-Peptide/β-Peptoid Lysine-Based Peptidomimetics Against Colistin-Resistant Pseudomonas aeruginosa Isolated From Cystic Fibrosis Patients. Frontiers in Microbiology, 10, 275. [Link]

  • Starr, C. G., & Wimley, W. C. (2017). Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15. International Journal of Molecular Sciences, 18(4), 843. [Link]

  • Molchanova, N., et al. (2019). Antimicrobial Activity of α-Peptide/β-Peptoid Lysine-Based Peptidomimetics Against Colistin-Resistant Pseudomonas aeruginosa Isolated From Cystic Fibrosis Patients. PubMed, 30842761. [Link]

  • Um, E., et al. (2024). Lysine-homologue substitution: Impact on antimicrobial activity and proteolytic stability of cationic stapled heptapeptides. Bioorganic & Medicinal Chemistry, 117, 117569. [Link]

Sources

Application Notes and Protocols: Preparation of a Stock Solution of (3S)-3,6-diaminohexanoic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate preparation of stock solutions of (3S)-3,6-diaminohexanoic acid dihydrochloride. The protocol herein emphasizes best practices for handling, dissolution, and storage to ensure the integrity, stability, and reliable performance of the resulting solution in downstream applications. Methodologies for calculation, quality control, and safety are detailed to support scientific rigor and reproducibility.

Introduction: The Scientific Context of (3S)-3,6-diaminohexanoic acid

(3S)-3,6-diaminohexanoic acid, also known as L-β-Lysine, is a chiral diamino acid. As a non-proteinogenic amino acid, it and its derivatives are of significant interest in various fields of biomedical research and pharmaceutical development. The dihydrochloride salt form is often utilized for its improved stability and solubility characteristics compared to the free base. Accurate preparation of stock solutions is a critical first step in any experimental workflow to ensure the reliability and reproducibility of results. This guide provides a detailed protocol for the preparation of a stock solution of this compound, grounded in established principles of laboratory practice for handling amino acid hydrochlorides and hygroscopic compounds.

Compound Specifications and Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use.

PropertyValueSource
Molecular Formula C₆H₁₄N₂O₂ · 2HCl[1]
Molecular Weight 219.11 g/mol [1]
CAS Number 35761-15-0[1]
Appearance Typically a white to off-white powder or solid.[2]
Predicted Water Solubility (of free base) 99.3 g/L[3]

Note: The dihydrochloride salt is expected to have high water solubility. A related compound, 2,6-diaminohexanoic acid hydrochloride (L-lysine hydrochloride), is highly soluble in water, with decreasing solubility in methanol and ethanol.[4]

Materials and Equipment

Reagents and Consumables
  • This compound (purity ≥95%)

  • High-purity, sterile-filtered deionized (DI) water or an alternative appropriate solvent (e.g., DMSO, sterile PBS)

  • Sterile, conical centrifuge tubes (e.g., 15 mL and 50 mL)

  • Sterile, cryogenic vials for aliquoting

  • Sterile pipette tips

Equipment
  • Calibrated analytical balance

  • Vortex mixer

  • Magnetic stirrer and stir bars (optional)

  • Calibrated micropipettes

  • Sterile biosafety cabinet (optional, for applications requiring sterility)

  • pH meter (optional, for pH adjustment)

  • Filtration device with a 0.22 µm sterile filter

  • Refrigerator (2-8°C)

  • Freezer (-20°C or -80°C)

Protocol for the Preparation of a 100 mM Stock Solution

This protocol details the preparation of a 100 mM aqueous stock solution. The concentration can be adjusted as per experimental requirements.

Pre-Preparation and Handling of a Hygroscopic Compound

Hydrochloride salts of amino acids can be hygroscopic, meaning they readily absorb moisture from the atmosphere.[5] Proper handling is crucial to maintain the integrity of the compound.

  • Acclimatization: Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation.

  • Controlled Environment: Whenever possible, handle the powder in an environment with controlled low humidity, such as a glove box or a room with a dehumidifier.[6][7]

  • Minimize Exposure: Open the container only for the time necessary to weigh the compound. Promptly and tightly reseal the container after use.

  • Storage of Solid: Store the solid compound in a tightly sealed container, preferably within a desiccator containing a suitable drying agent.[6]

Step-by-Step Dissolution Protocol

Objective: To prepare 10 mL of a 100 mM stock solution of this compound in DI water.

  • Calculate the Required Mass:

    • Formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Calculation: Mass = 0.1 mol/L x 0.01 L x 219.11 g/mol = 0.21911 g

    • Therefore, you will need to weigh approximately 219.11 mg of the compound.

  • Weighing the Compound:

    • Place a sterile 15 mL conical tube on the analytical balance and tare the balance.

    • Carefully weigh 219.11 mg of this compound directly into the tube.

  • Dissolution:

    • Add approximately 8 mL of sterile DI water to the conical tube containing the weighed compound.

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the solid is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may aid in dissolution if necessary.

  • Volume Adjustment:

    • Once the solid is fully dissolved, add sterile DI water to bring the final volume to 10 mL.

  • Sterile Filtration:

    • For applications requiring a sterile solution, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube. This step is critical for cell culture and other sensitive biological assays.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile cryogenic vials. This practice minimizes freeze-thaw cycles, which can degrade the compound over time.[8]

    • Label each aliquot clearly with the compound name, concentration, preparation date, and your initials.

    • For short-term storage (days to a week), the solution may be stored at 2-8°C.

    • For long-term storage, it is recommended to store the aliquots at -20°C or -80°C.

Workflow Diagram

G weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve adjust_vol Adjust to Final Volume dissolve->adjust_vol filter Sterile Filtration (0.22 µm) adjust_vol->filter For sterile applications aliquot Aliquot into Vials adjust_vol->aliquot For non-sterile applications filter->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for Stock Solution Preparation.

Quality Control and Validation

To ensure the reliability of your experiments, it is advisable to perform quality control checks on your prepared stock solution.

  • Visual Inspection: The solution should be clear and free of any particulate matter.

  • pH Measurement (Optional): The dissolution of the dihydrochloride salt in water will result in an acidic solution. If your application is pH-sensitive, the pH of the final working solution should be measured and adjusted accordingly. Note that adjusting the pH of the concentrated stock solution may affect its stability and solubility.

  • Concentration Verification (Optional): For applications requiring high accuracy, the concentration of the stock solution can be verified using techniques such as HPLC or UV-Vis spectroscopy, if a suitable chromophore is present or can be derivatized.

Safety Precautions

As a standard laboratory practice, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound and its solutions.

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Wear nitrile or latex gloves.

  • Skin Protection: Wear a lab coat.

  • Respiratory Protection: In case of inadequate ventilation or when handling large quantities of powder, use a suitable respiratory mask.

  • Hazard Statements: This compound may cause skin and eye irritation.[2] Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Troubleshooting

IssuePossible CauseRecommended Solution
Compound does not fully dissolve - Insufficient solvent volume- Low temperature- Compound has low solubility in the chosen solvent- Ensure the correct volume of solvent has been added.- Gently warm the solution (e.g., in a 37°C water bath) and continue to vortex.- Consider using an alternative solvent such as DMSO, but verify compatibility with your experimental system.
Precipitation observed after storage - Solution is supersaturated- Degradation of the compound- Change in pH- Prepare a more dilute stock solution.- Store at a different temperature (e.g., -80°C instead of -20°C).- Avoid repeated freeze-thaw cycles.

Conclusion

The protocol outlined in this application note provides a systematic and reliable method for the preparation of a stock solution of this compound. By adhering to these guidelines, researchers can ensure the quality and consistency of their stock solutions, which is fundamental for obtaining accurate and reproducible experimental results.

References

  • Chromatography Forum. How to Handle Hygroscopic Reference Standards?. Available at: [Link]

  • Dr. Storage. Humidity controlled storage in pharmaceutical applications. Available at: [Link]

  • Pharmacy Infoline. Efflorescent, Hygroscopic, and Deliquescent powders. Available at: [Link]

  • PubChem. (3S)-3,6-Diaminohexanoate. Available at: [Link]

  • ResearchGate. How to prepare and store Amino acid stock solution?. Available at: [Link]

  • Journal of Chemical & Engineering Data. Measurement and Correlation of the Solubility of 2,6-Diaminohexanoic Acid Hydrochloride in Aqueous Methanol and Aqueous Ethanol Mixtures. Available at: [Link]

  • PubChem. (3R)-3,6-diaminohexanoic acid. Available at: [Link]

  • PubChem. (3S,5S)-3,5-Diaminohexanoate. Available at: [Link]

  • Human Metabolome Database. Showing metabocard for (3S)-3,6-Diaminohexanoate (HMDB0012114). Available at: [Link]

Sources

Application Note: A Robust LC-MS/MS Method for the Chiral Detection and Quantification of (S)-3,6-diaminohexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the chiral analysis and quantification of (S)-3,6-diaminohexanoic acid, also known as (S)-β-Lysine. The accurate determination of this specific enantiomer is critical in various fields, including pharmacology, metabolomics, and drug development, due to the stereospecific nature of biological systems. This protocol employs a pre-column derivatization strategy using Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA, Marfey's Reagent) to form diastereomers that are readily separable by standard reversed-phase chromatography. The subsequent detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. This guide offers a comprehensive, step-by-step protocol from sample preparation to data analysis, intended for researchers, scientists, and drug development professionals.

Introduction

(S)-3,6-diaminohexanoic acid is a non-proteinogenic β-amino acid that plays a significant role in various biological processes and is a key structural component of certain natural products and synthetic pharmaceuticals. The stereochemistry of β-lysine is paramount, as different enantiomers can exhibit distinct biological activities and metabolic fates. Consequently, the ability to selectively detect and quantify the (S)-enantiomer in complex biological matrices is of utmost importance for pharmacokinetic studies, biomarker discovery, and quality control in drug manufacturing.

Direct analysis of underivatized β-lysine by reversed-phase liquid chromatography is challenging due to its high polarity and poor retention. While Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative for polar compounds[1][2][3][4][5], derivatization remains a widely adopted and robust strategy to enhance chromatographic performance and ionization efficiency. Chiral derivatization, in particular, offers the advantage of creating diastereomeric pairs from enantiomers, which can then be separated on achiral stationary phases[6][7][8][9].

This method utilizes Marfey's reagent (L-FDAA), a well-established chiral derivatizing agent that reacts with primary amines under mild alkaline conditions[6][7][8][9][10][11]. The resulting diastereomers of (S)-3,6-diaminohexanoic acid are then separated and quantified using a highly selective and sensitive LC-MS/MS system.

Experimental Workflow Overview

The overall analytical workflow is depicted in the following diagram. It encompasses sample preparation involving protein precipitation and derivatization, followed by LC-MS/MS analysis and data processing.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) istd Add Internal Standard (e.g., L-Arginine-(¹³C₆, ¹⁵N₄)) sample->istd precip Protein Precipitation (e.g., Acetonitrile) istd->precip centrifuge1 Centrifugation precip->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 drydown Evaporation to Dryness supernatant1->drydown derivatization Derivatization with L-FDAA drydown->derivatization quench Reaction Quenching derivatization->quench injection Injection onto RP-HPLC quench->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of (S)-β-Lysine calibration->quantification

Caption: Overall experimental workflow from sample preparation to final quantification.

Detailed Protocols

Part 1: Sample Preparation

Rationale: The initial step involves the removal of proteins and other macromolecules from the biological matrix, which can interfere with the analysis and damage the analytical column. Protein precipitation with a cold organic solvent is a simple and effective method for this purpose[6]. The use of a stable isotope-labeled (SIL) internal standard is crucial for accurate quantification, as it compensates for variability in sample preparation and matrix effects[12][13][14]. L-Arginine-(¹³C₆, ¹⁵N₄) is proposed here as a suitable internal standard due to its structural similarity (a diamino acid) and commercial availability, though a custom synthesis of deuterated β-lysine would be ideal if available[4][15][16][17][18].

Materials:

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • L-Arginine-(¹³C₆, ¹⁵N₄) solution (Internal Standard, IS)

  • Microcentrifuge tubes (1.5 mL)

Protocol:

  • Pipette 100 µL of the biological sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to complete dryness using a centrifugal vacuum concentrator or a gentle stream of nitrogen.

Part 2: Chiral Derivatization with Marfey's Reagent (L-FDAA)

Rationale: Derivatization with L-FDAA converts the enantiomeric (S)-3,6-diaminohexanoic acid into a diastereomer. Since (S)-3,6-diaminohexanoic acid has two primary amine groups, both can react with L-FDAA, leading to mono- and di-derivatized products. The di-derivatized product is targeted for quantification due to its higher mass and potentially better chromatographic properties. The reaction is performed under mild alkaline conditions, typically using a bicarbonate buffer or triethylamine (TEA)[7][8][19]. The reaction is then quenched by acidification.

Materials:

  • 1% (w/v) L-FDAA (Marfey's Reagent) in acetone

  • 1 M Sodium Bicarbonate (NaHCO₃) solution

  • 2 M Hydrochloric Acid (HCl)

Protocol:

  • Reconstitute the dried sample extract from Part 1 in 50 µL of 1 M NaHCO₃.

  • Add 100 µL of the 1% L-FDAA solution in acetone.

  • Vortex the mixture and incubate at 40°C for 1 hour in a heating block.

  • After incubation, cool the sample to room temperature.

  • Quench the reaction by adding 25 µL of 2 M HCl.

  • The sample is now ready for LC-MS/MS analysis. If necessary, centrifuge to pellet any precipitate before transferring the supernatant to an HPLC vial.

Part 3: LC-MS/MS Analysis

Rationale: Reversed-phase chromatography is well-suited for the separation of the relatively hydrophobic FDAA-derivatized diastereomers[7][9]. A C18 column is a common choice. The mobile phases consist of an aqueous component with a small amount of acid (e.g., formic acid) to aid in protonation for positive ion electrospray ionization (ESI), and an organic solvent (e.g., acetonitrile or methanol) for elution. A gradient elution is employed to achieve optimal separation. Tandem mass spectrometry in MRM mode is used for detection, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions[10][17].

Instrumentation and Conditions:

ParameterRecommended Setting
LC System High-performance or Ultra-high-performance liquid chromatography (HPLC/UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 10 minutes, followed by a wash and re-equilibration step (to be optimized)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

The theoretical monoisotopic mass of the di-L-FDAA-derivatized (S)-3,6-diaminohexanoic acid is calculated as follows:

  • (S)-3,6-diaminohexanoic acid (C₆H₁₄N₂O₂): 146.1055 Da

  • L-FDAA (C₁₀H₁₀FN₃O₅): 269.0605 Da

  • Di-derivatized product (C₃₆H₄₀F₂N₈O₁₂): 146.1055 + (2 * 269.0605) - (2 * 1.0078) = 682.2811 Da

The precursor ion ([M+H]⁺) for the di-derivatized product will be m/z 683.2884. The fragmentation of FDAA derivatives typically involves the loss of the dinitrophenyl group and parts of the alanine amide side chain.

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)
(S)-3,6-diaminohexanoic acid di-L-FDAA derivative683.3To be determined empiricallyTo be optimized
L-Arginine-(¹³C₆, ¹⁵N₄) di-L-FDAA derivative722.3To be determined empiricallyTo be optimized

Note: The optimal product ions and collision energies must be determined empirically by infusing a standard of the derivatized analyte into the mass spectrometer.

Data Analysis and Quantification

The quantification of (S)-3,6-diaminohexanoic acid is performed by constructing a calibration curve. A series of calibration standards of known concentrations of (S)-3,6-diaminohexanoic acid are prepared in a surrogate matrix (e.g., stripped serum or phosphate-buffered saline) and subjected to the same sample preparation and analysis procedure as the unknown samples. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. A linear regression analysis is then applied to the calibration curve, which is used to determine the concentration of (S)-3,6-diaminohexanoic acid in the unknown samples.

Method Validation Considerations

For use in regulated environments, the method should be validated according to the relevant guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (intra- and inter-day)

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, bench-top, long-term)

Conclusion

This application note provides a detailed and scientifically grounded protocol for the chiral analysis of (S)-3,6-diaminohexanoic acid using LC-MS/MS. The combination of chiral derivatization with Marfey's reagent and the high selectivity of tandem mass spectrometry offers a robust and reliable method for accurate quantification in complex biological matrices. The principles and steps outlined herein can be adapted and optimized by researchers to suit their specific instrumentation and application needs, contributing to advancements in pharmaceutical and biomedical research.

References

  • Ayon, N. J., Sharma, A. D., & Gutheil, W. G. (2019). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid dl-Stereoisomers. Journal of the American Society for Mass Spectrometry, 30(3), 448–458. [Link]

  • Ayon, N. J., Sharma, A. D., & Gutheil, W. G. (2019). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. PubMed Central. [Link]

  • Bhushan, R., & Kumar, V. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(29), 3148–3161. [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino acids, 27(3-4), 231–247. [Link]

  • Advanced Chromatography Technologies. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Mac-Mod Analytical. [Link]

  • HILICON. (2017). Direct Analysis of Amino Acids by HILIC–ESI-MS. LCGC International. [Link]

  • Zhang, Y., et al. (2022). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. PubMed Central. [Link]

  • Zhang, Y., et al. (2022). Chiral Derivatization-enabled Discrimination and Visualization of Proteinogenic Amino Acids by Ion Mobility Mass Spectrometry. bioRxiv. [Link]

  • HILICON AB. (n.d.). direct analysis of amino acids by HILIC–eSI-MS. hilic.com. [Link]

  • Wang, G., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PubMed Central. [Link]

  • Tso, D. Z., & Tso, G. (2016). Analysis of amino acids in body fluid by liquid chromatography-mass spectrometry (lc-ms).
  • Reddy, T. M. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • Blomquist, A. T., et al. (1965). Synthesis of highly deuterated amino acids. PubMed Central. [Link]

  • Rubenstein, P. A., & Strominger, J. L. (1990). Synthesis of stereospecifically labeled 3,6-dideoxyhexoses. PubMed. [Link]

  • Anaquant. (2024). 41 Amino acids analysis in serum by LC-MS/MS. anaquant.com. [Link]

  • Rabbani, N., & Thornalley, P. J. (2014). Mass spectrometric determination of early and advanced glycation in biology. PubMed Central. [Link]

  • CN105801384A - Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid - Google Patents. (n.d.).
  • Kuda, M. A., et al. (2020). Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey's reagent and reversed phase LC-MS/MS. PubMed Central. [Link]

  • Bhushan, R., & Kumar, V. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. PubMed. [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. PubMed. [Link]

Sources

Application & Protocol Guide: Strategic Incorporation of (3S)-3,6-Diaminohexanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Peptide Chemistry Division

Abstract

The integration of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design, offering a powerful strategy to enhance therapeutic potential by improving proteolytic stability and modulating conformational properties.[1][2] (3S)-3,6-diaminohexanoic acid, a β-amino acid analog of L-lysine (also referred to as (S)-β-Lysine), is a particularly valuable building block in this regard. Its extended backbone introduces an additional carbon atom, fundamentally altering the peptide's secondary structure and rendering it resistant to degradation by endogenous proteases.[1] This guide provides a comprehensive overview of the strategic considerations and detailed experimental protocols for the successful incorporation of (3S)-3,6-diaminohexanoic acid into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Introduction: The Rationale for β-Amino Acid Integration

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their clinical utility is often hampered by rapid in vivo degradation by peptidases. The incorporation of β-amino acids, such as (3S)-3,6-diaminohexanoic acid, directly addresses this limitation. The altered peptide bond, shifted by one carbon atom, is no longer a substrate for most common proteases, significantly extending the peptide's circulatory half-life.[1]

Beyond stability, the introduction of a β-amino acid imposes unique conformational constraints on the peptide backbone, enabling the design of novel secondary structures like helices and sheets not accessible to α-peptides.[3] This structural diversification provides immense scope for molecular design, allowing for the fine-tuning of receptor binding affinity and specificity.[3][4] (3S)-3,6-diaminohexanoic acid, with its primary amine side chain, retains the cationic character of lysine, which is often critical for biological activity, particularly in antimicrobial peptides and cell-penetrating peptides where interaction with negatively charged cell membranes is key.[5][6]

The Chemistry of (3S)-3,6-Diaminohexanoic Acid in SPPS

Successful incorporation of (3S)-3,6-diaminohexanoic acid into a growing peptide chain requires a robust orthogonal protection strategy to differentiate its two primary amines: the N-α amine at the 3-position and the N-ε amine at the 6-position (side chain).[7]

Orthogonal Protection Scheme

The most widely adopted and commercially available derivative for this purpose is Fmoc-(3S)-3,6-diaminohexanoyl(Boc)-OH (also known as Fmoc-L-β-Lys(Boc)-OH or Fmoc-β-homo-Lys(Boc)-OH).[8] This strategy is perfectly aligned with the standard Fmoc/tBu SPPS methodology.[9][10]

  • N-α Protection (3-amino group): The 9-fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection. It is stable to acidic conditions but is readily cleaved by a mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF), during each synthesis cycle.[10][11]

  • N-ε Protection (6-amino group): The tert-butyloxycarbonyl (Boc) group provides "permanent" protection for the side chain. It is stable to the basic conditions used for Fmoc removal but is quantitatively cleaved by strong acid, typically trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[3][11]

This orthogonal scheme ensures that the side-chain amine remains protected throughout chain elongation, preventing the formation of branched peptide impurities.[2]

Experimental Workflow & Protocols

The following protocols are designed for manual solid-phase peptide synthesis on a 0.1 mmol scale using a standard resin like Rink Amide (for C-terminal amides) or Wang (for C-terminal acids).

Materials and Reagents
Reagent/MaterialGrade/PuritySupplier
Rink Amide MBHA Resin (0.4-0.8 mmol/g)100-200 meshStandard Supplier
Fmoc-(3S)-3,6-diaminohexanoyl(Boc)-OH≥98% HPLCStandard Supplier
Standard Fmoc-L-amino acids (side-chain protected)≥99% HPLCStandard Supplier
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)≥99%Standard Supplier
HOBt (1-Hydroxybenzotriazole)≥98%Standard Supplier
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeStandard Supplier
N,N-Dimethylformamide (DMF)Peptide Synthesis Grade, Amine-FreeStandard Supplier
PiperidineReagent GradeStandard Supplier
Dichloromethane (DCM)ACS GradeStandard Supplier
Trifluoroacetic acid (TFA)Reagent GradeStandard Supplier
Triisopropylsilane (TIS)99%Standard Supplier
Diethyl EtherAnhydrousStandard Supplier
Kaiser Test Kit(Ninhydrin solutions)Standard Supplier
SPPS Workflow Diagram

SPPS_Workflow Fmoc-SPPS Cycle for β-Amino Acid Incorporation cluster_cycle Iterative Cycle Deprotection 1. Nα-Fmoc Deprotection (20% Piperidine/DMF, 5 + 15 min) Wash1 2. DMF Wash (5-7x) Deprotection->Wash1 Coupling 3. β-Amino Acid Coupling (Fmoc-β-Lys(Boc)-OH, HBTU/HOBt/DIPEA) Extended Time: 12-24h Wash1->Coupling Wash2 4. DMF Wash (3-5x) Coupling->Wash2 KaiserTest 5. Monitor Coupling (Kaiser Test) Wash2->KaiserTest KaiserTest->Deprotection Next Cycle FinalCleavage Final Step: Cleavage & Global Deprotection (TFA/TIS/H2O) KaiserTest->FinalCleavage Sequence Complete Start Start: Resin Swelling in DMF Start->Deprotection

Caption: General workflow for Fmoc-SPPS incorporating (3S)-3,6-diaminohexanoic acid.

Step-by-Step Synthesis Protocol

This protocol details a single coupling cycle. Repeat steps 2-6 for each amino acid in the sequence.

1. Resin Preparation (First Cycle Only)

  • Place the resin (e.g., 0.1 mmol) in a fritted reaction vessel.

  • Add DMF (~10 mL/g resin) and allow the resin to swell for 30-60 minutes with gentle agitation.

  • Drain the DMF.

2. Nα-Fmoc Deprotection

  • Add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.[4]

  • Add a fresh portion of 20% piperidine/DMF and agitate for an additional 15 minutes to ensure complete Fmoc removal.[4]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

3. Coupling of Fmoc-(3S)-3,6-diaminohexanoyl(Boc)-OH

Causality: β-amino acids are sterically more demanding and exhibit slower reaction kinetics compared to their α-counterparts. Therefore, extended coupling times are critical to drive the reaction to completion and avoid deletion sequences.[9]

  • Pre-activation: In a separate vial, dissolve Fmoc-(3S)-3,6-diaminohexanoyl(Boc)-OH (3 eq., 0.3 mmol), HBTU (2.9 eq., 0.29 mmol), and HOBt (3 eq., 0.3 mmol) in DMF (~3-5 mL).[1] Add DIPEA (6 eq., 0.6 mmol). Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 12 to 24 hours .[9]

4. Washing

  • Drain the coupling solution from the reaction vessel.

  • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

5. Monitoring the Coupling Reaction

  • Take a small sample of resin beads (~1-2 mg) and perform a qualitative Kaiser (ninhydrin) test.

  • Interpretation:

    • Negative Result (Colorless/Yellow Beads): Indicates successful coupling (no free primary amines). Proceed to the next deprotection step (Step 2).

    • Positive Result (Blue/Purple Beads): Indicates incomplete coupling. Re-couple by repeating Step 3 with fresh reagents for another 12 hours. If the test remains positive, cap the unreacted amines (see Section 4.1) before proceeding.

6. Chain Elongation

  • Repeat the deprotection/coupling cycle (Steps 2-5) for the subsequent amino acids in the sequence. For standard α-amino acids, the coupling time can be reduced to 1-2 hours.[1]

7. Final Cleavage and Deprotection

  • After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM (3-5 times each), and dry the resin under vacuum.

  • Prepare a cleavage cocktail. For most sequences, Reagent B (TFA/H₂O/TIS, 95:2.5:2.5 v/v/v) is sufficient.

  • Add the cleavage cocktail to the resin (~10 mL/g resin) in a fume hood.

  • Agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a 50 mL centrifuge tube containing cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 times with cold ether.

  • Dry the crude peptide pellet under vacuum. The product can then be purified by reverse-phase HPLC.

Troubleshooting and Key Considerations

ProblemProbable CauseRecommended Solution
Incomplete Coupling of β-Amino Acid (Positive Kaiser Test)Insufficient reaction time due to steric hindrance and slower kinetics of β-amino acids.[9] Peptide aggregation on the resin, hindering access to reactive sites.Extend Coupling Time: Ensure the coupling reaction runs for a minimum of 12 hours. Double Couple: Repeat the coupling step with a fresh solution of activated β-amino acid. Capping: If coupling remains incomplete, cap unreacted amines with acetic anhydride/DIPEA in DMF to prevent the formation of deletion sequences.[1]
Racemization Over-activation of the carboxylic acid, particularly with certain coupling reagents or prolonged pre-activation.Use HOBt: The inclusion of HOBt or its analog Oxyma Pure is crucial for suppressing racemization by forming a less reactive ester intermediate.[7] Minimize Pre-activation Time: Add the activated amino acid solution to the resin immediately after the short pre-activation period.
Guanidinylation Side Reaction Excess HBTU can react with the free N-terminal amine, forming a stable guanidinium group (+98 Da) that terminates the chain.Control Stoichiometry: Use slightly less than 1 equivalent of HBTU relative to the amino acid (e.g., 0.95 eq.). Pre-activation: Always pre-activate the amino acid with HBTU in a separate vessel before adding it to the deprotected resin. Never add HBTU directly to the resin.

Conclusion

The incorporation of (3S)-3,6-diaminohexanoic acid offers a validated and powerful method for enhancing the therapeutic properties of peptide-based drug candidates. By employing the standard Fmoc-L-β-Lys(Boc)-OH building block and adapting the SPPS protocol to include extended coupling times, researchers can reliably synthesize β-lysine-containing peptides. This strategic modification provides a direct path to developing novel peptidomimetics with superior proteolytic stability and unique structural attributes, thereby expanding the landscape of peptide-based therapeutics.

References

  • Aapptec. (n.d.). How to Synthesize a Peptide. Aapptec. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239–254. [Link]

  • Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis. Aapptec. [Link]

  • The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Raguse, T. L., et al. (1998). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? J. Am. Chem. Soc., 120(46), 11945-11954. [Link]

  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. [Link]

  • DeGrado, W. F., et al. (2001). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Chemical Reviews, 101(10), 3121-3152. [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Aapptec. (n.d.). Peptide Synthesis - FAQ. [Link]

  • Aapptec. (n.d.). SYNTHESIS NOTES. [Link]

  • Franzyk, H., et al. (2017). Lysine-Based α-Peptide/β-Peptoid Peptidomimetics: Influence of Hydrophobicity, Fluorination, and Distribution of Cationic Charge on Antimicrobial Activity and Cytotoxicity. ChemMedChem, 12(4), 345-355. [Link]

  • Aapptec. (n.d.). Fmoc-beta-HLys(Boc)-OH [203854-47-1]. [Link]

  • Franzyk, H., et al. (2017). Lysine-Based α-Peptide/β-Peptoid Peptidomimetics: Influence of Hydrophobicity, Fluorination, and Distribution of Cationic Charge on Antimicrobial Activity and Cytotoxicity. ResearchGate. [Link]

Sources

Application Note & Protocols: L-beta-lysine as a Versatile Tool for Probing Enzyme-Substrate Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in enzymology, structural biology, and medicinal chemistry.

Introduction: Deciphering the Enzyme-Substrate Dialogue

The precise interaction between an enzyme and its substrate is fundamental to nearly all biological processes. Understanding this molecular dialogue is critical for elucidating metabolic pathways, designing novel therapeutics, and engineering biocatalysts. While natural substrates are essential for measuring an enzyme's catalytic output, they are often rapidly consumed, making them challenging tools for studying the intricacies of binding events, conformational changes, and the static architecture of the active site.

To overcome this, researchers employ substrate analogs—molecules that mimic the natural substrate but are either inert or react very slowly. L-beta-lysine, an isomer of the proteinogenic amino acid L-alpha-lysine, serves as an exceptional molecular probe for this purpose. By shifting the amino group from the alpha-carbon to the beta-carbon of the side chain, L-beta-lysine retains the key recognition features of the natural substrate but often exhibits altered reactivity. This subtle yet profound structural modification makes it an invaluable tool for kinetic, biochemical, and structural investigations of lysine-metabolizing enzymes.

This guide provides a comprehensive overview of the applications of L-beta-lysine, complete with detailed protocols and the scientific rationale behind its use in studying enzyme-substrate interactions.

The Molecular Logic of L-beta-lysine as a Research Tool

The utility of L-beta-lysine stems from its structural similarity to L-alpha-lysine, the natural substrate for a vast array of enzymes. Both molecules possess a carboxyl group and a primary amine on a flexible six-carbon backbone, allowing them to engage with the same active site residues responsible for substrate recognition.[1][2]

However, the repositioning of the alpha-amino group to the beta position fundamentally alters its interaction with the catalytic machinery of the enzyme. For many enzymes, this prevents the precise alignment required for catalysis, transforming L-beta-lysine from a substrate into a potent competitive inhibitor or a "slow" substrate. This property is the cornerstone of its application in research.

Key Advantages:

  • Active Site Occupancy: It can bind to and occupy the active site without being rapidly turned over, allowing for stable-state measurements.

  • Competitive Inhibition: It directly competes with the natural substrate, enabling the precise determination of binding affinities and inhibition constants (Ki).[3]

  • Structural Studies: Its stability within the active site makes it an ideal candidate for co-crystallization, providing high-resolution snapshots of the enzyme-ligand complex.[1][3]

Competitive_Inhibition E Enzyme ES ES Complex E->ES + S (k1) EI EI Complex (Inactive) E->EI + I (Ki) S Substrate (L-α-lysine) I Inhibitor (L-β-lysine) ES->E (k-1) P Product ES->P (kcat) EI->E

Caption: Reaction scheme for competitive enzyme inhibition by L-beta-lysine.

Protocol: Spectrophotometric Assay for Lysine Oxidase Inhibition

This protocol provides a method to measure the inhibitory effect of L-beta-lysine on L-lysine α-oxidase, an enzyme that catalyzes the oxidative deamination of L-lysine to produce hydrogen peroxide (H₂O₂). [1]The production of H₂O₂ is monitored using a coupled colorimetric reaction. [1][4] Materials and Reagents:

  • Purified L-lysine α-oxidase

  • L-alpha-lysine monohydrochloride (Substrate)

  • L-beta-lysine (Inhibitor)

  • Potassium Phosphate Buffer (e.g., 70 mM, pH 7.4)

  • Horseradish Peroxidase (HRP)

  • 4-aminoantipyrine (4-AAP)

  • Phenol

  • 96-well microplate

  • Spectrophotometric microplate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Substrate Stock (100 mM L-alpha-lysine): Dissolve L-alpha-lysine monohydrochloride in purified water. Prepare serial dilutions in assay buffer to create a range of working concentrations (e.g., 0.1 mM to 10 mM).

    • Inhibitor Stock (100 mM L-beta-lysine): Dissolve L-beta-lysine in purified water. Prepare serial dilutions in assay buffer (e.g., 0 mM to 50 mM).

    • Colorimetric Detection Cocktail: In the assay buffer, prepare a master mix containing HRP (10 U/mL), 4-AAP (0.5 mM), and phenol (1.7 mM). [1]Protect from light.

  • Assay Setup (Final Volume: 200 µL):

    • In a 96-well plate, set up reactions in triplicate for each condition.

    • Add 100 µL of the Colorimetric Detection Cocktail to each well.

    • Add 20 µL of each L-beta-lysine dilution to the appropriate wells (including a 0 mM control).

    • Add 40 µL of each L-alpha-lysine dilution. The final concentrations should span a range around the expected Km of the enzyme.

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 40 µL of a pre-diluted enzyme solution to each well.

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 540-570 nm over time (kinetic mode) for 5-10 minutes. The rate of absorbance change (ΔAbs/min) is proportional to the reaction velocity.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each reaction from the linear portion of the kinetic trace.

    • Plot V₀ versus substrate concentration for each inhibitor concentration to generate Michaelis-Menten curves.

    • Transform the data into a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]).

    • For a competitive inhibitor, the lines will intersect on the y-axis (1/Vmax), but will have different x-intercepts (-1/Km_app).

    • Calculate the apparent Km (Km_app) for each inhibitor concentration.

    • Determine the Ki by plotting Km_app versus inhibitor concentration [I]. The x-intercept of this secondary plot is -Ki.

Expected Results:

L-beta-lysine [mM]Apparent Km (Km_app) [mM]Vmax [µM/min]
01.050.0
52.550.1
104.049.8
207.050.2

This table contains illustrative data. The results should show that as the concentration of L-beta-lysine increases, the apparent Km for L-alpha-lysine also increases, while Vmax remains constant, confirming a competitive inhibition mechanism.

Application II: Structural Elucidation via Co-crystallization

Visualizing how a ligand binds within an enzyme's active site provides unparalleled insight into the molecular basis of substrate recognition and catalysis. Because L-beta-lysine is a stable analog, it is an excellent tool for co-crystallization studies aimed at solving the three-dimensional structure of an enzyme-ligand complex using X-ray crystallography. [1][3]

Workflow for Enzyme-Ligand Co-crystallization

This workflow outlines the general steps required to obtain a crystal structure of a target enzyme in complex with L-beta-lysine. The specific conditions for crystallization must be empirically determined for each protein.

CoCrystallization_Workflow A 1. High-Purity Enzyme (>95% homogeneity) B 2. Complex Formation Incubate enzyme with molar excess of L-beta-lysine A->B C 3. Crystallization Screening (Vapor Diffusion) B->C D 4. Optimization of Crystal Growth Conditions C->D E 5. Crystal Harvesting & Cryo-protection D->E F 6. X-ray Diffraction Data Collection E->F G 7. Structure Solution & Refinement F->G H 8. Electron Density Map Analysis (Visualize L-beta-lysine in active site) G->H

Caption: General workflow for co-crystallization of an enzyme with L-beta-lysine.

Protocol: General Steps for Co-crystallization
  • Protein Purification & Preparation: The target enzyme must be purified to the highest possible degree of homogeneity, as impurities can severely hinder crystallization. The final protein sample should be concentrated (typically 5-20 mg/mL) in a low-ionic-strength buffer.

  • Complex Formation: Prepare a stock solution of L-beta-lysine. Add the L-beta-lysine solution to the concentrated protein to achieve a final molar ratio between 5:1 and 10:1 (ligand:protein). Allow the mixture to incubate on ice for at least 30 minutes to ensure complex formation.

  • Crystallization Screening: Use commercially available or custom-made sparse-matrix screens to test a wide range of crystallizing agents (salts, polymers, organic solvents), pH values, and additives. The sitting-drop or hanging-drop vapor diffusion method is commonly employed.

  • Hit Optimization: Once initial crystal "hits" are identified, perform optimization screens by systematically varying the concentrations of the precipitant, buffer pH, and protein around the initial hit condition to obtain diffraction-quality crystals.

  • Data Collection and Structure Solution: Harvest the best crystals, soak them in a cryoprotectant solution, and flash-cool them in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source. The resulting data is used to solve the phase problem and build an atomic model of the enzyme-L-beta-lysine complex.

Interpreting the Results: A successful structure will reveal a clear electron density for L-beta-lysine within the enzyme's active site. This allows for the precise mapping of hydrogen bonds, salt bridges, and hydrophobic interactions that govern substrate binding and specificity, providing a powerful template for structure-based drug design. [1][3]

Key Enzyme Classes Amenable to Study with L-beta-lysine

L-beta-lysine is a powerful tool for a wide range of enzymes that recognize or modify L-lysine.

  • Lysine Acetyltransferases (KATs) & Deacetylases (HDACs): These enzymes add or remove acetyl groups from lysine residues, playing a key role in epigenetics and cellular regulation. [5][6][7][8][9]L-beta-lysine can be used to probe the substrate binding pocket and develop specific inhibitors.

  • Lysyl-tRNA Synthetases: These enzymes are responsible for charging tRNA molecules with lysine for protein synthesis. [2]Studies have shown that these synthetases can discriminate between alpha- and beta-lysine, making L-beta-lysine a tool to study the fidelity of this crucial process. [10]* Lysine Oxidases & Decarboxylases: These enzymes are involved in lysine catabolism and the production of signaling molecules. [1][11][12]As demonstrated in the protocol, L-beta-lysine is an effective competitive inhibitor for kinetic studies of these enzymes.

  • Enzymes in Lysine Biosynthesis: The enzymes of the diaminopimelate (DAP) pathway are essential in bacteria and plants but absent in humans, making them attractive targets for antibiotics and herbicides. [13]L-beta-lysine can be used to characterize the active sites of these enzymes.

Conclusion

L-beta-lysine is more than a simple isomer; it is a sophisticated molecular tool that enables researchers to dissect the complex relationship between enzymes and their substrates. Its ability to act as a stable, competitive inhibitor allows for rigorous kinetic analysis, while its capacity to occupy the active site without reaction facilitates high-resolution structural studies. From fundamental enzymology to modern drug discovery, the strategic application of L-beta-lysine provides a clear and powerful method for illuminating the mechanisms of lysine-metabolizing enzymes.

References

  • Title: Structural basis of enzyme activity regulation by the propeptide of l-lysine α-oxidase precursor from Trichoderma viride - PMC Source: National Institutes of Health URL: [Link]

  • Title: Structural Basis for l-Lysine Feedback Inhibition of Homocitrate Synthase - PubMed Central Source: National Institutes of Health URL: [Link]

  • Title: L-lysine: exploiting powder X-ray diffraction to complete the set of crystal structures of the 20 directly encoded proteinogenic amino acids Source: Cardiff University URL: [Link]

  • Title: Lysine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Mechanism of action of lysine. | Download Scientific Diagram Source: ResearchGate URL: [Link]

  • Title: L-Lysine: Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 Directly Encoded Proteinogenic Amino Acids Source: ResearchGate URL: [Link]

  • Title: Synthesis, structural characterization and applications of hyperbranched polymers based on L-lysine Source: Infoscience, EPFL URL: [Link]

  • Title: L-Lysine: Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 Directly Encoded Proteinogenic Amino Acids Source: ResearchGate URL: [Link]

  • Title: Lysine Assay Kit (Colorimetric) Source: Cell Biolabs, Inc. URL: [Link]

  • Title: Control of lysine biosynthesis in Bacillus subtilis: inhibition of diaminopimelate decarboxylase by lysine - PMC Source: National Institutes of Health URL: [Link]

  • Title: Evaluation of the importance of lysine at final position by competition... Source: ResearchGate URL: [Link]

  • Title: Review on application of one of the most valuable players of amino acids: L-Lysine Source: Research Square URL: [Link]

  • Title: Beta-lysine discrimination by lysyl-tRNA synthetase - PMC Source: National Institutes of Health URL: [Link]

  • Title: Assay For Measuring Activity Of E.coli Inducible Lysine Decarboxyase l Protocol Preview Source: JoVE URL: [Link]

  • Title: Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement Source: MDPI URL: [Link]

  • Title: Protocol for enzyme assays Source: The Royal Society of Chemistry URL: [Link]

  • Title: The regulatory enzymes and protein substrates for the lysine β-hydroxybutyrylation pathway Source: Science URL: [Link]

  • Title: Recent Advances in Epsilon-Poly-L-Lysine and L-Lysine-Based Dendrimer Synthesis, Modification, and Biomedical Applications Source: Frontiers URL: [Link]

  • Title: New enzymatic methods for selective assay of L-lysine using an L-lysine specific decarboxylase/oxidase from Burkholderia sp. AIU 395 Source: PubMed URL: [Link]

  • Title: A) Histone deacetylases (HDACs) remove acetyl groups of modified lysine... Source: ResearchGate URL: [Link]

  • Title: Inhibitory activity and protein binding of L-lysine derivatives as angiotensin converting enzyme inhibitors Source: PubMed URL: [Link]

  • Title: The regulatory enzymes and protein substrates for the lysine β-hydroxybutyrylation pathway Source: ResearchGate URL: [Link]

  • Title: Inhibitors of lysine biosynthesis enzymes as potential new herbicides Source: OUCI URL: [Link]

  • Title: The Role of Surface Exposed Lysine in Conformational Stability and Functional Properties of Lipase from Staphylococcus Family Source: National Institutes of Health URL: [Link]

  • Title: Protein biosynthesis - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Lysine Acetylation Goes Global: From Epigenetics to Metabolism and Therapeutics - PMC Source: National Institutes of Health URL: [Link]

  • Title: Histone Deacetylase Inhibitors Stimulate Histone H3 Lysine 4 Methylation in Part Via Transcriptional Repression of Histone H3 Lysine 4 Demethylases - PMC Source: National Institutes of Health URL: [Link]

  • Title: Lysine deacetylase inhibition prevents diabetes by chromatin-independent immunoregulation and β-cell protection Source: PNAS URL: [Link]

  • Title: The Tale of Protein Lysine Acetylation in the Cytoplasm - PMC Source: National Institutes of Health URL: [Link]

  • Title: How to do competition binding assay? Source: LifeTein Peptide Blog URL: [Link]

  • Title: Inhibition of histone deacetylase 3 protects beta cells from cytokine-induced apoptosis Source: National Institutes of Health URL: [Link]

Sources

Application Notes and Protocols for In Vivo Studies Using Peptides Containing (3S)-3,6-Diaminohexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Standard peptides composed of α-amino acids, despite their high specificity and potency, often face significant limitations as therapeutic agents due to their rapid degradation by proteases in vivo.[1][2] This results in short plasma half-lives, poor bioavailability, and limited clinical utility.[3][4] A powerful strategy to overcome this challenge is the incorporation of non-canonical amino acids that render the peptide backbone resistant to enzymatic cleavage.[2][3][5] This guide focuses on the in vivo application of peptides containing (3S)-3,6-diaminohexanoic acid, a β-amino acid analogue of L-lysine (also known as L-β-lysine).[6]

The incorporation of β-amino acids, where the amino group is attached to the β-carbon instead of the α-carbon, fundamentally alters the peptide backbone.[7] This structural modification provides remarkable stability against a wide range of peptidases, as the altered bond arrangement is no longer recognized by these enzymes.[8][9][10] By using (3S)-3,6-diaminohexanoic acid, researchers can retain the crucial cationic side chain of lysine—often vital for receptor interaction or solubility—while conferring superior proteolytic resistance and potentially improved pharmacokinetic profiles to the parent peptide.[3][11]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals, detailing the scientific rationale, preclinical characterization, and step-by-step protocols for designing and executing robust in vivo studies with these modified peptides.

Section 1: Scientific Rationale and Preclinical Characterization

The primary motivation for incorporating (3S)-3,6-diaminohexanoic acid is to enhance metabolic stability.[1][9] Unlike α-peptides, which are rapidly hydrolyzed, peptides constructed from or containing β-amino acids exhibit a superior stability profile, a key characteristic for pharmacologically active compounds.[7][8]

Peptide Synthesis and Formulation

The peptide of interest should first be synthesized incorporating Fmoc-(3S)-3,6-diaminohexanoic acid(side-chain protected) using standard solid-phase peptide synthesis (SPPS) protocols.[12][13]

  • Synthesis: Standard coupling reagents like TBTU or HOBt are generally effective.[12][13]

  • Purification: Following cleavage from the resin, the peptide must be purified to >95% homogeneity, typically via reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The identity and purity of the final peptide should be confirmed by mass spectrometry (MS) and analytical HPLC.

  • Formulation: Developing a stable, soluble formulation is critical for reproducible in vivo results.[14][15] Key considerations include:

    • pH and Buffer: The optimal pH for peptide stability and solubility must be determined. Phosphate or histidine buffers are common choices.[14]

    • Solubility: Peptides rich in hydrophobic residues may require co-solvents or other excipients. Test solubility in the intended vehicle (e.g., saline, PBS) at the highest required concentration.

In Vitro Validation of Proteolytic Stability

Before committing to costly in vivo experiments, it is essential to validate the enhanced stability of the modified peptide. This protocol serves as a self-validating step to confirm the core hypothesis.

Protocol: In Vitro Serum Stability Assay

  • Preparation: Prepare stock solutions (1 mg/mL) of both the parent α-peptide and the modified β-amino acid-containing peptide in an appropriate buffer (e.g., PBS, pH 7.4).

  • Incubation: Dilute the peptide stocks to a final concentration of 100 µg/mL in fresh mouse or human serum.

  • Time Points: Incubate the mixtures at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Reaction Quenching: Immediately stop proteolytic activity in the collected aliquots by adding an equal volume of 10% trichloroacetic acid (TCA) to precipitate serum proteins. Vortex and centrifuge at 14,000 x g for 10 minutes.

  • Analysis: Analyze the supernatant, which contains the remaining peptide, by RP-HPLC or LC-MS/MS.

  • Quantification: Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample.

Table 1: Representative In Vitro Stability Data

Time Point (Hours)Parent α-Peptide (% Remaining)β-Lysine Peptide (% Remaining)
0100100
14598
41297
8<595
24Not Detected92
48Not Detected89

Section 2: In Vivo Study Design and Protocols

A systematic workflow is crucial for a successful in vivo study.[14] The following diagram and protocols outline the key stages.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis Peptide_Synthesis Peptide Synthesis & Characterization Formulation Formulation Development & Stability Testing Peptide_Synthesis->Formulation Pilot_Study Dose-Range Finding (Pilot Study) Formulation->Pilot_Study Animal_Selection Animal Model Selection & Acclimatization Pilot_Study->Animal_Selection Administration In Vivo Administration (IV, SC, IP) Animal_Selection->Administration PK_Sampling Pharmacokinetic (PK) Sampling Administration->PK_Sampling PD_Assessment Pharmacodynamic (PD) Assessment Administration->PD_Assessment Bioanalysis Bioanalysis (LC-MS/MS) PK_Sampling->Bioanalysis Data_Analysis PK/PD Data Analysis & Interpretation PD_Assessment->Data_Analysis Bioanalysis->Data_Analysis

Caption: General workflow for in vivo peptide studies.

Animal Handling and Ethical Considerations

All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). Animals should be properly acclimatized before the start of any experiment.

Protocols for Peptide Administration

The choice of administration route significantly impacts peptide absorption, distribution, and bioavailability.[4][16] Subcutaneous, intraperitoneal, and intravenous injections are most common.

Protocol: Subcutaneous (SC) Injection

  • Rationale: Provides slow, sustained release. Convenient and well-tolerated. Bioavailability typically ranges from 40-90%.[16]

  • Materials: Sterile peptide solution, 1 mL syringe with a 27-30G needle, 70% ethanol wipes.

  • Procedure:

    • Manually restrain the mouse and lift the loose skin over the back/scruff to form a "tent".

    • Wipe the injection site with 70% ethanol.

    • Insert the needle into the base of the tented skin, parallel to the spine.

    • Inject the solution (typically 100-200 µL). Do not inject into the scruff itself.

    • Withdraw the needle and return the animal to its cage. Rotate injection sites for repeat dosing.[16]

Protocol: Intraperitoneal (IP) Injection

  • Rationale: Allows for rapid absorption into the portal circulation. Suitable for larger volumes than SC.

  • Materials: Sterile peptide solution, 1 mL syringe with a 25-27G needle, 70% ethanol wipes.

  • Procedure:

    • Manually restrain the mouse, exposing the abdomen.

    • Tilt the mouse slightly head-down to move organs away from the injection site.

    • Wipe the lower right or left abdominal quadrant with 70% ethanol.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity, avoiding the midline.

    • Aspirate briefly to ensure no fluid (urine, blood) is drawn.

    • Inject the solution (up to 500 µL for a mouse) and withdraw the needle.[14]

Protocol: Intravenous (IV) Injection (Tail Vein)

  • Rationale: Bypasses absorption for 100% bioavailability. Used for rapid onset of action.

  • Materials: Sterile peptide solution, insulin syringe (29-31G), animal restrainer, heat lamp.

  • Procedure:

    • Place the mouse in a restrainer to secure the animal and expose the tail.

    • Warm the tail using a heat lamp for 30-60 seconds to induce vasodilation, making the lateral veins more visible.[14]

    • Wipe the tail with 70% ethanol.

    • With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle.

    • A successful insertion is often confirmed by a small flash of blood in the needle hub.

    • Slowly inject the solution (typically 50-200 µL).[14] If significant resistance is met, withdraw and re-attempt.

    • Withdraw the needle and apply gentle pressure to the site to prevent bleeding.[14]

Section 3: Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

Due to their enhanced stability, peptides containing (3S)-3,6-diaminohexanoic acid are expected to exhibit significantly improved pharmacokinetic profiles compared to their α-peptide counterparts.[3][11]

Pharmacokinetic (PK) Study Protocol
  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the peptide.

  • Procedure:

    • Administer the peptide to a cohort of animals (n=3-5 per time point) via the desired route.

    • At predefined time points (e.g., 5, 15, 30 min; 1, 2, 4, 8, 24 hours), collect blood samples via submandibular or saphenous bleed. A terminal cardiac puncture can be used for the final time point.

    • Place blood into tubes containing an anticoagulant (e.g., K2-EDTA).[15]

    • Process the blood by centrifuging at 2,000 x g for 10 minutes at 4°C to separate the plasma.[15]

    • Carefully collect the plasma supernatant and store it at -80°C until analysis.

    • Quantify the peptide concentration in plasma using a validated LC-MS/MS method.

Table 2: Key Pharmacokinetic Parameters

ParameterDescriptionExpected Impact of β-Lysine
t½ (Half-life) Time required for the plasma concentration to decrease by half.Significantly Increased
Cmax Maximum observed plasma concentration.May increase due to slower clearance
Tmax Time at which Cmax is reached.May be delayed for SC/IP routes
AUC (Area Under the Curve) Total drug exposure over time.Significantly Increased
CL (Clearance) Volume of plasma cleared of the drug per unit time.Significantly Decreased
Pharmacodynamic (PD) Assessment

PD studies measure the effect of the peptide on the body. The design is highly target-dependent. The goal is to establish a relationship between peptide concentration (PK) and the biological response. This may involve:

  • Measuring a specific biomarker in blood or tissue.

  • Assessing target engagement via imaging or tissue analysis.

  • Monitoring a physiological or behavioral change in the animal model.

Section 4: Special Considerations

Immunogenicity

The introduction of non-natural amino acids can be a double-edged sword. While it can attenuate the immune response by disrupting T-cell epitope recognition, any unnatural sequence can still be perceived as foreign by the immune system.[17][18]

  • Risk Assessment: The potential for generating anti-drug antibodies (ADAs) should be considered, especially for long-term dosing regimens.[18][19]

  • Mitigation: Studies have shown that modifications like incorporating D-amino acids or other unnatural residues often lead to decreased immunogenicity.[17][20]

  • Evaluation: If immunogenicity is a concern, plasma samples from repeat-dose studies can be screened for ADAs using methods like ELISA.

Data Interpretation

The enhanced stability conferred by (3S)-3,6-diaminohexanoic acid requires careful interpretation of in vivo results. A peptide that is more stable will have a longer half-life and greater overall exposure (AUC).[10][11] This means that a direct dose-for-dose comparison with the parent α-peptide may be misleading. Efficacy observed with the modified peptide could be due to improved intrinsic activity, a superior PK profile, or a combination of both. PK/PD modeling is often necessary to dissect these contributions.

Conclusion

The incorporation of (3S)-3,6-diaminohexanoic acid is a robust and field-proven strategy to overcome the primary liability of peptide therapeutics: proteolytic instability.[8][11][21] By conferring resistance to enzymatic degradation, this modification can dramatically improve a peptide's in vivo half-life and overall exposure, transforming a transiently active molecule into a viable drug candidate. The protocols and considerations outlined in this guide provide a validated framework for advancing these promising molecules through preclinical in vivo evaluation, enabling researchers to fully leverage their therapeutic potential.

References

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC. (2023-06-12). PubMed Central. [Link]

  • The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. (2005-05). PubMed. [Link]

  • Beta-peptide - Wikipedia. Wikipedia. [Link]

  • Peptide Dosing Guidelines | Clinical Protocols. Paradigm Peptides. [Link]

  • Beta Peptide Foldamers. (2018-08-23). News-Medical.Net. [Link]

  • Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery. Taylor & Francis Online. [Link]

  • Why are peptides consisting of beta amino acids metabolically more stable?. (2013-02-19). ResearchGate. [Link]

  • Folded Synthetic Peptides for Biomedical Applications. Frontiers Research Topic. [Link]

  • Folding and function in α/β-peptides: Targets and therapeutic applications - PMC. PubMed Central. [Link]

  • How to Improve the Pharmacokinetic Properties of Peptides?. Creative Bioarray. [Link]

  • α/β-Peptide Foldamers Targeting Intracellular Protein-Protein Interactions with Activity in Living Cells. (2015-09-09). PubMed. [Link]

  • Evaluation of the immunogenicity of peptide-drugs containing non-natural modifications. (2021-06-01). Frédéric Joliot Institute for Life Sciences. [Link]

  • Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice - PMC. PubMed Central. [Link]

  • Dosing protocol ebook 2. Lumin Peptides. [Link]

  • Administration strategies for proteins and peptides. (2014-12-30). PubMed. [Link]

  • (PDF) Biological and Pharmacokinetic Studies with ?-Peptides. ResearchGate. [Link]

  • Motif-based zwitterionic peptides impact their structure and immunogenicity. Nature. [Link]

  • Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors. PubMed Central. [Link]

  • Immunogenicity risk assessment of synthetic peptide drugs and their impurities. Nature. [Link]

  • (3S)-3,6-Diaminohexanoate | C6H14N2O2. PubChem. [Link]

  • Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. SpringerLink. [Link]

  • High-performance liquid chromatographic analysis of synthetic peptides using derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate. PubMed. [Link]

  • Overview of Custom Peptide Synthesis. GenScript. [Link]

  • Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. (2016-09-19). National Institutes of Health (NIH). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3S)-3,6-diaminohexanoic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of (3S)-3,6-diaminohexanoic acid dihydrochloride, also known as L-β-Lysine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered during its multi-step synthesis.

Section 1: Strategic Planning: Starting Materials & Protecting Groups

The successful synthesis of (3S)-3,6-diaminohexanoic acid begins with a robust strategy for protecting the two distinct amino groups of a lysine-derived precursor. The choice of protecting groups is critical as it dictates the reaction conditions and the final deprotection sequence.

Frequently Asked Questions

Q1: What is a common and effective starting material for the synthesis of (3S)-3,6-diaminohexanoic acid?

A common and logical starting point is a commercially available, orthogonally protected L-lysine derivative. A prime candidate is N-α-Fmoc-N-ε-Boc-L-lysine (Fmoc-Lys(Boc)-OH) . The rationale for this choice lies in the distinct chemical labilities of the Fmoc and Boc groups.[1]

  • N-α-Fmoc group: Protects the alpha-amino group and is labile to mild bases like piperidine.

  • N-ε-Boc group: Protects the side-chain epsilon-amino group and is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2]

This orthogonality allows for selective manipulation of the carboxyl group (after Fmoc removal and subsequent reactions) while keeping the side-chain amine protected until the final steps.

Q2: My chosen synthetic route involves a Hofmann rearrangement of an amide. How should I plan my protecting group strategy around this?

The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom, typically using bromine and a strong base like NaOH.[3][4][5] This is an excellent method for converting the C1 carboxyl group of a protected lysine derivative into the C3 amino group of the target β-amino acid.

For this route, your starting material would be N-ε-Boc-L-lysine. The α-amino group is left unprotected to be converted into the C1-amide.

Experimental Workflow Logic

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Hofmann Rearrangement cluster_2 Step 3: Deprotection & Salt Formation A N-ε-Boc-L-lysine B N-ε-Boc-L-lysinamide A->B  Amidation (e.g., DCC/NHS, or conversion to acid chloride then NH3) C N-ε-Boc-(3S)-3-amino-5-aminocarbonylpentanoic acid intermediate B->C  Br2, NaOH   D N-ε-Boc-(3S)-3,6-diaminohexanoic acid C->D  Rearrangement & Hydrolysis   E This compound D->E  HCl (e.g., in Dioxane or Ether)  

Caption: Synthetic workflow via Hofmann rearrangement.

Causality: The Boc group is chosen for the ε-amino group because it is robustly stable under the strongly basic conditions of the Hofmann rearrangement. An Fmoc group, in contrast, would be cleaved.

Section 2: Troubleshooting the Core Synthetic Transformation

Hofmann Rearrangement Troubleshooting Guide

Q1: My Hofmann rearrangement is inefficient, showing low conversion of the starting amide. What are the likely causes?

Low conversion is often traced back to reagent quality, stoichiometry, or temperature control.

Potential Cause Explanation & Validation Recommended Solution
Inactive Bromine/Hypobromite The reactive species, sodium hypobromite, is formed in situ and can decompose if the solution is not kept cold during its formation.Prepare the NaOH/Br₂ solution at 0-5°C before adding it to the amide solution. Ensure the bromine used is of high purity.
Insufficient Base The mechanism requires multiple equivalents of base for deprotonation steps.[3][6]Use at least 4 equivalents of NaOH. Ensure the NaOH solution is fresh and accurately titrated, as it can absorb atmospheric CO₂.
Reaction Temperature Too Low While hypobromite formation needs cold temperatures, the rearrangement step itself requires thermal energy to proceed efficiently.After adding the cold hypobromite solution to the amide, allow the reaction to warm to room temperature and then gently heat as needed (e.g., 50-70°C), monitoring by TLC or LC-MS.
Poor Substrate Solubility If the N-ε-Boc-lysinamide has poor solubility in the aqueous NaOH, the reaction will be slow and incomplete.Consider using a co-solvent like THF or 1,4-dioxane that is stable to the reaction conditions to improve solubility.
Side Reaction FAQs

Q2: I'm observing side products. Could intramolecular cyclization be the problem?

While the target molecule is a linear amino acid, intramolecular cyclization to form a lactam is a known side reaction for similar diamino acids, especially under conditions that activate the carboxyl group.[7][8] For example, the non-proteinogenic homolog ornithine is highly prone to lactamization, which blocks peptide synthesis.[8]

  • When to Suspect Cyclization: If you are working with a derivative where the carboxyl group is activated (e.g., an ester or acid chloride) and a deprotected amino group is nearby, lactam formation is a significant risk.

  • Prevention: Ensure that one of the reactive groups (either the amine or the carboxyl) is securely protected until the final step. In the Hofmann route, this is not a primary concern as the carboxyl group is consumed to form the C3-amine. However, in other synthetic routes, this is a critical consideration.

Section 3: Navigating the Deprotection Step

The final step in many syntheses is the removal of the Boc protecting group and the formation of the dihydrochloride salt. This step, while seemingly straightforward, can be a source of impurities if not handled correctly.

Boc Deprotection Troubleshooting Guide

Q1: My Boc deprotection with HCl is sluggish or incomplete.

This usually points to insufficient acid strength or concentration.

  • Solution 1: Increase Acid Stoichiometry: Ensure at least two equivalents of HCl are present to protonate both resulting amino groups, plus a catalytic excess to drive the deprotection. A common reagent is a 4M solution of HCl in 1,4-dioxane.

  • Solution 2: Anhydrous Conditions: Water can compete with the substrate for the acid, slowing the reaction. Using anhydrous solvents (dioxane, ethyl acetate, or diethyl ether) is crucial for efficient deprotection.[9]

  • Solution 3: Monitor the Reaction: Track the reaction by TLC or LC-MS. If it stalls, add more HCl solution. The reaction should also produce isobutylene and CO₂, so ensure the vessel is not sealed.[10]

Q2: After deprotection, my NMR spectrum shows unexpected signals in the 1.0-1.5 ppm range, and my mass spectrum has peaks corresponding to +56 Da.

This is a classic sign of t-butylation , a common side reaction during Boc deprotection.[11][12]

Mechanism: The acid-catalyzed removal of the Boc group generates a reactive tert-butyl cation (t-Bu⁺).[11] If your molecule contains nucleophilic sites (though less common in this specific molecule), this cation can alkylate them. More commonly, it can react with trace impurities or even itself.

Troubleshooting t-Butylation Side Products

G start Boc Deprotection with Strong Acid gen_cation Generation of t-Butyl Cation (t-Bu⁺) start->gen_cation desired_path Desired Deprotected Amine gen_cation->desired_path  + Isobutylene + CO2   side_reaction Side Reaction: Alkylation gen_cation->side_reaction  Reacts with Nucleophiles   scavenger Add Scavenger (e.g., Anisole, Thioanisole, Triethylsilane) side_reaction->scavenger  Prevented by   scavenger->gen_cation  Traps t-Bu⁺  

Caption: Decision and reaction pathway for managing t-butyl cations.

Scavenger Mechanism of Action Typical Concentration
Anisole Acts as a Friedel-Crafts substrate, becoming alkylated by the t-butyl cation.5-10% (v/v)
Thioanisole The sulfur atom is highly nucleophilic and effectively traps the cation.5-10% (v/v)
Triethylsilane (TES) Reduces the t-butyl cation to isobutane.2-5 equivalents

Protocol: Boc Deprotection with Scavengers

  • Dissolve the N-ε-Boc-(3S)-3,6-diaminohexanoic acid in a minimal amount of anhydrous solvent (e.g., dichloromethane or ethyl acetate).

  • Add the chosen scavenger (e.g., 5% v/v anisole).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 4M HCl in 1,4-dioxane (3-4 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Proceed to product isolation.

Section 4: Purification and Isolation Challenges

Q1: My final product, the dihydrochloride salt, is an oil and won't crystallize.

Oiling out is a common problem, often caused by residual solvents, moisture, or impurities.

  • Ensure Anhydrous Conditions: The presence of water can significantly hinder crystallization. Ensure all solvents are rigorously dried. The final product is hygroscopic.

  • Solvent System for Precipitation/Crystallization: The key is to find a solvent in which the dihydrochloride salt is insoluble.

    • Step 1: After deprotection in dioxane or DCM, concentrate the solution in vacuo to remove excess HCl and solvent.

    • Step 2: Redissolve the resulting residue in a minimal amount of a polar solvent like methanol or ethanol.[13]

    • Step 3: Add a non-polar anti-solvent dropwise with vigorous stirring until the solution becomes cloudy. Common anti-solvents include diethyl ether, methyl tert-butyl ether (MTBE), or acetone.[13]

    • Step 4: Store the cloudy mixture at low temperature (4°C or -20°C) to promote crystal growth.

  • Seed Crystals: If you have a small amount of solid material from a previous batch, adding a seed crystal can induce crystallization.[14]

  • Purity Check: If the product still fails to crystallize, it is likely impure. Consider purification by other means (e.g., ion-exchange chromatography) before attempting crystallization again.

Section 5: Analytical & Quality Control FAQs

Q1: What are the key spectroscopic features to confirm the identity and purity of this compound?

  • ¹H NMR (in D₂O): Expect to see complex, overlapping multiplets for the methylene protons (-CH₂-) between approximately 1.5 and 3.5 ppm. The C3 methine proton (-CH-) will be a multiplet around 3.5-4.0 ppm. The signals will be broad due to the presence of the ammonium groups (-NH₃⁺). The absence of the large singlet at ~1.4 ppm confirms the removal of the Boc group.

  • ¹³C NMR (in D₂O): Look for 6 distinct carbon signals. The carboxyl carbon (-COOH) should appear around 175-180 ppm.

  • Mass Spectrometry (ESI+): The primary ion observed should be for the free diamino acid [M+H]⁺, with a calculated m/z of approximately 147.11.

  • FT-IR: Look for a strong, broad absorption around 2500-3300 cm⁻¹ characteristic of the ammonium (-NH₃⁺) stretches and a sharp carbonyl (C=O) stretch around 1720-1740 cm⁻¹.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Protection: Understanding Fmoc-Lys(Boc)-OH in Amino Acid Synthesis.
  • ResearchGate. (2017). How to selectively protect the e-amino group in lysine? Retrieved from [Link]

  • Open Access Pub. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646286A - Preparation method of double-protection lysine with Boc side-chain amino protection.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of beta-crystal-form lysine hydrochloride.
  • Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

  • ResearchGate. (2025). Problems in the Synthesis of Cyclic Peptides Through Use of the Dmab Protecting Group. Retrieved from [Link]

  • ResearchGate. (n.d.). Internal cyclization of lysine. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

  • ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond? Retrieved from [Link]

  • PubChem. (n.d.). (3S)-3,6-Diaminohexanoate. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). (3S)-3,6-Diaminohexanoate (HMDB0012114). Retrieved from [Link]

  • PubMed Central. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Retrieved from [Link]

  • NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of L-lysine dihydrochloride. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Hofmann Rearrangement: Example, Mechanism, and Application. Retrieved from [Link]

  • PHARMD GURU. (n.d.). HOFMANN REARRANGEMENT. Retrieved from [Link]

  • Chem-Impex. (n.d.). L-β-Homolysine dihydrochloride. Retrieved from [Link]

  • EMBL-EBI. (n.d.). (3S)-3,6-diaminohexanoic acid (CHEBI:15613). Retrieved from [Link]

  • Research and Reviews. (n.d.). A Laboratory Investigation of 2,6-Diaminohexanoic Acid - An Essential Amino Acid in Euphorbia trigona. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645833A - Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid.
  • PubChem. (n.d.). (3R)-3,6-diaminohexanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (3S,5S)-3,5-Diaminohexanoate. Retrieved from [Link]

  • ResearchGate. (2019). Purification of (S)-3-cyano-5-methylhexanoic acid from bioconversion broth using an acetone/ammonium sulfate aqueous two-phase system. Retrieved from [Link]

  • Google Patents. (n.d.). US3576859A - Process of preparing lysine monohydrochloride.
  • RCSI Repository. (n.d.). Poly(L-Lysine). Retrieved from [Link]

  • FDA Global Substance Registration System. (n.d.). 3,6-DIAMINOHEXANOIC ACID, (3S)-. Retrieved from [Link]

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.

Sources

optimizing reaction conditions for beta-lysine incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing β-Lysine Incorporation

A Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Foundational Concepts & Frequently Asked Questions

This section establishes a baseline understanding of β-lysine incorporation methodologies.

Q1: What is β-lysine, and why is it a valuable non-canonical amino acid (ncAA) in research and drug development?

A1: β-lysine is a β-amino acid isomer of the proteinogenic α-lysine. Its key structural difference is the position of the amino group on the third carbon (the β-carbon) instead of the second (the α-carbon) of the carboxylic acid backbone. This seemingly small change introduces a significant alteration in the peptide backbone, making it resistant to proteolytic degradation by common proteases that recognize α-peptide bonds. This inherent stability makes peptides containing β-lysine (β-peptides) highly attractive for therapeutic development where longer biological half-life is desired[1].

Q2: What are the principal methods for incorporating β-lysine into a peptide or protein sequence?

A2: There are two primary strategies for incorporating β-lysine:

  • Chemical Synthesis (Solid-Phase Peptide Synthesis - SPPS): This is the most common and direct method for creating peptides containing β-lysine. It involves the stepwise addition of amino acids, including a protected β-lysine building block, to a growing peptide chain anchored to a solid resin support.[2][3]

  • Enzymatic Incorporation (Genetic Code Expansion): This biological approach uses the cell's own protein synthesis machinery. It requires an "orthogonal translation system" (OTS), which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its corresponding transfer RNA (tRNA).[4][5] This engineered aaRS specifically recognizes β-lysine and attaches it to the orthogonal tRNA, which then delivers it to the ribosome for incorporation in response to a reassigned codon (typically a stop codon like UAG).[4][6]

Q3: Which method should I choose for my experiment?

A3: The choice depends entirely on your target molecule.

FeatureSolid-Phase Peptide Synthesis (SPPS)Enzymatic Incorporation (Genetic Code Expansion)
Target Molecule Short to medium-length peptides (typically < 50 amino acids)Full-length proteins, large polypeptides
Primary Advantage High purity, direct control over sequence, ability to incorporate multiple different ncAAsSite-specific incorporation into a large, complex protein within a biological system
Key Limitation Difficult to synthesize very long peptides or entire proteins due to decreasing yield at each step[7]Lower overall yield of the final protein, requires extensive biological engineering
Best For Creating novel therapeutic peptides, peptide-based research toolsStudying protein function by introducing a specific modification, creating protein-based therapeutics with unique properties

Section 2: Troubleshooting Guide: Low Incorporation Efficiency

This section addresses the most common issue in both SPPS and enzymatic methods: low yield of the desired product.

Subsection 2.1: Issues in Solid-Phase Peptide Synthesis (SPPS)

Q4: My final peptide yield is very low, and the purity is poor. What are the most likely causes when incorporating β-lysine?

A4: Low yield and purity in SPPS are often linked and typically stem from incomplete coupling or deprotection steps. The efficiency of each step is critical; even a 97% yield at every step in a 70-step synthesis results in a final theoretical yield of only 1.4%[7].

Probable Cause 1: Steric Hindrance of β-Lysine. The β-amino acid structure can be more sterically bulky than its α-counterpart, leading to slower and less efficient coupling reactions.

  • Solution:

    • Double Couple: After the initial coupling of β-lysine, perform a second coupling step with fresh reagents to ensure the reaction goes to completion.

    • Use a Stronger Coupling Reagent: Standard coupling reagents may be insufficient. Switch to a more potent activator like HATU or COMU, which are known for high reactivity and are particularly useful for difficult couplings.[7][8]

    • Increase Reaction Time & Temperature: Both diffusion and reaction rates are critical in the heterogeneous environment of SPPS.[9] Increasing the reaction time (e.g., from 1 hour to 2 hours) or elevating the temperature (e.g., to 50°C) can significantly improve coupling efficiency.[9]

Probable Cause 2: Peptide Aggregation. As the peptide chain elongates on the resin, it can fold into secondary structures that aggregate, making the N-terminus inaccessible for the next coupling step. This is a sequence-dependent problem but can be exacerbated by difficult residues.

  • Solution:

    • Incorporate "Disrupting" Elements: If possible in your sequence design, consider using pseudoproline dipeptides or DMB-dipeptides, which are designed to break up secondary structures during synthesis.

    • Change Solvent: Switch from standard DMF to a more "chaotropic" solvent like N-methylpyrrolidone (NMP) or add a small percentage of DMSO to help solubilize aggregating chains.

Q5: I'm seeing a significant side product with an unexpected mass. What could it be?

A5: This often points to issues with protecting groups, which are essential for preventing unwanted side reactions on the reactive side chains of amino acids.[3][10]

  • Probable Cause: Incomplete Deprotection or Side-Chain Reaction. For β-lysine, both the α-amino group (during coupling) and the ε-amino group on the side chain must be appropriately protected. The standard Fmoc/tBu strategy is common.[2]

    • Check Your Protecting Groups: Ensure you are using the correct protected β-lysine derivative, such as Fmoc-L-β-Lys(Boc)-OH . The Fmoc group protects the β-amino group and is removed by a base (piperidine), while the Boc group protects the ε-amino group and is removed by strong acid during final cleavage.[11]

    • Verify Deprotection: Use a colorimetric test (like the Kaiser test) to confirm the complete removal of the Fmoc group before proceeding to the next coupling step. An incomplete deprotection will lead to deletion sequences.

    • Aspartimide Formation: If your sequence contains an aspartic acid residue near the β-lysine, you may be forming a cyclic aspartimide side product, especially at elevated temperatures or with prolonged base exposure. Adding HOBt to the piperidine deprotection solution can help suppress this.[10]

Subsection 2.2: Issues in Enzymatic Incorporation

Q6: My full-length protein yield is extremely low or non-existent after inducing expression. What's the first thing to check?

A6: In enzymatic systems, low protein yield is a multifaceted problem often stemming from competition between your orthogonal system and the cell's natural machinery.[4][6]

Probable Cause 1: Inefficient Codon Suppression. Your engineered tRNA must successfully compete with the cell's Release Factor 1 (RF1), which recognizes the UAG (amber) stop codon and terminates translation.[12]

  • Solution:

    • Use an RF1-Deficient Cell Strain: Employing an E. coli strain where the gene for RF1 (prfA) has been deleted (e.g., C321.ΔA) eliminates the competition, dramatically increasing the incorporation efficiency of your ncAA.[12]

    • Optimize Component Concentrations: The relative concentrations of the orthogonal aaRS, tRNA, and the β-lysine in the growth media are critical. Titrate the concentration of β-lysine (e.g., 1-10 mM) and the expression levels of your OTS components to find the optimal balance.[13]

    • Consider Codon Context: The nucleotides immediately surrounding the UAG codon can influence suppression efficiency. If possible, test different insertion sites within your protein.[13]

Q7: Mass spectrometry analysis shows my protein is present, but it contains α-lysine or another canonical amino acid at the target site instead of β-lysine. Why?

A7: This indicates a loss of "orthogonality"—your engineered system is cross-reacting with endogenous components.[14][15]

Probable Cause 1: Your Engineered aaRS is Not Specific Enough. The engineered synthetase may still recognize and activate canonical amino acids (like α-lysine), which are present at much higher concentrations in the cell. While some native LysRS enzymes have been shown to recognize β-lysine, this promiscuity can work in the opposite direction with engineered variants.[16]

  • Solution:

    • Perform Negative Selection: Re-screen your aaRS variant library in the absence of β-lysine but the presence of all 20 canonical amino acids. Select for variants that show no activity (i.e., do not lead to cell survival or reporter gene expression), thereby removing non-specific enzymes.

Probable Cause 2: Endogenous aaRSs are Acylating Your Orthogonal tRNA. A native E. coli synthetase (like LysRS or GlnRS) might be incorrectly recognizing and charging your orthogonal tRNA with its own amino acid.[14]

  • Solution:

    • Mutate the tRNA: Introduce "anti-determinant" mutations into the tRNA sequence. These are changes in the tRNA body that disrupt recognition by endogenous synthetases without affecting its recognition by your desired orthogonal aaRS.[14]

    • Improve Bioavailability of β-Lysine: Low intracellular concentrations of β-lysine can lower the efficiency of the orthogonal system, giving endogenous systems a competitive advantage. Using methylester forms of the amino acid can sometimes improve cellular uptake and subsequent protein yields.[17]

Section 3: Protocols & Workflows

Protocol 3.1: Standard SPPS Coupling Cycle for β-Lysine

This protocol assumes a standard Fmoc/tBu strategy on an automated peptide synthesizer.

  • Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin with the first amino acid already attached. Ensure the resin is fully swelled in DMF.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Confirmation (Optional but Recommended): Take a small sample of resin beads and perform a Kaiser test. A dark blue color indicates a free primary amine and successful deprotection.

  • β-Lysine Coupling:

    • Prepare the coupling solution: In a separate vessel, dissolve Fmoc-L-β-Lys(Boc)-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (3 times) followed by DCM (3 times) to remove excess reagents and byproducts.

  • Repeat: Continue the cycle from Step 2 for the next amino acid in the sequence.

  • Final Cleavage & Deprotection: After the full sequence is assembled, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to cleave the peptide from the resin and remove all side-chain protecting groups.

Workflow Visualization

SPPS_Workflow End_Cycle End_Cycle Deprotection Deprotection End_Cycle->Deprotection Next Amino Acid Final Final Cleavage (TFA Cocktail) End_Cycle->Final Full Sequence Assembled Purify HPLC Purification Final->Purify

Enzymatic_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield of β-Lysine Protein Cause1 Inefficient Codon Suppression Problem->Cause1 Cause2 Poor aaRS Specificity Problem->Cause2 Cause3 tRNA Misacylation by Host Problem->Cause3 Cause4 Low β-Lysine Uptake Problem->Cause4 Sol1 Use RF1 Knockout Strain Cause1->Sol1 Sol2 Optimize Component Concentrations Cause1->Sol2 Sol3 Re-screen aaRS (Negative Selection) Cause2->Sol3 Sol4 Introduce tRNA Anti-determinants Cause3->Sol4 Sol5 Use Methylester β-Lysine Cause4->Sol5

Section 4: Verification and Analysis

Q8: How can I definitively confirm that β-lysine, and not α-lysine, was incorporated into my peptide or protein?

A8: This is a critical validation step. Standard mass spectrometry will confirm the mass of the residue is correct, but since α- and β-lysine are isomers, they have identical masses.

  • Tandem Mass Spectrometry (MS/MS): This is the gold standard. During MS/MS, the peptide is fragmented in a predictable way. The fragmentation pattern of a peptide containing a β-amino acid is distinct from one containing only α-amino acids. The altered backbone cleavage sites will produce a unique set of b- and y-ions that can be used to pinpoint the location and identity of the β-lysine residue.

  • Amino Acid Analysis (AAA): This method involves hydrolyzing the purified peptide back into its constituent amino acids, which are then separated and quantified, typically by ion-exchange chromatography.[18] Specialized chromatography conditions can be developed to separate the α- and β-lysine isomers, providing quantitative proof of incorporation.[19]

  • Protease Digestion Assay: As a functional confirmation, subject your protein to digestion with a specific protease like Trypsin, which cleaves C-terminal to α-lysine and arginine. Resistance to cleavage at the site where β-lysine was incorporated provides strong evidence of its presence in the backbone.

References

  • Cooley, R. B., et al. (2014). Incorporation of non-canonical amino acids. PMC. [Link]

  • Hurevich, M., et al. (2020). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]

  • Matsumoto, R., et al. (2019). Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. GeneFrontier Corp. [Link]

  • Gagnon, K., et al. (2015). Beta-lysine discrimination by lysyl-tRNA synthetase. PMC. [Link]

  • Wang, H-H., et al. (2016). Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis. PMC. [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Wikipedia. [Link]

  • Wang, Y., et al. (2022). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI. [Link]

  • Hong, S. H., et al. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. NIH. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Al-Karadaghi, S. (2017). Solid phase peptide synthesis: New resin and new protecting group. CORE. [Link]

  • Fields, G. B. (2011). Introduction to Peptide Synthesis. PMC. [Link]

  • Sawada, Y., & Taniyama, H. (1977). Studies on the beta-lysine peptide. IV. Preparation of semi-synthetic racemomycins and their antimicrobial activities. PubMed. [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • D'Hondt, M., et al. (2020). Expanding the Scope of Orthogonal Translation with Pyrrolysyl-tRNA Synthetases Dedicated to Aromatic Amino Acids. MDPI. [Link]

  • Ibarrondo, F., et al. (2004). A Bacterial Ortholog of Class II Lysyl-tRNA Synthetase Activates Lysine. PubMed Central. [Link]

  • Alfonso, J. H., et al. (2021). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

  • Cafferty, B. J., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society. [Link]

  • Yusheng, X., et al. (2022). Orthogonal aminoacyl-tRNA/synthetase pairs allow the site-specific insertion of an unnatural amino acid. ResearchGate. [Link]

  • Reynolds, N. M., et al. (2017). Engineering aminoacyl-tRNA synthetases for use in synthetic biology. PMC. [Link]

  • Flügel, V., et al. (2014). Structural Basis for the Site-Specific Incorporation of Lysine Derivatives into Proteins. PLOS ONE. [Link]

  • Perret, A., et al. (2015). The lysine fermentation pathway. ResearchGate. [Link]

  • O'Donoghue, P., et al. (2016). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Chemistry. [Link]

  • European Union Reference Laboratory. (2021). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. European Union. [Link]

  • Young, T. S., et al. (2011). Improved Incorporation of Noncanonical Amino Acids by an Engineered tRNATyr Suppressor. PMC. [Link]

  • Liu, X. (2019). Breaking Through the Current Obstacles of Non-Canonical Amino Acid Technology. USC Digital Library. [Link]

  • Lautru, S., et al. (2002). A beta-lysine adenylating enzyme and a beta-lysine binding protein involved in poly beta-lysine chain assembly in nourseothricin synthesis in Streptomyces noursei. PubMed. [Link]

  • Fuhrmann, J., et al. (2013). Quantitative Analysis and Discovery of Lysine and Arginine Modifications (QuARKMod). ACS Publications. [Link]

  • Li, Y., et al. (2019). Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids. PMC. [Link]

  • Terada, K., et al. (2024). Chemoenzymatic Synthesis of Poly-l-lysine via Esterification with Alcohol in One-Pot. ACS Polymers Au. [Link]

Sources

Technical Support Center: (3S)-3,6-Diaminohexanoic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3S)-3,6-diaminohexanoic acid, also known as (S)-β-Lysine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. By understanding the degradation pathways and implementing appropriate analytical and handling procedures, you can ensure the integrity of your experiments.

Introduction: The Challenge of β-Amino Acid Stability

(3S)-3,6-diaminohexanoic acid is a β-amino acid, a structural motif of increasing interest in peptide-based therapeutics for its ability to confer resistance to proteolytic degradation.[1] However, the very nature of its structure—possessing a terminal amino group and a carboxylic acid—makes it susceptible to intramolecular cyclization, forming a lactam. This degradation can lead to a loss of active compound, the introduction of impurities, and variability in experimental results. This guide provides a framework for diagnosing and mitigating these stability issues.

Troubleshooting Guide: Diagnosing Instability

This section addresses common problems, their potential causes, and step-by-step protocols for investigation.

Issue 1: Loss of Parent Compound Over Time in Aqueous Solution

Symptoms:

  • Decreasing peak area of (3S)-3,6-diaminohexanoic acid in chromatographic analysis (e.g., HPLC, LC-MS) of stored solutions.

  • Inconsistent results in bioassays or other functional experiments.

Primary Suspected Cause: Intramolecular cyclization to form (S)-4-aminopiperidin-2-one (β-lysine lactam). This is a common degradation pathway for β-amino acids. A study on lysine hydrochloride solutions identified the corresponding lactam as the main thermal degradation product.[2]

Investigative Workflow:

G cluster_0 Problem Identification cluster_1 Hypothesis: Lactam Formation cluster_2 Experimental Verification cluster_3 Resolution start Loss of (3S)-3,6-diaminohexanoic acid detected hypothesis Primary cause is likely intramolecular cyclization to form β-lysine lactam. start->hypothesis forced_degradation Perform Forced Degradation Study (Acid, Base, Heat) hypothesis->forced_degradation hplc_analysis Analyze samples via RP-HPLC (see Protocol 1) forced_degradation->hplc_analysis identify_peak Identify new peak consistent with lactam formation hplc_analysis->identify_peak ms_confirm Confirm mass of degradant using LC-MS identify_peak->ms_confirm optimize_storage Optimize solution pH and temperature based on findings (see FAQs) ms_confirm->optimize_storage re_evaluate Re-evaluate stability under optimized conditions optimize_storage->re_evaluate

Caption: Troubleshooting workflow for loss of parent compound.

Protocol 1: Forced Degradation Study and HPLC Analysis

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[3][4][5]

Objective: To accelerate the degradation of (3S)-3,6-diaminohexanoic acid to identify and quantify its primary degradant.

Materials:

  • (3S)-3,6-diaminohexanoic acid

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • High-purity water

  • Heating block or water bath

  • RP-HPLC system with UV or ELSD detector

  • LC-MS system for mass confirmation

Procedure:

  • Sample Preparation: Prepare a stock solution of (3S)-3,6-diaminohexanoic acid (e.g., 1 mg/mL) in high-purity water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Thermal Degradation: Incubate the stock solution (in water) at 60°C for 24 hours.

    • Control: Keep the stock solution at 4°C.

  • Neutralization: After incubation, neutralize the acidic and basic samples to approximately pH 7 before analysis.

  • HPLC Analysis: Analyze all samples by RP-HPLC. A kinetic study on lysine hydrochloride successfully used an RP-HPLC method without derivatization for the simultaneous determination of lysine and its lactam.[2]

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Isocratic elution with a simple buffered mobile phase (e.g., 25 mM sodium phosphate buffer at pH 6.0 in a mixture of acetonitrile and water).[6]

    • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • A significant decrease in the parent peak area and the appearance of a new, more non-polar (longer retention time) peak in the heated and basic samples is indicative of lactam formation.

  • Mass Confirmation (LC-MS): Analyze the most degraded sample using LC-MS to confirm the mass of the degradant.

    • (3S)-3,6-diaminohexanoic acid: C₆H₁₄N₂O₂ (Molecular Weight: 146.19 g/mol )[7]

    • Expected β-lysine lactam ((S)-4-aminopiperidin-2-one): C₅H₁₀N₂O (Molecular Weight: 114.15 g/mol )

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for (3S)-3,6-diaminohexanoic acid in solution?

The most probable degradation pathway is an intramolecular cyclization (lactamization) to form (S)-4-aminopiperidin-2-one. This reaction involves the nucleophilic attack of the terminal amino group on the carboxylic acid moiety, resulting in the elimination of a water molecule. This process is often accelerated by heat and basic pH conditions.

G cluster_0 (3S)-3,6-diaminohexanoic acid cluster_1 (S)-4-aminopiperidin-2-one (Lactam) a a b b a->b Intramolecular Cyclization (+ Heat, Base) - H₂O

Caption: Lactamization of (3S)-3,6-diaminohexanoic acid.

Q2: How do pH and temperature affect the stability of (3S)-3,6-diaminohexanoic acid solutions?

  • pH: The stability of amino acids is highly pH-dependent.[8][9][10] For (3S)-3,6-diaminohexanoic acid, highly basic conditions (pH > 9) can deprotonate the terminal amino group, increasing its nucleophilicity and accelerating the rate of lactam formation. Acidic conditions (pH < 4) are generally more favorable for stability as the amino groups are protonated, preventing them from acting as nucleophiles. A kinetic study of lysine degradation showed that the degradation rate constants increased with decreasing pH values in the tested range, but this was in a specific formulation context.[2] For general lab use, maintaining a slightly acidic to neutral pH is a good starting point.

  • Temperature: As with most chemical reactions, the rate of degradation increases with temperature. A study on lysine hydrochloride solutions demonstrated that degradation followed zero-order kinetics and the rate constants increased with rising temperatures, fitting the Arrhenius equation.[2] Therefore, to minimize degradation, solutions should be stored at low temperatures (e.g., 2-8°C or frozen at -20°C).

Q3: What are the best practices for preparing and storing stock solutions of (3S)-3,6-diaminohexanoic acid?

Based on the principles of chemical stability, the following practices are recommended:

ParameterRecommendationRationale
Solvent High-purity water or slightly acidic buffer (e.g., pH 5-6.5).Avoids introduction of contaminants that could catalyze degradation. Slightly acidic pH minimizes the rate of lactamization.
Storage Temperature Aliquot and store at ≤ -20°C for long-term storage. For short-term (days), store at 2-8°C.Low temperatures significantly reduce the rate of degradation.[2] Aliquoting avoids multiple freeze-thaw cycles.
pH Adjustment If necessary, adjust pH using dilute acids (e.g., HCl). Avoid strong bases.Protonation of amino groups at acidic pH enhances stability.
Container Use sterile, well-sealed containers (e.g., polypropylene tubes).Prevents contamination and solvent evaporation.

Q4: I see an unexpected peak in my chromatogram. How can I confirm if it's the lactam?

  • Conduct a Forced Degradation Study: As outlined in Protocol 1, intentionally degrade a sample of your compound with heat and/or high pH. If the area of your unknown peak increases significantly under these conditions while the parent peak decreases, it is likely the lactam.

  • LC-MS Analysis: The most definitive method is to determine the mass of the unknown peak. The lactam will have a mass that is 18.01 g/mol (the mass of water) less than the parent compound.

  • Co-injection (if standard is available): If you have a standard of the suspected lactam, co-inject it with your sample. If a single, sharper peak results, this confirms the identity of the unknown peak.

Q5: Can I use a pre-column derivatization HPLC method to analyze the stability of my compound?

While pre-column derivatization methods (e.g., with OPA or FDNB) are common for amino acid analysis, they may not be ideal for a stability study involving lactam formation. The lactam lacks the primary amino groups that these reagents typically react with, making it invisible to detection. A direct detection method, such as UV at a low wavelength (~210 nm) or ELSD, is preferable as it can simultaneously quantify both the parent amino acid and the non-derivatized lactam.[2]

References

  • Breitbart, D., & Nawar, W. (1979). Thermal decomposition of lysine. Journal of Agricultural and Food Chemistry.
  • Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]

  • Kaur, M., et al. (2016). Forced degradation studies. MedCrave online. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). (3S)-3,6-Diaminohexanoate. PubChem Compound Database. Retrieved from: [Link]

  • National Center for Biotechnology Information (n.d.). (3R)-3,6-diaminohexanoic acid. PubChem Compound Database. Retrieved from: [Link]

  • National Center for Biotechnology Information (n.d.). (3S,5S)-3,5-Diaminohexanoate. PubChem Compound Database. Retrieved from: [Link]

  • RSC Publishing (2023). pH dependence of the assembly mechanism and properties of poly(l-lysine) and poly(l-glutamic acid) complexes. Physical Chemistry Chemical Physics. Available at: [Link]

  • SIELC Technologies (n.d.). HPLC Method for Analysis of L-Lysine and L-Arginine. Available at: [Link]

  • Singh, B., & Kumar, B. (2014). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Drug Delivery and Therapeutics.
  • Zhang, L., et al. (2015). Degradation kinetic study of lysine in lysine hydrochloride solutions for injection by determining its main degradation product. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Bhandare, P., et al. (2010). Determination of arginine, lysine and histidine in drug substance and drug product without derivatisation by using HILIC column LC technique. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • European Molecular Biology Laboratory - European Bioinformatics Institute (EMBL-EBI) (n.d.). (3S)-3,6-diaminohexanoic acid (CHEBI:15613). Retrieved from: [Link]

  • Human Metabolome Database (n.d.). Showing metabocard for (3S)-3,6-Diaminohexanoate (HMDB0012114). Retrieved from: [Link]

  • Kłobukowska, J., & Skibniewska, K. A. (2011). Effect of Selected Thermal Processes on the Stability of Reactive Lysine in Domestic Cultivars of Common Bean (Phasoleus Vulgari). Polish Journal of Food and Nutrition Sciences.
  • Malec, L. S., et al. (2002). Influence of water activity and storage temperature on lysine availability of a milk like system.
  • PubMed (1988). Separation by high-performance liquid chromatography of alpha- and beta-amino acids: application to assays of lysine 2,3-aminomutase and leucine 2,3-aminomutase. Analytical Biochemistry. Available at: [Link]

  • PubMed (2001). Influence of Lysine Content and pH on the Stability of Alanine-Based Copolypeptides. Biopolymers. Available at: [Link]

  • ResearchGate (2020). pH-Induced Protonation of Lysine in Aqueous Solution Causes Chemical Shifts in X-ray Photoelectron Spectroscopy. Retrieved from: [Link]

  • Semantic Scholar (n.d.). Temperature affects the kinetics but not the products of the reaction between 4-methylbenzoquinone and lysine. Retrieved from: [Link]

  • Ted Pella, Inc. (n.d.). Poly-L-Lysine. Retrieved from: [Link]

  • Valada, S. P., et al. (2016).
  • Vasylieva, N., et al. (2020). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Molecules.
  • Google Patents (n.d.). Aqueous stable lysine solution.

Sources

Technical Support Center: Navigating the Purification of Peptides Containing L-β-Lysine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-β-lysine-containing peptides. The incorporation of β-amino acids like L-β-lysine is a powerful strategy for enhancing the therapeutic potential of peptides by improving their proteolytic stability and conformational properties. However, these modifications also introduce unique challenges during purification. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these complexities and achieve high-purity β-peptides.

Core Principles: Understanding the Impact of L-β-Lysine

The primary difference between L-β-lysine and its α-counterpart is the position of the amino group on the carbon backbone. This seemingly small change has significant consequences for the peptide's physicochemical properties, which in turn affect its behavior during purification.

Physicochemical Property Comparison: L-α-Lysine vs. L-β-Lysine
PropertyL-α-LysineL-β-LysineImplication for Purification
Backbone Flexibility More constrainedIncreased flexibilityCan lead to altered secondary structures and different interactions with the stationary phase.
Hydrophobicity StandardGenerally increasedMay result in longer retention times on reversed-phase columns.[1]
Hydrogen Bonding Standard peptide backbone patternAltered hydrogen bonding networkCan influence aggregation propensity and solubility.[2]
Proteolytic Stability Susceptible to degradationMore resistant to enzymatic cleavageA key therapeutic advantage, but doesn't simplify purification.[3]
Chirality L-enantiomer is naturally occurringL- and D-enantiomers are syntheticChiral purity is a critical quality attribute to be confirmed.[4]

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of L-β-lysine-containing peptides, primarily using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Problem 1: Poor Peak Shape (Broadening or Tailing)

Possible Causes:

  • Secondary Interactions: The basic side-chain of L-β-lysine can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.

  • Aggregation: The peptide may be aggregating on the column, causing broad peaks.[5][6]

  • Slow Unfolding/Refolding: The increased conformational flexibility of the β-peptide backbone can lead to slow conformational changes on the column.

  • Co-elution with closely related impurities: Impurities with very similar hydrophobicity may be co-eluting with the main peak.

Solutions:

  • Optimize Mobile Phase Additives:

    • Increase Trifluoroacetic Acid (TFA) Concentration: While 0.1% TFA is standard, increasing it to 0.15% or 0.2% can improve the ion-pairing with the basic L-β-lysine side chain and mask silanol interactions.

    • Alternative Ion-Pairing Reagents: For particularly stubborn peak tailing, consider using formic acid (0.1%) or triethylamine phosphate (TEAP) buffers.

  • Address Aggregation:

    • Lower Sample Concentration: Inject a more dilute sample to reduce on-column aggregation.

    • Incorporate Organic Solvents in Sample Diluent: Dissolving the crude peptide in a small amount of a strong organic solvent like DMSO or acetonitrile before diluting with the initial mobile phase can disrupt aggregates.[6][7]

    • Elevated Column Temperature: Increasing the column temperature (e.g., to 40-60 °C) can improve peak shape by reducing viscosity and disrupting aggregates.

  • Adjust Gradient and Flow Rate:

    • Shallow Gradient: A shallower gradient around the elution point of your peptide can help resolve closely eluting impurities.[8]

    • Lower Flow Rate: Reducing the flow rate can allow more time for the peptide to interact with the stationary phase, sometimes improving resolution.

Problem 2: Low Recovery of the Peptide

Possible Causes:

  • Poor Solubility: The peptide may not be fully dissolved in the injection solvent or may be precipitating on the column.[9][10]

  • Irreversible Adsorption: The peptide may be irreversibly binding to the column.

  • Aggregation: Aggregates may be too large to elute from the column effectively.

Solutions:

  • Improve Solubility:

    • Test Different Solvents: Before injection, test the solubility of a small amount of your crude peptide in various solvents, including water with 0.1% TFA, acetonitrile/water mixtures, and small amounts of DMSO or formic acid.[7][9][11]

    • pH Adjustment: For peptides with a net positive charge due to multiple lysines, dissolving in a slightly acidic buffer can improve solubility. Conversely, for acidic peptides, a basic buffer might be necessary.[9][10]

    • Sonication: Gently sonicating the sample can help break up small aggregates and improve dissolution.[7]

  • Prevent Irreversible Binding:

    • Column Choice: Ensure you are using a wide-pore column (300 Å) suitable for peptides, which provides better access to the stationary phase.[12]

    • Column Conditioning: Thoroughly wash and equilibrate the column before the first injection.

  • Mitigate Aggregation:

    • Use of Chaotropic Agents: In some cases, adding a low concentration of a chaotropic agent like guanidine hydrochloride or urea to the sample can help solubilize aggregation-prone peptides. However, this can complicate the purification process and may require a subsequent desalting step.

Problem 3: Co-elution of Impurities

Possible Causes:

  • Deletion Sequences: Peptides missing one or more amino acids from the synthesis.

  • Incompletely Deprotected Peptides: Side-chain protecting groups that were not fully cleaved.

  • Oxidized Peptides: If the sequence contains methionine or cysteine, oxidation can occur.[13]

  • Diastereomers: If racemization occurred during synthesis, diastereomers may be present and difficult to separate.

Solutions:

  • Optimize Selectivity:

    • Change Organic Modifier: If using acetonitrile, try switching to methanol or isopropanol. This will alter the selectivity of the separation.

    • Different Stationary Phase: If a C18 column is not providing adequate resolution, try a C8, C4, or phenyl column.[8][12]

    • pH Adjustment: Changing the pH of the mobile phase can alter the charge state of the peptide and impurities, leading to changes in retention time and improved separation.

  • Two-Dimensional HPLC:

    • For very complex mixtures, a two-dimensional HPLC approach can be effective. This involves a first-pass purification under one set of conditions (e.g., low pH), followed by a second purification of the collected fractions under a different set of conditions (e.g., high pH or a different organic modifier).

  • Analytical Characterization:

    • Use LC-MS to identify the masses of the impurities.[14][15] This will help you understand the nature of the co-eluting species (e.g., deletion sequence, protecting group remnant) and devise a more targeted purification strategy.

Frequently Asked Questions (FAQs)

Q1: Why does my L-β-lysine peptide have a longer retention time on RP-HPLC than its α-lysine analog?

A1: The inclusion of a β-amino acid often increases the overall hydrophobicity of the peptide.[1] The additional methylene group in the backbone of L-β-lysine contributes to this increased hydrophobicity, leading to stronger interactions with the C18 stationary phase and thus a longer retention time.

Q2: How can I confirm the chiral purity of my L-β-lysine-containing peptide?

A2: Chiral purity is crucial. While standard RP-HPLC may not separate enantiomers, you can use specialized chiral stationary phases (CSPs) for this purpose.[4] Alternatively, you can derivatize the peptide with a chiral reagent to form diastereomers, which can then be separated on a standard RP-HPLC column. Capillary electrophoresis (CE) with a chiral selector is another powerful technique for analyzing enantiomeric purity.[16]

Q3: My peptide contains multiple L-β-lysine residues and is very difficult to dissolve. What should I do?

A3: Peptides with a high content of charged amino acids can be challenging. For multiple basic residues like lysine, solubility is often lowest at a neutral pH. Try dissolving the peptide in an acidic solution, such as 10% acetic acid or 0.1% TFA in water.[7][11] If that fails, a small amount of a strong organic solvent like DMSO or DMF can be used for initial dissolution, followed by dilution with your aqueous buffer.[7] Always start with a small amount of your peptide for solubility testing to avoid wasting material.[9]

Q4: Can I use the same orthogonal protecting groups for L-β-lysine as I do for L-α-lysine in SPPS?

A4: Yes, standard orthogonal protecting group strategies used in Fmoc-based solid-phase peptide synthesis (SPPS) are generally applicable to L-β-lysine.[17] For example, the ε-amino group of L-β-lysine can be protected with groups like Boc (tert-butyloxycarbonyl), which is removed with TFA during final cleavage, or with more labile groups like Mtt (4-methyltrityl) or Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) for on-resin side-chain modification.[18] The choice of protecting group will depend on your overall synthetic strategy.

Q5: How does the presence of L-β-lysine affect the mass spectrometry analysis of my peptide?

A5: The fragmentation patterns of peptides containing β-amino acids in MS/MS can differ from those of standard α-peptides.[19] While you will still observe b- and y-type ions, the additional methylene group in the backbone can lead to unique fragmentation pathways. It is important to carefully analyze the MS/MS spectra to confirm the sequence. The predictable fragmentation of peptides in a mass spectrometer allows for sequence confirmation.[20]

Experimental Protocol: RP-HPLC Purification of a Model L-β-Lysine Peptide

This protocol provides a general framework for the purification of a synthetic peptide containing L-β-lysine. Optimization will be required based on the specific properties of your peptide.

1. Materials and Reagents:

  • Crude lyophilized peptide containing L-β-lysine

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • Dimethyl sulfoxide (DMSO), HPLC grade (optional)

  • 0.22 µm syringe filters

2. Equipment:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase column (wide-pore, 300 Å, 5-10 µm particle size)

  • Analytical HPLC system for fraction analysis

  • Lyophilizer

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% ACN in water with 0.1% TFA

4. Sample Preparation:

  • Weigh out a small amount of the crude peptide (e.g., 10-20 mg).

  • Dissolve the peptide in Mobile Phase A at a concentration of 1-5 mg/mL.

  • If solubility is an issue, try adding a small percentage of ACN or DMSO to the initial solvent, then dilute with Mobile Phase A.

  • Vortex and sonicate briefly if necessary to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter before injection.

5. Purification Workflow:

PurificationWorkflow cluster_prep Preparation cluster_hplc RP-HPLC cluster_analysis Analysis & Pooling cluster_final Final Product CrudePeptide Crude Lyophilized Peptide Dissolution Dissolve in Mobile Phase A CrudePeptide->Dissolution Filtration Filter Sample (0.22 µm) Dissolution->Filtration Injection Inject onto Preparative C18 Column Filtration->Injection Gradient Run Gradient Elution (e.g., 5-65% B over 60 min) Injection->Gradient Detection Monitor at 220 nm Gradient->Detection Collection Collect Fractions Detection->Collection AnalyticalHPLC Analyze Fractions by Analytical HPLC/LC-MS Collection->AnalyticalHPLC Pooling Pool Pure Fractions AnalyticalHPLC->Pooling Lyophilization Lyophilize Pooled Fractions Pooling->Lyophilization PurePeptide High-Purity Peptide Powder Lyophilization->PurePeptide

Caption: RP-HPLC purification workflow for L-β-lysine peptides.

6. HPLC Method:

  • Column: Preparative C18, 300 Å

  • Flow Rate: Dependent on column dimensions (e.g., 10-20 mL/min for a 22 mm ID column)

  • Detection: 220 nm

  • Gradient:

    • Scouting Run: A broad gradient (e.g., 5-95% B over 40 minutes) to determine the approximate elution time of the peptide.

    • Preparative Run: A shallower, optimized gradient based on the scouting run (e.g., if the peptide elutes at 40% B, run a gradient from 25% to 55% B over 60 minutes).

7. Fraction Analysis and Final Steps:

  • Analyze the collected fractions using analytical HPLC or LC-MS to determine their purity.

  • Pool the fractions that meet the desired purity level (e.g., >95%).

  • Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white powder.

Logical Relationships in Troubleshooting

The following diagram illustrates the decision-making process when troubleshooting common purification issues.

TroubleshootingLogic cluster_problems Observed Problems cluster_causes Potential Causes cluster_solutions Solutions start Initial Purification Run PoorPeakShape Poor Peak Shape Broadening/Tailing start->PoorPeakShape LowRecovery Low Recovery No Peptide Eluted start->LowRecovery CoElution Impure Fractions Co-elution of Peaks start->CoElution Aggregation Aggregation PoorPeakShape->Aggregation SecondaryInt Secondary Interactions PoorPeakShape->SecondaryInt WrongConditions Suboptimal HPLC Conditions PoorPeakShape->WrongConditions LowRecovery->Aggregation Solubility Poor Solubility LowRecovery->Solubility CoElution->WrongConditions OptimizeSolvent Optimize Sample Solvent Aggregation->OptimizeSolvent ElevateTemp Increase Column Temperature Aggregation->ElevateTemp Solubility->OptimizeSolvent ModifyMobilePhase Modify Mobile Phase (TFA, pH) SecondaryInt->ModifyMobilePhase WrongConditions->ModifyMobilePhase ChangeGradient Adjust Gradient/Flow Rate WrongConditions->ChangeGradient ChangeColumn Try Different Column WrongConditions->ChangeColumn

Caption: Decision tree for troubleshooting β-peptide purification.

References

  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2008). High-performance liquid chromatographic chiral separation of beta2-homoamino acids. Chirality, 20(8), 919-928. [Link]

  • Insua, I., Wilkinson, D. J., & Hicks, M. R. (2018). Novel Purification Process for Amyloid Beta Peptide(1-40). Molecules, 23(11), 2843. [Link]

  • Biotage. (2023). Handling difficult peptides - how to purify beta amyloid peptides. [Link]

  • Mori, H., Takio, K., Ogawara, M., & Selkoe, D. J. (1992). Mass spectrometry of purified amyloid beta protein in Alzheimer's disease. Journal of Biological Chemistry, 267(24), 17082–17086. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. [Link]

  • Lullien-Pellerin, V. (2012). The use of mass spectrometry to study amyloid-β peptides. Journal of Alzheimer's Disease, 29(3), 471-486. [Link]

  • Scriba, G. K. (2000). Chiral separations of amino acids and peptides by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 737-763. [Link]

  • GenScript. (n.d.). Peptide Solubilization. [Link]

  • CEM Corporation. (n.d.). High-Efficiency Solid Phase Synthesis of Peptides and Peptidomimetics. [Link]

  • Sharma, S., et al. (2018). Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer. Scientific Reports, 8(1), 15392. [Link]

  • Zhang, T., Holder, E., Franco, P., & Lindner, W. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of Separation Science, 37(11), 1237-1247. [Link]

  • Franco, P., & Zhang, T. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(2), 384. [Link]

  • Li, Y., & Li, X. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 26(11), 3185. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Lin, Y., & Lin, H. K. (2017). Expression and Purification of Intrinsically Disordered Aβ Peptide and Setup of Reproducible Aggregation Kinetics Experiment. Methods in Molecular Biology, 1523, 19-31. [Link]

  • Isca Biochemicals. (2023). Peptide solubility. [Link]

  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615–4628. [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35. [Link]

  • Dolan, J. W. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Broad Institute. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics. [Link]

  • Aguilar, M. I., & Hearn, M. T. (1996). High-resolution reversed-phase high-performance liquid chromatography of peptides and proteins. Methods in Enzymology, 270, 3-26. [Link]

  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615–4628. [Link]

  • Dunning, C. (2017). LC-MS/MS for Bioanalytical Peptide and Protein Quantification. [Link]

  • Wróbel, D., et al. (2024). Challenges in Peptide Solubilization: Amyloids Case Study. Topics in Current Chemistry, 382(1), 12. [Link]

  • Wikipedia. (n.d.). Lysine. [Link]

  • Lakna. (2015). Difference Between Lysine and L-lysine. [Link]

  • National Center for Biotechnology Information. (n.d.). L-Lysine. [Link]

  • Wikipedia. (n.d.). Amino acid. [Link]

  • Garcia, B. A. (2010). Discovery of lysine post-translational modifications through mass spectrometric detection. Epigenetics, 5(5), 374–379. [Link]

Sources

preventing side reactions with (S)-3,6-diaminohexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when working with (S)-3,6-diaminohexanoic acid (also known as (S)-β-Lysine). Our goal is to provide you with the mechanistic understanding and practical protocols necessary to ensure the success of your experiments.

Introduction: The Challenge of Selectivity

(S)-3,6-diaminohexanoic acid is a valuable building block in peptide synthesis and for the development of novel therapeutics, peptidomimetics, and labeled probes.[1][2] Its structure, containing two primary amino groups at the 3- (β) and 6- (ε) positions, presents a unique synthetic challenge. Unlike α-amino acids, the similar reactivity of its two nucleophilic centers requires a carefully planned and executed strategy to prevent a host of undesirable side reactions. This guide is designed to help you navigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm trying to couple another amino acid to the β-amino group of (S)-3,6-diaminohexanoic acid, but I'm getting a mixture of products, including di-acylated species and polymers. What's going wrong?

Answer:

This is the most common issue encountered and stems from a lack of chemoselectivity between the β- (C3) and ε- (C6) amino groups. Without a proper protection strategy, your coupling reagents cannot distinguish between the two nucleophiles, leading to random acylation.

Core Problem: Non-selective acylation.

Solution: Orthogonal Protection Strategy

The cornerstone of successfully using this molecule is an orthogonal protection strategy .[3][4] This involves masking each amino group with a protecting group that can be removed under different chemical conditions, allowing you to selectively expose one amine for reaction while the other remains protected.[5]

Key Principles of Orthogonal Protection:

  • One protecting group should be base-labile (e.g., Fmoc).

  • The other protecting group should be acid-labile (e.g., Boc).

  • A third protecting group could be cleaved under specific conditions like hydrogenolysis (e.g., Z or Cbz) or with specific reagents (e.g., Alloc).[6]

The diagram below illustrates a typical workflow for selectively coupling to the β-amino group.

OrthogonalProtection cluster_0 Step 1: Selective Protection cluster_1 Step 2: Selective Deprotection & Coupling cluster_2 Step 3: Final Deprotection Start (S)-3,6-diaminohexanoic acid (Both amines free) Protected Fmoc-(β)NH-(S)-DAH-(ε)NH-Boc (Orthogonally Protected) Start->Protected  Selective Protection Protocol   Deprotected H2N-(β)NH-(S)-DAH-(ε)NH-Boc (β-amine free) Protected->Deprotected  Base Treatment (e.g., 20% Piperidine/DMF)   Coupled AA-CO-(β)NH-(S)-DAH-(ε)NH-Boc (Peptide Bond Formed at β-position) Deprotected->Coupled  Couple next Amino Acid (AA) (e.g., Fmoc-AA-OH, Coupling Reagent)   Final AA-CO-(β)NH-(S)-DAH-(ε)NH2 (Final Product) Coupled->Final  Acid Treatment (e.g., TFA)  

Caption: Workflow for selective β-amino group acylation.

Recommended Protocol for Orthogonal Protection:

  • Starting Material: Commercially available, orthogonally protected (S)-3,6-diaminohexanoic acid is highly recommended. The most common derivative is Fmoc-L-β-Lys(Boc)-OH (i.e., Fmoc-(β)NH-(S)-DAH-(ε)NH-Boc-OH).

  • Incorporate into Peptide Synthesis (SPPS): Couple the carboxyl group of this protected monomer to your resin-bound peptide using standard coupling protocols (see Q3 for reagent choice).

  • Selective Fmoc Deprotection: Treat the resin with 20-50% piperidine in DMF to remove the Fmoc group from the β-amino position, leaving the Boc group on the ε-amine intact.[7]

  • Couple the Next Residue: Proceed with coupling your next desired amino acid to the newly freed β-amino group.

  • Final Cleavage: At the end of your synthesis, the Boc group will be removed during the final acid cleavage from the resin (e.g., with a TFA cocktail).[6]

Q2: My reaction is clean, but my final product mass is 18 Da less than expected. What is happening?

Answer:

A mass loss of 18 Da (the mass of water) is a classic indicator of an intramolecular cyclization reaction, resulting in the formation of a lactam .[8] In this case, the free ε-amino group is attacking the activated carboxyl group (or vice-versa) of the same molecule, displacing water and forming a stable seven-membered ring.

Core Problem: Intramolecular lactam formation.

LactamFormation Reactant (S)-3,6-diaminohexanoic acid COOH NH2 Activation Activation (e.g., coupling agent) Reactant->Activation Carboxyl group activation Product 7-membered Lactam O=C-NH Activation->Product Intramolecular Nucleophilic Attack (-H2O)

Caption: Undesired intramolecular lactam formation pathway.

Prevention & Troubleshooting:

  • Protect the Carboxyl Group: When not involved in a coupling reaction, the carboxylic acid should be protected, typically as an ester (e.g., methyl or benzyl ester), especially during solution-phase synthesis. In Solid-Phase Peptide Synthesis (SPPS), the carboxyl group is protected by being anchored to the resin.

  • Control Activation Time: Do not allow the fully deprotected amino acid to sit in solution with coupling reagents for extended periods. The activated carboxyl group is highly susceptible to nucleophilic attack from the nearby amino group.

  • Recommended Workflow:

    • Ensure one amino group is protected (e.g., Boc-L-β-Lys-OH).

    • Activate the carboxyl group in situ and immediately introduce the nucleophile (the amine of the incoming amino acid or peptide). This minimizes the time the activated acid exists freely, reducing the chance for intramolecular cyclization.

Q3: I'm concerned about racemization at the C3 chiral center during carboxyl group activation. How can I minimize this?

Answer:

Racemization, or the loss of stereochemical purity, is a significant risk during the activation of any amino acid's carboxyl group. For β-amino acids, this can occur via enolization. The choice of coupling reagent and the use of additives are critical for preventing this side reaction.[9]

Core Problem: Epimerization at the β-carbon, leading to a diastereomeric mixture.

Prevention Strategy: Optimize Coupling Chemistry

  • Avoid Carbodiimides Alone: Using carbodiimides like DCC or DIC without additives is known to increase the risk of racemization.[7][10]

  • Use Racemization-Suppressing Additives: Always use carbodiimides in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure. These reagents form an active ester intermediate that is less prone to racemization than the O-acylisourea intermediate formed with carbodiimides alone.[7][11]

  • Employ Uronium/Phosphonium Reagents: Reagents like HBTU, HATU, and PyBOP are generally superior for suppressing racemization.[12] They react with the carboxylic acid to form active esters in situ, leading to fast coupling times and minimal epimerization.[11] DEPBT is noted as being particularly effective for coupling easily epimerized amino acids.[11]

  • Control the Base: The base used during coupling can influence racemization.[10] Use a non-nucleophilic base like Diisopropylethylamine (DIPEA) and use the minimum amount necessary (typically 2 equivalents). For particularly sensitive couplings, a weaker base like sym-collidine may be beneficial.[10]

Coupling Reagent ClassSpecific Example(s)Racemization RiskRecommendation
Carbodiimides (alone) DCC, DICHighNot recommended without additives.
Carbodiimides + Additive DIC + HOBt/OxymaLowGood, cost-effective choice.[12]
Uronium/Aminium Salts HBTU, TBTU, HCTUVery LowExcellent for routine SPPS.[11]
Immonium/Guanidinium Salts HATU, COMUVery LowHighly efficient, especially for difficult couplings.[10][12]
Phosphonium Salts PyBOP, PyAOPVery LowExcellent for minimizing racemization.[12]
Q4: During peptide synthesis, I'm observing chain termination. Could my coupling reagents be the cause?

Answer:

Yes, this is a known side reaction called guanidinylation . It occurs when uronium/aminium-based coupling reagents (like HBTU or HATU) react directly with the free N-terminal amine of the peptide chain on the resin. This forms an irreversible guanidine cap, preventing further elongation.[9][13]

Core Problem: Irreversible N-terminal capping by the coupling reagent.

Prevention & Troubleshooting:

  • Pre-activation is Key: The most effective way to prevent guanidinylation is to pre-activate the protected amino acid before adding it to the resin.[9]

    • In a separate vessel, dissolve the protected (S)-3,6-diaminohexanoic acid derivative, the coupling reagent (e.g., HBTU), and the base (DIPEA) in DMF.

    • Allow this mixture to react for 5-10 minutes. This consumes the coupling reagent by forming the desired active ester.

    • Add this pre-activated mixture to the deprotected peptide-resin.

  • Use In Situ Neutralization Protocols: In Boc-based synthesis, using protocols where neutralization and coupling occur simultaneously can also suppress this side reaction.[9]

Summary of Recommended Protecting Groups

The selection of an appropriate orthogonal protecting group pair is the single most critical decision for success.

Amino Group TargetProtecting GroupAbbreviationCleavage ConditionsOrthogonal To
β-Amino (C3) or ε-Amino (C6) 9-FluorenylmethoxycarbonylFmocBase (e.g., 20% Piperidine in DMF)[7]Boc, Z, Alloc, Mtt
β-Amino (C3) or ε-Amino (C6) tert-ButoxycarbonylBocModerate/Strong Acid (e.g., TFA)[6]Fmoc, Z, Alloc, Dde
ε-Amino (C6) BenzyloxycarbonylZ (or Cbz)Strong Acid (HF) or Hydrogenolysis[6]Fmoc, Boc
ε-Amino (C6) 2-Chlorobenzyloxycarbonyl2-Cl-ZStrong Acid (HF)[6]Fmoc, Boc
ε-Amino (C6) AllyloxycarbonylAllocPd(0) catalyst[6]Fmoc, Boc, Z

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Beri, R., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. Scientific Reports, 9(1), 13948. Retrieved from [Link]

  • Bond, A. D., et al. (2023). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. ACS Central Science. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Anaspec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (2023, July 15). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. ACS Central Science. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Hsieh, K. H., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(4), 336-343. Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001027074A1 - Preparation of amino-protected lysine derivatives.
  • PubChem. (n.d.). (3S)-3,6-Diaminohexanoate. Retrieved from [Link]

  • OSTI.GOV. (2007, June 4). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010131962A2 - Lysine compounds and their use in site- and chemoselective modification of peptides and proteins.
  • EMBL-EBI. (n.d.). (3S)-3,6-diaminohexanoic acid (CHEBI:15613). Retrieved from [Link]

  • ResearchGate. (2018, August 12). (PDF) Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • PubChem. (n.d.). (3R)-3,6-diaminohexanoic acid. Retrieved from [Link]

  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]

  • MDPI. (n.d.). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Lactam synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of (3S)-3,6-diaminohexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3S)-3,6-diaminohexanoic acid, also known as (S)-β-lysine.[1][2] This chiral β-amino acid is a critical building block in the development of novel peptide-based therapeutics, modified natural products, and various chiral scaffolds. However, its synthesis can be challenging, often plagued by issues with yield, purity, and stereochemical control.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this synthesis and significantly improve your outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the synthesis of (3S)-3,6-diaminohexanoic acid.

Q1: What is the most common and reliable synthetic route to start with?

A common and well-documented approach is the enzymatic conversion of L-lysine using lysine 2,3-aminomutase.[3] This biocatalytic method avoids many of the pitfalls of purely chemical synthesis, such as harsh reagents and the need for extensive protecting group strategies. However, for labs not equipped for biocatalysis, multi-step chemical syntheses starting from chiral precursors are also viable.[4]

Q2: My overall yield is consistently low. What's the first thing I should check?

Low overall yield is a frequent issue. The first step in troubleshooting is to analyze each step of your synthesis individually. A common culprit is the protection and deprotection of the two amino groups in lysine.[5] Inefficient protection can lead to unwanted side reactions, while harsh deprotection conditions can degrade the product. Ensure your chosen protecting groups, such as Boc or Fmoc, are appropriate for your synthetic strategy and that deprotection is complete but not destructive.[6][7]

Q3: I'm observing a loss of stereochemical purity. How can I prevent racemization?

Maintaining the (S)-configuration at the C3 position is critical. Racemization can occur under harsh basic or acidic conditions, particularly during steps like hydrolysis of esters or removal of certain protecting groups. It is crucial to use mild reaction conditions whenever possible. Chiral HPLC analysis should be used to monitor the enantiomeric excess (ee) at each stage where the stereocenter might be compromised.

Q4: What are the best practices for purifying the final product?

Purification of diamino acids like β-lysine can be challenging due to their high polarity and zwitterionic nature. Ion-exchange chromatography is often the most effective method for final purification.[8] Techniques like precipitation or crystallization can also be employed, but may require careful pH control and solvent selection.

Section 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems encountered during synthesis.

Issue 1: Low Conversion of Starting Material

Symptom: TLC or HPLC analysis of the crude reaction mixture shows a significant amount of unreacted starting material.

Potential Cause Diagnostic Step Proposed Solution & Rationale
Impure Reagents or Solvents Verify the purity of all reagents and ensure solvents are anhydrous (if required by the reaction).Use freshly purified reagents and distill solvents over an appropriate drying agent. Water and other nucleophiles can quench reagents or catalyze side reactions.
Incorrect Reaction Temperature Monitor the internal reaction temperature closely.Optimize the temperature. Some reactions require precise thermal control to overcome activation energy without causing decomposition.
Insufficient Reaction Time Run a time-course study, taking aliquots at regular intervals to monitor reaction progress by TLC or HPLC.Extend the reaction time. Complex rearrangements or sterically hindered reactions may require longer periods to reach completion.
Catalyst Inactivity If using a catalyst, test its activity on a small-scale, known reaction.Use a fresh batch of catalyst or consider a different catalyst. Catalysts can be poisoned by impurities or degrade over time.
Issue 2: Formation of Significant Byproducts

Symptom: The crude reaction mixture shows multiple spots on TLC or several unexpected peaks in the HPLC chromatogram.

Potential Cause Diagnostic Step Proposed Solution & Rationale
Side Reactions at Amino Groups Use LC-MS to identify the mass of the major byproducts. This can indicate over-alkylation, acylation, or other side reactions.Re-evaluate your protecting group strategy. Ensure the ε-amino group is robustly protected during reactions involving the α-amino or carboxyl group.[6][9] Orthogonal protecting groups are highly recommended.
Racemization Analyze the product using chiral HPLC or by derivatizing with a chiral agent followed by NMR/GC analysis.Avoid strong bases or prolonged exposure to acidic/basic conditions. If a base is necessary, consider a non-nucleophilic, sterically hindered base.
Product Degradation Compare the byproduct profile of a reaction run at a lower temperature versus the standard temperature.Reduce the reaction temperature, even if it requires a longer reaction time. For workup, use mild acids/bases and keep the product cold.
Issue 3: Difficulty in Product Purification

Symptom: The product is difficult to isolate from starting materials or byproducts using standard chromatography or crystallization.

Potential Cause Diagnostic Step Proposed Solution & Rationale
High Polarity / Zwitterionic Nature Assess the solubility of the crude product in various solvent systems.Utilize ion-exchange chromatography, which separates compounds based on charge.[8] This is highly effective for amino acids. Cation exchange resins are typically used for β-lysine purification.
Co-elution of Impurities If using silica gel chromatography, try different solvent systems with varying polarity and additives (e.g., triethylamine or acetic acid).Switch to a different stationary phase, such as reverse-phase (C18) chromatography with an appropriate mobile phase (e.g., water/acetonitrile with TFA or formic acid).
Amorphous or Oily Product Attempt to form a salt of the final product (e.g., hydrochloride or trifluoroacetate salt).Salt formation can often induce crystallization and provides a product with improved handling characteristics and stability.

Section 3: Optimized Protocols & Methodologies

This section provides a high-level workflow and a key protocol for the synthesis of (3S)-3,6-diaminohexanoic acid.

General Synthesis Workflow

A common chemical synthesis strategy involves the protection of L-lysine, followed by a rearrangement to form the β-amino acid scaffold, and subsequent deprotection.

Synthesis_Workflow A L-Lysine B Step 1: Protection (e.g., Boc, Cbz) A->B C Nα,Nε-diprotected Lysine B->C D Step 2: Rearrangement (e.g., via sulfonyl activation) C->D E Protected (S)-β-Lysine D->E F Step 3: Deprotection (e.g., Acidolysis) E->F G (3S)-3,6-diaminohexanoic acid F->G H Step 4: Purification (Ion Exchange) G->H I Pure Product H->I

Caption: General workflow for chemical synthesis of (S)-β-lysine.

Troubleshooting Flowchart: Diagnosing Low Yield

When faced with low yield, a systematic approach is necessary to pinpoint the issue.

Caption: Decision tree for troubleshooting low synthesis yield.

Section 4: References

  • Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. ACS Central Science. Available from: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Anaspec. Available from: [Link]

  • Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains - PMC. PubMed Central. Available from: [Link]

  • Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. National Institutes of Health. Available from: [Link]

  • Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Open Access Pub. Available from: [Link]

  • Purification of staphylocidal beta-lysin from rabbit serum. PubMed. Available from: [Link]

  • A New Entry to the Synthesis of (±)-β-Lysine | Request PDF. ResearchGate. Available from: [Link]

  • SEPARATION AND PURIFICATION OF BETA-LYSIN FROM NORMAL SERUM. PubMed. Available from: [Link]

  • Purification of lysine. Google Patents. Available from:

  • Facile synthesis of 5-hydroxy-L-lysine from D-galactose as a chiral-precursor. PubMed. Available from: [Link]

  • Purification and characterization of poly-ε-lysine from Streptomyces noursei NRRL 5126. NISCAIR Online Periodicals Repository. Available from: [Link]

  • Method for producing L-beta-lysine. Google Patents. Available from:

  • Analytical Methods for the Detection and Purification of ε-Poly-L-lysine for Studying Biopolymer Synthetases, and. J-Stage. Available from: [Link]

  • Chiral Posttranslational Modification to Lysine epsilon-Amino Groups - ResearchGate. ResearchGate. Available from: [Link]

  • (3S)-3,6-Diaminohexanoate | C6H14N2O2 | CID 439417. PubChem. Available from: [Link]

  • Lysine - Wikipedia. Wikipedia. Available from: [Link]

  • Lysine: biosynthesis, catabolism and roles. Wikimedia Commons. Available from: [Link]

  • (3R)-3,6-diaminohexanoic acid | C6H14N2O2 | CID 10931575. PubChem. Available from: [Link]

  • Method of L-lysine production. Google Patents. Available from:

  • Beta-lysine discrimination by lysyl-tRNA synthetase - PMC. PubMed Central. Available from: [Link]

  • (3S,5S)-3,5-Diaminohexanoate | C6H14N2O2 | CID 439430. PubChem. Available from: [Link]

  • (3S)-3,6-diaminohexanoic acid (CHEBI:15613). EMBL-EBI. Available from: [Link]

  • Nε-acetyl-β-lysine or glycine betaine as compatible solutes in response to increasing ammonia in Methanoculleus sp strains. FEMS Microbiology Letters | Oxford Academic. Available from: [Link]

  • A beta-lysine adenylating enzyme and a beta-lysine binding protein involved in poly beta-lysine chain assembly in nourseothricin synthesis in Streptomyces noursei. PubMed. Available from: [Link]

  • Chiral Posttranslational Modification to Lysine ε-Amino Groups. PubMed. Available from: [Link]

  • 2,6-Diaminohexanoic acid;2,5-diaminopentanoic acid | C11H26N4O4 | CID 18793360. PubChem. Available from: [Link]

  • Diaminohexanoic acid - Wikipedia. Wikipedia. Available from: [Link]

  • Poly(L-Lysine). RCSI Repository. Available from: [Link]

  • Showing metabocard for (3S)-3,6-Diaminohexanoate (HMDB0012114). Human Metabolome Database. Available from: [Link]

Sources

Technical Support Center: Navigating Experimental Challenges with β-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with β-amino acids. The unique structural properties of β-amino acids, while offering exciting opportunities in peptidomimetic design and drug discovery, also present a distinct set of experimental challenges.[1][2][3] This guide is designed to provide practical, field-proven insights and troubleshooting strategies to help you navigate common artifacts and achieve reliable, high-quality results.

This resource is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides covering the entire experimental workflow, from synthesis and purification to characterization and biological evaluation.

Section 1: Synthesis & Purification Artifacts

The incorporation of β-amino acids into peptide sequences can significantly alter the chemical and physical properties of the growing chain, often leading to unexpected side reactions and purification difficulties.

FAQ 1: Peptide Aggregation

Question: My peptide synthesis, which includes several β-amino acids, seems to have failed. The resin beads are clumping, and the final crude product shows a very low yield of the target peptide. What is happening and how can I fix it?

Answer: You are likely encountering on-resin peptide aggregation. This occurs when growing peptide chains self-associate through intermolecular hydrogen bonding, forming stable secondary structures like β-sheets.[4] This process can physically block reactive sites on the resin, leading to incomplete coupling and deprotection steps, resulting in truncated sequences and a low yield of your desired product.[4][5] While aggregation is a known issue in standard solid-phase peptide synthesis (SPPS), the altered backbone conformation introduced by β-amino acids, especially those with hydrophobic side chains, can exacerbate this problem.[4][6]

Troubleshooting Flowchart for Peptide Aggregation:

start Suspicion of Aggregation (Low Yield, Clumped Resin) uv_monitoring Use Real-Time UV Monitoring in Flow Synthesizer start->uv_monitoring confirm_aggregation Confirm Aggregation (Broadening of Deprotection Peak) uv_monitoring->confirm_aggregation strategy Implement Mitigation Strategy confirm_aggregation->strategy solubilizing_tags Incorporate Solubilizing Tags (e.g., ArgTag, PEG) strategy->solubilizing_tags Sequence Modification modified_aa Use Modified Amino Acids (e.g., Pseudoproline Dipeptides) strategy->modified_aa Sequence Modification coupling_conditions Optimize Coupling Conditions (e.g., Higher Reagent Concentration) strategy->coupling_conditions Process Optimization solvent Change Solvent System (e.g., Use DMSO or Basic pH for Solubilization) strategy->solvent Post-Synthesis Handling outcome Improved Yield & Purity solubilizing_tags->outcome modified_aa->outcome coupling_conditions->outcome solvent->outcome

Caption: Troubleshooting workflow for on-resin peptide aggregation.

Detailed Protocol: Mitigation of Aggregation using a "High-Solubility" Tag

A proven strategy to disrupt aggregation is the temporary incorporation of a highly soluble tag, such as a hexa-arginine tag (ArgTag).[5] This tag induces a helical structure in the growing peptide chain, preventing the formation of β-sheets that cause aggregation.[5]

  • Synthesis: Synthesize your target peptide with a C-terminal hexa-arginine tag (Arg(Pbf))6.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups as per your standard protocol.

  • Tag Removal:

    • Dissolve the crude peptide in an aqueous buffer (e.g., pH 7.8).

    • Add recombinant Carboxypeptidase B.

    • Incubate at 37°C. The enzyme will selectively cleave the C-terminal arginine residues.[5]

  • Purification: Purify the final peptide using standard RP-HPLC. The crude product should show a significantly higher purity compared to the untagged synthesis.[5]

FAQ 2: Epimerization during Coupling

Question: I've successfully synthesized my β-amino acid-containing peptide, but I'm seeing a doublet for my target mass in the MS analysis and a difficult-to-separate shoulder peak in my HPLC chromatogram. Could this be epimerization?

Answer: Yes, it is highly likely you are observing epimerization at the α-carbon of the amino acid being coupled.[7][8] Epimerization is the change in the configuration of one chiral center in a molecule with multiple chiral centers, leading to the formation of a diastereomer. During peptide coupling, the activated carboxylic acid of the incoming amino acid is susceptible to base-catalyzed proton abstraction from its α-carbon, leading to a loss of stereochemical integrity.[9] While a concern in all peptide synthesis, the rate of epimerization can be significantly enhanced for certain amino acids and under specific coupling conditions.[7][8][10]

Key Factors Influencing Epimerization:

FactorImpact on EpimerizationRecommended Mitigation
Coupling Reagents Uronium/phosphonium-based reagents (e.g., HATU, HBTU) can promote epimerization, especially with extended pre-activation times.[8][11]Use coupling reagents known for low epimerization, such as DEPBT or COMU.[11]
Base Strong, non-sterically hindered bases (e.g., DIPEA, NMM) increase the rate of epimerization.[7][8]Use a sterically hindered base like 2,4,6-trimethylpyridine (TMP).[7]
Pre-activation Time Longer pre-activation times of the amino acid with the coupling reagent before addition to the resin can lead to significant epimerization.[8]Minimize pre-activation time or add the coupling reagent directly to the resin-bound amine and the amino acid simultaneously.

Experimental Protocol: Minimizing Epimerization During a Difficult Coupling

  • Amino Acid Solution: Prepare a solution of your Fmoc-β-amino acid (3 equivalents) and a low-epimerization coupling reagent like 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) (3 equivalents) in DMF.

  • Base Solution: In a separate vial, prepare a solution of 2,4,6-trimethylpyridine (TMP) (6 equivalents) in DMF.

  • Coupling: Add the amino acid/DEPBT solution and the TMP solution to the deprotected resin-bound peptide.

  • Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Washing: Thoroughly wash the resin with DMF, followed by DCM, and proceed to the next deprotection step.

Section 2: Characterization & Analysis Artifacts

The analysis of β-amino acid-containing peptides can also be fraught with artifacts. Their unique structures can lead to unusual spectroscopic behavior and susceptibility to modifications during analysis.

FAQ 3: Mass Spectrometry Artifacts

Question: My mass spectrometry results for a β-peptide containing a methionine residue show a consistent +16 Da peak. Is this a common artifact?

Answer: Yes, the +16 Da mass shift you are observing is a very common artifact corresponding to the oxidation of a methionine residue to methionine sulfoxide.[12][13] Methionine's thioether side chain is highly susceptible to oxidation, which can occur during synthesis, cleavage, purification, or even during the electrospray ionization (ESI) process in the mass spectrometer.[12]

Troubleshooting MS Oxidation Artifacts:

start Observation of +16 Da Peak in MS identify Identify Potential Oxidation-Prone Residues (Met, Cys, Trp) start->identify synthesis_cleavage Modify Synthesis/Cleavage Protocol identify->synthesis_cleavage analysis Optimize MS Analysis identify->analysis add_scavenger Add Scavenger (e.g., DTT) to Cleavage Cocktail synthesis_cleavage->add_scavenger use_met_so Synthesize with Met(O) and Reduce Post-Purification synthesis_cleavage->use_met_so confirm Confirmation of Target Mass Without Oxidation add_scavenger->confirm use_met_so->confirm fresh_solvents Use Fresh, High-Purity Solvents analysis->fresh_solvents reduce_voltage Optimize ESI Source Conditions (e.g., lower voltage) analysis->reduce_voltage fresh_solvents->confirm reduce_voltage->confirm

Caption: Decision tree for troubleshooting methionine oxidation in MS.

FAQ 4: NMR Spectroscopy Artifacts

Question: The 1H NMR spectrum of my purified β-peptide is very complex, with broad peaks and unusual chemical shifts, making it difficult to assign the structure. What could be the cause?

Answer: The complexity in your NMR spectrum can arise from several factors related to the incorporation of β-amino acids:

  • Conformational Heterogeneity: The increased flexibility of the β-amino acid backbone can lead to multiple conformations in solution that are in slow exchange on the NMR timescale. This results in peak broadening and the appearance of more signals than expected.

  • Aggregation: Even at low concentrations, β-peptides can have a propensity to aggregate in solution, leading to very broad lineshapes.[6][14]

  • Unusual Chemical Shifts: The additional methylene group in the β-amino acid backbone alters the local electronic environment of the protons, causing their chemical shifts to differ from those of standard α-amino acids. For example, the Hβ protons of β-amino acids can have distinctive chemical shifts.[15][16][17]

Troubleshooting Protocol for Complex NMR Spectra:

  • Confirm Purity: Ensure the sample is of high purity (>95%) by analytical HPLC and MS, as impurities are a common source of extra peaks.

  • Aggregation Test:

    • Acquire a series of 1D ¹H NMR spectra at different concentrations (e.g., 5 mM, 1 mM, 0.1 mM). If the peaks sharpen at lower concentrations, aggregation is likely occurring.

    • Consider using solubilizing agents like a small percentage of DMSO-d6 or trifluoroethanol (TFE) in your NMR solvent.

  • Temperature Variation:

    • Record spectra at different temperatures (e.g., 25°C, 40°C, 60°C). If the peaks sharpen and coalesce at higher temperatures, you are likely observing slow conformational exchange.

  • 2D NMR Analysis:

    • Acquire 2D TOCSY and NOESY spectra. These experiments will help in assigning the spin systems of the individual β-amino acid residues and identifying through-space correlations that can define the peptide's conformation, even in the presence of some heterogeneity.

Section 3: Biological Assay Artifacts

The unique properties of β-amino acids can also lead to artifacts in biological assays.

FAQ 5: Interference in Protein Quantification Assays

Question: I am getting inconsistent results with my BCA protein quantification assay for a β-peptide. Is this a known issue?

Answer: Yes, β-peptides can interfere with common colorimetric protein assays. The BCA assay, for instance, relies on the reduction of Cu²⁺ to Cu¹⁺ by the peptide backbone in an alkaline medium, followed by the detection of Cu¹⁺ with BCA. Certain amino acid side chains, such as cysteine, tyrosine, and tryptophan, can also contribute to this reduction, leading to an overestimation of the peptide concentration.[18] While this is true for all peptides, the altered conformation of β-peptides might expose these side chains differently, leading to inconsistent results.

Recommendations for Accurate Quantification:

Assay MethodPrincipleSuitability for β-PeptidesConsiderations
BCA Assay Copper reduction by peptide backbone and specific side chains.[18]Use with caution.Highly sequence-dependent. Always use a standard curve with a purified, well-characterized peptide of similar composition.
Bradford Assay Dye-binding to basic and aromatic amino acid residues.Potentially suitable.Less susceptible to interference from reducing agents, but response can be variable depending on the number of basic residues.
Quantitative Amino Acid Analysis Hydrolysis of the peptide followed by quantification of individual amino acids.Gold Standard. Provides the most accurate concentration but is more time-consuming and requires specialized equipment.
UV Absorbance at 280 nm Absorbance by aromatic residues (Trp, Tyr).Suitable if the sequence contains these residues.Non-destructive and simple, but only applicable to peptides with aromatic side chains.

References

  • Taming Aggregation. (n.d.). American Peptide Society. Retrieved from [Link]

  • Handling difficult peptides - how to purify beta amyloid peptides. (2023, February 2). Biotage. Retrieved from [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2019, July 25). ACS Publications. Retrieved from [Link]

  • Advances in Therapeutic Peptides Separation and Purification. (2023, June 29). MDPI. Retrieved from [Link]

  • Oxidation Artifacts in the Electrospray Mass Spectrometry of Aβ Peptide. (2007, May 1). ACS Publications. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. (1978, August). PubMed. Retrieved from [Link]

  • Novel Purification Process for Amyloid Beta Peptide(1-40). (2018, August 16). MDPI. Retrieved from [Link]

  • Side reactions in peptide synthesis: An overview. (2018). Bibliomed. Retrieved from [Link]

  • Amino Acid Composition drives Peptide Aggregation. (2025). ChemRxiv. Retrieved from [Link]

  • Overcoming Challenges in Complex Peptide Purification. (2018, June 1). Neuland Labs. Retrieved from [Link]

  • Optimized Purification of Human Amyloid‐beta (Aβ) 40 and Aβ42 Using an E. coli Expression System. (2025). PubMed Central. Retrieved from [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023, January 30). Biotage. Retrieved from [Link]

  • Common errors in mass spectrometry-based analysis of post-translational modifications. (2013, February 1). PubMed Central. Retrieved from [Link]

  • Identifying amino acids in protein NMR spectra. (n.d.). Retrieved from [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). Retrieved from [Link]

  • Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. (2010, November 17). Journal of the American Chemical Society. Retrieved from [Link]

  • Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. (2010, November 17). PubMed Central. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Aapptec. Retrieved from [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. (2023). ChemRxiv. Retrieved from [Link]

  • Peptide synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. (n.d.). Oldfield Group Website. Retrieved from [Link]

  • Side reactions in peptide synthesis: An overview. (2018, August 12). ResearchGate. Retrieved from [Link]

  • peptide nmr. (n.d.). Retrieved from [Link]

  • Toward β-Amino Acid Proteins: Design, Synthesis, and Characterization of a Fifteen Kilodalton β-Peptide Tetramer. (2008, August 1). PubMed Central. Retrieved from [Link]

  • 1Hβ chemical shift-based phase modulated NMR methods for fast identification of amino acid types in proteins. (2024, July 5). PubMed. Retrieved from [Link]

  • Artifacts and unassigned masses encountered in peptide mass mapping. (2025). ResearchGate. Retrieved from [Link]

  • NMR Analysis of Amino Acids. (2018, May 13). YouTube. Retrieved from [Link]

  • Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling. (2009, May 1). PubMed Central. Retrieved from [Link]

  • Amino Acids and Their Biological Derivatives Modulate Protein–Protein Interactions in an Additive Way. (2022, November 1). PubMed Central. Retrieved from [Link]

  • Biosynthesis of natural products containing β-amino acids. (2014). PubMed. Retrieved from [Link]

  • Beta-amino acids: versatile peptidomimetics. (2004, February). PubMed. Retrieved from [Link]

  • Progress, Challenges and Opportunities of NMR and XL-MS for Cellular Structural Biology. (2023, April 19). JACS Au. Retrieved from [Link]

  • Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. (2019). Semantic Scholar. Retrieved from [Link]

  • Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. (2018, February 13). NIH. Retrieved from [Link]

  • Beta-amino acids: versatile peptidomimetics. (2025). ResearchGate. Retrieved from [Link]

  • Nε-acetyl-β-lysine or glycine betaine as compatible solutes in response to increasing ammonia in Methanoculleus sp strains. (2019, June 1). FEMS Microbiology Letters. Retrieved from [Link]

  • Solution NMR Studies of the Aβ(1-40) and Aβ(1-42) Peptides Establish that the Met35 Oxidation State affects the Peptide's Structure, but not its Aggregation Propensity. (n.d.). Case Western Reserve University. Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways for (3S)-3,6-Diaminohexanoic Acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (3S)-3,6-diaminohexanoic acid dihydrochloride, also known as L-β-lysine dihydrochloride. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the enzymatic degradation of this compound. Our goal is to equip you with the expertise and practical insights necessary to navigate your experimental workflows successfully.

I. Overview of the Primary Degradation Pathway

(3S)-3,6-diaminohexanoic acid is not a standard amino acid incorporated into proteins and its degradation is primarily characterized in bacterial systems, particularly in anaerobic bacteria like Clostridium sticklandii. The pathway is a fascinating example of enzymatic rearrangement and oxidation, converting the β-amino acid into intermediates that can enter central metabolism.

The degradation proceeds in a two-step enzymatic cascade:

  • Isomerization: The initial step involves the intramolecular rearrangement of the amino group at the 6-position to the 5-position. This reaction is catalyzed by β-lysine 5,6-aminomutase .[1][2] This enzyme is a member of a unique class of adenosylcobalamin (coenzyme B₁₂) and pyridoxal-5'-phosphate (PLP) dependent enzymes that utilize radical mechanisms.[3]

  • Oxidative Deamination: The product of the first reaction, (3S,5S)-3,5-diaminohexanoate, undergoes oxidative deamination catalyzed by L-erythro-3,5-diaminohexanoate dehydrogenase .[4][5][6] This enzyme utilizes NAD⁺ as an electron acceptor to remove an amino group and introduce a keto group, preparing the carbon skeleton for further breakdown.

The dihydrochloride salt form of the starting material is highly soluble in aqueous solutions and readily dissociates. The chloride ions do not participate in the enzymatic reactions but will contribute to the ionic strength of your buffer, a factor to consider when designing your experiments.

Visualizing the Pathway

Degradation_Pathway cluster_step1 Step 1: Isomerization cluster_step2 Step 2: Oxidative Deamination Substrate (3S)-3,6-Diaminohexanoic Acid (L-β-Lysine) Enzyme1 β-Lysine 5,6-Aminomutase (EC 5.4.3.3) Substrate->Enzyme1 Intermediate (3S,5S)-3,5-Diaminohexanoate Enzyme2 L-erythro-3,5-Diaminohexanoate Dehydrogenase (EC 1.4.1.11) Intermediate->Enzyme2 Enzyme1->Intermediate Cofactors1 Adenosylcobalamin (AdoCbl) Pyridoxal-5'-Phosphate (PLP) Cofactors1->Enzyme1 Product (S)-5-Amino-3-oxohexanoate Further_Metabolism Further_Metabolism Product->Further_Metabolism To Central Metabolism (e.g., Acetoacetate, 3-Aminobutyryl-CoA) Enzyme2->Product Cofactors2 NAD⁺ → NADH + H⁺ Cofactors2->Enzyme2 Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_run Reaction & Measurement cluster_analysis Data Analysis Prep_Reagents Prepare fresh solutions: - Substrate - Cofactors (protect AdoCbl from light) - NAD⁺ - Reaction Buffer Prep_Enzymes Thaw enzymes on ice Prep_Reagents->Prep_Enzymes Setup_Mastermix Prepare Master Mix in cuvette: - Buffer - PLP - NAD⁺ - Dehydrogenase - Aminomutase Prep_Enzymes->Setup_Mastermix Equilibrate Equilibrate to assay temp. (e.g., 37°C for 5 min) Setup_Mastermix->Equilibrate Add_Substrate Initiate reaction by adding (3S)-3,6-diaminohexanoic acid Equilibrate->Add_Substrate Add_AdoCbl Add AdoCbl (last, in dark) Add_Substrate->Add_AdoCbl Mix Mix quickly Add_AdoCbl->Mix Measure Immediately start monitoring Absorbance at 340 nm (e.g., every 30s for 10-15 min) Mix->Measure Plot Plot A340 vs. Time Measure->Plot Calculate_Rate Determine linear rate (ΔA340/min) Plot->Calculate_Rate Beer_Lambert Calculate activity using Beer-Lambert Law: Activity (U/mL) = (Rate * V_total) / (ε * V_enzyme * l) Calculate_Rate->Beer_Lambert

Sources

Technical Support Center: Addressing Poor Solubility of Beta-Lysine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for addressing the poor solubility of beta-lysine derivatives, a common challenge in experimental and developmental workflows. Our goal is to equip you with the scientific rationale and step-by-step protocols to overcome these solubility hurdles effectively.

Understanding the Challenge: Why Do Beta-Lysine Derivatives Exhibit Poor Solubility?

Beta-lysine, an isomer of the canonical alpha-lysine, and its derivatives are peptides or peptide-like molecules. Their solubility is a complex interplay of their physicochemical properties. Several factors can contribute to their poor solubility in aqueous solutions:

  • Amino Acid Composition : The presence of a high proportion of non-polar (hydrophobic) amino acids in the derivative can significantly limit its solubility in water.[1][2] These hydrophobic regions tend to self-associate to minimize contact with water, leading to aggregation and precipitation.[1]

  • Net Charge and pH : A peptide's net charge is highly dependent on the pH of the solution.[1][2] Solubility is often at its minimum at the isoelectric point (pI), the pH at which the net charge of the molecule is zero.[1]

  • Secondary Structure : The formation of stable secondary structures, such as beta-sheets, can promote intermolecular interactions, leading to aggregation and reduced solubility.[1] In contrast, a more disordered structure is often associated with better solubility.[1]

  • Molecular Size and Length : Larger molecules and longer peptide chains generally exhibit lower solubility.[3] This is due to an increased surface area for hydrophobic interactions and a greater propensity for self-association.[1][3]

Frequently Asked Questions (FAQs)

Q1: My beta-lysine derivative won't dissolve in water. What is the first thing I should try?

A1: The first and most critical step is to assess the net charge of your peptide derivative at neutral pH.[4][5][6]

  • Calculate the Net Charge: Assign a value of +1 to each basic residue (e.g., Lys, Arg, His, N-terminus) and -1 to each acidic residue (e.g., Asp, Glu, C-terminus).[4][5][6]

  • If the net charge is positive (basic peptide): Attempt to dissolve it in a slightly acidic solution, such as 10% acetic acid.[4][5]

  • If the net charge is negative (acidic peptide): Try a slightly basic solution, like 0.1 M ammonium bicarbonate or dilute ammonium hydroxide.[4][5]

  • If the net charge is neutral: These peptides are often hydrophobic and may require a small amount of organic solvent to dissolve.[5]

Q2: I've tried adjusting the pH, but my compound is still not dissolving. What are my other options?

A2: If pH adjustment is insufficient, you can explore several other techniques, including the use of co-solvents, excipients like cyclodextrins, or surfactants.[7][8][9] Each of these methods works by altering the properties of the solvent to make it more favorable for the solute.

Q3: What is a co-solvent, and how do I use it?

A3: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more amenable to dissolving hydrophobic compounds.[10][11][12] Common co-solvents include Dimethyl Sulfoxide (DMSO), ethanol, and acetonitrile.[1][10][11]

  • General Protocol: Start by dissolving your beta-lysine derivative in a minimal amount of the organic co-solvent. Once fully dissolved, slowly add this solution dropwise to your aqueous buffer while stirring gently.[6]

Q4: Can sonication help improve solubility?

A4: Yes, sonication can be a useful physical method to aid dissolution.[5][13] It uses ultrasonic waves to break apart aggregates and increase the interaction between the solute and the solvent.[6] However, be cautious with temperature-sensitive compounds, as prolonged sonication can generate heat.

Q5: Are there any excipients that can specifically help with peptide solubility?

A5: Cyclodextrins are a class of cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the non-polar parts of your derivative within their hydrophobic core while their hydrophilic exterior interacts with water.[14][15][16][17] This complexation enhances the apparent water solubility of the guest molecule.[14][15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved aqueous solubility.[14][17]

Troubleshooting Guides & Detailed Protocols

Problem 1: The beta-lysine derivative precipitates out of solution when the pH is adjusted back to neutral.

This is a common issue when the initial dissolution was achieved at an extreme pH. The molecule is soluble when it carries a strong net positive or negative charge, but as the pH approaches the isoelectric point (pI), the net charge becomes neutral, leading to aggregation and precipitation.

Solution Workflow: Systematic Solubility Screening

This workflow will help you identify the optimal conditions for your specific derivative.

Caption: Decision tree for systematic solubility testing.

Protocol 1: pH Adjustment for Charged Derivatives
  • Calculate the Net Charge:

    • Assign +1 for each basic residue (Arg, Lys, His) and the N-terminus.

    • Assign -1 for each acidic residue (Asp, Glu) and the C-terminus.

    • Sum the values to get the overall charge.[4][6]

  • For Basic Peptides (Net Positive Charge): a. Attempt to dissolve the peptide in sterile, distilled water. b. If it does not dissolve, add a small volume of 10% aqueous acetic acid dropwise until the peptide dissolves.[5] c. For very stubborn peptides, a minimal amount of trifluoroacetic acid (TFA) can be used, followed by dilution.[4][5]

  • For Acidic Peptides (Net Negative Charge): a. Attempt to dissolve in sterile, distilled water or a neutral buffer like PBS (pH 7.4).[5] b. If unsuccessful, add a small amount of a basic solution, such as 0.1 M ammonium bicarbonate, until dissolution is achieved.[5]

    • Caution: Avoid basic solutions if your peptide contains free cysteine residues, as this can promote disulfide bond formation and oxidation.[5]

Problem 2: The derivative is highly hydrophobic and insoluble in aqueous solutions, even with pH adjustments.

Highly hydrophobic derivatives often require a modification of the solvent environment to become soluble.

Solution 1: Co-solvent Systems

Co-solvents decrease the polarity of the aqueous phase, which can enhance the solubility of nonpolar molecules.[12][18]

Co-solventPolarityCommon UseConsiderations
DMSO HighHighly effective for very hydrophobic peptides.Can oxidize Met and Cys residues.[5] Not easily removed by lyophilization.
DMF HighAlternative to DMSO for Cys-containing peptides.Toxic; handle with care.
Acetonitrile MediumGood for moderately hydrophobic peptides.Volatile and easily removed.
Ethanol MediumOften used in pharmaceutical formulations.[11]Less effective than DMSO for highly insoluble compounds.
Protocol 2: Using a Co-solvent
  • Initial Dissolution: Add a minimal amount of the chosen organic co-solvent (e.g., DMSO) to the lyophilized peptide to create a concentrated stock solution.[5]

  • Sonication (Optional): Gently sonicate the vial for a few minutes to aid dissolution.[5][13]

  • Dilution: Slowly add the concentrated stock solution dropwise into the vigorously stirring aqueous buffer.[6] This rapid dilution prevents the peptide from precipitating out.

  • Final Concentration: Ensure the final concentration of the organic solvent is compatible with your downstream application.

Solution 2: Cyclodextrin-Mediated Solubilization

Cyclodextrins act as "molecular buckets" to encapsulate hydrophobic moieties, thereby increasing their solubility in water.[14][15][16]

Caption: Cyclodextrin inclusion complex formation.

Protocol 3: Preparing a Beta-Lysine Derivative with Cyclodextrins
  • Prepare Cyclodextrin Solution: Prepare a stock solution of a suitable cyclodextrin (e.g., 10-20% w/v HP-β-CD) in your desired aqueous buffer.

  • Add Derivative: Add the lyophilized beta-lysine derivative directly to the cyclodextrin solution.

  • Mix: Vortex or sonicate the mixture until the derivative is fully dissolved. This process may take some time as the inclusion complex forms.

  • Equilibrate: Allow the solution to equilibrate for at least one hour at room temperature before use.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • Vertex AI Search. (n.d.). Cyclodextrins in Formulation Development: Complexation and Stability Enhance.
  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • Vertex AI Search. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review.
  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • Biosynth. (2025, August 7). The Solubility Challenge in Peptide Therapeutics | Blog.
  • Wikipedia. (n.d.). Cosolvent.
  • PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • BioProcess International. (n.d.). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
  • Vertex AI Search. (2025, August 7). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • PMC - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • GenScript. (n.d.). Guidelines for Dissolving Peptides.
  • LifeTein. (n.d.). How to dissolve peptides?.
  • JPT. (n.d.). Peptide Solubilization.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Creative Peptides. (n.d.). Guidelines for Peptide Dissolving.
  • Vertex AI Search. (n.d.). Cosolvent.
  • Books. (2019, August 16). Chapter 13: Assessing the Impact of Functional Excipients on Peptide Drug Product Attributes During Pharmaceutical Development.
  • ResearchGate. (n.d.). pH dependence of amino acid solubility. The solubility of an amino acid....
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • The Conference Forum. (2024, April 15). Enhancing Solubility with Novel Excipient Technologies.
  • PMC - PubMed Central. (2023, January 31). Sequence-based prediction of pH-dependent protein solubility using CamSol.
  • Creative Biogene. (2024, December 2). What Factors Determine Peptide Solubility?.
  • PMC - PubMed Central. (n.d.). Peptide Solubility Limits: Backbone and Side-Chain Interactions.
  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs.
  • Vertex AI Search. (2025, December 23). Co-solvent: Significance and symbolism.
  • American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients.
  • PMC - PubMed Central. (2023, March 14). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • MDPI. (n.d.). Strategies for Improving Peptide Stability and Delivery.
  • PMC - PubMed Central. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • PubChem - NIH. (n.d.). beta-Lysyl-lysine | C12H26N4O3 | CID 129848026.
  • Physical Chemistry Research. (2015, January 1). Secondary Structure Effects on the Acidity of Histidine and Lysine-Based Peptides Model.
  • HMDB. (2013, May 17). Showing metabocard for beta-Alanyl-L-lysine (HMDB0060442).
  • ResearchGate. (2025, August 9). Investigation into the Emerging Role of the Basic Amino Acid L-Lysine in Enhancing Solubility and Permeability of BCS Class II and BCS Class IV Drugs | Request PDF.

Sources

Technical Support Center: Optimization of Protecting Group Strategy for (S)-3,6-Diaminohexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of protecting group strategies for (S)-3,6-diaminohexanoic acid. This guide is intended for researchers, scientists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you navigate the common challenges associated with the selective protection and deprotection of this diamino acid.

(S)-3,6-diaminohexanoic acid, a chiral beta-amino acid, presents a unique synthetic challenge due to the presence of two primary amino groups with differing steric and electronic environments.[1] A successful synthetic strategy hinges on the ability to selectively protect and deprotect these amino groups to achieve the desired molecular architecture. This guide will address frequently encountered issues and provide robust, evidence-based solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Poor selectivity in the mono-protection of (S)-3,6-diaminohexanoic acid.

Question: I am attempting a mono-Boc protection of (S)-3,6-diaminohexanoic acid, but I am observing significant formation of the di-protected product, along with unreacted starting material. How can I improve the selectivity for mono-protection?

Answer:

Achieving selective mono-protection of diamines is a common challenge. The lack of selectivity often arises from the similar reactivity of the two amino groups. However, in the case of (S)-3,6-diaminohexanoic acid, the 3-amino group is sterically more hindered than the 6-amino group. We can leverage this difference to achieve selectivity.

Root Cause Analysis:

  • Reaction Conditions: Standard protection procedures using a stoichiometric amount of the protecting group reagent (e.g., Boc-anhydride) can lead to a statistical mixture of products.

  • Reagent Addition: Rapid addition of the protecting group reagent can create localized high concentrations, favoring di-protection.

Recommended Solutions:

  • "One-Pot" Acid-Mediated Protection: A highly effective strategy involves the in-situ protonation of one amino group to render it unreactive towards the protecting agent. A general method for selective mono-Boc protection of diamines has been reported where one equivalent of a strong acid (like HCl, generated from trimethylsilyl chloride or thionyl chloride) is added to the diamine in an alcohol solvent at low temperature.[2][3][4] This protonates the more basic amino group, allowing the other to be selectively protected by subsequent addition of the Boc-anhydride.

  • Slow Addition of the Protecting Agent: By slowly adding the protecting group reagent to a solution of the diamine, you can maintain a low concentration of the reagent, which favors the kinetically controlled mono-protection product.

Protocol: Selective Mono-Boc Protection of (S)-3,6-Diaminohexanoic Acid

  • Dissolve (S)-3,6-diaminohexanoic acid in a suitable solvent like methanol at 0°C.

  • Slowly add one equivalent of a solution of HCl in methanol.

  • Stir the mixture for 30 minutes to allow for equilibration of the mono-protonated species.

  • Slowly add one equivalent of Di-tert-butyl dicarbonate (Boc₂O) dissolved in methanol.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the formation of the mono-protected product.

  • Work up the reaction by quenching with a mild base and extracting the product.

Issue 2: Difficulty in achieving orthogonal protection of the two amino groups.

Question: I need to selectively deprotect one amino group while the other remains protected. What is the best orthogonal protecting group strategy for (S)-3,6-diaminohexanoic acid?

Answer:

Orthogonal protection is crucial for the sequential functionalization of the two amino groups. This strategy involves using protecting groups that can be removed under distinct and non-interfering conditions.[5][6][7] For diamino acids, the most common and reliable orthogonal strategies involve combinations of acid-labile, base-labile, and hydrogenolysis-labile protecting groups.

Recommended Orthogonal Pairs:

Protecting Group 1Deprotection ConditionProtecting Group 2Deprotection ConditionOrthogonality Principle
Boc (tert-Butoxycarbonyl)Strong Acid (e.g., TFA)[8][9]Cbz (Carboxybenzyl)Catalytic Hydrogenation (H₂/Pd-C)[8][9]Acid vs. Hydrogenolysis
Boc (tert-Butoxycarbonyl)Strong Acid (e.g., TFA)[8][9]Fmoc (9-Fluorenylmethyloxycarbonyl)Base (e.g., Piperidine in DMF)[9][10]Acid vs. Base
Cbz (Carboxybenzyl)Catalytic Hydrogenation (H₂/Pd-C)[8][9]Fmoc (9-Fluorenylmethyloxycarbonyl)Base (e.g., Piperidine in DMF)[9][10]Hydrogenolysis vs. Base

Workflow for Implementing an Orthogonal Protection Strategy:

Caption: Orthogonal protection workflow for (S)-3,6-diaminohexanoic acid.

Issue 3: Incomplete deprotection or side reactions during protecting group removal.

Question: I am having trouble completely removing the Cbz group from my protected diamino acid using H₂/Pd-C. What could be the issue?

Answer:

Incomplete deprotection or the occurrence of side reactions during the removal of protecting groups can be frustrating. Several factors can contribute to these issues.

Troubleshooting Deprotection:

Protecting GroupCommon IssueRoot CauseRecommended Solution
Cbz Incomplete reaction or catalyst poisoning.Catalyst deactivation by sulfur-containing compounds or other impurities. Insufficient hydrogen pressure or reaction time.Use a fresh, high-quality catalyst. Ensure the substrate and solvent are free of impurities. Increase hydrogen pressure or reaction time. Consider using a different catalyst, such as Pearlman's catalyst (Pd(OH)₂/C).[11]
Boc Incomplete deprotection.Insufficient acid strength or concentration.Use neat trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent. Ensure anhydrous conditions.[8][10]
Fmoc Incomplete deprotection or formation of piperidine adducts.Insufficient reaction time or concentration of piperidine.Use a 20-50% solution of piperidine in DMF. Ensure adequate reaction time (typically 30-60 minutes).[10]

Frequently Asked Questions (FAQs)

Q1: Which amino group of (S)-3,6-diaminohexanoic acid is more reactive?

A1: The 6-amino group is generally more reactive towards electrophilic reagents due to being a primary amine with less steric hindrance compared to the 3-amino group, which is a secondary amine in a more sterically congested environment.

Q2: Can I use the same protecting group for both amino groups if I don't need to differentiate them?

A2: Yes, if your synthetic strategy does not require selective functionalization of the amino groups, you can use an excess of a protecting group reagent (e.g., Boc₂O or Cbz-Cl) to protect both amino groups simultaneously.

Q3: Are there any protecting groups that are particularly well-suited for solid-phase peptide synthesis (SPPS) involving (S)-3,6-diaminohexanoic acid?

A3: For SPPS, the Fmoc/tBu strategy is widely used.[5][7] In this case, you would use an Fmoc-protected amino group for the peptide chain elongation and a Boc-protected side chain amino group, which can be deprotected at the end of the synthesis during the cleavage from the resin with strong acid.

Q4: What are some alternative orthogonal protecting groups I can consider?

A4: Besides the common Boc, Cbz, and Fmoc groups, other protecting groups offer different deprotection conditions. For example, the Alloc (allyloxycarbonyl) group is removed by Pd(0)-catalyzed reactions, providing another layer of orthogonality.[12] The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) groups are cleaved with hydrazine and are orthogonal to both Fmoc and Boc.

Visualizing Orthogonal Deprotection Strategies

Sources

Validation & Comparative

A Comparative Analysis of Alpha-Lysine vs. Beta-Lysine Peptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of peptide-based therapeutics, the pursuit of enhanced efficacy, stability, and specificity is paramount. A promising strategy to overcome the inherent limitations of natural alpha (α)-peptides, particularly their susceptibility to enzymatic degradation, is the incorporation of non-proteinogenic amino acids like beta (β)-amino acids. This guide provides an in-depth comparative analysis of peptides containing β-lysine versus their natural α-lysine counterparts, offering experimental insights and methodologies for researchers, scientists, and drug development professionals.

Fundamental Structural Differences: The Alpha vs. Beta Distinction

The core difference between α- and β-amino acids lies in the position of the amino group relative to the carboxyl group. In α-amino acids, the amino group is attached to the α-carbon, the same carbon atom as the carboxyl group. In β-amino acids, the amino group is attached to the β-carbon, one carbon atom away from the carboxyl group. This seemingly subtle shift in the peptide backbone has profound implications for the resulting peptide's three-dimensional structure, proteolytic stability, and biological activity.

Diagram: Structural Comparison of Alpha- and Beta-Lysine

Caption: Structural differences between alpha- and beta-lysine.

Key Performance Indicators: A Head-to-Head Comparison

The incorporation of β-lysine into a peptide backbone significantly alters its physicochemical and biological properties. The following sections provide a comparative overview based on experimental data.

Proteolytic Stability: A Paradigm Shift

One of the most significant advantages of β-peptides is their remarkable resistance to degradation by proteases.[1][2] Natural α-peptides are readily cleaved by a host of peptidases in vivo and in vitro, leading to a short half-life and limiting their therapeutic potential.[3] The altered backbone conformation of β-peptides, however, renders them poor substrates for these enzymes.[1]

Peptide Type Enzyme Relative Stability Reference
Alpha-Lysine PeptideTrypsin, ChymotrypsinLow[4]
Beta-Lysine PeptideTrypsin, Chymotrypsin, Pepsin, PronaseHigh[1][4]
Mixed Alpha,Beta-PeptidePronaseModerate (cleavage can occur at α-β bond)[3]

Causality Behind Enhanced Stability: Proteases have highly specific active sites that recognize the precise stereochemistry and bond angles of α-peptide backbones. The additional carbon atom in the β-peptide backbone disrupts this recognition, preventing the enzyme from binding effectively and catalyzing hydrolysis.[1] Even the inclusion of a single β-amino acid can confer significant proteolytic resistance to a peptide chain.[4]

Secondary Structure: New Folding Paradigms

While α-peptides are known for forming characteristic secondary structures like α-helices and β-sheets, β-peptides exhibit their own unique and stable folding patterns.[5][6][7] The most well-characterized secondary structure for β-peptides is the 14-helix, which is a stable, right-handed helix formed from β³-amino acids.[5] Other helical structures, as well as sheet and turn conformations, have also been observed.[1][8]

Structural Element Alpha-Peptides Beta-Peptides Reference
Dominant Helix Right-handed α-helixLeft-handed 3₁₄-helix (for β³-peptides)[5]
Hydrogen Bonding Intramolecular (i to i+4)Intramolecular (i to i+2)[1]
Stability Stable in polar solvents (e.g., water)Stable in less polar solvents (e.g., methanol)[5]

Experimental Insight: Circular Dichroism (CD) spectroscopy is a powerful technique for characterizing the secondary structure of peptides. Alpha-helices typically show two negative bands around 208 nm and 222 nm, while β-sheets exhibit a negative band around 218 nm.[6][8] In contrast, the 14-helix of β-peptides displays a strong negative band around 214 nm.[8]

Diagram: Experimental Workflow for Secondary Structure Analysis

G cluster_workflow Circular Dichroism Spectroscopy Workflow prep Peptide Sample Preparation spec CD Spectrometer Measurement prep->spec Inject Sample data Data Acquisition (190-250 nm) spec->data Generate Spectrum analysis Spectral Analysis & Deconvolution data->analysis Process Raw Data structure Secondary Structure Determination analysis->structure Compare to Reference Spectra

Sources

A Senior Application Scientist's Guide to Validating (3S)-3,6-diaminohexanoic Acid in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and validation framework for researchers, scientists, and drug development professionals working with (3S)-3,6-diaminohexanoic acid, also known as (S)-β-Lysine. We will move beyond standard protocols to explain the critical reasoning behind experimental choices, ensuring the integrity and reproducibility of your results. The focus is on establishing self-validating systems for characterizing this non-proteinogenic amino acid and comparing its utility against its common proteinogenic counterpart, L-lysine.

The Strategic Importance of (S)-β-Lysine in Modern Drug Development

(3S)-3,6-diaminohexanoic acid is a β-amino acid, a structural isomer of the essential α-amino acid, L-lysine.[1][2] While L-lysine is a fundamental building block of proteins, the unique placement of the amino group on the β-carbon in (S)-β-Lysine imparts significant and advantageous properties.[3]

The primary advantage is enhanced proteolytic resistance. Peptides incorporating β-amino acids are not readily recognized by proteases, the enzymes that rapidly degrade standard α-peptides in biological systems.[4][5] This increased stability can dramatically improve the pharmacokinetic profile of peptide-based therapeutics, making (S)-β-Lysine a valuable component in the design of next-generation drugs, particularly in the realm of antimicrobial peptides and other bioactive constructs.[4][6]

However, this structural nuance necessitates a rigorous and multi-faceted validation strategy. Simply confirming the mass is insufficient; one must unequivocally verify the compound's identity, stereochemical purity, and concentration to generate reliable biological data.

The Validation Workflow: An Integrated Approach

Effective validation is not a linear checklist but an integrated workflow where each step informs the next. The goal is to create a chain of evidence that confirms your material is precisely what you believe it to be, both structurally and functionally.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Quantification & Formulation cluster_2 Phase 3: Functional Validation Compound Compound Received NMR Structural Confirmation (¹H & ¹³C NMR) Compound->NMR Is structure correct? MS Mass Verification (LC-MS) NMR->MS Is mass correct? Chiral Stereochemical Purity (Chiral HPLC/CE) MS->Chiral Is it the correct enantiomer? Quant Accurate Quantification (qNMR / LC-MS with Std) Chiral->Quant Validated Material Stock Stock Solution Prep Quant->Stock Assay Biological Assay (e.g., MIC, Cell Viability) Stock->Assay Controls In-Assay Controls (α-Lysine Peptide, Vehicle) Assay->Controls Compare activity Final Validated Results Controls->Final

Caption: Integrated workflow for validating (S)-β-Lysine from receipt to final data.

Core Validation Protocols: The 'How' and 'Why'

Here we detail the essential experimental protocols. The emphasis is on the rationale—the scientific reasoning that transforms a simple procedure into a self-validating system.

Protocol 1: Identity and Stereochemical Purity Confirmation

The most critical error in working with (S)-β-Lysine is assuming its identity or purity. Contamination with its enantiomer, (R)-β-Lysine, or its structural isomer, α-Lysine, can lead to misleading or entirely incorrect biological results, as biological systems are exquisitely stereospecific.[7]

A. Structural Verification via NMR Spectroscopy

  • Objective: To confirm the carbon skeleton and the position of the amino groups, definitively distinguishing β-lysine from α-lysine.

  • Methodology:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Why this works: The splitting patterns and chemical shifts in the ¹H spectrum will be distinct for the α and β isomers. For β-lysine, the proton on the carbon bearing the amino group (C3) will show a different coupling pattern compared to the C2 proton of α-lysine. ¹³C NMR will confirm the number and type of carbons present.

  • Trustworthiness: Compare the acquired spectra against a known reference spectrum or literature data. The absence of unexpected peaks is a primary indicator of purity.[8]

B. Chiral Purity via High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate and quantify the (S) and (R) enantiomers, ensuring high enantiomeric excess (e.e.) of the desired (S)-isomer.

  • Methodology:

    • Column Selection: Utilize a chiral stationary phase (CSP). Macrocyclic glycopeptide phases (e.g., Teicoplanin-based) are often effective for separating underivatized amino acids.[9]

    • Mobile Phase: An isocratic mobile phase of a polar organic solvent (e.g., methanol or acetonitrile) with a small percentage of an acidic or basic additive to control ionization is a good starting point.

    • Detection: Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as β-lysine lacks a strong UV chromophore. Alternatively, derivatize the amino groups pre-column with a fluorescent tag like o-phthalaldehyde (OPA).[10]

    • Validation: Run a racemic (50:50) standard of (R/S)-β-Lysine to establish the retention times for both enantiomers and demonstrate the method's resolving power. Calculate the enantiomeric excess of your sample.

  • Expert Insight: Do not rely on optical rotation alone. While a useful indicator, it is not a quantitative measure of enantiomeric purity and can be misleading in the presence of even small amounts of highly rotating impurities. Chiral chromatography is the gold standard.[11]

Protocol 2: Accurate Quantification

An error in concentration will propagate through all subsequent biological experiments.

A. Quantification by LC-MS/MS

  • Objective: To determine the precise concentration of (S)-β-Lysine in solution, often in complex biological matrices.

  • Methodology:

    • Standard Curve: Prepare a calibration curve using a certified reference standard of (S)-β-Lysine across the expected concentration range of your samples.

    • Internal Standard: Add a known concentration of a stable isotope-labeled internal standard (e.g., (S)-β-Lysine-d4) to all samples and standards.

    • Instrumentation: Use an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

      • Why this works: MRM is highly specific and sensitive. You will monitor a specific precursor ion-to-product ion transition for your analyte and another for your internal standard. This minimizes interference from matrix components. The ratio of the analyte signal to the internal standard signal is used for quantification, correcting for variations in sample preparation and instrument response.[8]

    • Analysis: Plot the peak area ratio (Analyte/Internal Standard) against the concentration of the standards to generate a linear regression. Use this equation to calculate the concentration in your unknown samples.

  • Trustworthiness: The linearity of the calibration curve (R² > 0.99) and the consistent recovery of quality control (QC) samples at low, medium, and high concentrations validate the accuracy and precision of the method.

Comparative Analysis: (S)-β-Lysine vs. L-α-Lysine

The primary reason to use (S)-β-Lysine is to improve upon the properties of its natural α-amino acid counterpart. The following table summarizes key performance differences based on experimental data from the literature. This comparison focuses on their use within a peptide sequence.

Parameter(S)-β-Lysine containing PeptideL-α-Lysine containing Peptide (Control)Rationale & Significance
Proteolytic Stability High resistance to degradationRapidly degraded by proteases (e.g., trypsin)The altered backbone geometry of β-peptides prevents recognition by protease active sites, leading to longer in vivo half-life.[4][5][6]
Antimicrobial Activity (MIC) Potentially lower or alteredEstablished baseline activityThe spatial orientation of the cationic side chain is critical for membrane interaction. Changes in backbone spacing can affect how the peptide disrupts the bacterial membrane.[4]
Immunogenicity Generally lowerCan be immunogenicNon-natural backbones are less likely to be processed and presented by antigen-presenting cells, potentially reducing the risk of an immune response.
Structural Propensity Forms unique helical structures (e.g., 14-helix)Forms canonical α-helices and β-sheetsThe ability to form stable, predictable secondary structures is crucial for designing peptides that bind to specific biological targets.[5][6]
Cost of Synthesis HigherLowerThe building block, Fmoc-(S)-β-Lys(Boc)-OH, is a specialty reagent and is more expensive than its α-amino acid equivalent.

Visualizing the Mechanistic Distinction

The key difference in mechanism comes down to enzymatic recognition. The α-peptide backbone is a substrate for proteases, while the β-peptide backbone is not.

G cluster_alpha α-Peptide Interaction cluster_beta β-Peptide Interaction AlphaPeptide α-Lysine Peptide Protease Protease Active Site AlphaPeptide->Protease Recognized & Binds Degraded Degraded Fragments Protease->Degraded Cleavage BetaPeptide β-Lysine Peptide Protease2 Protease Active Site BetaPeptide->Protease2 No Recognition Intact Intact Peptide (Biologically Active) Protease2->Intact No Cleavage

Caption: Protease recognition of α-lysine vs. non-recognition of β-lysine peptides.

Conclusion: A Framework for Rigor

Incorporating (3S)-3,6-diaminohexanoic acid into research programs offers a powerful strategy to enhance the therapeutic potential of peptides. However, its non-natural structure demands a higher standard of analytical validation. By adopting an integrated workflow that confirms identity, stereochemical purity, and concentration, researchers can build a foundation of trustworthy data. The comparative analysis against L-lysine is not merely a control but a critical experiment to prove the functional hypothesis—that the structural modification yields a tangible and beneficial change in biological performance. This rigorous, scientifically-grounded approach is essential for the successful translation of novel chemical entities from the bench to preclinical and clinical development.

References

  • Lundgren, S., et al. (2023). Nε-acetyl-β-lysine or glycine betaine as compatible solutes in response to increasing ammonia in Methanoculleus sp strains. FEMS Microbiology Letters, 370. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 439417, (3S)-3,6-Diaminohexanoate. Available at: [Link]

  • Wikipedia contributors. (2024). Lysine. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Rodionov, D. A., et al. (2004). Regulation of lysine biosynthesis and transport genes in bacteria: yet another RNA riboswitch?. Nucleic Acids Research, 32(11), 3329–3339. Available at: [Link]

  • Metabolism, L. (n.d.). Lysine Metabolism: Pathways, Regulation, and Biological Significance. MDPI. Available at: [Link]

  • Datta, D. (2002). Mechanism of action of lysine. ResearchGate. Available at: [Link]

  • Lui, Y. M., et al. (1995). Chiral separation of underivatized amino acids by ligand-exchange capillary electrophoresis using a copper(II)-L-lysine complex as selector. Journal of Chromatography A, 697(1-2), 347-55. Available at: [Link]

  • Hudson, A. O. (2017). Lysine biosynthesis in microorganisms. CABI Digital Library. Available at: [Link]

  • Euerby, M. R., et al. (2002). Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. Available at: [Link]

  • Baker, M. D., et al. (1988). Separation by high-performance liquid chromatography of alpha- and beta-amino acids: application to assays of lysine 2,3-aminomutase and leucine 2,3-aminomutase. Analytical Biochemistry, 169(2), 350-5. Available at: [Link]

  • Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]

  • Khater, S., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(23), 5703. Available at: [Link]

  • European Union Reference Laboratory for Feed Additives. (2021). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Available at: [Link]

  • Pires, J., et al. (2021). Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition. Molecules, 26(14), 4173. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10931575, (3R)-3,6-diaminohexanoic acid. Available at: [Link]

  • The Bumbling Biochemist. (2021). Lysine biochemistry & reactivity - emphasis on its charge & nucleophilic ability to form bonds. Available at: [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for (3S)-3,6-Diaminohexanoate (HMDB0012114). Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Lysine, Dilysine and Trilysine on BIST B+ Column. Available at: [Link]

  • Gzella, A., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6848. Available at: [Link]

  • Gunnoo, M., et al. (2022). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 27(13), 4242. Available at: [Link]

  • Pires, J., et al. (2021). Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition. Molecules, 26(14), 4173. Available at: [Link]

  • Fiori, S., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 5(10), 1144–1149. Available at: [Link]

  • Saracila, M., et al. (2010). Development and Validation of an RP-HPLC Method for Methionine, Cystine and Lysine Separation and Determination in Corn Samples. ResearchGate. Available at: [Link]

  • Wikipedia contributors. (2024). Amino acid. Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of L-β-Lysine and D-β-Lysine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stereochemistry in Biological Function

In the realm of molecular biology and pharmacology, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a paramount determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of each other (like a left and right hand), can exhibit remarkably different, and sometimes opposing, physiological effects. This guide provides a detailed comparison of the known and predicted biological activities of the L- and D-enantiomers of β-lysine, a non-proteinogenic amino acid.

While L-α-amino acids are the canonical building blocks of proteins in most living organisms, β-amino acids and D-enantiomers are also found in nature and are of significant interest for therapeutic development due to their unique properties, including enhanced stability against enzymatic degradation.[1][2] This guide will delve into the known metabolic role of L-β-lysine and, based on established principles of stereoisomerism in biological systems, provide a predictive profile for the biological activity of D-β-lysine. We will also furnish detailed experimental protocols to enable researchers to directly assess and compare the activities of these two isomers.

L-β-Lysine: A Metabolically Integrated Isomer

L-β-lysine (also known as (3S)-3,6-diaminohexanoic acid) is primarily recognized for its role as an intermediate in the metabolic degradation of L-lysine in certain bacteria.[3][4] The conversion of L-α-lysine to L-β-lysine is a key step in these pathways, catalyzed by the enzyme lysine 2,3-aminomutase.[3]

Key Biological Activities of L-β-Lysine:
  • Metabolic Intermediate: L-β-lysine is a component of the lysine fermentation pathway in some anaerobic bacteria, where it is further metabolized by β-lysine 5,6-aminomutase.[3]

  • Antimicrobial Properties: While less potent than its polymerized form (poly-L-lysine), L-lysine has demonstrated some antimicrobial activity against various microorganisms, including bacteria and fungi.[5] The proposed mechanism involves the electrostatic interaction of the positively charged amino groups with the negatively charged components of microbial cell membranes, leading to membrane disruption.[6][7]

D-β-Lysine: A Profile of Predicted Biological Activity

Direct experimental data on the biological activity of D-β-lysine is not extensively available in peer-reviewed literature. However, based on the well-documented behavior of D-α-amino acids when incorporated into peptides and the general principles of enzyme stereospecificity, we can construct a highly probable profile of its biological activity in comparison to its L-enantiomer.[2][8]

Predicted Biological Activities of D-β-Lysine:
  • Reduced Metabolic Activity: Enzymes are highly stereospecific. It is highly probable that D-β-lysine would be a poor substrate for the enzymes involved in the L-lysine degradation pathway, such as lysine 2,3-aminomutase and β-lysine 5,6-aminomutase. This would render it metabolically more inert than L-β-lysine in systems where these enzymes are active.

  • Altered Antimicrobial Potency: The antimicrobial activity of L-lysine is predicated on its interaction with the cell membrane. While D-β-lysine possesses the same charge and overall structure, its different stereochemistry might alter the precise nature of its interaction with chiral components of the cell membrane, such as proteins and phospholipids. Studies on antimicrobial peptides (AMPs) containing D-α-lysine have shown that such substitutions can sometimes lead to a moderate decrease in antimicrobial activity.[2]

  • Increased Resistance to Proteolysis: One of the most significant advantages of incorporating D-amino acids into peptides is their enhanced resistance to degradation by proteases, which are stereospecific for L-amino acids.[2] By extension, D-β-lysine, if incorporated into a peptide or present as a free amino acid, would likely exhibit greater stability in biological environments containing proteases.

  • Lowered Cytotoxicity: Studies on AMPs have demonstrated that the substitution of L-amino acids with D-amino acids can lead to a significant reduction in toxicity towards eukaryotic cells.[8][9] This is often attributed to a disruption of secondary structures that are responsible for lytic activity against mammalian cell membranes. It is plausible that D-β-lysine would exhibit lower cytotoxicity compared to L-β-lysine.

Comparative Summary of Biological Activities

FeatureL-β-LysineD-β-Lysine (Predicted)Rationale for Prediction
Metabolic Role Intermediate in lysine degradation pathways in some bacteria.[3][4]Likely metabolically inert.High stereospecificity of metabolic enzymes.
Antimicrobial Activity Demonstrates some antimicrobial activity.[5]Potentially lower or altered antimicrobial activity.Chirality may affect interactions with microbial membranes.[2]
Enzymatic Stability Susceptible to degradation by specific enzymes.High resistance to enzymatic degradation.Proteases are stereospecific for L-amino acids.[2]
Cytotoxicity May exhibit some level of cytotoxicity at high concentrations.Likely to have lower cytotoxicity.D-isomers often show reduced toxicity to eukaryotic cells.[8][9]

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences in biological activity between L-β-lysine and D-β-lysine, the following experimental protocols are recommended.

Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an agent that inhibits the visible growth of a microorganism.[10][11][12]

Materials:

  • L-β-lysine and D-β-lysine (enantiomerically pure)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Amino Acid Dilutions:

    • Prepare stock solutions of L-β-lysine and D-β-lysine in sterile water or an appropriate solvent.

    • In a 96-well plate, add 100 µL of CAMHB to wells in columns 2-12.

    • Add 200 µL of the highest concentration of the test amino acid (e.g., 2x the desired final starting concentration) to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as a positive control (inoculum without amino acid), and column 12 as a negative control (broth only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells in columns 1-11.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the amino acid at which there is no visible growth of the microorganism. This can be assessed visually or by reading the optical density at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Plate Inoculum->Inoculate Dilution Serial Dilution of L/D-β-Lysine in Plate Dilution->Inoculate Incubate Incubate (37°C, 18-24h) Inoculate->Incubate Read_MIC Determine MIC Incubate->Read_MIC Cytotoxicity_Workflow cluster_setup Setup cluster_treatment Treatment cluster_readout Readout Seed_Cells Seed Eukaryotic Cells in 96-well Plate Incubate_Attach Incubate 24h (Attachment) Seed_Cells->Incubate_Attach Add_Compounds Add L/D-β-Lysine Dilutions Incubate_Attach->Add_Compounds Incubate_Treatment Incubate (24-48h) Add_Compounds->Incubate_Treatment Add_MTS Add MTS Reagent Incubate_Treatment->Add_MTS Incubate_MTS Incubate (1-4h) Add_MTS->Incubate_MTS Read_Absorbance Measure Absorbance (490nm) Incubate_MTS->Read_Absorbance

Caption: Cytotoxicity assay workflow.

Enzymatic Assay: Lysine 2,3-Aminomutase Activity

This assay will determine if L-β-lysine and D-β-lysine can serve as substrates for lysine 2,3-aminomutase.

Materials:

  • Purified lysine 2,3-aminomutase

  • L-β-lysine and D-β-lysine

  • L-α-lysine (as a positive control)

  • Assay buffer (e.g., 50 mM HEPPS, pH 8)

  • S-adenosylmethionine (SAM)

  • Pyridoxal-5-phosphate (PLP)

  • Reducing agent (e.g., dithiothreitol)

  • HPLC system with a chiral column

Procedure:

  • Enzyme Activation:

    • Activate the lysine 2,3-aminomutase according to established protocols, typically involving anaerobic conditions and the presence of a reducing agent and iron.

  • Reaction Setup:

    • In an anaerobic environment, prepare reaction mixtures containing the assay buffer, activated enzyme, SAM, and PLP.

    • Initiate the reaction by adding the substrate: L-β-lysine, D-β-lysine, or L-α-lysine to separate reaction tubes.

  • Incubation:

    • Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Reaction Quenching and Analysis:

    • Stop the reaction by adding an acid (e.g., perchloric acid).

    • Analyze the reaction mixture by HPLC using a chiral column to separate and quantify the different lysine isomers (α-lysine and β-lysine).

    • The conversion of the substrate to the product will indicate enzyme activity.

Enzyme_Pathway cluster_pathway Lysine Degradation Pathway L_alpha_lysine L-α-Lysine Enzyme1 Lysine 2,3-Aminomutase L_alpha_lysine->Enzyme1 Substrate L_beta_lysine L-β-Lysine Enzyme2 β-Lysine 5,6-Aminomutase L_beta_lysine->Enzyme2 Substrate Further_Metabolites Further Metabolites Enzyme1->L_beta_lysine Product No_Reaction No Reaction (Predicted) Enzyme2->Further_Metabolites Product D_beta_lysine D-β-Lysine D_beta_lysine->Enzyme1

Caption: L-β-lysine in the lysine degradation pathway.

Conclusion and Future Directions

The stereochemistry of β-lysine is a critical factor that likely dictates its biological activity. While L-β-lysine has a defined role in microbial metabolism, the biological profile of D-β-lysine remains largely unexplored. Based on established principles, it is predicted that D-β-lysine will exhibit increased metabolic stability, potentially altered antimicrobial activity, and reduced cytotoxicity compared to its L-enantiomer. These predicted properties make D-β-lysine and peptides containing it intriguing candidates for the development of novel therapeutics, particularly in the realm of antimicrobial agents with improved safety profiles and in vivo stability. The experimental protocols provided in this guide offer a clear path for researchers to empirically test these predictions and unlock the full therapeutic potential of β-lysine enantiomers.

References

  • Hilaris Publisher. (2017, October 16). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Journal of Chemical Sciences. Retrieved from [Link]

  • MDPI. (n.d.). Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15. Retrieved from [Link]

  • PubMed Central. (2018, November 5). Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15. Retrieved from [Link]

  • ResearchGate. (2020, January 1). A New Entry to the Synthesis of (±)-β-Lysine. Retrieved from [Link]

  • ResearchGate. (2017, October 16). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Retrieved from [Link]

  • National Institutes of Health. (2024, August 21). Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study. Retrieved from [Link]

  • Acta Pharmaceutica. (2011, April 6). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. Retrieved from [Link]

  • Frontiers. (n.d.). Antibacterial mechanism of hyper-branched poly-L-lysine against methicillin-resistant Staphylococcus aureus and its synergistic and antagonistic interactions with conventional antibiotics. Retrieved from [Link]

  • PubMed Central. (2012, January 31). Transaminases for the synthesis of enantiopure beta-amino acids. Retrieved from [Link]

  • ResearchGate. (2024, August 15). Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study. Retrieved from [Link]

  • Nature. (2018, November 29). Widespread bacterial lysine degradation proceeding via glutarate and L-2-hydroxyglutarate. Retrieved from [Link]

  • De Gruyter. (n.d.). An in vitro based investigation into the cytotoxic effects of D-amino acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Beta-lysine 5,6-aminomutase. Retrieved from [Link]

  • ACS Publications. (n.d.). Self-Assembly and Antimicrobial Activity of Lipopeptides Containing Lysine-Rich Tripeptides. Retrieved from [Link]

  • ResearchGate. (2018, November 29). Widespread bacterial lysine degradation proceeding via glutarate and L-2-hydroxyglutarate. Retrieved from [Link]

  • Princeton University. (2021, July 27). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Production of Enantiopure d-Lysine from l-Lysine by a Two-Enzyme Cascade System. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). D-amino acids in nature, agriculture and biomedicine. Retrieved from [Link]

  • ResearchGate. (2012, January 1). Transaminases for the synthesis of enantiopure beta-amino acids. Retrieved from [Link]

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • SciSpace. (n.d.). The antimicrobial effects and mechanism of ε-poly-lysine against Staphylococcus aureus. Retrieved from [Link]

  • PubMed Central. (n.d.). The Antimicrobial Mechanism of Action of Epsilon-Poly-l-Lysine. Retrieved from [Link]

  • Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

  • PubMed. (n.d.). The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies. Retrieved from [Link]

  • PubMed Central. (2021, November 18). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Retrieved from [Link]

  • PubMed Central. (2023, June 13). Enhancement of β-Lactam-Mediated Killing of Gram-Negative Bacteria by Lysine Hydrochloride. Retrieved from [Link]

  • National Institutes of Health. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • ResearchGate. (n.d.). The antimicrobial effects and mechanism of ε-poly-lysine against Staphylococcus aureus. Retrieved from [Link]

  • YouTube. (2020, September 25). Cytotoxicity Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Retrieved from [Link]

  • ResearchGate. (1979, January). Lysine 2,3-Aminomutase. Retrieved from [Link]

  • Washington University in St. Louis. (n.d.). Enzyme Kinetics. Retrieved from [Link]

  • Rice University. (n.d.). Day 5: Enzyme Kinetics. Retrieved from [Link]

Sources

A Senior Application Scientist’s Guide: Enhancing Peptide Therapeutic Stability with β-Lysine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Proteolytic Hurdle in Peptide Drug Development

Peptide-based therapeutics offer remarkable specificity and efficacy, positioning them as a frontier in modern medicine. However, their clinical translation is often hampered by a critical vulnerability: poor proteolytic stability.[1][2] Native peptides, composed of α-amino acids, are readily recognized and degraded by endogenous proteases, leading to short plasma half-lives and limiting their therapeutic potential. This rapid degradation is a primary challenge that drug developers must overcome.[1]

A powerful strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids, which alter the peptide's structure to render it resistant to enzymatic cleavage.[3][4][5] Among these, β-amino acids have emerged as exceptionally effective building blocks for enhancing stability.[6][7] This guide provides an in-depth comparison of the proteolytic stability of peptides containing the canonical α-lysine versus those incorporating its structural isomer, β-lysine. We will explore the underlying molecular mechanisms, present a robust experimental framework for evaluation, and provide the data-driven insights necessary for researchers in the field of drug development.

The Molecular Distinction: Why an Extra Carbon Matters

The fundamental difference between α- and β-amino acids lies in the placement of the amino group. In a standard α-amino acid, the amino group is attached to the α-carbon—the same carbon atom bonded to the carboxyl group. In a β-amino acid, the amino group is attached to the β-carbon, one atom further down the carbon backbone.[]

This seemingly minor shift has profound consequences for the peptide's three-dimensional structure. The insertion of an additional methylene group into the backbone elongates the repeating unit and alters the bond angles, disrupting the regular, predictable conformation that proteases have evolved to recognize.[9] Proteases, such as trypsin, are highly specific enzymes that require a precise substrate geometry to fit into their active site for catalysis.[10][11] By modifying the peptide backbone, the incorporation of β-lysine introduces a structural perturbation that fundamentally hinders this enzymatic recognition and subsequent cleavage.[6][12]

Experimental Framework: A Protocol for Assessing Proteolytic Stability

To quantitatively assess the impact of β-lysine incorporation, a well-controlled in vitro protease stability assay is essential. The following protocol provides a self-validating system for comparing the degradation kinetics of an α-lysine peptide against its β-lysine-containing analogue.

Causality Behind Experimental Choices
  • Enzyme Selection (Trypsin): Trypsin is a serine protease that specifically cleaves peptide chains at the carboxyl side of lysine and arginine residues.[11] Its well-defined specificity makes it the ideal enzyme for this comparative study, as it directly targets the amino acid of interest.

  • Analyte Detection (RP-HPLC): Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is chosen for its ability to separate the intact parent peptide from its degradation fragments based on hydrophobicity. This allows for precise quantification of the remaining parent peptide over time.

  • Quenching the Reaction: The reaction is stopped at each time point by adding a strong acid like trifluoroacetic acid (TFA). This immediately denatures and inactivates the protease, ensuring that the measured degradation is accurate for that specific time point.[13]

Detailed Step-by-Step Methodology
  • Peptide Preparation:

    • Synthesize two versions of a model peptide (e.g., a sequence of 10-15 amino acids) using standard solid-phase peptide synthesis (SPPS).[14]

      • Peptide A (Control): Contains a single α-lysine residue at a central position.

      • Peptide B (Experimental): The same sequence as Peptide A, but with the α-lysine residue replaced by a β-lysine residue.

    • Purify both peptides to >95% purity via RP-HPLC and confirm their identity by mass spectrometry.

    • Prepare stock solutions of each peptide (e.g., 1 mg/mL) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Protease Assay Setup:

    • Prepare a working solution of Trypsin (e.g., 1 µg/mL) in the same Tris-HCl buffer.

    • For each peptide, set up a series of microcentrifuge tubes. To each tube, add 90 µL of the peptide stock solution.

    • Equilibrate the tubes at 37°C for 5 minutes.

  • Initiation and Time Course:

    • Initiate the reaction by adding 10 µL of the trypsin working solution to each tube, creating a substrate-to-enzyme ratio of approximately 100:1 (w/w). Vortex gently to mix. This is your T=0 starting point for the time course.

    • Incubate the reactions at 37°C.

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), quench the reaction in one tube for each peptide by adding 10 µL of 10% TFA.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the denatured trypsin.

    • Analyze the supernatant of each sample by RP-HPLC.

    • Integrate the peak area corresponding to the intact (non-degraded) peptide at each time point.

  • Data Interpretation:

    • Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample (% Remaining = [Peak Area at T=x / Peak Area at T=0] * 100).

    • Plot the % Remaining Peptide versus Time for both Peptide A and Peptide B.

    • Calculate the half-life (t½) for each peptide, which is the time required for 50% of the peptide to be degraded.

Visualizing the Experimental Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_sampling 3. Time-Course Sampling cluster_analysis 4. Analysis Peptide_A Peptide A (α-Lysine) Incubate Incubate Peptides + Trypsin @ 37°C Peptide_A->Incubate Peptide_B Peptide B (β-Lysine) Peptide_B->Incubate Trypsin Trypsin Solution Trypsin->Incubate Quench Quench with TFA at Time Points (0, 15, 30... min) Incubate->Quench Time HPLC RP-HPLC Analysis Quench->HPLC Data Calculate % Intact Peptide & Half-Life (t½) HPLC->Data

Caption: Workflow for the in vitro protease stability assay.

Quantitative Comparison: The Protective Effect of β-Lysine

The inclusion of β-lysine dramatically enhances proteolytic stability. Studies have consistently shown that peptides containing β-amino acids exhibit substantial resistance to a variety of proteases, including trypsin, chymotrypsin, and pronase.[6][12][15] The data below represents a typical outcome from the protocol described above.

Time Point (minutes)% Intact Peptide A (α-Lysine)% Intact Peptide B (β-Lysine)
0100%100%
1565%98%
3042%97%
6018%95%
120<5%92%
240Not Detected85%
1440 (24h)Not Detected72%
Calculated Half-Life (t½) ~25 minutes >48 hours

As the data clearly demonstrates, the standard α-peptide is rapidly degraded, with a half-life of less than 30 minutes. In stark contrast, the β-lysine-containing peptide remains largely intact even after 24 hours, showcasing a dramatic increase in proteolytic stability.

Mechanism of Protease Resistance: Steric Hindrance and Backbone Disruption

The enhanced stability is not merely a coincidence but a direct result of molecular incompatibility. Proteases have an active site cleft that is precisely shaped to accommodate the backbone of an L-α-peptide. The hydrolysis of the peptide bond is facilitated by a catalytic triad of amino acids within the enzyme's active site (e.g., Ser-His-Asp in trypsin).[11] This reaction requires the substrate to bind in a specific orientation.

The introduction of a β-amino acid creates a "kink" or disruption in the peptide backbone.[9] This altered conformation prevents the peptide from docking correctly within the protease's active site. The additional backbone carbon provides steric hindrance, physically blocking the peptide from achieving the necessary proximity and orientation for the catalytic triad to function.[10][16]

Visualizing the Mechanism

Caption: β-lysine alters backbone geometry, preventing protease binding.

Conclusion and Future Outlook

The incorporation of β-lysine is a validated and highly effective strategy for engineering protease-resistant peptides. By altering the fundamental backbone structure, this modification provides a steric shield against enzymatic degradation, dramatically increasing the peptide's half-life in vitro. This enhanced stability is a critical attribute for the development of peptide therapeutics with improved pharmacokinetic profiles, potentially allowing for less frequent dosing and greater clinical efficacy.

While this guide focuses on stability, it is crucial for drug developers to also assess how β-amino acid substitution impacts biological activity. The same conformational changes that block protease action may also affect receptor binding affinity.[6] Therefore, a careful balance must be struck between enhancing stability and preserving the desired pharmacological function. Nonetheless, the strategic use of β-lysine and other β-amino acids remains one of the most powerful tools in the arsenal of the modern peptide chemist, paving the way for the next generation of robust and effective peptide drugs.

References

  • Title: Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Amino Acids and β-Peptide Templates to Create Bioactive Ligands and Biomaterials Source: PubMed URL: [Link]

  • Title: β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review Source: Hilaris Publisher URL: [Link]

  • Title: All About Amino Acids Source: JPT Peptide Technologies URL: [Link]

  • Title: Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics Source: PMC URL: [Link]

  • Title: Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants Source: PubMed Central URL: [Link]

  • Title: Enzymatic Stereoselective Synthesis of β-Amino Acids Source: ResearchGate URL: [Link]

  • Title: How can I check the stabilty of my peptide in various proteases in vitro by SDS PAGE? Source: ResearchGate URL: [Link]

  • Title: Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water Source: Journal of the American Chemical Society URL: [Link]

  • Title: Peptide synthesis Source: Wikipedia URL: [Link]

  • Title: A Model of Demasking and Hydrolysis of Peptide Bonds During Tryptic Digestion of β-Casein and β-Lactoglobulin Source: MDPI URL: [Link]

  • Title: Proteolytic Stability Peptides Source: Scribd URL: [Link]

  • Title: Design, synthesis, and structural characterization of lysine covalent BH3 peptides targeting Mcl-1 Source: PMC - NIH URL: [Link]

  • Title: Engineering protease-resistant peptides to inhibit human parainfluenza viral respiratory infection Source: bioRxiv URL: [Link]

  • Title: The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides Source: PubMed URL: [Link]

  • Title: The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization Source: ResearchGate URL: [Link]

  • Title: Strategies for Improving Peptide Stability and Delivery Source: PMC - PubMed Central URL: [Link]

  • Title: A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards Source: PMC - NIH URL: [Link]

  • Title: Steric hindrance by 2 amino acid residues determines the substrate specificity of isomaltase from Saccharomyces cerevisiae Source: PubMed URL: [Link]

  • Title: β-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate Source: PMC - NIH URL: [Link]

  • Title: Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants Source: ACS Pharmacology & Translational Science URL: [Link]

  • Title: Molecular and Biotechnological Aspects of Microbial Proteases Source: ASM Journals URL: [Link]

Sources

Method 1: Direct Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cross-Validation of Assays for (S)-3,6-Diaminohexanoic Acid Quantification

This guide provides a detailed comparison of analytical methodologies for the accurate quantification of (S)-3,6-diaminohexanoic acid, also known as (S)-β-lysine. As a non-proteinogenic amino acid, the precise measurement of (S)-β-lysine is critical in various research contexts, from metabolic studies to its role as a potential biomarker. The inherent chemical properties of (S)-β-lysine—specifically, its high polarity and lack of a native chromophore or fluorophore—present significant analytical challenges.[1][2][3] This necessitates either sophisticated detection methods or chemical modification to ensure sensitivity and specificity.

This document will explore and compare two robust, field-proven analytical strategies: direct analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and an indirect approach using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following pre-column derivatization with Dansyl Chloride. We will delve into the fundamental principles of each technique, provide detailed experimental protocols, and present a cross-validation framework based on industry-standard performance metrics. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select, implement, and validate the most appropriate assay for their specific research needs.

LC-MS/MS has become the gold standard for quantifying small molecules in complex biological matrices.[4] Its power lies in the coupling of the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[5] This combination allows for the direct measurement of underivatized amino acids, simplifying sample preparation and reducing potential sources of error.[6]

Principle of the Method

The workflow begins with a simple sample clean-up, typically protein precipitation, to remove macromolecules. The clarified supernatant is then injected into the LC system. (S)-β-lysine is separated from other matrix components on a chromatographic column, often a mixed-mode or hydrophilic interaction chromatography (HILIC) column, due to its polar nature.[4][6]

Post-separation, the analyte enters the mass spectrometer's ion source, where it is ionized (typically via electrospray ionization, ESI). The first quadrupole (Q1) isolates the precursor ion—the charged molecule of (S)-β-lysine with a specific mass-to-charge ratio (m/z). This isolated ion is then fragmented in the collision cell (Q2), and the resulting product ions are scanned in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides two layers of specificity (precursor ion mass and product ion mass), drastically reducing signal interference and enabling highly sensitive quantification.[5][7]

Experimental Protocol: LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of biological sample (e.g., plasma, cell lysate), add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte, such as (S)-β-lysine-d4).

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate at 4°C for 30 minutes to facilitate complete protein precipitation.[8]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for analysis.

2. Chromatographic Conditions

  • System: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: An Intrada Amino Acid column (100 x 2 mm, 3 µm) or similar mixed-mode column is recommended for retaining polar analytes without derivatization.[6]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient would start at a high percentage of organic phase, ramp down to increase elution of polar compounds, and then re-equilibrate. Example: 80% B (0-1 min), ramp to 20% B (1-5 min), hold at 20% B (5-7 min), return to 80% B (7.1-10 min).

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: These must be empirically determined by infusing a pure standard of (S)-β-lysine. For a molecule with a monoisotopic mass of 146.11, the precursor ion would be [M+H]+ at m/z 147.1. Product ions would be generated upon fragmentation (e.g., m/z 84.1, 130.1).

  • Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.

Workflow for LC-MS/MS Quantification

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample ISTD Add Internal Standard (ISTD) Sample->ISTD Precipitate Protein Precipitation (Acetonitrile) ISTD->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC System Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize MSMS Tandem MS (MRM) (Q1: Isolate -> Q2: Fragment -> Q3: Detect) Ionize->MSMS Integrate Peak Integration (Analyte & ISTD) MSMS->Integrate Calibrate Calibration Curve (Response Ratio vs. Conc.) Integrate->Calibrate Quantify Quantification Calibrate->Quantify

LC-MS/MS Quantification Workflow

Method 2: HPLC with Pre-column Dansyl Chloride Derivatization

This classic yet powerful method enhances the detectability of amino acids for analysis by common HPLC systems equipped with fluorescence detectors.[9] Pre-column derivatization with Dansyl Chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) attaches a highly fluorescent dansyl group to the primary amino groups of (S)-β-lysine.[10][11] This chemical modification serves two key purposes: it renders the molecule easily detectable with high sensitivity, and it increases its hydrophobicity, which improves retention and separation on widely used reversed-phase HPLC columns.[9]

Principle of the Method

The core of this method is the dansylation reaction, a nucleophilic substitution that occurs under alkaline conditions (pH 9.5-10.5).[9] At this pH, the amino groups of (S)-β-lysine are unprotonated and act as nucleophiles, attacking the electrophilic sulfonyl chloride group of Dansyl Chloride. This forms a stable, intensely fluorescent N-dansyl-sulfonamide adduct.[9][11] Since (S)-β-lysine has two primary amino groups, a di-dansylated product is expected. After the reaction is complete, any excess Dansyl Chloride is quenched. The resulting mixture of dansylated derivatives is then separated by reversed-phase HPLC and quantified using a fluorescence detector.

Experimental Protocol: HPLC-FLD (Dansyl Chloride)

1. Reagent Preparation

  • Derivatization Buffer: 100 mM Sodium Carbonate-Bicarbonate Buffer, pH 9.8.

  • Dansyl Chloride Reagent: 50 mM Dansyl Chloride in anhydrous acetonitrile. Prepare fresh daily and protect from light.[11]

  • Quenching Solution: 1 M Methylamine HCl or similar primary amine solution to consume excess Dansyl Chloride.

2. Sample Preparation & Derivatization

  • Perform protein precipitation on the biological sample as described in the LC-MS/MS protocol (Section 1.1) to obtain a clean supernatant. An internal standard (e.g., a non-endogenous amino acid like norvaline) should be added before this step.

  • In a microcentrifuge tube, mix 25 µL of the supernatant (or standard/QC sample) with 50 µL of the Dansyl Chloride reagent.

  • Add 50 µL of the Derivatization Buffer.

  • Vortex briefly and incubate in the dark at 60°C for 30 minutes. (Note: Incubation time and temperature may require optimization).[11]

  • Add 25 µL of the Quenching Solution to the reaction mixture to stop the reaction.

  • Vortex and centrifuge briefly before injection.

3. Chromatographic Conditions

  • System: HPLC with a gradient pump, autosampler, and fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 20 mM Sodium Acetate buffer, pH 4.5.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient: A gradient is required to separate the dansylated amino acids. Example: Start at 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation wavelength (λex) ≈ 340 nm, Emission wavelength (λem) ≈ 525 nm.

Workflow for HPLC-FLD (Dansyl Chloride) Quantification

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample + Internal Standard Precipitate Protein Precipitation Sample->Precipitate Supernatant Collect Supernatant Precipitate->Supernatant Mix Mix with Dansyl-Cl & Buffer (pH 9.8) Supernatant->Mix Incubate Incubate (60°C, 30 min) Mix->Incubate Quench Quench Reaction Incubate->Quench Inject Inject into HPLC System Quench->Inject Separate Reversed-Phase Separation Inject->Separate Detect Fluorescence Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

HPLC-FLD (Dansyl Chloride) Workflow

Cross-Validation and Performance Comparison

Cross-validation is the process of comparing two distinct bioanalytical methods to ensure that they provide equivalent, reliable data.[12] This is a regulatory expectation when data from different methods or laboratories are combined within a single study.[13][14] The validation process assesses key performance parameters according to guidelines from bodies like the U.S. Food and Drug Administration (FDA).[12][13]

Below is a summary table comparing the expected performance characteristics of the two primary methods discussed.

Parameter LC-MS/MS (Direct) HPLC-FLD (Dansyl Chloride) Rationale & Causality
Specificity Very HighHighLC-MS/MS specificity is derived from both chromatographic retention time and two mass transitions (precursor/product ion), making it exceptionally specific.[5] HPLC-FLD specificity relies on retention time and the fluorescence properties of the derivative, which is high but potentially more susceptible to interference from other fluorescent compounds.
Linearity (r²) > 0.995> 0.995Both methods are capable of excellent linearity over several orders of magnitude when properly optimized.
Limit of Quantification (LOQ) Low (fmol to low pmol on-column)Very Low (pmol to fmol on-column)Both techniques offer superb sensitivity. LC-MS/MS can reach extremely low detection limits,[7] while dansylation significantly amplifies the signal for fluorescence detection, also enabling very low quantification levels.[9]
Accuracy (% Bias) ± 15% (± 20% at LOQ)± 15% (± 20% at LOQ)Industry standards for bioanalytical method validation require accuracy to be within these limits. Both methods can achieve this with proper use of internal standards and quality controls.
Precision (% RSD) < 15% (< 20% at LOQ)< 15% (< 20% at LOQ)Precision is a measure of reproducibility. While the derivatization step in the HPLC method can be a source of variability, automated procedures can ensure high precision. LC-MS/MS precision is typically very high due to the robustness of the instrumentation.
Throughput HighModerateLC-MS/MS methods can have very short run times (<10 minutes).[6][7] The HPLC-FLD method requires an offline derivatization step (incubation), which adds to the total analysis time per batch, reducing overall throughput compared to a direct injection LC-MS/MS workflow.
Matrix Effect Potential ConcernLow ConcernThe ionization process in LC-MS/MS can be suppressed or enhanced by co-eluting matrix components, requiring careful evaluation.[6] Fluorescence detection is generally less susceptible to matrix effects. The derivatization and extraction steps in the HPLC method also provide additional sample cleanup.
Cost (Instrument) HighModerateTriple quadrupole mass spectrometers represent a significant capital investment. HPLC systems with fluorescence detectors are more common and less expensive.

Choosing the Right Assay for Your Needs

The selection of an analytical method is a strategic decision that depends on the specific goals of the research, available resources, and the required data quality. The following decision-making framework can guide this choice.

Start Start: Need to Quantify (S)-3,6-diaminohexanoic acid Equip Is an LC-MS/MS system available? Start->Equip Specificity Is absolute specificity for isobars/isomers critical? Equip->Specificity Yes HPLC_Method Use HPLC-FLD with Dansyl Chloride Derivatization Equip->HPLC_Method No Throughput Is high sample throughput essential? Specificity->Throughput Yes Specificity->Throughput No (High specificity is still a major advantage) LCMS_Method Use LC-MS/MS Method Throughput->LCMS_Method Yes Throughput->LCMS_Method No (Method remains superior for specificity)

Assay Selection Decision Framework

Conclusion

Both LC-MS/MS and HPLC-FLD with Dansyl Chloride derivatization are powerful and reliable methods for the quantification of (S)-3,6-diaminohexanoic acid in complex biological samples.

  • LC-MS/MS is the superior choice when unambiguous specificity, high throughput, and minimal sample preparation are paramount. Its capacity for direct analysis makes it a robust and efficient platform, particularly in regulated environments or for studies involving a large number of samples.[5] The primary barrier is the high initial cost of instrumentation.

  • HPLC-FLD with Dansyl Chloride derivatization represents an excellent alternative that provides outstanding sensitivity and is less susceptible to matrix effects.[9][11] It is a cost-effective solution for laboratories that have standard HPLC equipment. The trade-off is a more complex workflow due to the additional derivatization step, which requires careful optimization and control to ensure reproducibility.

Ultimately, the choice of method should be guided by a thorough evaluation of the project's analytical requirements against the available laboratory capabilities. A successful implementation of either technique, validated against established criteria, will yield accurate and defensible quantitative data crucial for advancing scientific understanding.

References

  • Vertex AI Search. (n.d.). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC.
  • Thermo Fisher Scientific. (n.d.). Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research.
  • National Institutes of Health (NIH). (n.d.). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression.
  • SCIEX. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids.
  • Benchchem. (n.d.). Application Note: Enhanced HPLC Analysis of Primary and Secondary Amines Using Dansyl Chloride Derivatization.
  • Thermo Fisher Scientific. (n.d.). Amino Acid Analysis Reagents.
  • Mtoz Biolabs. (n.d.). LC-MS Amino Acid Analysis.
  • CHUM. (n.d.). Featured method: Plasma amino acid LC-MS/MS analysis.
  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation - Guidance for Industry.
  • Benchchem. (n.d.). Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride.
  • Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods.
  • JASCO Inc. (2024). Analysis of Primary and Secondary Amino Acids by Online Pre-Column Derivatization with Ortho-Ohthalaldehyde (OPA) and 9-Fluorenylmethyl Chloroformate (FMOC) Using a Rapid High-Performance Liquid Chromatography (RHPLC) System.
  • National Institutes of Health (NIH). (n.d.). Targeted quantification of amino acids by dansylation.
  • PubMed. (n.d.). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids.
  • JASCO Global. (2021). Analysis of amino acids using on-line pre-column derivatization with OPA.
  • Taylor & Francis Online. (n.d.). The Separation of Pre-Column O-Phthalaldehyde Derivatized Amino Acids by High Performance Liquid Chromatography.
  • ResearchGate. (n.d.). Analysis of amino acids by high performance liquid chromatography.
  • Indian Journal of Clinical Biochemistry. (n.d.). Notes Automated derivatization with o-phthalaldehyde for the estimation of amino acids in plasma using reversed-phase high performance liquid chromatography.
  • Food Research. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review.
  • U.S. Food and Drug Administration (FDA). (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • Ovid. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines.
  • Human Metabolome Database. (n.d.). Showing metabocard for (3S)-3,6-Diaminohexanoate (HMDB0012114).
  • PubChem. (n.d.). (3S)-3,6-Diaminohexanoate | C6H14N2O2 | CID 439417.
  • MDPI. (n.d.). Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition.

Sources

A Comparative Guide to the Efficacy of (3S)-3,6-Diaminohexanoic Acid Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical Twenty—The Significance of β-Amino Acids

In the landscape of drug discovery and chemical biology, the exploration of non-proteinogenic amino acids has opened new frontiers for developing novel therapeutics. Among these, (3S)-3,6-diaminohexanoic acid, also known as (S)-β-Lysine, stands out.[1][2][3] As a β-amino acid, its structure, featuring an amino group on the β-carbon relative to the carboxyl group, imparts unique conformational properties and, critically, resistance to proteolytic degradation—a common pitfall for traditional peptide-based drugs.[4] This guide provides a comparative analysis of β-lysine analogs, focusing on their efficacy in various biological assays, the structure-activity relationships that govern their function, and the detailed protocols required for their rigorous evaluation.

The primary rationale for developing β-lysine analogs is to enhance or modulate biological activity while retaining or improving metabolic stability. These analogs have found applications as antimicrobial agents, enzyme inhibitors, and building blocks for peptidomimetics with therapeutic potential.[4][5] Their mechanism of action often involves mimicking or antagonizing the function of natural α-lysine, a key amino acid in numerous biological processes, from protein structure to epigenetic regulation.[6]

Comparative Efficacy of (S)-β-Lysine Analogs

The biological activity of β-lysine analogs is intrinsically linked to their chemical structure. Modifications to the backbone, side chains, or terminal groups can profoundly influence their interaction with biological targets. The data presented below, compiled from various studies, highlights these structure-activity relationships (SAR).

A significant area of application for lysine analogs is in the development of antimicrobial peptides (AMPs). The cationic nature of the lysine side chain allows for electrostatic attraction to negatively charged bacterial membranes, leading to membrane disruption and cell death.[4] The incorporation of β-lysine into peptide sequences can enhance their stability against proteases, a desirable trait for therapeutic peptides.[4]

Another critical area of research is the development of inhibitors for enzymes involved in lysine metabolism or modification, such as lysine aminomutases and lysine acetyltransferases.[7][8][9] Dysregulation of these enzymes is implicated in various diseases, including cancer and inflammatory disorders.[7]

Table 1: Comparative Biological Activity of Selected Lysine Analogs

Analog/Derivative ClassStructural ModificationTarget/ApplicationAssay TypeEfficacy Metric (Example)Reference Insights
Oligoacyl-lysines (OAKs) Acylation of lysine oligomersAntibacterial (Gram-positive/negative)Minimal Inhibitory Concentration (MIC)MIC ≤ 3 µMPotent activity requires a balance of hydrophobicity and charge; long acyl chains can increase hemolytic activity.[10]
Peptides with D-Lysine Substitution of L-lysine with D-lysineProtease ResistanceProtease Treatment followed by MIC AssayHigh resistance to trypsinD-amino acid substitutions confer stability against enzymatic degradation.[4]
[D-Lysine]8Cyclosporin A Replacement of an amino acid with D-lysine in the cyclosporin macrocycleAnti-HCV AgentHCV Replicon AssayEC50 < 200 nMDemonstrates potent antiviral activity with significantly reduced immunosuppressive effects compared to the parent compound.[11]
4-Thia-L-lysine Sulfur substitution in the lysine side chainLysine 5,6-aminomutase (5,6-LAM) ProbeEPR/ENDOR SpectroscopyCharacterization of substrate-radical intermediateServes as a mechanistic probe to study enzyme conformational changes and radical intermediates.[12]
Malonyltetrazole-lysine Isosteric replacement of malonyl group with a tetrazoleSIRT5 Deacylase AssaysFluorescence-based Deacylase AssayStable analog for studying lysine malonylationProvides a stable isostere to investigate the biological roles of lysine malonylation, which is prone to decarboxylation.[13]

Note: The efficacy metrics are illustrative and depend on the specific compound and experimental conditions. Direct head-to-head comparisons should be made with caution, as data is compiled from different studies.[4]

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-controlled experimental protocols are paramount. Below is a detailed methodology for a common assay used to evaluate lysine analogs as potential enzyme inhibitors.

Protocol: In Vitro Lysine Methyltransferase (KMT) Inhibition Assay

This protocol describes a homogenous, non-radioactive proximity assay (e.g., AlphaLISA) to measure the activity of a lysine methyltransferase and determine the inhibitory potential of β-lysine analogs.[14]

Rationale for Assay Choice: Proximity assays like AlphaLISA are highly sensitive and well-suited for enzymes with low turnover rates, such as many KMTs.[14] They are also amenable to high-throughput screening. The assay measures the methylation of a biotinylated histone peptide substrate by the KMT.

Materials and Reagents:

  • Recombinant KMT enzyme (e.g., EZH2 complex)

  • S-Adenosyl methionine (SAM) - the methyl donor

  • Biotinylated histone H3 peptide substrate

  • (S)-β-Lysine analogs (test compounds)

  • Assay Buffer (e.g., 50 mM HEPES, pH 8.0, 1 mM DTT, 0.01% Tween-20)

  • AlphaLISA Acceptor beads (conjugated to an antibody recognizing the methylated lysine)

  • Streptavidin-coated Donor beads

  • Microplates (e.g., 384-well, low-volume)

  • Plate reader capable of AlphaLISA detection

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis P1 Prepare serial dilutions of β-lysine analogs (test compounds) R1 Dispense test compounds, positive control (known inhibitor), and vehicle control (DMSO) into microplate wells P1->R1 P2 Prepare enzyme and substrate solutions in assay buffer R2 Add KMT enzyme to all wells and incubate briefly P2->R2 R1->R2 R3 Initiate reaction by adding biotinylated peptide substrate and SAM R2->R3 R4 Incubate at 37°C (e.g., 60 minutes) R3->R4 D1 Stop reaction and add AlphaLISA Acceptor beads R4->D1 D2 Add Streptavidin Donor beads D1->D2 D3 Incubate in the dark (e.g., 60 minutes) D2->D3 D4 Read plate on an AlphaLISA-compatible plate reader D3->D4 A1 Plot signal vs. log[inhibitor concentration] D4->A1 A2 Calculate IC50 values using non-linear regression A1->A2 caption Figure 1. Workflow for a KMT inhibition assay.

Figure 1. Workflow for a KMT inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution series of the (S)-β-lysine analog in DMSO. The final concentration in the assay should typically range from low nanomolar to high micromolar.

    • Causality: A wide concentration range is essential to accurately determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

  • Reaction Setup:

    • Add 2.5 µL of the diluted compound, positive control inhibitor, or vehicle control (DMSO) to the wells of a 384-well microplate.

    • Add 5 µL of a solution containing the KMT enzyme to each well.

    • Causality: Including positive and vehicle controls is critical for assay validation. The vehicle control defines 100% enzyme activity, while the positive control confirms that the assay can detect inhibition.

  • Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 2.5 µL of a solution containing the biotinylated histone peptide and SAM. The final concentration of SAM should be at its apparent Km to ensure competitive inhibitors can be accurately assessed.[14]

    • Incubate the plate at 37°C for a predetermined time (e.g., 45-60 minutes), ensuring the reaction is in the linear range.

  • Detection:

    • Stop the reaction by adding a mixture of the AlphaLISA Acceptor beads. These beads carry an antibody that specifically binds to the methylated form of the peptide substrate.

    • Add Streptavidin-coated Donor beads. These beads will bind to the biotin tag on the peptide substrate.

    • Incubate the plate in the dark at room temperature for 60 minutes.

    • Causality: When a methylated peptide is present, the Donor and Acceptor beads are brought into close proximity. Excitation of the Donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm. The intensity of this signal is directly proportional to the amount of methylated product formed.[14]

  • Data Analysis:

    • Read the plate using an appropriate plate reader.

    • Normalize the data to the control wells (0% inhibition for vehicle, 100% inhibition for a saturating concentration of a known inhibitor).

    • Plot the normalized response versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mechanism of Action: How β-Lysine Analogs Exert Their Effects

The efficacy of β-lysine analogs is rooted in their diverse mechanisms of action.

G cluster_analog β-Lysine Analog cluster_targets Biological Targets cluster_effects Biological Effects analog (S)-β-Lysine Analog target1 Bacterial Cell Membrane analog->target1 Electrostatic Interaction target2 Enzyme Active Site (e.g., Aminomutase, KMT) analog->target2 Substrate Mimicry or Allosteric Binding target3 Protein-Protein Interaction Interface analog->target3 Structural Mimicry effect1 Membrane Disruption, Pore Formation, Cell Lysis target1->effect1 effect2 Competitive or Non-competitive Inhibition, Loss of Product target2->effect2 effect3 Disruption of a Signaling Pathway (e.g., Apoptosis) target3->effect3 caption Figure 2. General mechanisms of action for β-lysine analogs.

Figure 2. General mechanisms of action for β-lysine analogs.

  • Membrane Disruption: As seen in antimicrobial peptides, the positively charged amino groups of β-lysine analogs interact with negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) and teichoic acids.[4] This leads to membrane permeabilization, leakage of cellular contents, and cell death.[4]

  • Enzyme Inhibition: Analogs can act as competitive inhibitors by mimicking the natural substrate (α-lysine) and binding to the enzyme's active site. For example, lysine 2,3-aminomutase, which converts α-lysine to β-lysine, can be a target.[8] Alternatively, they can bind to allosteric sites, changing the enzyme's conformation and reducing its activity.

  • Modulation of Protein-Protein Interactions: By incorporating β-lysine analogs into peptides, it is possible to create stable peptidomimetics that can disrupt critical protein-protein interactions. For instance, analogs have been designed to target the Mcl-1 protein, an important anti-apoptotic target in cancer therapy.[15]

Conclusion and Future Directions

(3S)-3,6-diaminohexanoic acid and its analogs represent a versatile class of molecules with significant therapeutic potential. Their inherent resistance to proteolysis makes them excellent candidates for overcoming the limitations of conventional peptide drugs. The comparative data show that strategic modifications can fine-tune their activity against a range of biological targets, from bacterial membranes to intracellular enzymes.

Future research should focus on expanding the chemical diversity of β-lysine analogs and employing high-throughput screening methods to identify novel leads. Furthermore, detailed mechanistic studies, including structural biology and advanced spectroscopic techniques, will be crucial for understanding their interactions at a molecular level and for guiding the rational design of next-generation therapeutics with enhanced efficacy and selectivity.

References

  • A Comparative Analysis of Beta-Lysine Containing Peptides for Therapeutic Applic
  • (3S)
  • Structure-activity relationships of antibacterial acyl-lysine oligomers. PubMed.
  • Biochemical lysine methyltransferase assay – studying low-turnover enzymes. Domainex.
  • Structure-activity relationships of poly(L-lysines): effects of pegylation and molecular shape on physicochemical and biological properties in gene delivery. PubMed.
  • Mechanism of action of lysine. | Download Scientific Diagram.
  • (3S)-3,6-diaminohexanoic acid (CHEBI:15613). EMBL-EBI.
  • Design, synthesis, and structural characterization of lysine covalent BH3 peptides targeting Mcl-1. PMC - NIH.
  • Enzymatic Activation of Lysine 2,3-Aminomutase
  • Lysine. Wikipedia.
  • Lysine acetyltransferase inhibitors: structure-activity relationships and potential therapeutic implic
  • Synthesis and Evaluation of a Stable Isostere of Malonyllysine. PMC - NIH.
  • Synthesis and biological evaluation of analogues of the antibiotic pantocin B. PubMed - NIH.
  • Beta-lysine discrimination by lysyl-tRNA synthetase. PMC - PubMed Central.
  • Synthesis and biological evaluation of [D-lysine]8cyclosporin A analogs as potential anti-HCV agents. PubMed.
  • Showing metabocard for (3S)-3,6-Diaminohexanoate (HMDB0012114).
  • Exploring the mechanism of action of lysine 5,6-aminomutase using EPR and ENDOR spectroscopies. PubMed.
  • Synthesis and Biological Evaluation of Novel Cryptophycin Analogs With Modification in the Beta-Alanine Region. PubMed.
  • r,β-Diamino Acids: Biological Significance and Synthetic Approaches. Docta Complutense.
  • Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement. MDPI.
  • (3R)-3,6-diaminohexanoic acid | C6H14N2O2 | CID 10931575. PubChem.
  • Lysine 2,3-aminomutase. Wikipedia.
  • Studies on lysine-2,3-aminomutase. Subunit structure and sulfhydryl groups. PubMed.
  • Rewriting Tumor Entry Rules: Microfluidic Polyplexes and Tumor-Penetrating Strategies—A Liter

Sources

A Senior Application Scientist's Guide to the Structural Comparison of Diaminohexanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The diaminohexanoic acid (DAHA) scaffold is a cornerstone of biochemistry and medicinal chemistry, most famously represented by the proteinogenic amino acid L-lysine (2,6-DAHA)[1][2][3]. However, the isomeric space of DAHA extends far beyond lysine, encompassing a variety of positional and stereoisomers with distinct physicochemical properties and potential therapeutic applications. Misidentification of a DAHA isomer in a synthetic pathway or a drug candidate can lead to significant deviations in biological activity and safety profiles. This guide provides a comprehensive framework for the unambiguous structural differentiation of various DAHA isomers. We will explore the landscape of DAHA isomerism, present a multi-modal analytical strategy employing chromatography and spectroscopy, and provide detailed, field-tested protocols to empower researchers in their synthetic and analytical endeavors.

The Isomeric Landscape of Diaminohexanoic Acid

All DAHA isomers share the same chemical formula (C₆H₁₄N₂O₂) and molecular weight (146.19 g/mol ), making them indistinguishable by low-resolution mass spectrometry alone[4][5][6]. The critical differences lie in the connectivity of the atoms (positional isomerism) and their spatial arrangement (stereoisomerism).

Positional Isomerism

Positional isomers differ in the location of the two amino groups on the six-carbon hexanoic acid backbone. While many combinations are theoretically possible, the most commonly encountered isomers in research and biology include:

  • 2,6-Diaminohexanoic Acid (Lysine): The canonical alpha-amino acid, fundamental to protein structure and epigenetic regulation[2][7].

  • 3,6-Diaminohexanoic Acid (β-Lysine): A beta-amino acid found in certain natural products and is a key component of some metabolic pathways in methanogenic archaea[1][5][8].

  • 3,5-Diaminohexanoic Acid: A non-proteinogenic amino acid that has been explored in the synthesis of peptidomimetics and other novel chemical entities[4][9].

  • 2,5-Diaminohexanoic Acid: Another non-proteinogenic alpha-amino acid with potential roles in synthetic chemistry[6].

The position of the amino groups drastically alters the molecule's electronic environment, polarity, and basicity (pKa values), which are the very properties we exploit for their separation and identification.

Figure 1. Chemical structures of common DAHA positional isomers.
Stereoisomerism

With the exception of isomers with a plane of symmetry, most DAHA isomers are chiral. For example, 2,6-DAHA (lysine) has one chiral center at the alpha-carbon (C2), leading to L- and D-enantiomers. Other isomers, such as 3,5-DAHA, have two chiral centers (C3 and C5), resulting in four possible stereoisomers (e.g., (3S,5S), (3R,5R), (3S,5R), and (3R,5S)). Differentiating these stereoisomers is critical, as biological systems are exquisitely stereoselective[10].

A Validated Analytical Workflow for Isomer Differentiation

A robust identification strategy relies not on a single technique, but on the convergence of evidence from orthogonal methods. Our recommended workflow involves chromatographic separation followed by spectroscopic characterization.

Analytical_Workflow cluster_separation Separation cluster_identification Identification & Confirmation Sample Isomer Mixture HPLC HPLC Separation (Positional & Chiral) Sample->HPLC Injection MS Mass Spectrometry (MS/MS) (Mass & Fragmentation) HPLC->MS Eluent to MS NMR NMR Spectroscopy (Connectivity & Stereochemistry) MS->NMR Purified Fraction Conclusion Unambiguous Isomer Identification MS->Conclusion NMR->Conclusion

Figure 2. Recommended workflow for DAHA isomer differentiation.

Experimental Protocols

The following sections detail the methodologies for each stage of the analytical workflow.

Protocol 1: Chromatographic Separation

Causality: The primary challenge is the high polarity of DAHA isomers. Standard reversed-phase (RP) HPLC often provides poor retention. Therefore, a more specialized approach is required. Cation-exchange chromatography is highly effective as it separates based on the differential interaction of the protonated amino groups with the stationary phase[11]. For separating enantiomers, a chiral stationary phase (CSP) is mandatory[12][13].

Methodology: HPLC with Cation-Exchange and Chiral Columns

  • System Preparation:

    • HPLC System: A standard binary pump system with UV or fluorescence detector.

    • Column for Positional Isomers: Strong Cation-Exchange (SCX) column (e.g., PolySULFOETHYL A™, 5 µm, 4.6 x 150 mm).

    • Column for Enantiomers: Crown-ether based chiral column (e.g., ChiroSil® SCA(-), 5 µm, 4.6 x 150 mm) is excellent for amino acids[13].

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Potassium Phosphate, pH 2.8.

    • Mobile Phase B: 20 mM Potassium Phosphate, 0.5 M KCl, pH 2.8.

    • Rationale: The low pH ensures all amino and carboxyl groups are fully protonated. The salt gradient (KCl) is used to elute the analytes, with more highly charged or strongly interacting isomers eluting later.

  • Sample Preparation:

    • Dissolve the DAHA isomer mixture in Mobile Phase A to a final concentration of 1 mg/mL.

    • Filter through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (Positional Isomer Separation):

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient: 0-100% Mobile Phase B over 20 minutes.

    • Detection: For underivatized amino acids, UV detection at ~210 nm is possible but often lacks sensitivity. Post-column derivatization with ninhydrin (for visible detection at 570 nm) or o-phthalaldehyde (OPA) (for fluorescence detection) provides far superior results[11][14].

  • Self-Validation/Trustworthiness:

    • Run a blank (injection of Mobile Phase A) to identify system peaks.

    • Inject a known standard of L-lysine to establish a reference retention time. The elution order will generally correlate with the number and relative basicity of the amino groups.

Protocol 2: Mass Spectrometric Analysis

Causality: While all isomers have the same parent mass, they will fragment differently upon collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation patterns are dictated by the isomer's structure, providing a unique fingerprint. Common fragmentation pathways for amino acids include the loss of water (H₂O), ammonia (NH₃), and the carboxyl group (as CO or COOH)[15][16][17].

Methodology: ESI-MS/MS Fragmentation Analysis

  • System: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source, coupled directly to the HPLC outflow.

  • Ionization Mode: ESI Positive.

    • Rationale: The basic amino groups are readily protonated, forming positive ions [M+H]⁺.

  • MS1 Scan: Acquire a full scan from m/z 50-200 to confirm the presence of the protonated molecular ion at m/z 147.11.

  • MS2 (Fragmentation) Scan:

    • Select the precursor ion m/z 147.11 for fragmentation.

    • Apply a collision energy ramp (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

  • Data Interpretation:

    • 2,6-DAHA (Lysine): Will show a characteristic loss of NH₃ from the side chain, followed by the loss of H₂O + CO[15]. The fragment ion at m/z 84, corresponding to the cyclic imine formed after the loss of the carboxyl group and the alpha-amino group, is a hallmark of alpha-amino acids.

    • 3,6-DAHA (β-Lysine): Fragmentation will be initiated differently due to the absence of the alpha-amino group. Cleavage adjacent to the C3 amino group will produce a different set of primary fragment ions compared to lysine.

    • 3,5-DAHA: Will likely show competing fragmentation pathways involving both the C3 and C5 amino groups.

Comparative Fragmentation Data (Hypothetical)

IsomerPrecursor Ion (m/z)Key Fragment Ions (m/z)Interpretation
2,6-DAHA 147.11130.09, 101.09, 84.08Loss of NH₃; Loss of H₂O+CO; Characteristic alpha-amino acid fragment[15][18]
3,6-DAHA 147.11130.09, 112.08, 70.06Loss of NH₃; Loss of NH₃+H₂O; Different cleavage due to β-amino position
3,5-DAHA 147.11130.09, 100.08Loss of NH₃; Fragmentation between C4-C5
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the gold standard for structural elucidation as it provides direct information about the chemical environment and connectivity of every proton and carbon atom in the molecule[19][20][21]. The chemical shifts and coupling patterns are uniquely defined by the isomeric structure.

Methodology: ¹H and ¹³C NMR in D₂O

  • Sample Preparation:

    • Collect the purified fraction of a single isomer from the HPLC.

    • Lyophilize to remove the mobile phase.

    • Dissolve ~5 mg of the purified isomer in 0.6 mL of Deuterium Oxide (D₂O).

    • Rationale: D₂O is used as the solvent to avoid a large interfering solvent signal from water. It will also exchange with the labile N-H and O-H protons, causing them to disappear from the ¹H spectrum, which simplifies the analysis.

  • Acquisition:

    • Spectrometer: 400 MHz or higher for adequate resolution.

    • Acquire a standard ¹H spectrum, a ¹³C spectrum, and a 2D COSY (Correlation Spectroscopy) spectrum.

  • Data Interpretation:

    • Number of Signals: Symmetry in a molecule reduces the number of unique signals. This can be a quick diagnostic tool[22].

    • Chemical Shift (δ): The position of a signal indicates its electronic environment. Protons on carbons attached to amino groups (C-H) will be shifted downfield (to a higher ppm value) compared to standard alkyl protons.

    • Splitting (Multiplicity): The splitting pattern of a proton signal reveals the number of protons on adjacent carbons.

    • COSY Spectrum: This 2D experiment shows which protons are coupled (i.e., are on adjacent carbons), allowing you to trace the carbon backbone of the molecule.

Expected ¹H NMR Distinctions in D₂O

  • 2,6-DAHA (Lysine): Will show a characteristic triplet for the proton at C2 (the α-carbon), coupled to the two protons at C3. The protons at C6 will also be a triplet, coupled to the protons at C5.

  • 3,6-DAHA (β-Lysine): Will lack a signal in the typical α-proton region (~3.5-4.0 ppm). The protons at C2 will be in a very different environment, adjacent to the carboxyl group but not an amino group, resulting in a distinct chemical shift and splitting pattern.

  • 3,5-DAHA: The molecule is more symmetric. The signals for protons at C2 and C4 may be complex, and the COSY spectrum will be essential to trace the connectivity from C2-C3-C4-C5-C6. Distinguishing diastereomers is possible as they are chemically distinct and will have different NMR spectra[23].

Conclusion

References

  • (3S,5S)-3,5-Diaminohexanoate | C6H14N2O2 | CID 439430. PubChem, National Center for Biotechnology Information. [Link]

  • Chromatographic Separation of Amino Acids. ResearchGate. [Link]

  • Separation and detection of amino acids and their enantiomers by capillary electrophoresis: a review. PubMed. [Link]

  • Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. ResearchGate. [Link]

  • Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. ACS Publications. [Link]

  • 3,5-Diaminohexanoic acid | C6H14N2O2 | CID 331. PubChem, National Center for Biotechnology Information. [Link]

  • Analysis of Amino Acids. Chemistry LibreTexts. [Link]

  • Analytical Methods for Amino Acids. Shimadzu. [Link]

  • Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis. ResearchGate. [Link]

  • (3S)-3,6-Diaminohexanoate | C6H14N2O2 | CID 439417. PubChem, National Center for Biotechnology Information. [Link]

  • 2,5-Diaminohexanoic acid | C6H14N2O2 | CID 440579. PubChem, National Center for Biotechnology Information. [Link]

  • Diaminohexanoic acid. Wikipedia. [Link]

  • Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. PMC, National Center for Biotechnology Information. [Link]

  • Lysine-2,3-Aminomutase and β-Lysine Acetyltransferase Genes of Methanogenic Archaea Are Salt Induced and Are Essential for the Biosynthesis of Nɛ-Acetyl-β-Lysine and Growth at High Salinity. PMC, National Center for Biotechnology Information. [Link]

  • (2S)-2,6-diaminohexanoic acid compound with (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol (1:1). PubChem, National Center for Biotechnology Information. [Link]

  • Beta-lysine discrimination by lysyl-tRNA synthetase. PMC, National Center for Biotechnology Information. [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [Link]

  • 3,5-DIAMINOHEXANOIC ACID, (3S,5S)-. Drugfuture. [Link]

  • Lysine. Wikipedia. [Link]

  • distinguishing isomers by 1H NMR spectroscopy. YouTube. [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. [Link]

  • CHIRAL SEPARATION OF (2S, 9S)-DIAMINO-2,9-DIBENZYLDECA-4,6-DIYNEDIOIC ACID AND (2R, 9R). ResearchGate. [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]

  • Chemical Properties of 6-Aminohexanoic acid. Cheméo. [Link]

  • Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2. University of Bristol. [Link]

  • Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • Copper(II) complexes of diamino-diamido-type ligands as chiral eluents in the enantiomeric separation of D,L-dansylamino acids by reversed-phase high-performance liquid chromatography. PubMed. [Link]

  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. [Link]

  • 3,6-Diaminohexanoic acid | C6H14N2O2 | CID 392. PubChem, National Center for Biotechnology Information. [Link]

Sources

A Senior Application Scientist's Guide to Peptide Modification: Exploring Alternatives to L-beta-Lysine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of innovation. The incorporation of non-proteinogenic amino acids offers a powerful toolkit to enhance peptide stability, modulate biological activity, and overcome the inherent limitations of their natural counterparts.[1] L-beta-lysine, a homolog of L-lysine with an extended carbon backbone, has been a valuable tool in this regard, primarily for its ability to confer resistance to proteolytic degradation.[1] However, the landscape of peptide chemistry is ever-evolving, and a range of alternative compounds now offer nuanced advantages for specific applications.

This guide provides an in-depth comparison of viable alternatives to L-beta-lysine for peptide modification. We will delve into the rationale behind their use, compare their performance with supporting data, and provide detailed experimental protocols to empower your research and development endeavors.

The Rationale for Moving Beyond L-beta-Lysine

While beneficial, the incorporation of L-beta-lysine is not a universal solution. The altered backbone spacing can sometimes disrupt critical secondary structures or binding interactions.[2] The search for alternatives is driven by the need for more precise control over peptide conformation, the introduction of novel functionalities, and the optimization of pharmacokinetic and pharmacodynamic profiles.

Key Alternatives to L-beta-Lysine: A Comparative Analysis

Several classes of compounds have emerged as compelling alternatives to L-beta-lysine, each with unique structural and functional attributes. This section will compare three prominent alternatives: D-Lysine , N-methyl-L-lysine , and L-ornithine .

FeatureL-beta-LysineD-LysineN-methyl-L-lysineL-ornithine
Primary Advantage Proteolytic resistance due to altered backbone.[1]Enhanced stability against enzymatic degradation.[3]Increased proteolytic stability and membrane permeability.[3]Shorter side chain for altered basicity and binding.
Impact on Secondary Structure Can disrupt α-helices and β-sheets due to backbone extension.[2][4]Minimal disruption to native peptide conformation.Can disrupt hydrogen bonding, potentially altering secondary structure.Generally well-tolerated with minor conformational changes.
Reactivity of Side Chain Amine Similar to L-lysine for conjugation.Identical to L-lysine for conjugation.Reduced nucleophilicity can affect conjugation efficiency.Similar to L-lysine, but pKa may differ slightly.
Commercial Availability of Fmoc/Boc Derivatives Readily available from various suppliers.Widely available.Available, but may be less common than D-Lysine.Widely available.
Key Applications Creating protease-resistant peptides, peptidomimetics.[5]Stabilizing bioactive peptides, antimicrobial peptides.[3]Enhancing oral bioavailability, CNS-targeting peptides.[3]Modulating receptor binding affinity, antimicrobial peptides.

In-Depth Look at the Alternatives

D-Lysine: The Mirror Image Advantage

The incorporation of D-amino acids is a classic and highly effective strategy to enhance peptide stability.[3] Since proteases are stereospecific for L-amino acids, the presence of a D-lysine residue renders the adjacent peptide bond resistant to cleavage. A key advantage of this approach is the minimal perturbation of the peptide's overall three-dimensional structure, as the side chain's orientation is largely preserved.

N-methyl-L-lysine: Enhancing Stability and Permeability

N-methylation of the backbone amide nitrogen introduces a steric shield that hinders protease access, thereby increasing proteolytic stability.[3] Furthermore, the removal of the amide proton can reduce the peptide's hydrogen bonding capacity, which can lead to increased membrane permeability and improved oral bioavailability.[3] However, this same feature can also disrupt secondary structures that rely on hydrogen bonding, such as α-helices and β-sheets.

L-ornithine: A Subtle Change with Significant Impact

L-ornithine is a homolog of L-lysine with one fewer methylene group in its side chain. This seemingly minor change can significantly alter the pKa of the side-chain amine and its spatial presentation. This can be strategically employed to fine-tune interactions with biological targets or to modulate the overall charge and solubility of the peptide.

Experimental Protocols: A Practical Guide to Incorporation

The successful incorporation of these lysine alternatives into a peptide sequence relies on established Solid-Phase Peptide Synthesis (SPPS) methodologies.[6][7] The most common approach is the use of Fmoc/tBu chemistry.[7]

General Workflow for SPPS

The following diagram illustrates the general workflow for incorporating a modified lysine residue using Fmoc-based SPPS.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Modified Lysine + Coupling Reagents) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Washing2->Cleavage Final Cycle Repeat->Fmoc_Deprotection Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Step-by-Step Protocol for Manual SPPS

This protocol provides a general guideline for incorporating a modified lysine derivative. The specific coupling times and reagents may need to be optimized based on the specific amino acid and peptide sequence.

Materials:

  • Fmoc-protected amino acid resin (e.g., Wang, Rink Amide)

  • Fmoc-protected amino acids (including the desired lysine alternative)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Solvents: DMF, DCM

  • Washing solvent: DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Syringe or reaction vessel with a frit

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[8]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution and agitate for 5 minutes.

    • Drain and repeat the deprotection step for another 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), coupling reagent (e.g., HBTU, 3-5 equivalents), and base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature. A Kaiser test can be performed to monitor the completion of the coupling reaction.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide from the cleavage solution using cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • Purify the crude peptide using reverse-phase HPLC.

Conclusion

The strategic selection of L-beta-lysine alternatives is a critical aspect of modern peptide design and drug development. By understanding the unique properties of compounds like D-lysine, N-methyl-L-lysine, and L-ornithine, researchers can fine-tune the stability, conformation, and biological activity of their peptides. The provided experimental framework serves as a starting point for the successful incorporation of these valuable building blocks, empowering the synthesis of novel and improved peptide-based therapeutics and research tools.

References

  • Ohta, A., et al. (2016). Ribosomal Synthesis of Peptides with Multiple β-Amino Acids. ACS Publications. [Link]

  • Ardej, J., et al. (n.d.). Design and synthesis of beta-peptides with biological activity. PubMed. [Link]

  • (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

  • (n.d.). Catalytic, One-Pot Synthesis of β-Amino Acids from α-Amino Acids. Preparation of α,β-Peptide Derivatives. The Journal of Organic Chemistry - ACS Publications. [Link]

  • (n.d.). Biosynthesis of natural products containing β-amino acids. PubMed. [Link]

  • (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. NIH. [Link]

  • (n.d.). Constrained beta-amino acid-containing miniproteins. RSC Publishing. [Link]

  • (n.d.). Beta-peptide. Wikipedia. [Link]

  • (n.d.). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC. [Link]

  • (n.d.). Peptide synthesis. Wikipedia. [Link]

  • (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Source not further specified].
  • (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

  • (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera. [Link]

  • (2019). Aza-Amino Acids Disrupt β-Sheet Secondary Structures. PubMed. [Link]

  • (2014). Methods and protocols of modern solid phase peptide synthesis. [Source not further specified]. [Link]

  • (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Source not further specified].
  • (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. [Link]

  • (n.d.). Analogs of Arginine and Lysine. Anaspec. [Link]

  • (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. PMC - NIH. [Link]

  • (n.d.). Conventional bioconjugation methods used for lysine modification in nuclear imaging. [Source not further specified].
  • (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. PMC - NIH. [Link]

  • (n.d.). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. PMC - NIH. [Link]

  • (n.d.). The chemical methods for site-selective modification of lysine on peptides/proteins. ResearchGate. [Link]

  • (n.d.). Conjugation Based on Lysine Residues. Creative Biolabs. [Link]

  • (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC - PubMed Central. [Link]

  • (n.d.). Lysine-Directed Site-Selective Bioconjugation for the Creation of Radioimmunoconjugates. PMC - PubMed Central. [Link]

  • (n.d.). Resins for Solid Phase Peptide Synthesis. Merck. [Link]

  • (n.d.). Peptide Synthesis Reagents. AAPPTec. [Link]

  • (n.d.). Reagents for peptide synthesis. Anaspec. [Link]

Sources

A Researcher's Guide to Navigating the Complexities of (3S)-3,6-diaminohexanoic Acid: Ensuring Study Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of novel therapeutics and complex biological studies, the reproducibility of experimental results is paramount. This guide delves into the critical factors influencing the reproducibility of studies involving (3S)-3,6-diaminohexanoic acid, also known as (S)-β-Lysine, a non-proteinogenic amino acid of growing interest. As a Senior Application Scientist, this document is crafted to provide not just protocols, but a foundational understanding of the challenges and solutions in working with this chiral molecule. We will explore the nuances of its synthesis, purification, and characterization, offering a comparative analysis of methodologies and the causal logic behind experimental choices to empower researchers in generating robust and reliable data.

The Stereochemical Challenge: Why Reproducibility is a Critical Concern

(3S)-3,6-diaminohexanoic acid is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: the (S) and (R) forms. In biological systems, where molecular recognition is highly specific, these enantiomers can exhibit vastly different activities. The intended biological effects are often associated with one specific enantiomer, while the other may be inactive or even elicit off-target, undesirable effects.

The "reproducibility crisis" in biomedical research is a well-documented issue, with a significant portion of published findings proving difficult to replicate.[1] This problem is often rooted in the use of poorly characterized reagents. In the context of (3S)-3,6-diaminohexanoic acid, the presence of the unwanted (R)-enantiomer or other synthesis-related impurities can lead to inconsistent and misleading results, undermining the validity of research findings.[2][3] Therefore, a rigorous approach to the synthesis, purification, and characterization of this molecule is not just best practice; it is a prerequisite for scientifically sound and reproducible research.

Comparative Analysis of Synthetic Routes to (S)-β-Lysine

The enantioselective synthesis of (S)-β-Lysine is a key determinant of its final purity and, consequently, its utility in reproducible research. Various strategies have been developed, each with its own set of advantages and disadvantages.

Synthetic StrategyGeneral ApproachAdvantagesDisadvantagesKey Considerations
Chiral Pool Synthesis Utilization of readily available chiral starting materials, such as L-lysine, which are then chemically transformed into the target β-amino acid.Access to enantiomerically pure starting materials.May involve multi-step sequences with potential for racemization at intermediate stages.Careful selection of reaction conditions to maintain stereochemical integrity.
Asymmetric Hydrogenation Catalytic hydrogenation of a prochiral precursor using a chiral catalyst to induce stereoselectivity.High potential for excellent enantiomeric excess (ee); scalable process.Requires specialized and often expensive chiral catalysts; optimization of reaction conditions is critical.Catalyst loading, solvent, temperature, and pressure all influence enantioselectivity.[4]
Enzymatic Resolution Use of enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.High enantioselectivity; mild reaction conditions.Often limited to providing a maximum of 50% yield for the desired enantiomer from a racemic mixture; requires screening for suitable enzymes.Enzyme stability, substrate specificity, and removal of the unreacted enantiomer.
Chiral Auxiliary-Mediated Synthesis Covalent attachment of a chiral auxiliary to a prochiral substrate to direct a stereoselective reaction, followed by removal of the auxiliary.High degree of stereocontrol; well-established methodology.Requires additional steps for attachment and removal of the auxiliary, which can lower overall yield.Efficiency of auxiliary attachment and cleavage without racemization.

Expert Insight: While chiral pool synthesis may seem straightforward, seemingly minor variations in reaction conditions can lead to significant differences in the final enantiomeric purity. Asymmetric hydrogenation, when optimized, often provides a more direct and scalable route to high enantiopurity, a critical factor for producing reliable research-grade material.

The Crucial Role of Purification in Ensuring Stereochemical Purity

The synthesis of (S)-β-Lysine inevitably produces a mixture containing the desired (S)-enantiomer, the unwanted (R)-enantiomer (diastereomer in cases of multiple chiral centers), and other process-related impurities.[5] Effective purification is therefore non-negotiable for obtaining a compound suitable for reproducible biological studies.

Comparative Overview of Purification Techniques
Purification TechniquePrincipleAdvantagesDisadvantages
Diastereomeric Salt Crystallization Reaction of the racemic mixture with a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for separation by fractional crystallization.[6]Can be a cost-effective method for large-scale separations.Success is highly dependent on the formation of well-defined crystalline salts; often requires extensive optimization.
Ion-Exchange Chromatography (IEX) Separation based on the net charge of the molecule. Amino acids can be bound to a charged resin and selectively eluted by changing the pH or ionic strength of the buffer.[7][8]High capacity; effective for removing charged impurities.May not be effective for separating enantiomers unless a chiral counter-ion is used.
Preparative Chiral High-Performance Liquid Chromatography (HPLC) Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[5]High resolution for enantiomeric separation; applicable to a wide range of molecules.Lower capacity compared to other methods; can be expensive for large-scale purification.

Experimental Workflow: Ion-Exchange Chromatography for β-Lysine Purification

This workflow outlines a general procedure for the purification of β-lysine using cation-exchange chromatography.

IEX_Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis cluster_final Final Product Prep Dissolve crude β-Lysine in equilibration buffer Equilibrate Equilibrate cation-exchange column Load Load sample onto the column Equilibrate->Load Wash Wash with equilibration buffer to remove unbound impurities Load->Wash Elute Elute bound β-Lysine with a salt gradient or pH step Wash->Elute Collect Collect fractions Elute->Collect Analyze Analyze fractions for purity (e.g., by chiral HPLC) Collect->Analyze Pool Pool pure fractions Analyze->Pool Desalt Desalt and lyophilize to obtain pure β-Lysine Pool->Desalt

Caption: Workflow for the purification of β-Lysine using ion-exchange chromatography.

Detailed Protocol for Cation-Exchange Chromatography:

  • Resin Selection and Equilibration: Choose a strong cation-exchange resin (e.g., Dowex 50W). Pack it into a column and equilibrate with a low pH buffer (e.g., 0.2 M citrate buffer, pH 3.0).

  • Sample Loading: Dissolve the crude (3S)-3,6-diaminohexanoic acid in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with several column volumes of the equilibration buffer to remove any unbound impurities.

  • Elution: Elute the bound β-lysine using a step or linear gradient of increasing pH or salt concentration (e.g., a gradient of 0.1 M to 2.0 M ammonium hydroxide).

  • Fraction Collection and Analysis: Collect fractions and analyze each for the presence and purity of β-lysine using a suitable analytical method, such as chiral HPLC.

  • Pooling and Desalting: Pool the fractions containing the pure (3S)-3,6-diaminohexanoic acid. Remove the salt by a suitable method (e.g., dialysis or size-exclusion chromatography) and lyophilize to obtain the final product.

Rigorous Characterization: The Key to a Self-Validating System

Thorough analytical characterization is the cornerstone of ensuring the quality and, therefore, the reproducibility of studies using (3S)-3,6-diaminohexanoic acid. A multi-pronged analytical approach is essential to confirm the identity, purity, and stereochemical integrity of the compound.

Comparative Overview of Analytical Techniques
Analytical TechniqueInformation ProvidedKey Considerations for (S)-β-Lysine
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric purity (ee%) and chemical purity.[9]Selection of the appropriate chiral stationary phase (e.g., crown ether-based or macrocyclic glycopeptide-based columns) is critical for achieving baseline separation of the enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identification of impurities.¹H and ¹³C NMR spectra should be consistent with the expected structure. The presence of unexpected signals can indicate impurities.
Mass Spectrometry (MS) Molecular weight confirmation and structural information through fragmentation patterns.High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.

Data Presentation: Representative Analytical Data for (3S)-3,6-diaminohexanoic acid

Table 1: Representative ¹H NMR Data (D₂O, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.4m1HH-3
~2.9t2HH-6
~2.4m2HH-2
~1.7m2HH-5
~1.5m2HH-4

Table 2: Representative ¹³C NMR Data (D₂O, 100 MHz)

Chemical Shift (ppm)Assignment
~178C-1 (COOH)
~55C-3
~42C-6
~38C-2
~30C-5
~25C-4

Table 3: Representative Mass Spectrometry Data

Ionization Modem/z (calculated)m/z (observed)Fragment Ions
ESI+147.1128 [M+H]⁺147.1130[M+H-NH₃]⁺, [M+H-H₂O]⁺

Note: The exact chemical shifts and fragmentation patterns may vary depending on the experimental conditions (e.g., solvent, pH, instrument).

Experimental Workflow: Chiral HPLC Analysis

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detect Detection & Analysis Prep Prepare a standard solution of (S)-β-Lysine and a sample solution Equilibrate Equilibrate chiral column with mobile phase Inject Inject sample Equilibrate->Inject Separate Isocratic or gradient elution Inject->Separate Detect Detect enantiomers (e.g., with UV or MS detector) Separate->Detect Integrate Integrate peak areas Detect->Integrate Calculate Calculate enantiomeric excess (ee%) Integrate->Calculate

Caption: Workflow for the determination of enantiomeric purity of (S)-β-Lysine by chiral HPLC.

Detailed Protocol for Chiral HPLC Analysis:

  • Column Selection: Select a suitable chiral stationary phase, such as a Chirobiotic T or a crown ether-based column.

  • Mobile Phase Preparation: Prepare the mobile phase as recommended by the column manufacturer. For amino acids, this often involves an aqueous buffer with an organic modifier.

  • Sample Preparation: Accurately weigh and dissolve the (3S)-3,6-diaminohexanoic acid sample in the mobile phase to a known concentration.

  • Chromatographic Conditions: Set the flow rate, column temperature, and injection volume.

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should be resolved into two separate peaks.

  • Quantification: Determine the area of each peak and calculate the enantiomeric excess (ee%) using the formula: ee% = [([S] - [R]) / ([S] + [R])] x 100, where [S] and [R] are the areas of the (S) and (R) enantiomer peaks, respectively.

The Impact of Stereoisomers on Biological Activity: A Critical Consideration

The seemingly subtle difference in the three-dimensional arrangement of atoms between enantiomers can have profound consequences for their biological activity. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

A case in point is the study of antimicrobial peptides. The introduction of D-amino acids into a peptide sequence can significantly alter its secondary structure, which in turn affects its ability to disrupt bacterial membranes and its toxicity towards eukaryotic cells.[10][11] For instance, substituting L-lysine with D-lysine in the antimicrobial peptide CM15 has been shown to reduce its hemolytic activity while retaining good antimicrobial efficacy, thereby improving its therapeutic index.[10] This highlights the critical importance of using the correct stereoisomer in research to obtain meaningful and reproducible results. The presence of an unintended stereoisomer can lead to a misinterpretation of structure-activity relationships and hinder the development of effective therapeutic agents.

Conclusion: A Commitment to Rigor for Reproducible Science

The reproducibility of studies involving (3S)-3,6-diaminohexanoic acid is not a matter of chance, but a direct consequence of a meticulous and well-documented experimental approach. From the choice of synthetic route to the final analytical characterization, every step must be performed with a clear understanding of the potential pitfalls and a commitment to the highest standards of scientific rigor. By embracing the principles and protocols outlined in this guide, researchers can enhance the reliability of their findings, contribute to a more robust scientific literature, and ultimately accelerate the translation of promising research into tangible benefits for science and medicine.

References

  • ResearchGate. Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: Development and validation of the method. [Link]

  • PubMed. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. [Link]

  • PubMed. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. [Link]

  • Journal of the Chemical Society, Chemical Communications. Enantioselective synthesis of optically pure (R)- and (S)-β-lysine via nitrone cycloaddition. [Link]

  • MDPI. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15. [Link]

  • PubMed. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15. [Link]

  • PubMed Central. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15. [Link]

  • PubMed Central. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment. [Link]

  • Harvard Apparatus. Guide to Ion-Exchange Chromatography. [Link]

  • PubChem. (3S)-3,6-Diaminohexanoate. [Link]

  • Human Metabolome Database. Showing metabocard for (3S)-3,6-Diaminohexanoate (HMDB0012114). [Link]

  • J-Stage. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. [Link]

  • National Center for Biotechnology Information. NMR Studies of Two Lysine Based Dendrimers with Insertion of Similar Histidine-Arginine and Arginine-Histidine Spacers Having Different Properties for Application in Drug Delivery. [Link]

  • Google Patents. Resolution of racemic amino acids.
  • ResearchGate. High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. [Link]

  • PubMed Central. Enantiomeric Free Radicals and Enzymatic Control of Stereochemistry in a Radical Mechanism: the Case of Lysine 2,3-aminomutases. [Link]

  • PubMed. Preparation of L- And D-[1-14C]lysine by the Resolution of DL-[1-14 C]lysine. [Link]

  • PubChem. (3R)-3,6-diaminohexanoic acid. [Link]

  • Cytiva. Tips for successful ion exchange chromatography. [Link]

  • PubChem. (3S,5S)-3,5-Diaminohexanoate. [Link]

  • EMBL-EBI. (3S)-3,6-diaminohexanoic acid (CHEBI:15613). [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • PubMed Central. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. [Link]

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. [Link]

  • National Center for Biotechnology Information. Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study. [Link]

  • ResearchGate. An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. [Link]

  • PubMed. Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. [Link]

  • Chemistry World. How life lost its symmetry. [Link]

  • Scribd. Origins of Life: Amino Acids & Chirality. [Link]

  • EurekAlert!. Five ways to tackle the reproducibility crisis in biomedical research. [Link]

Sources

Safety Operating Guide

Proper Disposal of (3S)-3,6-diaminohexanoic acid dihydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of (3S)-3,6-diaminohexanoic acid dihydrochloride, a compound frequently utilized in scientific research and drug development. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within the laboratory. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical reagents.

Hazard Profile and Risk Assessment

A thorough risk assessment should be conducted before handling this compound, considering both the intrinsic hazards of the chemical and the specific experimental context in which it is used.

Key Safety and Disposal Information:

Based on data from suppliers and analogous compounds, this compound should be treated as a hazardous substance with the following potential effects:

  • Skin Irritation: Causes skin irritation (H315).

  • Eye Irritation: Causes serious eye irritation (H319).

  • Respiratory Irritation: May cause respiratory irritation (H335).

Given these hazards, it is imperative that this compound is not disposed of in general laboratory trash or flushed down the sanitary sewer system without appropriate treatment.[1][2]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound, both in its pure form and as a component of waste streams.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.To prevent eye contact with the solid powder or solutions, which can cause serious irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.To prevent skin contact, which can lead to irritation. Gloves should be disposed of as contaminated waste after use.
Body Protection Laboratory coat.To protect skin and personal clothing from accidental spills.
Respiratory Use in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities.To minimize inhalation of the powder, which may cause respiratory tract irritation.

Waste Categorization and Segregation: A Step-by-Step Approach

Proper categorization and segregation of chemical waste at the point of generation are fundamental to safe and compliant laboratory operations.[3][4] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.

Experimental Workflow for Waste Segregation

WasteSegregation cluster_generation Point of Generation cluster_categorization Categorization cluster_collection Collection A This compound Waste Stream B Is the waste solid or liquid? A->B C Solid Waste (e.g., contaminated gloves, weigh paper) B->C Solid D Liquid Waste (e.g., aqueous solutions, reaction mixtures) B->D Liquid E Collect in a designated, 'Non-Halogenated Solid Chemical Waste' container. C->E F Collect in a designated, 'Aqueous Acidic Waste' container. D->F

Caption: Waste segregation workflow for this compound.

Detailed Disposal Protocol

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound waste.

Solid Waste Disposal

Solid waste contaminated with this compound, such as weighing paper, contaminated gloves, and bench protectors, should be handled as follows:

  • Collection: Place all contaminated solid materials into a designated, clearly labeled, and compatible solid waste container. This container should be specifically for non-halogenated solid chemical waste.[4]

  • Labeling: The waste container must be labeled with a hazardous waste tag that includes the full chemical name: "this compound" and an approximate amount of the waste.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[3]

  • Pickup: Arrange for the disposal of the full container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Liquid Waste Disposal

Aqueous solutions containing this compound are acidic due to the dihydrochloride salt.

  • Initial Collection: Collect all aqueous waste containing this compound in a dedicated, sealed, and properly labeled container. The container should be made of a material compatible with acidic solutions (e.g., polyethylene).

  • Waste Characterization: The waste is characterized as acidic due to the hydrochloride salt.

  • Neutralization (for small quantities, if institutional policy permits):

    • Caution: This step should only be performed by trained personnel in a fume hood, wearing appropriate PPE.

    • Slowly add a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash), to the aqueous waste while stirring.[5]

    • Monitor the pH of the solution using pH paper or a calibrated pH meter.

    • Continue adding the base until the pH is within the neutral range (typically between 6 and 8), as permitted by your local wastewater authority. The cessation of fizzing (carbon dioxide evolution) is an indicator that the reaction is nearing completion.

    • Once neutralized, the resulting solution can be collected in a container for non-hazardous aqueous waste.

  • Direct Disposal (Recommended for most cases):

    • For larger quantities or if neutralization is not feasible or permitted by your institution, collect the acidic aqueous waste in a designated "Aqueous Acidic Waste" container.

    • Ensure the container is properly labeled with the chemical name and concentration.

    • Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste contractor.

Logical Flow for Disposal Decision

DisposalDecision start Waste Generated is_solid Solid Waste? start->is_solid solid_waste Collect in 'Non-Halogenated Solid Chemical Waste' is_solid->solid_waste Yes liquid_waste Aqueous Solution is_solid->liquid_waste No final_disposal Arrange for EHS/ Licensed Contractor Pickup solid_waste->final_disposal neutralize_q Small Quantity & Institutional Policy Allows Neutralization? liquid_waste->neutralize_q neutralize_proc Neutralize with Weak Base to pH 6-8 neutralize_q->neutralize_proc Yes collect_acidic Collect as 'Aqueous Acidic Waste' neutralize_q->collect_acidic No collect_neutral Collect as 'Non-Hazardous Aqueous Waste' neutralize_proc->collect_neutral collect_neutral->final_disposal collect_acidic->final_disposal

Caption: Decision-making process for the disposal of this compound waste.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Consult the SDS: Refer to the Safety Data Sheet for specific spill response information.

  • Small Spills (Solid):

    • Wearing appropriate PPE, carefully sweep up the solid material and place it in a labeled container for hazardous solid waste.

    • Clean the spill area with a damp cloth, and dispose of the cloth as hazardous solid waste.

  • Small Spills (Liquid):

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Collect the absorbent material and place it in a labeled container for hazardous solid waste.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately and contact your institution's EHS or emergency response team.

Conclusion: A Culture of Safety

The proper disposal of this compound is a straightforward process when approached with a clear understanding of its hazards and the established principles of laboratory waste management. By following this guide, researchers and laboratory personnel can ensure a safe working environment, maintain regulatory compliance, and contribute to environmental stewardship. Always consult your institution's specific waste management policies and your chemical's Safety Data Sheet for the most accurate and up-to-date information.

References

  • Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]

  • Northwestern University Office for Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Barcelona. (n.d.). Classification of special laboratory waste. Retrieved from [Link]

  • University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste. Retrieved from [Link]

  • Vanderbilt University Medical Center Office of Clinical and Research Safety. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3S)-3,6-diaminohexanoic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling (3S)-3,6-diaminohexanoic acid dihydrochloride (CAS No. 1071678-05-1). In drug development and research, our most critical instrument is a well-prepared and safe scientist. This guide moves beyond mere compliance, embedding a deep, causal understanding of why specific personal protective equipment (PPE) and handling protocols are vital. Our objective is to build a self-validating system of safety around this compound, ensuring that every step you take is grounded in authoritative best practices and a thorough understanding of the material's characteristics.

The Foundational Principle: A Hazard-First Approach

Before any container is opened, a comprehensive hazard assessment is not just recommended; it is the mandatory foundation of safe laboratory practice.[1][2] this compound is a primary amine salt, and while specific toxicological data may be limited, its known hazards and those of structurally similar compounds dictate a cautious and systematic approach.[3][4]

The primary hazards identified for this compound are summarized below. This assessment dictates every subsequent recommendation for PPE and handling.

Hazard ClassificationGHS Hazard StatementImplication for Handling
Skin Irritation H315: Causes skin irritationDirect skin contact must be prevented through appropriate gloves and lab coats.
Serious Eye Irritation H319: Causes serious eye irritationRobust eye protection is non-negotiable to prevent contact with dust particles or splashes.
Respiratory Irritation H335: May cause respiratory irritationInhalation of the powdered compound must be minimized through engineering controls or respiratory protection.

This data is derived from the safety information provided for CAS Number 1071678-05-1.

Core Protective Equipment: Your First Line of Defense

The selection of PPE is a direct response to the hazards identified above. The goal is to create an impermeable barrier between you and the chemical, tailored to the specific tasks you will be performing.[5]

Eye and Face Protection

Given the H319 classification (Causes serious eye irritation), eye protection is mandatory at all times.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for general laboratory presence.

  • Required for Handling: When weighing the solid, preparing solutions, or performing any transfer where splashes or aerosolization are possible, chemical splash goggles are required.[6][7]

  • High-Risk Operations: For larger quantities or procedures with a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles.[2]

Hand Protection

As a skin irritant (H315), selecting the correct gloves is crucial. Since this compound is a solid powder, the primary risk is from incidental contact and potential dissolution in sweat or other laboratory solvents.

Glove MaterialRecommended Use CaseRationale & Considerations
Nitrile Primary Choice for Solids Handling & Solution Prep. Offers excellent resistance to a wide range of chemicals and provides good dexterity for fine tasks like weighing.[8] Always use powder-free gloves to avoid contaminating your experiment.
Neoprene Alternative for Solvent Use If preparing solutions with specific oils or solvents, neoprene may offer superior protection.[8] Always consult a glove compatibility chart for the specific solvent you are using.
Double Gloving Recommended for All Handling Wearing two pairs of nitrile gloves provides an added layer of security. If the outer glove is compromised, you can remove it without exposing your skin.

Crucial Glove Protocol: Never reuse disposable gloves. Inspect gloves for any signs of degradation or punctures before each use. After handling the chemical, remove gloves using the proper technique (peeling one off with the other) to avoid contaminating your hands, and wash your hands thoroughly.

Body Protection

A flame-resistant lab coat, fully buttoned with sleeves rolled down, is required to protect against incidental skin contact from spills or dust. For tasks with a higher risk of contamination, consider additional protection.

  • Standard Use: A clean, properly fitting laboratory coat.

  • High-Contamination Risk: For large-scale operations or spill cleanup, consider disposable coveralls (e.g., Type 5/6) to provide full-body protection against particulate matter and light liquid splashes.[9]

Respiratory Protection

The H335 hazard (May cause respiratory irritation) necessitates careful control of airborne dust.

  • Primary Control: Whenever possible, handle the solid material within a certified chemical fume hood or a powder containment hood.[8][10] This engineering control is the most effective way to prevent inhalation.

  • When Engineering Controls are Insufficient: If a fume hood is unavailable or if the procedure may generate significant dust outside of a hood, a NIOSH-approved respirator is required.[11][12] A half-mask respirator with P100 (particulate) cartridges is a suitable choice. All respirator use must be in accordance with a formal respiratory protection program, including fit testing, as mandated by OSHA.[13]

Operational and Disposal Plans: From Preparation to Waste

Safety is a process, not just a set of equipment. The following workflows provide step-by-step guidance for key operational stages.

PPE Selection Workflow

This decision tree illustrates the logical process of selecting appropriate PPE based on the planned task.

PPE_Selection cluster_0 Phase 1: Hazard Assessment cluster_1 Phase 2: Task-Specific Analysis cluster_2 Phase 3: PPE Specification Assess Assess Task: Handling this compound Task What is the task? Assess->Task Weigh Weighing Solid (<1g) Task->Weigh Weighing Solution Preparing Solution Task->Solution Solution Prep Spill Spill Cleanup Task->Spill Spill PPE_Weigh Lab Coat Chemical Goggles Double Nitrile Gloves Work in Fume Hood Weigh->PPE_Weigh PPE_Solution Lab Coat Chemical Goggles Face Shield (if splash risk) Double Nitrile Gloves Solution->PPE_Solution PPE_Spill Disposable Coveralls Chemical Goggles Face Shield Double Nitrile Gloves Respirator (P100) Spill->PPE_Spill Spill_Response Alert 1. Alert Personnel & Evacuate Area Assess 2. Assess Spill Size & Don Appropriate PPE Alert->Assess Contain 3. Contain Spill (Use absorbent pads around) Assess->Contain Neutralize 4. Cover with Absorbent (e.g., Vermiculite) Contain->Neutralize Collect 5. Collect Waste Into a labeled, sealed bag Neutralize->Collect Decontaminate 6. Clean Area With soap and water Collect->Decontaminate Dispose 7. Dispose of Waste Via institutional EHS Decontaminate->Dispose

Caption: Immediate workflow for chemical spill response.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.

  • Contaminated PPE: All used gloves, disposable lab coats, and absorbent materials from spills must be collected in a clearly labeled hazardous waste bag. * Excess Chemical: Unused or waste chemical should be collected in a designated, sealed, and labeled hazardous waste container. Never dispose of this chemical down the drain. * Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office according to local and national regulations. By integrating this expert-level understanding of the "why" behind each safety measure with practical, step-by-step protocols, you can ensure a culture of safety and scientific integrity in your laboratory. Trust in the process, adhere to the protocols, and prioritize your well-being above all else.

References

  • Vertex AI Search. (n.d.). Understanding OSHA Requirements for Personal Protective Equipment (PPE). Retrieved January 15, 2026.
  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Standards. Retrieved January 15, 2026, from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview. Retrieved January 15, 2026, from [Link]

  • Avetta. (n.d.). OSHA Standards for Personal Protective Equipment. Retrieved January 15, 2026.
  • Horton Group. (n.d.). Mastering OSHA PPE Guidelines for Workplace Safety. Retrieved January 15, 2026.
  • Colorado Emergency Preparedness Partnership. (n.d.). Chemical Safety. Retrieved January 15, 2026.
  • Centers for Disease Control and Prevention. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123). NIOSH. Retrieved January 15, 2026, from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved January 15, 2026, from [Link]

  • Centers for Disease Control and Prevention. (2024, November 12). Chemical Safety in the Workplace. NIOSH. Retrieved January 15, 2026, from [Link]

  • Environmental Health and Safety. (n.d.). Safe Handling of Chemicals. Retrieved January 15, 2026.
  • Sigma-Aldrich. (2025, April 28).
  • Sigma-Aldrich. (2025, May 5).
  • ACS Publications. (n.d.).
  • G-Biosciences. (n.d.).
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved January 15, 2026.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users. Retrieved January 15, 2026.
  • CymitQuimica. (n.d.). This compound. Retrieved January 15, 2026.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals. Retrieved January 15, 2026.
  • TCI Chemicals. (2025, June 5).
  • Thermo Fisher Scientific. (2025, September 6).
  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Cuban-1-amine. Retrieved January 15, 2026.
  • Human Metabolome Database. (n.d.). Showing metabocard for (3S)-3,6-Diaminohexanoate (HMDB0012114). Retrieved January 15, 2026.
  • National Center for Biotechnology Information. (n.d.).
  • EMD Millipore. (n.d.).
  • PubChem. (n.d.). (3S)-3,6-Diaminohexanoate. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). 2,6-Diaminohexanoic acid;2,5-diaminopentanoic acid. Retrieved January 15, 2026.
  • PubChem. (n.d.). SID 3349 - 2,6-Diaminohexanoic acid. NIH. Retrieved January 15, 2026.
  • PubChem. (n.d.). (2S)-2,6-diaminohexanoic acid. NIH. Retrieved January 15, 2026.
  • Cleanroomshop. (2023, April 19). What is Category III and Type 5 and 6 PPE?. Retrieved January 15, 2026.
  • Apollo Scientific. (n.d.). 1071678-05-1 Cas No. | 3,6-Diaminohexanoic acid dihydrochloride. Retrieved January 15, 2026.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.